molecular formula C4H10O4 B130527 Erythritol CAS No. 2319-57-5

Erythritol

Número de catálogo: B130527
Número CAS: 2319-57-5
Peso molecular: 122.12 g/mol
Clave InChI: UNXHWFMMPAWVPI-ZXZARUISSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Erythritol is the meso-diastereomer of butane-1,2,3,4-tetrol. It has a role as an antioxidant, a plant metabolite and a human metabolite.
This compound is a four-carbon sugar that is found in algae, fungi, and lichens. It is twice as sweet as sucrose and can be used as a coronary vasodilator.
This compound has been reported in Aureobasidium, Ramalina usnea, and other organisms with data available.
A four-carbon sugar that is found in algae, fungi, and lichens. It is twice as sweet as sucrose and can be used as a coronary vasodilator.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S,3R)-butane-1,2,3,4-tetrol
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InChI

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4+
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InChI Key

UNXHWFMMPAWVPI-ZXZARUISSA-N
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Canonical SMILES

C(C(C(CO)O)O)O
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Isomeric SMILES

C([C@H]([C@H](CO)O)O)O
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Molecular Formula

C4H10O4
Record name ERYTHRITOL
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DSSTOX Substance ID

DTXSID6043919
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Molecular Weight

122.12 g/mol
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Physical Description

Dry Powder, White, odourless, non-hygroscopic, heat-stable crystals with a sweetness of approximately 60-80 % that of sucrose., Solid; [Merck Index] White odorless solid; [JECFA], Solid
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Boiling Point

330.5 °C, 330.00 to 331.00 °C. @ 760.00 mm Hg
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Solubility

Freely soluble in water, slightly soluble in ethanol, insoluble in diethyl ether., Very soluble in water (saturated solution contains about 61% w/w); soluble in pyridine (saturated solution contains 2.5% w/w); slightly soluble in alcohol; practically insoluble in ether, Insoluble in ethyl ether, benzene, In water, 6.10X10+5 mg/L at 22 °C, 610 mg/mL at 22 °C
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Density

1.451 g/cu cm at 20 °C
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Vapor Pressure

0.0000237 [mmHg]
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Color/Form

Bipyramidal tetragonal prisms, White crystals

CAS No.

149-32-6
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Melting Point

119-123 °C, 121.5 °C, Crystals. MP: 61 °C. Soluble in alcohol, ether, and glycerol; insoluble in water /Erythritol tetranitrate/
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Foundational & Exploratory

An In-depth Technical Guide on the Metabolic Fate of Orally Ingested Erythritol in Humans

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Erythritol (B158007) (C₄H₁₀O₄) is a four-carbon sugar alcohol (polyol) that occurs naturally in some fruits and fermented foods.[1] Due to its low caloric value, non-glycemic nature, and high digestive tolerance, it is widely used as a sugar substitute in a variety of food and pharmaceutical products.[2][3][4] Understanding the metabolic fate of orally ingested this compound is crucial for assessing its safety, physiological effects, and suitability for various populations, including individuals with diabetes. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion of this compound in humans, supported by quantitative data, detailed experimental protocols, and process visualizations.

Absorption

Following oral ingestion, this compound is rapidly and efficiently absorbed from the small intestine into the bloodstream through passive diffusion.[5] Its small molecular size facilitates this process, distinguishing it from other polyols like xylitol (B92547) and sorbitol, which are less readily absorbed.[2] The majority of an ingested dose, estimated to be between 80% and 90%, is absorbed before it reaches the large intestine.[3] This high absorption rate is a key factor in its superior gastrointestinal tolerance compared to other sugar alcohols, as only a minimal amount reaches the colon where it could cause osmotic diarrhea and fermentation-related side effects.[2][3]

Distribution and Metabolism

Once absorbed, this compound is distributed throughout the body via the bloodstream.[1][6] It does not appear to be taken up or utilized by most human cells for energy. For decades, it was understood that this compound is not metabolized by the human body.[1][7] However, more recent research has shed light on a potential minor metabolic pathway.

Primary Fate: Unmetabolized Circulation

The vast majority of circulating this compound undergoes no metabolic change. It does not affect blood glucose or insulin (B600854) levels, making it a suitable sweetener for individuals with diabetes.[2][3]

Minor Metabolic Pathway: Oxidation to Erythronate

Recent studies suggest that a small fraction of ingested this compound, potentially 5-10%, can be oxidized to erythrose, which is then further oxidized to erythronate.[2][5] This conversion appears to be dose-dependent, with a larger proportion of this compound being metabolized into erythronate at higher doses.[5] This finding has prompted further research into the physiological implications of this compound consumption and its metabolites.[5][8]

This compound This compound Erythrose Erythrose This compound->Erythrose Oxidation Erythronate Erythronate Erythrose->Erythronate Oxidation

Caption: Proposed minor metabolic pathway of this compound.

Excretion

The primary route of elimination for this compound is renal excretion.[1][4][6] The kidneys efficiently filter this compound from the bloodstream, and it is subsequently excreted unchanged in the urine.[3]

  • Urinary Excretion: Approximately 80% to 90% of an orally ingested dose of this compound is recovered in the urine within 24 to 48 hours.[2][3][5]

  • Fecal Excretion: The small portion of this compound that is not absorbed in the small intestine (about 10%) enters the large intestine.[3]

  • Interaction with Gut Microbiota: Human studies have shown that this unabsorbed this compound is not significantly fermented by the colonic microbiota.[2][7] In-vitro studies using human fecal samples also show no evidence of this compound fermentation.[2][5] This resistance to fermentation contributes to its high digestive tolerance.[2]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound from various human studies.

Table 1: Pharmacokinetics of Orally Ingested this compound in Humans

Dose Administered Percentage Absorbed Peak Plasma Time Urinary Excretion (% of dose) Study Population Reference
25 g ~90% < 2 hours Nearly complete recovery 6 healthy volunteers Hiele et al., 1993[7]
20 g ~90% Not specified ~90% within 24h Healthy subjects Munro et al., 1998 (Review)[5]
1 g/kg ~80% Not specified ~80% within 24h Healthy subjects Munro et al., 1998 (Review)[2]
0.3 g/kg Not specified Not specified >90% within 48h Healthy subjects Noda et al., 1994[2]

| 30 g | >1000-fold plasma increase | ~30 minutes | Not specified | 8 healthy volunteers | Witkowski et al., 2023[4][9] |

Table 2: Dose-Dependent Conversion of this compound to Erythronate

This compound Dose AUC₁₈₀ this compound (µM·min) Cₘₐₓ this compound (µM) AUC₁₈₀ Erythronate (µM·min) Cₘₐₓ Erythronate (µM) Study Population Reference
10 g 44,287 ± 7,544 362.4 ± 46.1 228.6 ± 47.9 1.7 ± 0.3 17 healthy volunteers Wölnerhanssen et al., 2020[5]
25 g 114,642 ± 10,214 933.7 ± 54.8 659.5 ± 88.5 4.9 ± 0.5 17 healthy volunteers Wölnerhanssen et al., 2020[5]
50 g 200,821 ± 14,357 1,631.6 ± 93.3 1298.5 ± 144.1 10.8 ± 1.1 17 healthy volunteers Wölnerhanssen et al., 2020[5]

Data are presented as mean ± SEM. AUC₁₈₀: Area under the curve from 0 to 180 minutes. Cₘₐₓ: Maximum concentration.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of protocols from key human studies on this compound metabolism.

Protocol 1: Metabolism Study using ¹³C-labelled this compound (Hiele et al., 1993)
  • Objective: To determine the extent of metabolism and fermentation of this compound in humans.

  • Study Design: A randomized, crossover study comparing this compound with glucose and lactitol (B1674232).

  • Subjects: Six healthy volunteers (4 men, 2 women, aged 21-25 years).[7]

  • Intervention: After an overnight fast, subjects ingested 25 g of ¹³C-labelled this compound, glucose, or lactitol dissolved in water.[7]

  • Sample Collection & Analysis:

    • Breath Samples: Collected at regular intervals for 6 hours to measure ¹³CO₂ (indicating endogenous metabolism) and H₂ (indicating bacterial fermentation) excretion.[7]

    • Urine Samples: Collected over 24 hours to quantify the amount of excreted, unchanged this compound.[7]

  • Key Findings: No increase in breath ¹³CO₂ or H₂ was observed after this compound ingestion, and it was almost completely recovered in the urine. This indicated a lack of both systemic metabolism and gut flora fermentation.[7]

Protocol 2: Dose-Ranging Absorption and Metabolization Study (Wölnerhanssen et al., 2020)
  • Objective: To determine the absorption of different doses of this compound and its potential metabolization into erythronate.

  • Study Design: A randomized, double-blind study with different doses.

  • Subjects: Seventeen healthy, lean participants.[8]

  • Intervention: Subjects received intragastric solutions of 10 g, 25 g, or 50 g of this compound on three separate study days.[8]

  • Sample Collection & Analysis:

    • Plasma Samples: Blood was drawn at fixed time intervals after administration.[8] Plasma concentrations of this compound and erythronate were assessed using gas chromatography-mass spectrometry (GC-MS).

  • Key Findings: The study demonstrated a dose-dependent and saturable absorption of this compound and a dose-dependent metabolization of this compound into erythronate.[5][8]

cluster_prep Preparation Phase cluster_intervention Intervention Phase cluster_sampling Post-Intervention Sampling cluster_analysis Analysis Phase Recruitment Subject Recruitment (Healthy Volunteers) Fasting Overnight Fasting Recruitment->Fasting Baseline Baseline Sample Collection (Blood, Urine, Breath) Fasting->Baseline Dosing Oral Administration of this compound Solution Baseline->Dosing Blood Serial Blood Sampling (e.g., 0-180 min) Dosing->Blood Urine Urine Collection (e.g., 24-48h) Dosing->Urine Breath Breath Sampling (e.g., 0-6h) Dosing->Breath Analysis Sample Analysis (GC-MS, Breath Analyzers) Blood->Analysis Urine->Analysis Breath->Analysis Data Pharmacokinetic Data Analysis Analysis->Data

Caption: Typical workflow for a human this compound metabolism study.

Overall Metabolic Pathway

The complete journey of orally ingested this compound in the human body is summarized in the diagram below. The pathway highlights its high absorption, limited metabolism, and predominant excretion via the kidneys.

Ingestion Oral Ingestion of this compound Stomach Stomach Ingestion->Stomach SmallIntestine Small Intestine Stomach->SmallIntestine Bloodstream Systemic Circulation (Bloodstream) SmallIntestine->Bloodstream Rapid Absorption (~80-90%) LargeIntestine Large Intestine (Unabsorbed ~10%) SmallIntestine->LargeIntestine Unabsorbed Fraction (~10%) Metabolism Minor Metabolism (~5-10%) Bloodstream->Metabolism Kidneys Kidneys (Filtration) Bloodstream->Kidneys Circulation Metabolism->Bloodstream Urine Urinary Excretion (~80-90% Unchanged) Kidneys->Urine Excretion Feces Fecal Excretion LargeIntestine->Feces No Fermentation

Caption: Overall metabolic fate of ingested this compound in humans.

Conclusion

The metabolic profile of this compound in humans is characterized by rapid absorption from the small intestine, limited to no systemic metabolism, and efficient excretion of the unchanged molecule in the urine.[2][5] The small unabsorbed fraction is not fermented by gut microbiota, contributing to its high gastrointestinal tolerance.[2][7] While the vast majority of this compound is metabolically inert, a minor pathway involving oxidation to erythronate has been identified and appears to be dose-dependent.[5] This comprehensive understanding of this compound's metabolic fate is fundamental for its continued evaluation and application in the food and pharmaceutical industries.

References

Erythritol Production from Crude Glycerol by Candida magnoliae: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the production of erythritol (B158007) from crude glycerol (B35011) utilizing the yeast Candida magnoliae. The document outlines detailed experimental protocols, presents quantitative data for comparison, and visualizes key pathways and workflows to support research and development in this area. As a significant byproduct of the biodiesel industry, crude glycerol represents a low-cost and abundant feedstock for the biotechnological production of value-added chemicals like this compound, a natural, zero-calorie sweetener with wide applications in the food, pharmaceutical, and medical industries. While much of the research on crude glycerol utilization for this compound production has focused on Yarrowia lipolytica, this guide adapts and synthesizes available information to provide a robust framework for performing this process with Candida magnoliae.

Quantitative Data on this compound Production

The following tables summarize key quantitative data from various studies on this compound production. This allows for a comparative analysis of different substrates, yeast species, and fermentation conditions.

Table 1: Comparison of this compound Production by Candida magnoliae using Different Carbon Sources

Carbon SourceStrainThis compound Titer (g/L)Yield (g/g)Volumetric Productivity (g/L·h)Reference
MolassesC. magnoliae 347099.54Not ReportedNot Reported[1]
GlucoseC. magnoliae DSM70638 (mutant 12-2)20.32Not ReportedNot Reported[2][3]
GlucoseC. magnoliae23.4Not ReportedNot Reported[4]
GlycerolC. magnoliae20.0 (Mannitol)Not ReportedNot Reported[4]

Table 2: this compound Production from Crude Glycerol by Yarrowia lipolytica (for comparative purposes)

StrainFermentation ModeThis compound Titer (g/L)Yield (g/g)Volumetric Productivity (g/L·h)Reference
Y. lipolytica Wratislavia K1Fed-batch1700.561.0[4]
Y. lipolytica CICC 1675Osmotic pressure control fed-batch194.3Not Reported0.95[1]
Y. lipolytica Wratislavia K1Repeated batch2200.430.54[5]
Y. lipolytica Y-11 (engineered)5-L Bioreactor1500.621.25[6]

Experimental Protocols

This section provides detailed methodologies for the key stages of this compound production from crude glycerol by Candida magnoliae.

Crude Glycerol Pre-treatment

Crude glycerol from biodiesel production contains impurities such as methanol, salts, soaps, and free fatty acids that can inhibit yeast growth. Pre-treatment is therefore a critical step.

Protocol:

  • Neutralization: Adjust the pH of the crude glycerol to 6.0-6.5 using a strong acid like HCl. This step helps to precipitate free fatty acids and soaps.

  • Methanol Removal: Heat the neutralized glycerol to 65-70°C for 30 minutes to evaporate residual methanol. Perform this step in a well-ventilated area or fume hood.

  • Centrifugation: Centrifuge the mixture at 5000 x g for 15 minutes to separate the precipitated soaps and other solid impurities.

  • Decantation: Carefully decant the supernatant (glycerol-rich phase).

  • Activated Carbon Treatment: Add activated carbon to the glycerol supernatant at a concentration of 2% (w/v). Stir the mixture at 50°C for 1 hour to adsorb color and other organic impurities.

  • Filtration: Remove the activated carbon by vacuum filtration through a filter paper. The resulting purified glycerol is ready for use in the fermentation medium.

Fermentation Protocol

This protocol is adapted from established methods for Candida magnoliae and crude glycerol fermentation with other yeasts.

2.2.1 Inoculum Preparation:

  • Prepare a seed culture medium containing (per liter): 20 g glucose, 10 g yeast extract, and 20 g peptone.

  • Inoculate a single colony of Candida magnoliae into 50 mL of the seed culture medium in a 250 mL Erlenmeyer flask.

  • Incubate at 28-30°C on a rotary shaker at 200 rpm for 24-48 hours, or until the culture reaches the exponential growth phase.

2.2.2 Bioreactor Fermentation:

  • Fermentation Medium: Prepare the fermentation medium with the following composition (per liter):

    • Pre-treated crude glycerol: 150-250 g

    • Yeast extract: 1-10 g

    • (NH₄)₂SO₄: 2.3 g

    • KH₂PO₄: 0.25 g

    • MgSO₄·7H₂O: 1.0 g

    • NaCl: 25-30 g (to induce osmotic stress)

  • Bioreactor Setup: Sterilize the bioreactor containing the fermentation medium.

  • Inoculation: Inoculate the bioreactor with the seed culture at a 10% (v/v) ratio.

  • Fermentation Parameters:

    • Temperature: 28-30°C

    • pH: Maintain at 3.0-4.0 by automatic addition of 2M NaOH.

    • Aeration: 1.0 vvm (volume of air per volume of medium per minute).

    • Agitation: 300-500 rpm.

  • Fed-batch Strategy (Optional but Recommended):

    • Start the batch fermentation with an initial glycerol concentration of 100-150 g/L.

    • After the initial glycerol is partially consumed (around 48-72 hours), start a continuous or intermittent feed of a concentrated pre-treated glycerol solution to maintain the glycerol concentration in the desired range and control osmotic pressure.

  • Monitoring: Monitor cell growth (OD at 600 nm), glycerol consumption, and this compound production by taking samples at regular intervals.

Downstream Processing and Purification of this compound

The following protocol outlines the steps to recover and purify this compound from the fermentation broth.

  • Biomass Removal: Centrifuge the fermentation broth at 8,000-10,000 x g for 20 minutes to pellet the yeast cells. Collect the supernatant.[6][7]

  • Decolorization: Treat the supernatant with 2% (w/v) activated carbon at 50°C for 1 hour with gentle stirring to remove soluble colored impurities. Remove the activated carbon by filtration.

  • Ion Exchange Chromatography:

    • Pass the decolorized broth through a column packed with a strong acid cation exchange resin (e.g., Dowex 50W-X8) to remove cations.

    • Subsequently, pass the eluate through a column with a weak base anion exchange resin (e.g., Amberlite IRA-96) to remove anions and organic acids.

  • Concentration: Concentrate the purified this compound solution using a rotary evaporator or multi-effect evaporator under vacuum at 60-70°C until the this compound concentration reaches approximately 70-80% (w/v).

  • Crystallization:

    • Cool the concentrated syrup to room temperature to induce initial crystal formation.

    • Gradually cool the solution to 4-10°C and hold for 12-24 hours to maximize crystal growth.

  • Crystal Recovery and Washing:

    • Separate the this compound crystals from the mother liquor by centrifugation or vacuum filtration.

    • Wash the crystals with a small amount of cold distilled water to remove residual impurities.

  • Drying: Dry the purified this compound crystals in a vacuum oven at 50-60°C until a constant weight is achieved. The final product should be a white crystalline powder with a purity of >99%.

Analytical Methods for this compound Quantification

High-Performance Liquid Chromatography (HPLC):

  • System: Agilent 1200 series or equivalent.

  • Column: Amino column (e.g., 250 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: Acetonitrile:Water (80:20 v/v).[7]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Detector: Refractive Index (RI) detector at 35°C.[6]

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a series of standard solutions of pure this compound in deionized water to generate a calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Confirmation:

  • LC System: Shimadzu 8040 Triple Quadrupole or similar.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Methanol:0.1% Formic Acid (70:30 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • MS Detector: Electrospray ionization (ESI) in positive mode.

  • Analysis: Monitor for the characteristic [M+Na]⁺ ion of this compound (m/z 145.1).[1]

Visualization of Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing A Crude Glycerol B Pre-treatment (Neutralization, Centrifugation, Activated Carbon) A->B E Fermentation Medium Preparation B->E C Candida magnoliae Culture D Inoculum Preparation C->D F Bioreactor Fermentation (Fed-batch) D->F E->F G Fermentation Broth F->G H Biomass Removal (Centrifugation) G->H I Purification (Decolorization, Ion Exchange) H->I J Concentration (Evaporation) I->J K Crystallization J->K L Crystal Recovery & Drying K->L M Pure this compound Crystals L->M

Caption: Experimental workflow for this compound production.

Metabolic Pathway of this compound from Glycerol

metabolic_pathway Glycerol Glycerol G3P Glycerol-3-Phosphate Glycerol->G3P Glycerol Kinase (GUT1) DHAP Dihydroxyacetone Phosphate G3P->DHAP Glycerol-3-P Dehydrogenase (GUT2) PPP Pentose Phosphate Pathway (PPP) DHAP->PPP E4P Erythrose-4-Phosphate PPP->E4P Transketolase (TKL1) Erythrose Erythrose E4P->Erythrose Erythrose-4-P Phosphatase This compound This compound Erythrose->this compound Erythrose Reductase (ER)

Caption: Metabolic pathway from glycerol to this compound in yeast.

High Osmolarity Glycerol (HOG) Signaling Pathway

HOG_pathway OsmoticStress High Osmotic Stress (e.g., high glycerol, NaCl) PlasmaMembrane Plasma Membrane OsmoticStress->PlasmaMembrane HOG_cascade HOG Pathway MAPK Cascade PlasmaMembrane->HOG_cascade Hog1 Hog1 Kinase (Activated) HOG_cascade->Hog1 Nucleus Nucleus Hog1->Nucleus GeneExpression Transcription of Stress-Response Genes Nucleus->GeneExpression GlycerolProd Increased Glycerol Synthesis (initially) GeneExpression->GlycerolProd ErythritolProd This compound Production Pathway Upregulation GeneExpression->ErythritolProd

Caption: Simplified HOG signaling pathway in response to osmotic stress.[8][9][10]

References

The Effects of Erythritol Consumption on Gut Microbiome Composition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Erythritol (B158007) is a four-carbon sugar alcohol widely utilized as a low-calorie sugar substitute. Its metabolic fate is distinct from other polyols; approximately 90% is rapidly absorbed in the small intestine and excreted unchanged in the urine.[1][2] The remaining 10% transits to the large intestine, where its interaction with the resident gut microbiota is a subject of ongoing investigation and debate.[2] While initial in vitro studies suggested this compound is largely non-fermentable by human gut bacteria[2][3], emerging evidence from animal models, advanced ex vivo systems, and human clinical trials indicates that it can induce subtle but significant alterations in both the composition and metabolic output of the gut microbiome. This guide synthesizes the current scientific evidence, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a comprehensive technical overview for the scientific community.

This compound Pharmacokinetics and Bioavailability to the Gut Microbiome

The primary determinant of this compound's effect on the gut microbiome is its limited availability in the colon. Unlike other sugar alcohols, its small molecular size facilitates efficient passive absorption in the small intestine.[1] This physiological process minimizes the osmotic load in the large intestine, contributing to this compound's generally higher digestive tolerance compared to xylitol (B92547) or sorbitol.[1] However, the fraction that escapes absorption (approximately 10%) becomes a substrate for microbial metabolism in the colon.

Erythritol_Metabolic_Fate Ingestion Oral Ingestion of this compound Stomach Stomach Ingestion->Stomach Small_Intestine Small Intestine Stomach->Small_Intestine Absorption ~90% Rapid Absorption (Passive Diffusion) Small_Intestine->Absorption Major Pathway Colon Large Intestine (Colon) Small_Intestine->Colon ~10% Unabsorbed Bloodstream Systemic Circulation Absorption->Bloodstream Microbiota Gut Microbiota Interaction Colon->Microbiota Fermentation Potential Fermentation Microbiota->Fermentation Excretion ~90% Excreted Unchanged in Urine Bloodstream->Excretion

Caption: Metabolic pathway of orally ingested this compound.

Evidence from Animal and In Vitro/Ex Vivo Models

Animal and sophisticated laboratory models provide crucial insights into the direct effects of this compound on microbial communities and host physiology.

Animal Studies

Rodent models consistently demonstrate that this compound consumption can lead to the production of short-chain fatty acids (SCFAs) and confer metabolic benefits, particularly in the context of a high-fat diet.

Table 1: Effects of this compound in a High-Fat Diet Mouse Model Data extracted from Hino et al., 2021.[4]

Parameter Group Value Outcome
Body Weight Control (HFD) 35.4 ± 1.2 g -
This compound (HFD + 5% Ery) 31.8 ± 0.9 g Significantly Lower
Glucose Tolerance (iPGTT AUC) Control (HFD) 48018 ± 1675 -
This compound (HFD + 5% Ery) 33858 ± 1232 Significantly Improved
Acetic Acid (Feces) Control (HFD) ~1.5 µmol/mg -
This compound (HFD + 5% Ery) ~3.0 µmol/mg Markedly Higher
Propanoic Acid (Feces) Control (HFD) ~0.2 µmol/mg -
This compound (HFD + 5% Ery) ~0.4 µmol/mg Markedly Higher
Butanoic Acid (Feces) Control (HFD) ~0.1 µmol/mg -

| | this compound (HFD + 5% Ery) | ~0.2 µmol/mg | Markedly Higher |

In Vitro and Ex Vivo Studies

Results from in vitro and ex vivo models have historically been conflicting but are trending towards evidence of selective fermentation.

Table 2: Summary of Key In Vitro and Ex Vivo Fermentation Studies

Study Model Type Key Findings on Microbiota Composition Key Findings on Metabolites (SCFAs)
Arrigoni et al. (2005)[2][3] In vitro batch fermentation (human feces) No significant changes observed over 24 hours. No increase in total gas, H₂, or SCFA production. Concluded to be non-fermentable.
Ruiz-Ojeda et al. (2020)[5] (citing others) In vitro model (human feces) No effect on the growth of key genera (Escherichia, Enterococcus, Lactobacillus). No disruption to alpha or beta diversity. Significant increase in butyric and pentanoic acids.

| Lynch et al. (2025)[6] | Ex vivo SIFR® Technology (human feces) | Significant increase in Eubacteriaceae and Barnesiellaceae families at 48h. | Significant increase in butyrate (B1204436) production (peaking at 24-48h). |

Human Clinical Trials

Long-term human studies are limited, but available data suggests that the effects of this compound, while not drastic, are detectable and may correlate with host metabolic responses.

Table 3: Human Clinical Trial on this compound Consumption in Obese Volunteers Data from the trial registered as NCT02824614 and published by Wölnerhanssen et al.[7][8]

Parameter Details
Study Design Randomized, three-group, parallel study.
Participants 64 obese, non-diabetic volunteers.
Intervention 36 g/day of this compound for 7 weeks.
Metabolic Outcomes No significant effect on fasting glucose, insulin (B600854), HOMA-IR, or oGTT. A significant effect was noted on fructosamine (B8680336) (a medium-term glycemic control marker).

| Gut Microbiota Outcomes | Gut microbiota profiles (assessed by 16S rDNA sequencing) were found to track with the individual fructosamine response to this compound intake, suggesting a link between microbial composition and host glycemic response. Specific taxa changes were not detailed in the abstract. |

Detailed Experimental Protocols

Protocol 1: Animal Study Protocol (High-Fat Diet Model)

Adapted from Hino et al., 2021.[4]

  • Animal Model: 7-week-old male C57BL/6J mice.

  • Acclimatization: Mice are housed in a specific pathogen-free controlled environment for one week prior to the experiment.

  • Dietary Groups:

    • Control Group (Ctrl): Fed a high-fat diet (HFD) and plain drinking water.

    • This compound Group (Ery): Fed an HFD and drinking water containing 5% (w/v) this compound.

  • Duration: 12 weeks.

  • Metabolic Analysis:

    • Intraperitoneal Glucose Tolerance Test (iPGTT): Performed at week 12. Mice are fasted for 16 hours, followed by an intraperitoneal injection of glucose (2 g/kg body weight). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes.

    • Insulin Tolerance Test (ITT): Performed at week 12. Mice are fasted for 6 hours, followed by an intraperitoneal injection of human insulin (0.5 U/kg body weight). Blood glucose is measured at 0, 15, 30, 60, and 90 minutes.

  • SCFA Analysis:

    • Sample Collection: Serum and fecal samples are collected at the end of the study.

    • Quantification: SCFAs (acetic, propanoic, butanoic acid) are measured using gas chromatography-mass spectrometry (GC-MS).

Protocol 2: Ex Vivo SIFR® Fermentation Model

Based on the methodology described by Lynch et al., 2025.[6]

SIFR_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Fecal_Sample 1. Collect Fresh Fecal Samples (Healthy or T2DM Donors) Homogenization 2. Homogenize Sample in Anaerobic Buffer Fecal_Sample->Homogenization Inoculation 3. Inoculate SIFR® Vessels Homogenization->Inoculation Treatment 4. Add Substrate (this compound or Control) Inoculation->Treatment Incubation 5. Anaerobic Incubation (37°C for 48h) Treatment->Incubation Sampling 6. Collect Aliquots at Time Points (0, 6, 24, 48h) Incubation->Sampling SCFA 7a. SCFA Analysis (GC-MS) Sampling->SCFA DNA_Extraction 7b. DNA Extraction Sampling->DNA_Extraction Sequencing 8. 16S rRNA Gene Sequencing DNA_Extraction->Sequencing Bioinformatics 9. Bioinformatic Analysis (Taxonomic Profiling) Sequencing->Bioinformatics

Caption: Experimental workflow for ex vivo SIFR® analysis.
Protocol 3: Human Intervention Study Protocol

Adapted from NCT02824614.[7]

  • Study Design: Randomized, multi-center, parallel-group controlled trial.

  • Inclusion Criteria: Obese (BMI > 30 kg/m ²) non-diabetic volunteers.

  • Exclusion Criteria: Known cardiovascular, hepatic, or renal disease; diabetes mellitus; regular use of proton pump inhibitors, antibiotics (within 3 months), or pro/prebiotics.

  • Intervention Groups:

    • This compound Group: 36 g of this compound per day.

    • Xylitol Group (Active Comparator): 24 g of xylitol per day.

    • Control Group: No treatment.

  • Duration: 7-8 weeks.

  • Primary Outcome Measures: Change in glucose tolerance as measured by a 2-hour oral glucose tolerance test (oGTT).

  • Secondary Outcome Measures:

    • Gut Microbiota Composition: Change from baseline assessed by metagenomic shotgun sequencing or 16S rDNA amplicon sequencing of stool samples.

    • Microbial Metabolites: Analysis of metabolites in feces and urine using Nuclear Magnetic Resonance (¹H-NMR) and mass spectrometry.

    • Gastrointestinal Tolerance: Assessed via the Gastrointestinal Symptoms Rating Scale (GSRS) questionnaire.

Mechanistic Hypothesis: SCFA Production Pathway

The most plausible mechanism for this compound's observed effects is its selective fermentation by a subset of gut bacteria, leading to the production of beneficial SCFAs, particularly butyrate. Butyrate is the preferred energy source for colonocytes and has systemic anti-inflammatory and metabolic benefits.

SCFA_Pathway This compound Unabsorbed this compound (in Colon) Fermentation Fermentation This compound->Fermentation Bacteria Specific Microbiota (e.g., Eubacteriaceae, Barnesiellaceae) Bacteria->Fermentation Butyrate Increased Butyrate Production Fermentation->Butyrate Local_Effect Local Effects: Energy for Colonocytes, Gut Barrier Integrity Butyrate->Local_Effect Systemic_Effect Systemic Effects: Modulation of Host Metabolism, Anti-inflammatory Signals Butyrate->Systemic_Effect

Caption: Proposed mechanism of this compound's effect in the colon.

Conclusion and Future Directions

The scientific consensus on this compound's interaction with the gut microbiome is evolving. While it is not a broadly fermented substrate like fiber, evidence strongly suggests it is not biologically inert in the colon. The data indicates that the unabsorbed fraction of this compound can be selectively metabolized by specific bacterial families, such as Eubacteriaceae and Barnesiellaceae, leading to an increase in butyrate production.[6] This functional shift may occur without causing large-scale changes in overall microbial diversity.[5]

For researchers and drug development professionals, these findings have several implications:

  • Prebiotic Potential: this compound may function as a subtle, targeted prebiotic, promoting the growth and activity of beneficial butyrate-producing bacteria.

  • Excipient Considerations: When used as an excipient in drug formulations, its potential to modulate the gut microbiome, even subtly, should be considered, as this could influence drug metabolism or host response.

  • Future Research: Long-term, large-scale human clinical trials are necessary to fully elucidate the health consequences of these microbial shifts. Future studies should employ multi-omics approaches (metagenomics, metabolomics, transcriptomics) to connect changes in microbial taxa with functional outputs and host physiological responses. Understanding the specific enzymatic pathways used by bacteria to metabolize this compound is also a critical next step.[9]

References

Erythritol in Drug Delivery: A Physicochemical Deep Dive for the Pharmaceutical Scientist

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core physicochemical properties of erythritol (B158007), tailored for researchers, scientists, and drug development professionals.

This compound, a four-carbon sugar alcohol, is emerging as a versatile and highly promising excipient in the pharmaceutical industry. Its unique combination of physicochemical properties makes it an attractive candidate for a wide range of drug delivery systems, from orally disintegrating tablets to complex solid dispersions. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailed experimental protocols for their evaluation, and insights into its application in modern drug delivery.

Core Physicochemical Properties of this compound

This compound's utility in drug delivery is underpinned by a distinct set of physical and chemical characteristics. These properties influence its behavior during formulation, manufacturing, and ultimately, its performance as a drug delivery vehicle.

Physical Properties

This compound is a white, crystalline, odorless, and non-hygroscopic powder.[1] Its key physical properties are summarized in Table 1.

PropertyValueReferences
Molecular FormulaC4H10O4[1]
Molecular Weight122.12 g/mol [1]
Melting Point119-123 °C[2]
Onset of Melting (DSC)119.5 °C[3]
Enthalpy of Fusion340.6 J/g[3]
Density1.451 g/cm³ at 20 °C[1]
Heat of Solution-243 cal/g
Sweetness (relative to sucrose)60-80%[1]
Solubility

This compound is freely soluble in water, a crucial attribute for oral drug delivery systems.[1][2] Its solubility in various solvents is detailed in Table 2. The solubility increases with temperature but decreases with the increasing mass fraction of organic solvents.[4] The lowest solubility is observed in aqueous ethanol.[4]

SolventSolubilityTemperature (°C)References
Water37% (w/w)25
Water54 wt%20
Water610 mg/mL22[1]
Ethanol (96%)Very slightly soluble-[2]
EthanolSlightly soluble-[1]
Diethyl etherInsoluble-[1]
Ethyl etherPractically insoluble-
BenzenePractically insoluble-
MethanolSoluble-[5]
2-PropanolSoluble-
Hygroscopicity

A standout feature of this compound is its remarkably low hygroscopicity.[6][7] It remains practically non-hygroscopic at relative humidity (RH) up to 90%, with moisture absorption significantly below 0.5%.[6] This property contributes to its excellent flowability and stability, making it an ideal carrier for moisture-sensitive active pharmaceutical ingredients (APIs).[6]

Stability

This compound exhibits high thermal and chemical stability. It is stable at temperatures up to 160 °C and in a wide pH range of 2-10.[1][6] This stability prevents unwanted reactions with most active ingredients during formulation and storage.[6] Thermogravimetric analysis (TGA) shows that thermal disintegration of this compound begins at approximately 326.15 °C.[3]

Applications in Drug Delivery Systems

The unique physicochemical profile of this compound lends itself to several innovative applications in drug delivery.

Orally Disintegrating Tablets (ODTs)

This compound is a promising excipient for ODTs due to its high solubility, pleasant cooling sensation, and sweet taste.[7] However, its poor tabletability has been a challenge.[7] A novel manufacturing technique, Moisture-Activated Dry Granulation (MADG), has been shown to improve the tabletability of this compound, enabling the production of ODTs with high hardness and rapid disintegration times.[6][7][8]

Solid Dispersions

As a crystalline carrier, this compound can be used to enhance the solubility and dissolution rates of poorly soluble drugs by forming solid dispersions.[5] Its low molecular weight and good glass-forming ability make it an interesting candidate for creating co-amorphous and co-crystalline systems.

Taste Masking

This compound's sweetness and cooling effect can effectively mask the bitter or unpleasant taste of many APIs.[9] It can be used in various formulations, including chewable tablets, lozenges, and syrups, to improve patient compliance, particularly in pediatric and geriatric populations.[6]

3D Printing of Pharmaceuticals

The field of 3D printing in pharmaceuticals is rapidly expanding, offering the potential for personalized medicine with precise dosage control.[10][11] this compound's thermal properties and compatibility with various polymers make it a suitable excipient for fused deposition modeling (FDM) and other 3D printing techniques for fabricating oral dosage forms.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physicochemical properties of this compound and this compound-based drug delivery systems.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to study the thermal behavior of this compound and its formulations.

Methodology:

  • Accurately weigh 5-10 mg of the sample into an aluminum DSC pan.

  • Seal the pan hermetically. An empty sealed pan is used as a reference.

  • Place the sample and reference pans in the DSC cell.

  • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide an inert atmosphere.[13]

  • Heat the sample at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected thermal events (e.g., 25 °C to 200 °C for this compound).

  • Record the heat flow as a function of temperature.

  • The melting point is determined from the onset or peak of the endothermic event, and the enthalpy of fusion is calculated by integrating the area under the melting peak.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Methodology:

  • Place a known weight of the sample (typically 5-15 mg) into a TGA crucible.

  • Position the crucible on the TGA balance.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate, for example, 10 K/min.[3]

  • Continuously monitor and record the sample's mass as a function of temperature.

  • The resulting TGA curve plots the percentage of weight loss against temperature, indicating the temperatures at which decomposition occurs.

X-ray Diffraction (XRD)

Objective: To analyze the solid-state properties, including crystallinity and polymorphism, of this compound and its co-crystals or solid dispersions.

Methodology:

  • Prepare a powdered sample of the material to be analyzed.

  • Mount the sample on a sample holder.

  • Place the sample holder in the X-ray diffractometer.

  • Expose the sample to a monochromatic X-ray beam (commonly Cu Kα radiation).

  • Rotate the sample and the detector to scan a range of diffraction angles (2θ).

  • The detector measures the intensity of the diffracted X-rays at each angle.

  • The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint of the crystalline structure.

Hygroscopicity Determination

Objective: To quantify the moisture absorption of this compound under specific humidity conditions.

Methodology (Gravimetric Sorption Analysis):

  • Place a pre-weighed sample (5-15 mg) in a gravimetric sorption analyzer.

  • Dry the sample in the analyzer under a stream of dry nitrogen (0% RH) to establish a baseline dry weight.[14]

  • Expose the sample to a controlled relative humidity (e.g., 80% RH) at a constant temperature (e.g., 25 °C).[14]

  • Continuously monitor the weight of the sample until it reaches equilibrium (i.e., no further weight change is observed).

  • The percentage of moisture absorbed is calculated as the change in weight from the dry state.

Solubility Determination

Objective: To measure the solubility of this compound in a given solvent at a specific temperature.

Methodology (Stirred-Flask Method):

  • Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

  • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.[4]

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Determine the concentration of this compound in the supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or by evaporating the solvent and weighing the residue (gravimetric method).[4]

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) to illustrate key processes and concepts related to this compound in drug delivery.

Experimental_Workflow_for_ODT_Development Formulation Formulation (this compound, API, Excipients) MADG Moisture-Activated Dry Granulation (MADG) Formulation->MADG Granulation Blending Blending MADG->Blending Compression Tableting (Compression) Blending->Compression ODT Orally Disintegrating Tablet (ODT) Compression->ODT QC Quality Control (Hardness, Disintegration, Dissolution) ODT->QC Evaluation

Caption: Workflow for Orally Disintegrating Tablet (ODT) development using this compound.

Erythritol_Properties_to_Applications This compound This compound Physicochemical Properties Solubility High Solubility This compound->Solubility Hygroscopicity Low Hygroscopicity This compound->Hygroscopicity Stability High Stability This compound->Stability Taste Sweet Taste & Cooling Sensation This compound->Taste Thermal Defined Melting Point This compound->Thermal ODTs ODTs Solubility->ODTs SolidDispersions Solid Dispersions Solubility->SolidDispersions MoistureSensitiveDrugs Moisture-Sensitive Drug Formulations Hygroscopicity->MoistureSensitiveDrugs Stability->MoistureSensitiveDrugs Taste->ODTs TasteMasking Taste Masking Taste->TasteMasking Thermal->SolidDispersions ThreeDPrinting 3D Printing Thermal->ThreeDPrinting

Caption: Relationship between this compound's properties and its drug delivery applications.

Conclusion

This compound presents a compelling profile for the modern pharmaceutical formulator. Its advantageous physicochemical properties, including high solubility, low hygroscopicity, and excellent stability, position it as a superior excipient for a variety of drug delivery systems. As the industry continues to move towards patient-centric formulations and innovative manufacturing processes like 3D printing, the role of versatile and functional excipients like this compound is set to expand significantly. A thorough understanding of its properties and the application of robust experimental methodologies are crucial for harnessing its full potential in the development of safe, effective, and patient-friendly medicines.

References

Unraveling the Crystalline Maze: A Technical Guide to Erythritol Crystallization in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Erythritol (B158007), a naturally occurring sugar alcohol, has gained significant traction in the food and pharmaceutical industries as a bulk sweetener due to its low caloric value and non-glycemic properties. However, its pronounced tendency to crystallize in aqueous solutions presents challenges in formulation development, impacting product stability, texture, and mouthfeel. This technical guide delves into the core mechanisms governing this compound crystallization, providing a comprehensive overview of the critical factors, quantitative data, and experimental methodologies to empower researchers in controlling and manipulating this phenomenon.

The Fundamentals of this compound Crystallization

The crystallization of this compound from an aqueous solution is a complex process governed by two primary, sequential events: nucleation and crystal growth.[1][2][3] Nucleation is the initial formation of stable crystalline clusters from a supersaturated solution, while crystal growth is the subsequent enlargement of these nuclei.[1][2][3] The driving force for both processes is the degree of supersaturation, a state where the concentration of this compound exceeds its equilibrium solubility at a given temperature.[1][2][4][5]

Key Factors Influencing this compound Crystallization

Several interconnected factors dictate the rate and extent of this compound crystallization. Understanding and controlling these variables is paramount for successful formulation development.

Supersaturation: The Primary Driver

The level of supersaturation is the most critical factor influencing this compound crystallization.[1][2][4][5] Higher supersaturation levels lead to a significant increase in both the nucleation rate and the overall crystallization value.[1][2][4][5][6][7] Studies have shown a near-linear relationship between the initial supersaturation level and the final amount of crystallized this compound.[1][2][4][5][6] This suggests a first-order kinetic model for this compound crystallization, where the rate is directly proportional to the concentration of this compound in the supersaturated solution.[1][2][4][5]

Temperature: A Dual Role

Temperature plays a multifaceted role in the crystallization process. Firstly, the solubility of this compound in water is highly temperature-dependent, increasing significantly with a rise in temperature.[7][8][9] This relationship is fundamental to inducing crystallization through cooling. Secondly, while the crystallization process is dependent on achieving supersaturation, at the same supersaturation level, the storage temperature itself does not significantly influence the final crystallization value.[1][2][4][5] However, the rate at which the solution is cooled does impact the final crystal characteristics.

Cooling Rate: Shaping the Crystalline Landscape

The rate of cooling of a supersaturated this compound solution does not affect the total amount of crystals formed but has a profound impact on the crystal morphology, including their shape and size.[1][2][4][5] Rapid cooling tends to produce a larger number of smaller crystals, while slower cooling allows for the growth of fewer, larger, and more well-defined crystals.

Additives: Modulating Crystallization Behavior

The presence of other solutes or additives, such as other polyols or hydrocolloids, can significantly inhibit or modify the crystallization of this compound.[10] These additives can interfere with the nucleation process or adsorb onto the growing crystal faces, thereby altering the crystal habit and slowing down the growth rate. The investigation of such additives is a key strategy for preventing unwanted crystallization in liquid and semi-solid formulations.[10]

Quantitative Data on this compound Crystallization

The following tables summarize key quantitative data on the solubility and crystallization of this compound in aqueous solutions, compiled from various studies.

Table 1: Solubility of this compound in Water at Different Temperatures

Temperature (°C)Solubility (g this compound / 100 g water)
533[2][7]
2054[2][7][11]
2537 (w/w) or ~58.7
3069[1]
80257[1][7]

Table 2: Crystallization of this compound at 5°C from Solutions with Varying Supersaturation Levels

Supersaturation Level (S)Crystallization Value (%) after 0.5 hMaximum Crystallization Value (%) after 24 h
00[3][6][7]Not reported
0.40[3][6][7]Not reported
0.60[3][6][7]Not reported
1.10[1][3][6][7]30[1][6][7]
1.720[1][3][6][7]43[1][6][7]
2.445[1][3][6][7]67[1][6][7]
3.557[1][3][6][7]80[1][6][7]

Supersaturation Level (S) is calculated as (c(T)/cs) - 1, where c(T) is the initial concentration and cs is the saturation concentration at the storage temperature.[1]

Table 3: Crystallization Rate Constants for this compound at 5°C

Supersaturation Level (S)Crystallization Rate Constant (k) (h⁻¹)
1.10.08
1.70.22
2.40.58
3.51.12

Experimental Protocols for Investigating this compound Crystallization

Reproducible and accurate experimental design is crucial for studying this compound crystallization. The following protocols are based on methodologies reported in the literature.[1][9][11]

Preparation of Supersaturated this compound Solutions
  • Determine Target Concentration: Based on the desired supersaturation level at the intended storage temperature, calculate the required mass of this compound and demineralized water.

  • Dissolution: Accurately weigh the this compound and water into a beaker. Heat the solution while stirring continuously until all this compound has completely dissolved. The dissolution temperature should be sufficiently high to ensure complete solubilization.[1]

  • Cooling: Cool the solution to the designated storage temperature. The cooling rate can be controlled (e.g., rapid cooling in an ice bath or slow cooling at ambient temperature) to study its effect on crystal morphology.[1]

Gravimetric Determination of Crystallization Value
  • Incubation: Store the prepared supersaturated solutions at a constant temperature for predetermined time intervals.[1]

  • Separation of Crystals: After the incubation period, separate the formed crystals from the supernatant. This can be achieved by filtration or centrifugation.

  • Washing and Drying: Wash the collected crystals with a solvent in which this compound is sparingly soluble (e.g., cold ethanol) to remove any adhering mother liquor. Subsequently, dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 60°C).[8]

  • Calculation: The crystallization value is calculated as the percentage of the initial this compound mass that has crystallized.

Characterization of Crystal Properties
  • Microscopy: Use light microscopy to observe the shape and size of the crystals.[10]

  • X-ray Diffraction (XRD): Employ XRD to identify the polymorphic form of the this compound crystals.[10][12] this compound is known to exist in at least two crystalline forms: a stable form and a metastable form.[12]

  • Differential Scanning Calorimetry (DSC): Utilize DSC to determine the melting point and enthalpy of fusion of the crystals, which can also help in identifying different polymorphs.[10][12]

Visualizing the Crystallization Process and Influencing Factors

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the study of this compound crystallization.

Erythritol_Crystallization_Workflow cluster_prep Solution Preparation cluster_cryst Crystallization cluster_analysis Analysis prep_start Start weigh Weigh this compound and Water prep_start->weigh dissolve Dissolve with Heating and Stirring weigh->dissolve cool Cool to Storage Temperature dissolve->cool incubate Incubate at Constant Temperature cool->incubate Supersaturated Solution nucleation Nucleation incubate->nucleation growth Crystal Growth nucleation->growth separate Separate Crystals growth->separate wash_dry Wash and Dry Crystals separate->wash_dry gravimetric Gravimetric Analysis (Crystallization Value) wash_dry->gravimetric characterize Crystal Characterization (Microscopy, XRD, DSC) wash_dry->characterize

Caption: Experimental workflow for studying this compound crystallization.

Crystallization_Factors Crystallization This compound Crystallization Supersaturation Supersaturation Supersaturation->Crystallization Directly Drives NucleationRate Nucleation Rate Supersaturation->NucleationRate Increases GrowthRate Growth Rate Supersaturation->GrowthRate Increases Temperature Temperature Solubility Solubility Temperature->Solubility Increases CoolingRate Cooling Rate CrystalMorphology Crystal Shape & Size CoolingRate->CrystalMorphology Influences Additives Additives Additives->NucleationRate Inhibits/Modifies Additives->GrowthRate Inhibits/Modifies Concentration Concentration Concentration->Supersaturation Determines Solubility->Supersaturation Determines NucleationRate->Crystallization GrowthRate->Crystallization

Caption: Interplay of factors influencing this compound crystallization.

Molecular Insights and Future Directions

Recent advancements in molecular dynamics simulations are beginning to provide a deeper, atomistic understanding of this compound crystallization.[13][14][15][16][17] These computational approaches can elucidate the role of hydrogen bonding and molecular arrangement in the nucleation and growth processes.[13] Future research integrating experimental data with molecular modeling will be instrumental in designing novel strategies to control this compound crystallization with greater precision. This includes the rational design of inhibitors and the optimization of processing conditions to achieve desired product characteristics.

Conclusion

The crystallization of this compound in aqueous solutions is a multifaceted phenomenon governed by a delicate interplay of thermodynamic and kinetic factors. A thorough understanding of the roles of supersaturation, temperature, cooling rate, and additives is essential for researchers and formulation scientists. By leveraging the quantitative data and experimental protocols outlined in this guide, it is possible to systematically investigate and control the crystallization of this compound, paving the way for the development of stable and high-quality products in the food and pharmaceutical industries.

References

Endogenous Erythritol Production via the Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythritol (B158007), a four-carbon sugar alcohol, is recognized not only as a widely used low-calorie sweetener but also as an endogenously synthesized metabolite in humans.[1][2] Emerging evidence has identified circulating this compound as a predictive biomarker for cardiometabolic diseases, including visceral adiposity gain and the development of type 2 diabetes.[1][3] This has spurred significant interest in understanding the mechanisms governing its production within the human body. This compound is synthesized from glucose through the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic route.[3][4][5] This technical guide provides an in-depth overview of the core biosynthetic pathway, its regulation, quantitative data from key studies, and detailed experimental protocols for its investigation.

The Biosynthetic Pathway from Glucose to this compound

The endogenous synthesis of this compound is a multi-step process that diverts glucose from glycolysis into the pentose phosphate pathway. The pathway can be broadly divided into an oxidative phase and a non-oxidative phase, culminating in the final reduction to this compound.

  • Entry into the PPP : Glucose is first phosphorylated to glucose-6-phosphate (G6P), which can then enter the oxidative phase of the PPP.

  • Oxidative Phase : G6P is oxidized to produce NADPH and ribulose-5-phosphate. This phase is crucial for generating the reducing power (NADPH) required for various anabolic reactions and antioxidant defense.

  • Non-Oxidative Phase : Ribulose-5-phosphate enters a series of carbon-shuffling reactions catalyzed by the enzymes transketolase (TKT) and transaldolase (TALDO). These reactions rearrange the carbon backbones of sugar phosphates, leading to the formation of erythrose-4-phosphate (E4P).[3][6]

  • Dephosphorylation : E4P is dephosphorylated to yield free erythrose.[2]

  • Final Reduction : In the terminal step, erythrose is reduced to this compound. This reaction is catalyzed by dehydrogenase enzymes and utilizes the cofactor NADPH, which is supplied in part by the oxidative phase of the PPP.[1][2]

Erythritol_Pathway Endogenous this compound Synthesis via the Pentose Phosphate Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase OxPPP Oxidative PPP G6P->OxPPP Ru5P Ribulose-5-Phosphate OxPPP->Ru5P G6PD NADPH_prod NADPH OxPPP->NADPH_prod NonOxPPP Non-Oxidative PPP (TKT, TALDO) Ru5P->NonOxPPP E4P Erythrose-4-Phosphate NonOxPPP->E4P Erythrose Erythrose E4P->Erythrose Phosphatase This compound This compound Erythrose->this compound SORD / ADH1 NADP NADP+ This compound->NADP NADPH_cons NADPH NADPH_cons->Erythrose NADP->OxPPP

Fig 1. Endogenous this compound Synthesis via the Pentose Phosphate Pathway.

Key Enzymes and Regulation

The flux through the this compound synthesis pathway is tightly regulated by substrate availability and the activity of key enzymes. Notably, the non-oxidative branch of the PPP appears to be a critical control point.[3][5]

  • Glucose-6-Phosphate Dehydrogenase (G6PD) : As the rate-limiting enzyme of the oxidative PPP, G6PD controls the entry of G6P into the pathway. However, studies have shown that siRNA knockdown of G6PD does not necessarily inhibit this compound synthesis, suggesting it is not the primary rate-limiting step for this specific outcome.[3][5]

  • Transketolase (TKT) : This enzyme is crucial for the non-oxidative PPP reactions that produce E4P. Knockdown of TKT expression has been shown to significantly reduce intracellular this compound levels, highlighting its essential role.[3][6]

  • Sorbitol Dehydrogenase (SORD) and Alcohol Dehydrogenase 1 (ADH1) : These two enzymes have been identified as catalyzing the final, NADPH-dependent reduction of erythrose to this compound.[1][2][7] Genetic variants of ADH1 can exhibit markedly different affinities for erythrose, potentially contributing to individual variations in this compound production.[1]

Regulatory Stimuli:

  • Glucose Availability : this compound synthesis is directly proportional to glucose concentration. Hyperglycemic conditions significantly increase intracellular this compound levels, suggesting the pathway acts as a mechanism for metabolizing excess glucose.[4][7]

  • Oxidative Stress : Exposure to oxidative stress, such as from hydrogen peroxide, elevates this compound synthesis.[3][4] This is likely a consequence of increased PPP flux to regenerate NADPH, which is consumed by antioxidant systems like glutathione (B108866) reductase. The increased production of PPP intermediates, including E4P, subsequently drives this compound formation.

Regulation_Pathway Regulation of this compound Synthesis cluster_inputs Metabolic State cluster_ppp Pentose Phosphate Pathway cluster_output Final Synthesis Step Stimulus Stimulus Pathway Pathway Product Product Glucose High Glucose Availability PPP_Flux Increased PPP Flux Glucose->PPP_Flux Substrate Push OxStress Oxidative Stress OxStress->PPP_Flux Demand for NADPH NADPH_Gen NADPH Generation PPP_Flux->NADPH_Gen E4P_Prod Erythrose-4-Phosphate Production PPP_Flux->E4P_Prod Erythritol_Synth This compound Synthesis (SORD/ADH1) NADPH_Gen->Erythritol_Synth Cofactor E4P_Prod->Erythritol_Synth This compound Elevated Intracellular This compound Erythritol_Synth->this compound

Fig 2. Regulation of the this compound Synthesis Pathway.

Quantitative Data Summary

Quantitative analysis of enzyme kinetics and cellular metabolite levels provides crucial insights into the efficiency and regulation of the this compound synthesis pathway.

Table 1: Kinetic Parameters of Human SORD and ADH1 Isoforms with Erythrose

The final step in this compound synthesis is catalyzed by SORD and ADH1. The kinetic properties of these enzymes with erythrose as the substrate were determined using recombinant human proteins, with NADPH as the cofactor.[1]

EnzymeApparent Km (mM) for ErythroseVmax (nmol/min/mg)
SORD 110 ± 20360 ± 10
ADH1B1 120 ± 20300 ± 10
ADH1C2 240 ± 30320 ± 10
Data sourced from Schlicker et al., J Biol Chem, 2019.[1] Values represent the mean ± S.D. of two independent experiments.
Table 2: Relative Intracellular this compound Levels in A549 Cells Under Various Conditions

Studies using human A549 lung carcinoma cells have quantified the relative changes in intracellular this compound in response to different stimuli and genetic perturbations.

Condition / TreatmentRelative Intracellular this compound Level (Fold Change vs. Control)Key Finding
High Glucose (25 mM vs. 5.5 mM) ~2.5-fold increaseThis compound synthesis is highly dependent on glucose availability.[4]
siRNA Knockdown of SORD (in 25 mM Glucose) ~40% reductionSORD is a key enzyme for this compound synthesis under high glucose conditions.[4]
siRNA Knockdown of TKT (in 25 mM Glucose) ~40-50% reductionThe non-oxidative PPP, via TKT, is critical for providing the erythrose precursor.[3][5]
Oxidative Stress (H₂O₂ treatment) ~2-fold increaseOxidative stress upregulates this compound production, linking it to cellular redox status.[3][4]
Data are approximated from figures presented in Ortiz et al., Front Nutr, 2022.[3][4][5]

Experimental Protocols

Investigating the endogenous this compound pathway requires a combination of cell culture, molecular biology, and analytical chemistry techniques. The human A549 lung carcinoma cell line is a commonly used model due to its robust PPP activity.[3][5]

Workflow_Diagram General Experimental Workflow cluster_culture 1. Cell Culture cluster_treatment 2. Experimental Treatment cluster_harvest 3. Sample Collection cluster_analysis 4. Analysis Culture Culture A549 Cells (e.g., DMEM/F12-K, 10% FBS) Seed Seed Cells for Experiment Culture->Seed Treatment Apply Treatment: - siRNA Transfection (TKT, SORD) - High Glucose Media - Oxidative Stressor (H₂O₂) - ¹³C-Glucose Tracer Seed->Treatment Quench Quench Metabolism (e.g., Ice-cold Methanol) Treatment->Quench Harvest Harvest Cells & Extract Metabolites Quench->Harvest Derivatize Derivatize Extract (Methoximation + Silylation) Harvest->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing & Quantification GCMS->Data

Fig 3. General Experimental Workflow for Studying this compound Synthesis.
Protocol 1: A549 Cell Culture and Maintenance

  • Growth Medium : Prepare F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culturing : Grow A549 cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

  • Passaging : When cells reach 80-90% confluency (typically every 3-4 days), perform subculturing. a. Aspirate the growth medium. b. Gently wash the cell monolayer with 5 mL of sterile Phosphate-Buffered Saline (PBS). c. Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach. d. Neutralize the trypsin by adding 7 mL of complete growth medium. e. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes. f. Discard the supernatant and resuspend the cell pellet in fresh growth medium. g. Seed new T75 flasks at a split ratio of 1:4 to 1:8.

Protocol 2: siRNA-Mediated Gene Knockdown in A549 Cells

This protocol provides a general framework for transiently knocking down target genes like TKT or SORD.

  • Cell Seeding : The day before transfection, seed A549 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection (e.g., 2.5 x 10⁵ cells per well).

  • siRNA Complex Preparation (per well): a. Tube A : Dilute 20-50 pmol of target-specific siRNA (or a non-targeting control siRNA) in 100 µL of serum-free medium (e.g., Opti-MEM). b. Tube B : Dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium according to the manufacturer's instructions. c. Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-15 minutes to allow complexes to form.

  • Transfection : a. Aspirate the medium from the cells and replace it with fresh, antibiotic-free complete growth medium. b. Add the 200 µL siRNA-lipid complex dropwise to each well. c. Gently swirl the plate to ensure even distribution.

  • Incubation and Analysis : a. Incubate the cells for 48-72 hours at 37°C. b. After incubation, harvest the cells to assess knockdown efficiency (via qPCR or Western Blot) and for metabolite extraction.

Protocol 3: Intracellular Metabolite Extraction

This protocol is designed to rapidly halt metabolic activity and efficiently extract polar metabolites, including this compound.

  • Quenching : a. Place the culture plate on ice to rapidly lower the temperature. b. Quickly aspirate the culture medium. c. Immediately wash the cells twice with 1 mL of ice-cold 0.9% NaCl (saline) solution to remove extracellular contaminants. Aspirate the saline completely. d. Add 1 mL of ice-cold, pre-chilled (-80°C) 80% methanol (B129727) to the well to quench all enzymatic activity and lyse the cells.

  • Harvesting : a. Place the plate in a -80°C freezer for at least 15 minutes to ensure complete protein precipitation. b. Scrape the frozen cell lysate from the plate surface using a cell scraper. c. Transfer the entire lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Extraction : a. Vortex the tube vigorously for 1 minute. b. Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins. c. Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean tube. d. Dry the metabolite extract completely using a vacuum evaporator (e.g., SpeedVac). The dried pellet can be stored at -80°C until analysis.

Protocol 4: GC-MS Analysis of this compound

Analysis of polar, non-volatile compounds like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) requires chemical derivatization to increase their volatility. A two-step methoximation and silylation process is standard.

  • Derivatization - Step 1 (Methoximation) : a. To the dried metabolite pellet, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL). b. Vortex thoroughly and incubate at 37-60°C for 90 minutes with agitation. This step protects aldehyde and keto groups and prevents the formation of multiple derivative peaks.

  • Derivatization - Step 2 (Silylation) : a. Add 80 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane), to the sample. b. Vortex and incubate at 37-60°C for 30-60 minutes. This step replaces active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group.

  • GC-MS Analysis : a. After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert. b. Inject 1 µL of the sample into the GC-MS system. c. GC Conditions (Example) : Use a suitable column (e.g., DB-5ms). Start with an oven temperature of 60°C, hold for 1 minute, then ramp to 325°C at 10°C/min, and hold for 10 minutes. Use helium as the carrier gas. d. MS Conditions (Example) : Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 50-600.

  • Data Analysis : Identify the this compound-TMS derivative peak based on its retention time and mass spectrum compared to an authentic chemical standard. Quantify the peak area and normalize it to an internal standard and cell number or protein content.

Conclusion

The endogenous production of this compound via the pentose phosphate pathway represents a significant intersection of core metabolism and cardiometabolic health. The synthesis is primarily driven by glucose availability and cellular oxidative stress, with the non-oxidative PPP enzymes TKT, SORD, and ADH1 acting as key regulatory nodes. The provided data and protocols offer a robust framework for researchers to investigate this pathway, characterize its regulation in different biological contexts, and explore its potential as a therapeutic target or a more nuanced clinical biomarker. Further research is warranted to fully elucidate the tissue-specific contributions to circulating this compound and the precise signaling mechanisms that link PPP flux to disease states.

References

Erythritol as a Carbon Source for Microbial Fermentation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythritol (B158007), a four-carbon sugar alcohol, is a naturally occurring polyol with increasing applications in the food, pharmaceutical, and chemical industries.[1][2] Its production via microbial fermentation offers a sustainable and efficient alternative to chemical synthesis. This technical guide provides a comprehensive overview of the utilization of this compound as a carbon source in microbial fermentation processes. It delves into the microorganisms capable of metabolizing this compound, the intricate metabolic and signaling pathways governing its synthesis and catabolism, detailed experimental protocols for fermentation and analysis, and a comparative summary of production yields. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in metabolic engineering, bioprocess optimization, and the development of novel microbial cell factories.

Introduction to this compound and its Microbial Production

This compound is a natural sugar substitute with a zero-calorie value and a high digestive tolerance, making it an attractive ingredient in various consumer products.[3] It is found in fruits, vegetables, and fermented foods.[1][4] Industrially, this compound is primarily produced through fermentation processes utilizing osmophilic yeasts and yeast-like fungi.[1][3][5] Several microorganisms have been identified and engineered for efficient this compound production, with Moniliella pollinis and Yarrowia lipolytica being among the most studied.[3][5] The use of inexpensive and abundant feedstocks, such as molasses, glycerol (B35011), and lignocellulosic materials, is a key area of research to enhance the economic viability of this compound production.[1][6]

Microorganisms Utilizing this compound

A diverse range of microorganisms can utilize this compound, either as a primary carbon source for growth or as a precursor for the synthesis of other valuable compounds.

Table 1: Microorganisms Involved in this compound Metabolism

MicroorganismRole in this compound MetabolismKey CharacteristicsReferences
Yarrowia lipolyticaProducerOleaginous yeast, can utilize glycerol, subject to metabolic engineering.[2][5]
Moniliella pollinisProducerOsmophilic yeast-like fungus, high this compound yields from sugars.[3][5]
Candida magnoliaeProducerOsmotolerant yeast, capable of utilizing sucrose (B13894) from molasses.[6]
Aureobasidium sp.ProducerCommercially used for this compound production.[7]
Pseudozyma tsukubaensisProducerHigh this compound concentrations achieved in fed-batch fermentation.[5][7]
Leuconostoc oenosProducerLactic acid bacterium, produces this compound under anaerobic conditions.[5]
Escherichia coliEngineered ConsumerEngineered to utilize this compound as a sole carbon source.[8][9][10][11]
Brucella abortusConsumerPathogenic bacterium capable of catabolizing this compound.[12][13][14]
Rhizobium leguminosarumConsumerSymbiotic bacterium with genes for this compound catabolism.[15]

Metabolic Pathways

The microbial metabolism of this compound involves distinct pathways for its biosynthesis and catabolism.

This compound Biosynthesis Pathway in Yeasts

In yeasts, this compound synthesis is intrinsically linked to the pentose (B10789219) phosphate (B84403) pathway (PPP), a central metabolic route for the production of NADPH and precursor molecules for nucleotide biosynthesis.[16][17] High osmotic pressure is a critical factor that triggers the production of this compound as an osmoprotectant.[8][18][19]

The key steps in the biosynthesis of this compound from glucose are:

  • Glucose Phosphorylation: Glucose is phosphorylated to Glucose-6-Phosphate.

  • Pentose Phosphate Pathway (PPP): Glucose-6-Phosphate enters the PPP, leading to the formation of Erythrose-4-Phosphate (E4P).

  • Dephosphorylation: E4P is dephosphorylated to erythrose.

  • Reduction: Erythrose is reduced to this compound by an erythrose reductase, consuming NADPH.

dot

Erythritol_Biosynthesis Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase PPP Pentose Phosphate Pathway G6P->PPP E4P Erythrose-4-P PPP->E4P Erythrose Erythrose E4P->Erythrose Erythrose-4-P Phosphatase This compound This compound Erythrose->this compound Erythrose Reductase NADP NADP+ Erythrose->NADP NADPH NADPH NADPH->Erythrose Erythritol_Catabolism This compound This compound E4P_cat This compound-4-P This compound->E4P_cat this compound Kinase Erythrulose4P Erythrulose-4-P E4P_cat->Erythrulose4P this compound-4-P Dehydrogenase Erythrose4P Erythrose-4-P Erythrulose4P->Erythrose4P Erythrulose-4-P Isomerase PPP_cat Pentose Phosphate Pathway Erythrose4P->PPP_cat HOG_Pathway OsmoticStress High Osmotic Stress HOG_Pathway HOG Pathway (MAPK Cascade) OsmoticStress->HOG_Pathway TranscriptionFactors Transcription Factors (e.g., Sko1) HOG_Pathway->TranscriptionFactors GeneExpression Upregulation of PPP Genes TranscriptionFactors->GeneExpression PPP_up Increased Flux through Pentose Phosphate Pathway GeneExpression->PPP_up Erythritol_prod This compound Production PPP_up->Erythritol_prod Fed_Batch_Workflow Preculture Pre-culture Preparation (M. pollinis in PDB) Batch Batch Fermentation (Basal Medium) Preculture->Batch Inoculation Feeding Fed-Batch Feeding (Concentrated Carbon Source) Batch->Feeding Monitoring Process Monitoring (OD, HPLC) Feeding->Monitoring Monitoring->Feeding Adjust Feeding Harvest Harvesting Monitoring->Harvest Max. Titer

References

Osmotic Stress and Erythritol Accumulation in Osmophilic Yeasts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intricate mechanisms governing the osmotic stress response in osmophilic yeasts, with a particular focus on the accumulation of erythritol (B158007), a polyol of significant interest in the food and pharmaceutical industries. This document details the core signaling pathways, key enzymatic players, and quantitative production data, supplemented with experimental protocols and visual diagrams to facilitate a comprehensive understanding.

Introduction to Osmotic Stress in Yeasts

Osmophilic yeasts are a group of fungi uniquely adapted to thrive in environments with high osmotic pressure, such as those with high concentrations of sugars or salts. This adaptation is crucial for their survival and has been harnessed for various biotechnological applications, most notably the production of compatible solutes like this compound. When subjected to hyperosmotic conditions, yeast cells initiate a complex and highly regulated response to prevent water loss and maintain cellular integrity. A key component of this response is the intracellular accumulation of osmolytes, which balances the external osmotic pressure. While glycerol (B35011) is a common osmolyte in many yeast species, osmophilic yeasts often produce and accumulate other polyols, such as this compound.

The High Osmolarity Glycerol (HOG) Pathway

The primary signaling cascade responsible for orchestrating the osmotic stress response in yeast is the High Osmolarity Glycerol (HOG) pathway, a conserved mitogen-activated protein kinase (MAPK) cascade.[1][2][3][4][5] Upon detection of hyperosmotic stress by transmembrane osmosensors, the HOG pathway is activated, leading to the phosphorylation and nuclear translocation of the Hog1 MAPK.[1][2] In the nucleus, Hog1 regulates the expression of a large number of genes involved in stress adaptation, including those responsible for the synthesis of compatible solutes. While the pathway is named for its role in glycerol synthesis, in osmophilic yeasts, its activation is also intricately linked to the production of this compound.[1]

HOG_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Osmosensors Osmosensors (Sln1, Sho1) MAPKKK MAPKKK (Ssk2/22, Ste11) Osmosensors->MAPKKK MAPKK MAPKK (Pbs2) MAPKKK->MAPKK MAPK MAPK (Hog1) MAPKK->MAPK Glycerol_Synth Glycerol Synthesis Enzymes MAPK->Glycerol_Synth Erythritol_Synth This compound Synthesis Enzymes MAPK->Erythritol_Synth Hog1_P Phosphorylated Hog1 MAPK->Hog1_P Translocation Gene_Expression Stress Response Gene Expression Hog1_P->Gene_Expression

Caption: The High Osmolarity Glycerol (HOG) signaling pathway in yeast.

This compound Biosynthesis Pathway

This compound, a four-carbon sugar alcohol, is synthesized from central carbon metabolism, primarily through the pentose (B10789219) phosphate (B84403) pathway (PPP).[6][7][8][9] Glucose is the common starting substrate, which is funneled into the PPP. The key precursor for this compound is erythrose-4-phosphate (E4P).[6][7] E4P is dephosphorylated to erythrose, which is then reduced to this compound by the enzyme erythrose reductase (ER), a reaction that typically utilizes NADPH as a cofactor.[6][7] Overexpression of genes encoding key enzymes in the PPP, such as transketolase (TKL1), has been shown to significantly enhance this compound production.[10][11][12]

Erythritol_Biosynthesis cluster_enzymes Key Enzymes Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP E4P Erythrose-4-Phosphate PPP->E4P Erythrose Erythrose E4P->Erythrose E4PP This compound This compound Erythrose->this compound ER E4PP Erythrose-4-Phosphate Phosphatase ER Erythrose Reductase (ER) (NADPH-dependent)

Caption: The biosynthesis pathway of this compound from glucose via the Pentose Phosphate Pathway.

Quantitative Data on this compound Production

The production of this compound varies significantly among different osmophilic yeast species and is heavily influenced by culture conditions such as the carbon source, nitrogen concentration, and the level of osmotic stress.

Yeast SpeciesCarbon SourceOsmotic StressorThis compound Titer (g/L)This compound Yield (g/g substrate)Productivity (g/L/h)Reference
Yarrowia lipolytica MK1GlucoseOptimized C:N ratio113.1--[6]
Yarrowia lipolytica C1GlucoseBatch fermentation194.47-1.68[7][13]
Yarrowia lipolytica Ylxs48GlucoseEngineered strain>150 (estimated from yield)0.69 - 0.74>4.60[7]
Yarrowia lipolytica UV15GlucoseOptimized nitrogen174.80.582-[7]
Yarrowia lipolytica Wratislavia K1Crude Glycerol2.5% NaCl80.00.491.0[14]
Pseudozyma tsukubaensis KN75Glucose-2450.612.86[6]
Moniliella sp. BCC25224GlucoseOptimized medium-0.47-[6]
Moniliella pollinis SP5Molasses25 g/L NaCl17.480.2620.095[15]
Moniliella pollinis SP5MolassesFed-batch26.520.5010.158[15]
Pichia misoGlucose (30%)High sugar-0.5 - 0.6-[16][17]
Torula sp.Glucose-35.2 - 58.30.35 - 0.40-[14][18]

Experimental Protocols

Induction of Osmotic Stress

A standardized method for inducing osmotic stress in yeast cultures is essential for reproducible studies.

Objective: To impose a defined level of osmotic stress on a yeast culture to stimulate osmolyte production.

Materials:

  • Yeast strain of interest (e.g., Yarrowia lipolytica)

  • Yeast Peptone Dextrose (YPD) broth or a defined synthetic medium

  • Osmoticum (e.g., NaCl, KCl, Sorbitol, or high concentrations of glucose/glycerol)

  • Sterile flasks or bioreactor

  • Incubator shaker

Procedure:

  • Prepare the desired culture medium (e.g., YPD).

  • Calculate the amount of osmoticum needed to achieve the target molarity or water activity. For example, to create a 1 M NaCl stress, add 58.44 g of NaCl per liter of medium.[19]

  • Dissolve the osmoticum in the medium and sterilize by autoclaving or filtration.

  • Inoculate the medium with a fresh overnight culture of the yeast to a starting OD600 of approximately 0.1-0.2.

  • Incubate the culture at the optimal temperature and agitation for the specific yeast strain (e.g., 28-30°C and 200-250 rpm).

  • Monitor cell growth (OD600) and collect samples at regular intervals for analysis of this compound and other metabolites.

Osmotic_Stress_Workflow Start Prepare Culture Medium Add_Osmoticum Add Osmoticum (e.g., NaCl, Sorbitol) Start->Add_Osmoticum Inoculate Inoculate with Yeast Add_Osmoticum->Inoculate Incubate Incubate under Controlled Conditions Inoculate->Incubate Monitor Monitor Growth (OD600) Incubate->Monitor Sample Collect Samples for Metabolite Analysis Incubate->Sample End Analyze Data Monitor->End Sample->End

Caption: A generalized workflow for inducing osmotic stress in yeast cultures.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the standard method for the accurate quantification of this compound in fermentation broths.

Objective: To determine the concentration of this compound in a culture supernatant.

Materials:

  • Culture supernatant (centrifuged and filtered)

  • HPLC system equipped with a Refractive Index (RI) detector

  • Aminex HPX-87H or a similar column suitable for organic acid and sugar alcohol separation

  • Mobile phase: typically dilute sulfuric acid (e.g., 5 mM H₂SO₄)

  • This compound standard of known concentration

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a standard curve by running a series of known concentrations of this compound through the HPLC system.

  • Collect a sample from the yeast culture and centrifuge to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.

  • Inject a known volume of the filtered supernatant into the HPLC system.

  • Run the sample using an isocratic flow of the mobile phase at a constant temperature (e.g., 60-65°C).

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the concentration of this compound in the sample by comparing the peak area to the standard curve.

Erythritol_Quantification Start Collect Culture Supernatant Filter Filter through 0.22 µm filter Start->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Column (e.g., Aminex HPX-87H) Inject->Separate Detect Detection by RI Detector Separate->Detect Analyze Analyze Chromatogram (Peak Area vs. Standard Curve) Detect->Analyze Result This compound Concentration Analyze->Result

Caption: The experimental workflow for quantifying this compound using HPLC.

Key Genes Involved in this compound Production

Several key genes have been identified and engineered to enhance this compound production in osmophilic yeasts.

GeneEncoded ProteinFunction in this compound PathwayReference
TKL1TransketolaseKey enzyme in the non-oxidative pentose phosphate pathway, producing precursors for E4P.[10][11][12][20]
TAL1TransaldolaseEnzyme in the non-oxidative pentose phosphate pathway, involved in the interconversion of sugars.[10][11][12][20]
ZWF1Glucose-6-phosphate dehydrogenaseCatalyzes the first committed step of the pentose phosphate pathway, generating NADPH.[6][10][11][20]
GND16-phosphogluconate dehydrogenaseAn enzyme in the oxidative pentose phosphate pathway that also generates NADPH.[6][10][11][20]
ER genes (EYD1, ER10, ER25)Erythrose ReductaseCatalyzes the final step of this compound synthesis, the reduction of erythrose to this compound.[1][6][20]
GUT1Glycerol KinaseInvolved in glycerol metabolism, which can be a substrate for this compound production.[12][20]
GUT2Glycerol-3-phosphate dehydrogenaseAlso involved in the initial steps of glycerol utilization.[12]
RPIRibose-5-phosphate (B1218738) isomeraseCatalyzes the conversion of ribulose-5-phosphate to ribose-5-phosphate in the PPP.[21]
G6P1EGlucose-6-phosphate-1-epimeraseInfluences the flux into the pentose phosphate pathway.[21]

Conclusion

The osmotic stress response in osmophilic yeasts is a finely tuned process that enables their survival in extreme environments and presents significant opportunities for biotechnology. The accumulation of this compound is a hallmark of this response in many species. A thorough understanding of the underlying signaling pathways, particularly the HOG pathway, and the intricacies of the this compound biosynthesis pathway are paramount for the rational design of strains and processes for enhanced this compound production. The data and protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further explore and exploit the potential of these remarkable microorganisms. Future research will likely focus on systems biology approaches to unravel the complete regulatory network and further metabolic engineering to optimize carbon flux towards this compound, paving the way for more efficient and sustainable production of this valuable polyol.

References

The Genetic Underpinnings of Erythritol Production in Moniliella pollinis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythritol (B158007), a four-carbon sugar alcohol, is a widely utilized low-calorie sweetener with a favorable safety profile. The osmophilic yeast, Moniliella pollinis, is a prominent industrial producer of this compound. This technical guide provides an in-depth exploration of the genetic basis of this compound biosynthesis in M. pollinis. It delineates the core metabolic pathway, presents quantitative data from strain improvement studies, details relevant experimental methodologies, and provides visual representations of the key biological processes. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and optimization of microbial this compound production for applications in the food, pharmaceutical, and biotechnology sectors.

The Core Metabolic Pathway: The Pentose Phosphate (B84403) Pathway

This compound biosynthesis in Moniliella pollinis is intrinsically linked to the Pentose Phosphate Pathway (PPP) , a central metabolic route for glucose catabolism.[1] This pathway serves as the primary source of the precursor molecule, erythrose-4-phosphate, and the reducing equivalent, NADPH, both of which are essential for this compound synthesis. The production of this compound is a response to high osmotic stress, which triggers a metabolic shift towards the synthesis of compatible solutes like this compound.[1][2]

The key enzymatic steps in the conversion of glucose to this compound via the PPP are:

  • Glucose-6-phosphate dehydrogenase (G6PD) : This is a rate-limiting enzyme that catalyzes the first committed step of the oxidative branch of the PPP, converting glucose-6-phosphate to 6-phosphoglucono-δ-lactone and producing NADPH.[1]

  • 6-Phosphogluconate dehydrogenase (6PGD) : This enzyme catalyzes the subsequent step, converting 6-phosphogluconate to ribulose-5-phosphate and generating a second molecule of NADPH.

  • Transketolase (TKT) and Transaldolase (TAL) : These enzymes of the non-oxidative branch of the PPP are responsible for the interconversion of sugar phosphates, ultimately leading to the formation of erythrose-4-phosphate.

  • Erythrose reductase (ER) : This is the final and crucial enzyme in the pathway. It catalyzes the NADPH-dependent reduction of erythrose-4-phosphate to this compound-4-phosphate, which is then dephosphorylated to yield this compound.[3] The amino acid sequence of erythrose reductase in Yarrowia lipolytica shows a high degree of similarity to those from other known this compound producers like Candida magnoliae and Moniliella megachiliensis.[4]

Erythritol_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase PPP Pentose Phosphate Pathway G6P->PPP G6PD F6P Fructose-6-Phosphate F6P->PPP E4P Erythrose-4-Phosphate PPP->E4P Transketolase/ Transaldolase This compound This compound E4P->this compound Erythrose Reductase (NADPH-dependent)

Figure 1: Simplified metabolic pathway of this compound synthesis.

Quantitative Data on this compound Production

Strain improvement through mutagenesis and optimization of fermentation parameters are common strategies to enhance this compound production in M. pollinis. The following tables summarize quantitative data from various studies.

Table 1: this compound Production by Wild-Type and Mutant Strains of Moniliella pollinis

StrainMutagenesis MethodCarbon Source (g/L)This compound Titer (g/L)Yield (g/g)Volumetric Productivity (g/L·h)Reference
M. pollinis Wild-Type-Molasses (200)13.59 ± 0.812--[1]
M. pollinis SP5UV irradiationMolasses (200)17.48 ± 0.860.262 ± 0.000.095 ± 0.021[1]
M. pollinis Mutant-58EMSJaggery (225)91.2 ± 3.40.407 ± 0.034-[5]
M. pollinis MUCL 40570-Grape Must100.79 ± 3.350.359 ± 0.008-[6]
M. megachiliensis TBY 3406.6Wild-Type IsolateGlucose (200)75.6--[7]

Table 2: Effect of Fermentation Conditions on this compound Production by Moniliella pollinis SP5

Carbon Source (g/L)Nitrogen Source (Yeast Extract, g/L)NaCl (g/L)Initial pHFermentation ModeThis compound Titer (g/L)Yield (g/g)Volumetric Productivity (g/L·h)Reference
Molasses (200)7255.0Batch17.48 ± 0.860.262 ± 0.000.095 ± 0.021[1]
Molasses (200)705.0Batch~15--[1]
Molasses (200)7355.0Batch~16--[1]
Molasses (200)7455.0Batch~14--[1]
Molasses (200)7253.0BatchLow--[1]
Molasses (200)7257.0BatchLower than pH 5--[1]
----Fed-batch26.52 ± 1.610.501 ± 0.0320.158 ± 0.01[8]
Sugarcane JuiceCell Lysate--Fed-batch94.90.38-[9]

Experimental Protocols

Strain Improvement by Mutagenesis

A common approach to enhance this compound production is through random mutagenesis followed by screening for high-producing strains.[5]

A. UV Mutagenesis Protocol (Adapted for M. pollinis)

  • Culture Preparation: Inoculate M. pollinis in a suitable liquid medium (e.g., YPG medium: 10 g/L yeast extract, 20 g/L peptone, 200 g/L glucose) and incubate for 18 hours at 28°C with shaking.[10]

  • Cell Suspension: Harvest the cells by centrifugation and wash them with a sterile phosphate buffer (e.g., 0.1 M, pH 7.0). Resuspend the cells in the same buffer to a desired cell density.

  • UV Exposure: Transfer a specific volume of the cell suspension to a sterile petri dish. Expose the cells to UV light (254 nm) at a fixed distance for varying durations. The optimal exposure time needs to be determined empirically to achieve a desired kill rate (e.g., 90-99%).

  • Plating and Screening: Plate the treated cell suspension on a selective agar (B569324) medium containing a high concentration of a carbon source (e.g., 20% glucose) to induce osmotic stress. Incubate at 28°C for 3-5 days.[11]

  • Isolate Selection: Select colonies that exhibit robust growth on the high-sugar medium for further analysis of this compound production in liquid cultures.

B. Chemical Mutagenesis with Ethyl Methane Sulfonate (EMS)

  • Culture and Cell Preparation: Follow steps 1 and 2 from the UV mutagenesis protocol.

  • EMS Treatment: Add EMS to the cell suspension to a final concentration (e.g., 75, 100, or 150 µl/mL) and incubate for a specific duration (e.g., 60 minutes) with gentle shaking.[11]

  • Stopping the Reaction: Terminate the mutagenesis reaction by adding a sterile solution of sodium thiosulfate (B1220275) (e.g., 10%) to inactivate the EMS.

  • Washing and Plating: Centrifuge the cells, wash them with sterile buffer, and plate them on selective agar medium as described in the UV mutagenesis protocol.

  • Screening: Screen for high-producing mutants as described above.

Mutagenesis_Workflow start Start: M. pollinis Culture prep Cell Suspension Preparation start->prep mutagenesis Mutagenesis (UV or Chemical) prep->mutagenesis plating Plating on High-Sugar Selective Medium mutagenesis->plating incubation Incubation plating->incubation screening Screening for High This compound Producers incubation->screening end End: High-Producing Mutant screening->end

Figure 2: General workflow for strain improvement by mutagenesis.
Genetic Transformation

Conceptual Electroporation Protocol for Moniliella

  • Vector Construction: A shuttle vector containing the gene of interest (for overexpression) or a gene disruption cassette (for knockout), along with a selectable marker (e.g., antibiotic resistance), is constructed.

  • Protoplast Preparation: Moniliella cells are treated with cell wall-degrading enzymes (e.g., lyticase, zymolyase) in an osmotic stabilizer (e.g., sorbitol) to generate protoplasts.

  • Electroporation: The prepared protoplasts are mixed with the vector DNA and subjected to a high-voltage electric pulse in an electroporation cuvette. This pulse creates transient pores in the cell membrane, allowing the DNA to enter.

  • Regeneration and Selection: The electroporated protoplasts are plated on a regeneration medium containing an osmotic stabilizer and the appropriate selective agent.

  • Verification: Transformants are verified by PCR, Southern blotting, and/or phenotypic analysis.

Analysis of this compound Production

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for quantifying this compound in fermentation broths.

  • Sample Preparation: Centrifuge the fermentation culture to remove cells. The supernatant can be filtered through a 0.22 µm filter before analysis.

  • HPLC System: An HPLC system equipped with a refractive index (RI) detector is typically used.

  • Column: A column suitable for sugar analysis, such as an Aminex HPX-87H column, is commonly employed.

  • Mobile Phase: A dilute acid solution, such as 5 mM H₂SO₄, is often used as the mobile phase.

  • Quantification: this compound concentration is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of pure this compound.

Regulatory and Signaling Pathways

The precise signaling pathways that regulate this compound production in M. pollinis are not fully elucidated. However, it is understood that high osmotic pressure is the primary environmental cue. This stress likely activates a High Osmolarity Glycerol (HOG) pathway, analogous to what is observed in other yeasts.

HOG_Pathway_Hypothesis osmotic_stress High Osmotic Stress membrane_sensor Membrane Sensor osmotic_stress->membrane_sensor hog_pathway HOG Pathway Cascade (MAPK Signaling) membrane_sensor->hog_pathway transcription_factor Transcription Factor(s) hog_pathway->transcription_factor ppp_genes Upregulation of PPP Genes transcription_factor->ppp_genes er_gene Upregulation of Erythrose Reductase Gene transcription_factor->er_gene erythritol_synthesis Increased this compound Synthesis ppp_genes->erythritol_synthesis er_gene->erythritol_synthesis

References

An In-depth Technical Guide on the In Vivo Metabolism of Erythritol and its Impact on Blood Glucose Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of erythritol (B158007), a four-carbon sugar alcohol used as a non-nutritive sweetener. It details its absorption, distribution, metabolism, and excretion (ADME) profile, and critically examines its impact on blood glucose and insulin (B600854) levels. This document synthesizes data from key studies, outlines experimental methodologies, and visualizes relevant pathways and workflows to support research and development in the fields of nutrition, metabolic disease, and pharmacology.

In Vivo Metabolism of this compound: An ADME Profile

This compound is a naturally occurring polyol found in some fruits and fermented foods.[1] It is also produced endogenously in humans via the pentose (B10789219) phosphate (B84403) pathway.[1][2][3] Commercially, it is produced by fermentation.[4] Due to its small molecular size compared to other sugar alcohols like xylitol (B92547) and sorbitol, this compound is readily and rapidly absorbed from the small intestine into the bloodstream via passive diffusion.[1][5]

Following oral ingestion, the majority of this compound is absorbed, with peak blood concentrations occurring within two hours.[4][6] Once absorbed, this compound is minimally metabolized and circulates unchanged before being efficiently excreted by the kidneys.[1][4][7][8] A significant portion, approximately 80% to 90%, of an ingested dose is recovered unchanged in the urine within 24 to 48 hours.[1][4][6][9] The small amount of this compound that is not absorbed in the small intestine, estimated to be around 10%, enters the colon.[4] However, it is largely resistant to fermentation by gut microbiota.[5][7][8]

While it has been widely considered that this compound is not metabolized, some recent studies suggest that a small fraction, potentially 5-10%, of absorbed this compound may be oxidized to erythrose and then to erythronate.[1][2][5]

Quantitative Data on this compound Pharmacokinetics

The following table summarizes key pharmacokinetic parameters of this compound from human studies.

ParameterValueStudy ConditionsReference
Urinary Excretion ~90% within 24h (20g dose)Single oral dose in humans[1]
80% within 24h (1g/kg dose)Single oral dose in humans[1]
90.3% within 48h (0.3g/kg dose)Single oral dose in healthy males[9]
Peak Plasma Concentration (Cmax) 426.5 ± 113.4 µg/mL0.3g/kg oral dose in healthy males[9]
1810.6 ± 124.6 µM10g oral dose[10]
3676.9 ± 251.2 µM25g oral dose[10]
5404.3 ± 450.6 µM50g oral dose[10]
Time to Peak Plasma Concentration (Tmax) ~30 minutes0.3g/kg oral dose in healthy males[9]
30-60 minutes10g, 25g, and 50g oral doses[10]
Glycemic Index 0Comparison to glucose (GI=100)[4][5]
Insulin Index 2% of glucoseComparison to glucose[4]
Visualizing the ADME Pathway of this compound

The following diagram illustrates the absorption, distribution, metabolism, and excretion of orally ingested this compound.

ADME_this compound Ingestion Oral Ingestion of this compound Stomach Stomach Ingestion->Stomach SmallIntestine Small Intestine Stomach->SmallIntestine Absorption Passive Diffusion (~90%) SmallIntestine->Absorption LargeIntestine Large Intestine (~10%) SmallIntestine->LargeIntestine Unabsorbed Bloodstream Systemic Circulation Absorption->Bloodstream Kidneys Kidneys Bloodstream->Kidneys Metabolism Minimal Metabolism (Erythrose -> Erythronate) Bloodstream->Metabolism Urine Urinary Excretion (~90% unchanged) Kidneys->Urine Microbiota Resistance to Fermentation LargeIntestine->Microbiota Feces Fecal Excretion (minor) Microbiota->Feces

Caption: ADME pathway of orally ingested this compound.

Impact on Blood Glucose and Insulin Levels

A key characteristic of this compound is its lack of effect on blood glucose and insulin levels, making it a suitable sugar substitute for individuals with diabetes.[4][11] Numerous clinical studies have demonstrated that the consumption of this compound does not lead to a significant increase in plasma glucose or insulin concentrations.[1][9][12] This is attributed to its unique metabolic fate; as it is not metabolized for energy, it does not influence glycemic control.[8][9]

Some studies have even suggested potential anti-hyperglycemic properties of this compound, with observed reductions in blood glucose levels in diabetic animal models.[1][12][13] Additionally, this compound has been shown to stimulate the release of gut hormones such as glucagon-like peptide-1 (GLP-1) and cholecystokinin (B1591339) (CCK), which can play a role in satiety and glucose homeostasis.[1][5][14][15]

Quantitative Data on Glycemic and Insulinemic Response

The following table summarizes the findings from clinical trials investigating the effect of this compound on blood glucose and insulin.

Study PopulationThis compound DoseKey FindingsReference
Healthy male volunteers (n=5)0.3 g/kg body weightNo increase in serum glucose or insulin levels.[9]
Lean and obese volunteers (n=20)75 gNo significant effect on plasma glucose or insulin. Marked increase in CCK and GLP-1.[14][15]
Individuals with glucose intoleranceDaily consumption for 2 weeksNo significant changes in fructosamine, fasting plasma glucose, or 2-hour plasma glucose.[16]
Patients with type 2 diabetes (n=7)20 g/day for 2 weeksA significant decrease in HbA1c from 8.5% to 7.5% was observed.[1]
Obese individuals (n=64)36 g/day for 7 weeksNo significant impact on glucose tolerance or insulin resistance.

Detailed Experimental Protocols

To ensure reproducibility and a clear understanding of the presented data, this section details the methodologies of key cited experiments.

Protocol 1: Assessment of this compound Metabolism in Healthy Volunteers
  • Objective: To determine the metabolic fate of orally ingested this compound.[7][8]

  • Subjects: Six healthy volunteers.[7]

  • Methodology:

    • Administration of 25g of ¹³C-labeled this compound.[7][8]

    • Collection of breath samples to measure ¹³CO₂ and H₂ excretion as indicators of endogenous and bacterial metabolism, respectively.[7][8]

    • Urine collection for 24 hours to quantify the excretion of unchanged this compound.[7][8]

    • In vitro incubation of fecal flora with this compound to assess its fermentability.[7][8]

  • Analytical Techniques: Isotope-ratio mass spectrometry for breath analysis and likely a chromatographic method for urine analysis.

Protocol 2: Glycemic and Insulinemic Response in Healthy Subjects
  • Objective: To investigate the effect of oral this compound on serum glucose and insulin levels.[9]

  • Subjects: Five healthy male volunteers (aged 45-58).[9]

  • Methodology:

    • Overnight fasting of subjects.

    • Oral administration of this compound (0.3 g/kg body weight) or an equivalent dose of glucose (control).[9]

    • Blood samples were collected at baseline and at regular intervals post-ingestion.

    • Serum was analyzed for glucose, insulin, and this compound concentrations.[9]

    • Urine was collected for 48 hours to measure this compound excretion.[9]

  • Analytical Techniques: Standard enzymatic assays for glucose, radioimmunoassay for insulin, and likely gas chromatography or high-performance liquid chromatography (HPLC) for this compound.[17][18][19]

Visualizing a Typical Glycemic Response Study Workflow

The following diagram outlines a standard experimental workflow for assessing the glycemic response to this compound.

Glycemic_Response_Workflow Start Start: Recruit Subjects Screening Screening & Consent Start->Screening Randomization Randomization Screening->Randomization Erythritol_Group This compound Ingestion Randomization->Erythritol_Group Group A Control_Group Control Ingestion (e.g., Glucose) Randomization->Control_Group Group B Blood_Sampling Serial Blood Sampling (e.g., 0, 30, 60, 90, 120 min) Erythritol_Group->Blood_Sampling Control_Group->Blood_Sampling Analysis Biochemical Analysis (Glucose, Insulin) Blood_Sampling->Analysis Data_Analysis Data Analysis (e.g., AUC) Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for a glycemic response clinical trial.

Conclusion

The available scientific evidence strongly supports that this compound is a non-nutritive sweetener with a unique metabolic profile. It is largely absorbed and excreted unchanged in the urine, with minimal systemic metabolism.[1][4][8] Crucially for its application as a sugar substitute, particularly for individuals with metabolic disorders, its consumption does not impact blood glucose or insulin levels.[1][9] The detailed experimental protocols and compiled quantitative data in this guide provide a solid foundation for further research and development. Future long-term clinical trials will be beneficial to further elucidate the chronic effects of this compound consumption on metabolic health.[1]

References

The Sweet Polyol: A Technical Guide to the Natural Occurrence and Discovery of Erythritol in Fruits and Fermented Foods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythritol (B158007), a four-carbon sugar alcohol, has garnered significant attention as a natural, zero-calorie sweetener. Its discovery and presence in various natural sources, including fruits and fermented foods, are of considerable interest to the food and pharmaceutical industries. This technical guide provides an in-depth exploration of the natural occurrence of this compound, its historical discovery, detailed methodologies for its quantification, and the biochemical pathways governing its synthesis. Quantitative data are presented in comprehensive tables for comparative analysis, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction: The Rise of a Natural Sweetener

This compound, chemically known as (2R,3S)-butane-1,2,3,4-tetraol, is a polyol that is gaining popularity as a sugar substitute due to its favorable characteristics. It possesses approximately 60-70% of the sweetness of sucrose, yet it is virtually non-caloric and does not impact blood glucose levels, making it a suitable sweetener for individuals with diabetes.[1] The journey of this compound from a scientific curiosity to a widely used food additive began with its discovery in the mid-19th century.

A Historical Perspective: The Discovery of this compound

The discovery of this compound is credited to Scottish chemist John Stenhouse in 1848.[2] Stenhouse initially isolated the compound from the lichen Roccella montagnei.[3] A century later, in 1950, this compound was identified in blackstrap molasses that had undergone fermentation by yeast.[3] This latter discovery was pivotal, as it foreshadowed the primary method for its commercial production today: microbial fermentation.[4][5] The first approval for its use as a sweetener occurred in Japan in the 1990s, followed by its Generally Recognized as Safe (GRAS) status in the United States.[6]

Natural Abundance of this compound

This compound is not a synthetic compound; it occurs naturally in a variety of foods, albeit often in low concentrations, making direct extraction commercially unviable.[7] Its natural presence is a key factor in its consumer appeal as a "natural" sweetener.

This compound in Fruits

Several fruits naturally contain this compound. The concentrations can vary depending on the type of fruit and its ripeness. Notable examples include melons, grapes, and pears.[1][4][8]

This compound in Fermented Foods

The process of fermentation can lead to the production of this compound by various microorganisms, particularly yeasts. Consequently, a range of fermented foods and beverages naturally contain this polyol. Examples include wine, beer, sake, soy sauce, and cheese.[1][8][9]

Quantitative Analysis of this compound in Natural Sources

Accurate quantification of this compound in complex food matrices is crucial for quality control, nutritional labeling, and research purposes. Various analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common.

This compound Content in Fruits

The following table summarizes the quantitative data for this compound found in various fruits.

FruitThis compound ContentAnalytical MethodReference(s)
Watermelon22-24 mg/kgHPLC, GC[10]
Melon47 mg/kgHPLC, GC
Pear0-40 mg/kgHPLC
Grapes0-42 mg/kgHPLC
This compound Content in Fermented Foods

The following table summarizes the quantitative data for this compound found in various fermented foods and beverages.

Fermented ProductThis compound ContentAnalytical MethodReference(s)
Red Wine130-300 mg/LHPLC, GC, ELISA[10]
White Wine130-300 mg/LHPLC[11]
BeerPresent (unquantified)-[1][9]
Sake1550 mg/LHPLC
Soy Sauce910 mg/LHPLC
Miso Bean Paste1310 mg/kgHPLC
CheesePresent (unquantified)-[1][9]

Experimental Protocols for this compound Analysis

This section provides detailed methodologies for the key experiments involved in the extraction and quantification of this compound from fruit and fermented food matrices.

Sample Preparation and Extraction

4.1.1. Extraction from Solid Fruit Matrices (e.g., Pears, Melons)

  • Homogenization: Weigh a representative sample of the fruit pulp (e.g., 10-20 g) and homogenize it with a blender or stomacher.

  • Solvent Extraction: Add a suitable solvent, such as a mixture of methanol (B129727) and water (e.g., 50-80% methanol), to the homogenized sample at a specific ratio (e.g., 1:10 w/v).

  • Ultrasonication: Subject the mixture to ultrasonic extraction for a defined period (e.g., 30-60 minutes) to enhance the extraction efficiency.

  • Centrifugation: Centrifuge the extract at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet solid debris.

  • Filtration: Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter to remove any remaining particulate matter. The filtrate is now ready for analysis or further purification if necessary.

4.1.2. Extraction from Liquid Matrices (e.g., Wine, Soy Sauce)

  • Degassing (for carbonated beverages): If the sample is carbonated (e.g., beer), degas it using an ultrasonic bath or by vigorous stirring.

  • Dilution: Dilute the liquid sample with deionized water or the mobile phase used for HPLC analysis to bring the this compound concentration within the calibrated range of the instrument. A high dilution factor (e.g., 1:1000) can also help to minimize matrix effects.[12]

  • Filtration: Filter the diluted sample through a 0.45 µm or 0.22 µm syringe filter prior to injection into the analytical instrument.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of sugar alcohols.

  • Instrumentation: An HPLC system equipped with a refractive index (RI) detector is typically used for this compound analysis.

  • Column: A column packed with an amino group-binding polymer (e.g., Asahipak NH2P-50) or a cation-exchange resin is suitable.[11]

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 80:20 v/v) is commonly employed.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: The column is usually maintained at room temperature or a slightly elevated temperature (e.g., 30-40 °C) for better separation.

  • Injection Volume: A standard injection volume is 10-20 µL.

  • Quantification: Create a calibration curve using a series of this compound standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of volatile compounds. As this compound is non-volatile, a derivatization step is required.

  • Derivatization (Acetylation):

    • Evaporate a known volume of the sample extract to dryness under a stream of nitrogen.

    • Add a mixture of pyridine (B92270) and acetic anhydride (B1165640) (e.g., 1:1 v/v) to the dried residue.

    • Heat the mixture at a specific temperature (e.g., 90 °C) for a defined time (e.g., 20 minutes) to form the acetylated derivative of this compound.

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A capillary column such as a DB-5MS is suitable for separating the derivatized this compound.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A temperature gradient is used to separate the compounds. For example, an initial temperature of 100 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.

  • Injection Mode: Split or splitless injection can be used depending on the concentration of the analyte.

  • Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, which offers higher sensitivity.

  • Quantification: Similar to HPLC, quantification is achieved by using a calibration curve prepared from derivatized this compound standards.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Discovery and Quantification

The following diagram illustrates the general workflow for the discovery and quantification of this compound in natural sources.

experimental_workflow cluster_sampling 1. Sample Collection & Preparation cluster_analysis 2. Analytical Quantification cluster_data 3. Data Interpretation Sample Fruit or Fermented Food Sample Homogenize Homogenization (for solids) Sample->Homogenize Extract Solvent Extraction Homogenize->Extract Centrifuge Centrifugation & Filtration Extract->Centrifuge HPLC HPLC-RI Analysis Centrifuge->HPLC GCMS GC-MS Analysis (with Derivatization) Centrifuge->GCMS ELISA ELISA (Immunoassay) Centrifuge->ELISA Quantify Quantification against Standards HPLC->Quantify GCMS->Quantify ELISA->Quantify Report Reporting of this compound Content Quantify->Report

Caption: Experimental workflow for this compound analysis.

Biosynthetic Pathway of this compound in Yeasts

This compound is primarily synthesized in yeasts through the pentose (B10789219) phosphate (B84403) pathway (PPP). This pathway is a central route for the metabolism of glucose and the production of NADPH and precursors for nucleotide biosynthesis.

pentose_phosphate_pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P RU5P Ribulose-5-phosphate G6P->RU5P Oxidative Phase G6PDH G6PDH X5P Xylulose-5-phosphate RU5P->X5P Non-Oxidative Phase S7P Sedoheptulose-7-phosphate RU5P->S7P PGD 6PGD E4P Erythrose-4-phosphate X5P->E4P TKT1 Transketolase S7P->E4P TA Transaldolase Erythrose Erythrose E4P->Erythrose TKT2 Transketolase This compound This compound Erythrose->this compound EP Erythrose-4-phosphatase ER Erythrose Reductase

Caption: this compound biosynthesis via the Pentose Phosphate Pathway.

Conclusion

This compound's natural occurrence in a variety of fruits and fermented foods underscores its status as a natural food ingredient. The historical discovery and subsequent development of fermentation-based production methods have made this zero-calorie sweetener widely available. The analytical methodologies detailed in this guide, including HPLC and GC-MS, provide robust and reliable means for the quantification of this compound in diverse and complex food matrices. A thorough understanding of its natural distribution, analytical determination, and biosynthetic pathways is essential for researchers, scientists, and drug development professionals working with this increasingly important sugar substitute. The provided data and protocols serve as a valuable resource for future research and development in the fields of food science, nutrition, and pharmaceutical sciences.

References

The Linchpin of Sweetness: A Technical Guide to Erythrose Reductase in Erythritol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Erythritol (B158007), a four-carbon sugar alcohol, is a popular natural sweetener due to its near-zero caloric value and non-glycemic properties, making it an ideal sugar substitute for individuals with diabetes or those managing their weight.[1] Industrially, this compound is produced through microbial fermentation, primarily by osmophilic yeasts.[2][3][4] The final, critical step in this biotechnological process is catalyzed by the enzyme erythrose reductase. This technical guide provides an in-depth exploration of the role and characteristics of erythrose reductase, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biochemical pathways.

The this compound Biosynthesis Pathway: A Central Role for Erythrose Reductase

This compound synthesis in most producing microorganisms, particularly yeasts like Yarrowia lipolytica, occurs via the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][5][6][7] This pathway generates the precursor, erythrose-4-phosphate, which is then dephosphorylated to erythrose. Erythrose reductase (ER) catalyzes the final reduction of D-erythrose to this compound, a reaction that is typically dependent on the cofactor NAD(P)H.[6][8][9] The efficiency of this final conversion is a crucial determinant of the overall yield and productivity of this compound fermentation.[8][10]

Erythritol_Synthesis_Pathway cluster_enzymes Enzymatic Conversions Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP E4P Erythrose-4-Phosphate PPP->E4P E4P_phosphatase Erythrose-4-Phosphate Phosphatase E4P->E4P_phosphatase Erythrose D-Erythrose Erythrose_Reductase Erythrose Reductase (ER) Erythrose->Erythrose_Reductase This compound This compound E4P_phosphatase->Erythrose Erythrose_Reductase->this compound NADP NAD(P)+ Erythrose_Reductase->NADP NADPH NAD(P)H NADPH->Erythrose_Reductase

Quantitative Data on Erythrose Reductase

The biochemical properties of erythrose reductase have been characterized in several this compound-producing microorganisms. A summary of the key quantitative data is presented below for comparative analysis.

Table 1: Physicochemical Properties of Erythrose Reductase from Various Microorganisms
OrganismMolecular Weight (Subunit, kDa)Molecular Weight (Native, kDa)Quaternary StructureOptimal pH (Reductive)Optimal Temp. (°C)Isoelectric Point (pI)
Candida magnoliae38.879Homodimer7.0--
Aureobasidium sp. (Mutant)37--6.5454.8
Aureobasidium sp. (ER-1)38--6.5455.2
Aureobasidium sp. (ER-2)37--6.5455.0
Aureobasidium sp. (ER-3)37--6.5454.8
Torula corallina35.471Dimer6.040-
Yarrowia lipolytica (Predicted)---3.037-
Yarrowia lipolytica (ER10)35.8--6.0--
Yarrowia lipolytica (ER25)35.0--4.0--

Data compiled from references:[8][11][12][13][14][15][16][17]

Table 2: Kinetic Parameters of Erythrose Reductase
OrganismSubstrateKm (mM)kcat/Km (mM-1s-1)Cofactor
Candida magnoliaeD-Erythrose7.90.73NAD(P)H
Candida magnoliae--450NADH
Candida magnoliae--5.5NADPH
Aureobasidium sp. (ER-1, 2, 3)D-Erythrose~8--
Torula corallinaD-Erythrose7.12-NADPH

Data compiled from references:[11][12][15][17]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the study of erythrose reductase.

Purification of Erythrose Reductase

A multi-step purification protocol is typically employed to isolate erythrose reductase to homogeneity. The general workflow involves cell lysis followed by a series of chromatographic separations.

Purification_Workflow Start Microbial Cell Culture CellHarvest Cell Harvesting (Centrifugation) Start->CellHarvest CellLysis Cell Lysis (e.g., Glass Beads, Sonication) CellHarvest->CellLysis Clarification Clarification (Centrifugation/Filtration) CellLysis->Clarification CrudeExtract Crude Cell-Free Extract Clarification->CrudeExtract AmmoniumSulfate Ammonium (B1175870) Sulfate (B86663) Precipitation CrudeExtract->AmmoniumSulfate IonExchange Ion Exchange Chromatography (e.g., DEAE-Sepharose) AmmoniumSulfate->IonExchange Affinity Affinity Chromatography (e.g., Blue Sepharose) IonExchange->Affinity GelFiltration Gel Filtration Chromatography (Size Exclusion) Affinity->GelFiltration PurifiedEnzyme Purified Erythrose Reductase GelFiltration->PurifiedEnzyme

Methodology:

  • Cell Lysis and Crude Extract Preparation: Harvested microbial cells are washed and resuspended in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0) containing protease inhibitors. Cell disruption is achieved by methods such as grinding with glass beads, sonication, or French press. The resulting homogenate is centrifuged at high speed to remove cell debris, yielding a crude cell-free extract.[4]

  • Ammonium Sulfate Precipitation: The crude extract is subjected to fractional precipitation with ammonium sulfate to enrich for the target protein.[13][14]

  • Chromatography: The partially purified protein is then subjected to a series of column chromatography steps.

    • Ion Exchange Chromatography: Anion exchange chromatography, for instance using a DEAE-Sepharose column, separates proteins based on their net charge.[11][13][14]

    • Affinity Chromatography: Affinity chromatography on a matrix like Blue Sepharose is effective for purifying NAD(P)H-dependent enzymes.[11][13][14]

    • Gel Filtration Chromatography: This final step separates proteins based on their size and is also used to determine the native molecular weight of the enzyme.[11][12]

Erythrose Reductase Activity Assay

The activity of erythrose reductase is typically determined spectrophotometrically by monitoring the change in absorbance of the NAD(P)H cofactor.

Principle: The reduction of erythrose to this compound by erythrose reductase is coupled with the oxidation of NAD(P)H to NAD(P)+. The decrease in absorbance at 340 nm, corresponding to the consumption of NAD(P)H, is directly proportional to the enzyme activity.

Reaction Mixture:

  • Potassium phosphate buffer (e.g., 50 mM, pH 6.0-7.5)[4][17]

  • D-erythrose (substrate, e.g., 10-20 mM)[4][12]

  • NAD(P)H (cofactor, e.g., 2-7.5 mM)[4]

  • Enzyme solution (cell extract or purified enzyme)[4]

Procedure:

  • The reaction is initiated by adding the enzyme solution to a pre-incubated mixture of buffer, D-erythrose, and NAD(P)H.

  • The decrease in absorbance at 340 nm is monitored over time at a constant temperature (e.g., 37°C or 40°C).[4][17]

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified assay conditions.[4]

Factors Influencing Erythrose Reductase Activity and this compound Production

Several factors can influence the activity of erythrose reductase and, consequently, the overall yield of this compound.

  • Cofactor Specificity: While some erythrose reductases can utilize both NADH and NADPH, others show a strict requirement for NADPH.[11][18][19] For example, the enzyme from Candida magnoliae shows a much higher catalytic efficiency with NADH, whereas enzymes from filamentous fungi like Trichoderma reesei are strictly NADPH-dependent.[11][18][19]

  • Metal Ions: The presence of certain metal ions can significantly impact enzyme activity. For instance, the activity of erythrose reductase from Yarrowia lipolytica is positively affected by the addition of Zn2+ ions.[1][8] Conversely, Cu2+ ions have been shown to be strong inhibitors of the enzyme from Candida magnoliae.[11][12]

  • Gene Expression: Overexpression of the gene encoding erythrose reductase has been shown to enhance the titer, yield, and productivity of this compound in Yarrowia lipolytica.[8] This highlights the enzyme's role as a potential rate-limiting step in the biosynthesis pathway.

Conclusion and Future Perspectives

Erythrose reductase stands as a pivotal enzyme in the biotechnological production of this compound. A thorough understanding of its biochemical and kinetic properties is fundamental for the rational design of metabolic engineering strategies aimed at improving this compound yields. Future research should focus on the discovery and characterization of novel erythrose reductases with enhanced catalytic efficiency, substrate specificity, and stability. Furthermore, elucidating the regulatory mechanisms governing the expression of erythrose reductase genes will provide new avenues for optimizing fermentation processes and developing more cost-effective and sustainable methods for this compound production. The detailed information presented in this guide serves as a valuable resource for researchers and professionals working towards these goals in the fields of industrial biotechnology and drug development.

References

Erythritol's potential as a signaling molecule in metabolic pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Erythritol (B158007), a four-carbon polyol, is widely utilized as a non-nutritive sugar substitute and is also produced endogenously in humans via the pentose (B10789219) phosphate (B84403) pathway (PPP). Emerging research indicates that beyond its role as a sweetener, this compound may function as a signaling molecule, influencing various metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's signaling potential, detailing its interactions with cellular systems, summarizing quantitative data from key studies, and outlining experimental protocols. Particular focus is given to its effects on endothelial function, platelet activation, and gut hormone secretion, which are implicated in cardiometabolic health. While elevated circulating this compound is associated with adverse cardiovascular events, it remains a subject of investigation whether this compound is a causative agent or a biomarker of underlying metabolic dysregulation.

Introduction

This compound's journey from a simple sugar substitute to a molecule of interest in metabolic signaling is complex. Endogenously synthesized from glucose, its production is heightened in states of increased glucose availability and oxidative stress. Exogenously consumed, it is largely absorbed and excreted unchanged. However, a growing body of evidence suggests that this compound interacts with various cellular signaling cascades, warranting a deeper investigation into its physiological roles and therapeutic potential. This guide will dissect the known and hypothesized signaling pathways affected by this compound.

Endogenous this compound Synthesis and Metabolism

Endogenous this compound is a product of the pentose phosphate pathway (PPP), a crucial metabolic route for generating NADPH and precursors for nucleotide synthesis.

Synthesis Pathway

Glucose enters the PPP, and through a series of reactions, erythrose-4-phosphate is formed. This intermediate is dephosphorylated to erythrose, which is subsequently reduced to this compound. This final step is catalyzed by enzymes such as sorbitol dehydrogenase (SORD) and alcohol dehydrogenase 1 (ADH1). Conditions of hyperglycemia and oxidative stress have been shown to increase the flux through the PPP, leading to elevated endogenous this compound levels.

Glucose Glucose PPP Pentose Phosphate Pathway (PPP) Glucose->PPP E4P Erythrose-4-Phosphate PPP->E4P Erythrose Erythrose E4P->Erythrose This compound This compound Erythrose->this compound SORD_ADH1 SORD / ADH1 Erythrose->SORD_ADH1 Hyperglycemia Hyperglycemia Hyperglycemia->Glucose Oxidative_Stress Oxidative_Stress Oxidative_Stress->PPP SORD_ADH1->this compound

Endogenous this compound Synthesis Pathway.
Exogenous this compound Metabolism

When consumed, approximately 90% of this compound is rapidly absorbed in the small intestine and excreted unchanged in the urine. A small fraction may be metabolized to erythronate before excretion. The unabsorbed portion passes to the large intestine, where it may be fermented by the gut microbiota to produce short-chain fatty acids (SCFAs).

This compound's Signaling Effects on Endothelial Function

Recent in vitro studies have highlighted this compound's potential to induce endothelial dysfunction, a key factor in the pathogenesis of cardiovascular diseases.

Impact on Nitric Oxide and Endothelin-1 (B181129)

This compound has been shown to decrease the production of nitric oxide (NO), a critical vasodilator, while increasing the production of endothelin-1 (ET-1), a potent vasoconstrictor. This imbalance favors a pro-vasoconstrictive state.

Induction of Oxidative Stress

Treatment of endothelial cells with this compound leads to an increase in reactive oxygen species (ROS), indicating an induction of oxidative stress. This can further impair endothelial function and contribute to vascular inflammation.

Quantitative Data on Endothelial Cell Response
ParameterCell TypeThis compound ConcentrationTreatment DurationObservation
ROS Production hCMECs6 mM3 hours~75% increase
Nitric Oxide (NO) Production hCMECs6 mM3 hours~20% decrease
Endothelin-1 (ET-1) Production hCMECs6 mM3 hoursSignificant increase
p-eNOS (Ser1177) Expression hCMECs6 mM3 hours~35% lower
p-eNOS (Thr495) Expression hCMECs6 mM3 hours~40% higher

hCMECs: Human Cerebral Microvascular Endothelial Cells

Experimental Protocols

3.4.1 Cell Culture and Treatment Human cerebral microvascular endothelial cells (hCMECs) are cultured in endothelial growth medium. For experiments, cells are treated with 6 mM this compound for 3 hours.

3.4.2 Measurement of Reactive Oxygen Species (ROS) Intracellular ROS production is measured using the CellROX Deep Red Reagent. Cells are incubated with 5 μM CellROX Deep Red Reagent for 30 minutes at 37°C, and fluorescence is quantified.

3.4.3 Nitric Oxide (NO) Assay NO production is assessed by measuring total nitrite (B80452) in the cell supernatant using a total nitric oxide and nitrate/nitrite parameter assay kit.

3.4.4 Endothelin-1 (ET-1) and t-PA Measurement ET-1 and tissue-type plaslinogen activator (t-PA) levels in the cell supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

3.4.5 Western Blotting for eNOS Phosphorylation Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE. Western blotting is performed using primary antibodies against total eNOS, phospho-eNOS (Ser1177), and phospho-eNOS (Thr495).

This compound This compound Endothelial_Cell Endothelial Cell This compound->Endothelial_Cell ROS Increased ROS (Oxidative Stress) Endothelial_Cell->ROS eNOS_inactivating Increased p-eNOS (Thr495) (Inactivating Phosphorylation) Endothelial_Cell->eNOS_inactivating eNOS_activating Decreased p-eNOS (Ser1177) (Activating Phosphorylation) Endothelial_Cell->eNOS_activating ET1 Increased Endothelin-1 (ET-1) Endothelial_Cell->ET1 Endothelial_Dysfunction Endothelial_Dysfunction ROS->Endothelial_Dysfunction NO Decreased Nitric Oxide (NO) eNOS_inactivating->NO inhibition eNOS_activating->NO inhibition Vasoconstriction Vasoconstriction NO->Vasoconstriction leads to ET1->Vasoconstriction leads to Vasoconstriction->Endothelial_Dysfunction

This compound's Signaling in Endothelial Dysfunction.

This compound's Signaling Effects on Platelet Activation

In vitro and in vivo studies suggest that this compound can enhance platelet reactivity and thrombosis potential, which may contribute to the observed association with cardiovascular events.

Enhancement of Platelet Aggregation

This compound has been shown to increase platelet aggregation in response to agonists like ADP and thrombin. This suggests that this compound may prime platelets, making them more susceptible to activation.

Intracellular Calcium Mobilization

An increase in intracellular calcium is a key step in platelet activation. This compound treatment has been observed to enhance agonist-induced cytosolic calcium levels in platelets.

Quantitative Data on Platelet Response
ParameterSystemThis compound ExposureObservation
Platelet Aggregation Human Platelet-Rich Plasma45-270 μMDose-dependent increase in agonist-stimulated aggregation
Intracellular Ca2+ Washed Human PlateletsPhysiological concentrationsEnhanced agonist-induced increase
P-selectin Expression Washed Human PlateletsPhysiological concentrationsDose-dependent increase
GP IIb/IIIa Activation Washed Human PlateletsPhysiological concentrationsDose-dependent increase
Serotonin Release (Dense Granule) Healthy Volunteers (30g dose)>1000-fold increase in plasma this compoundMarkedly enhanced stimulus-dependent release
CXCL4 Release (α-Granule) Healthy Volunteers (30g dose)>1000-fold increase in plasma this compoundMarkedly enhanced stimulus-dependent release
Experimental Protocols

4.4.1 Platelet Aggregation Assay Platelet-rich plasma (PRP) is prepared from whole blood. Platelet aggregation is measured using a light transmission aggregometer. PRP is stimulated with submaximal concentrations of agonists (e.g., ADP, TRAP6) in the presence or absence of this compound, and the change in light transmission is recorded.

4.4.2 Intracellular Calcium Measurement Washed platelets are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Platelets are then stimulated with agonists in the presence of this compound, and changes in intracellular calcium are monitored by measuring fluorescence.

4.4.3 Flow Cytometry for Activation Markers Washed platelets are treated with this compound and stimulated with agonists. The expression of surface markers of activation, such as P-selectin (CD62P) and activated GP IIb/IIIa, is measured by flow cytometry using specific fluorescently labeled antibodies.

4.4.4 Granule Release Assays Following stimulation of platelets in the presence or absence of this compound, the supernatant is collected. The release of dense granule contents (e.g., serotonin) and α-granule contents (e.g., CXCL4) is quantified by ELISA.

This compound This compound Platelet Platelet This compound->Platelet Ca_influx Increased Intracellular Ca2+ Platelet->Ca_influx P_selectin Increased P-selectin Expression Ca_influx->P_selectin GPIIbIIIa Activated GP IIb/IIIa Ca_influx->GPIIbIIIa Granule_release Dense & α-Granule Release (Serotonin, CXCL4) Ca_influx->Granule_release Platelet_Aggregation Platelet_Aggregation P_selectin->Platelet_Aggregation GPIIbIIIa->Platelet_Aggregation Granule_release->Platelet_Aggregation Thrombosis Thrombosis Platelet_Aggregation->Thrombosis

This compound's Signaling in Platelet Activation.

This compound's Signaling Effects on Gut Hormones

This compound has been shown to stimulate the secretion of gut hormones, which play a role in satiety and glucose homeostasis.

Stimulation of GLP-1 and CCK Secretion

In human studies, oral administration of this compound has been demonstrated to increase plasma levels of glucagon-like peptide-1 (GLP-1) and cholecystokinin (B1591339) (CCK).[1] These hormones are released from enteroendocrine cells in the gut and are involved in regulating appetite and insulin (B600854) secretion.

Potential Role of Sweet Taste Receptors

The mechanism for this hormone release is thought to involve the activation of the sweet taste receptor TAS1R2/TAS1R3, which is expressed on enteroendocrine L-cells. In vitro studies have confirmed that this compound can activate the TAS1R2/TAS1R3 receptor.[2]

Quantitative Data on Gut Hormone Response
HormoneStudy PopulationThis compound DoseObservation
GLP-1 Lean and Obese Volunteers75 gSignificant increase in plasma levels
CCK Lean and Obese Volunteers75 gMarked increase in plasma levels
TAS1R2/TAS1R3 Activation (EC50) HEK293 cellsN/AHigh mM range
Experimental Protocols

5.4.1 In Vitro Sweet Taste Receptor Activation Assay HEK293 cells are co-transfected with plasmids encoding the human TAS1R2 and TAS1R3 receptors and a G-protein subunit. Cells are loaded with a calcium-sensitive dye. The addition of this compound at various concentrations elicits a calcium response, which is measured to determine the dose-response relationship and EC50 value.[2]

5.4.2 In Vitro GLP-1 Secretion Assay Enteroendocrine cell lines, such as STC-1 or NCI-H716, are used. Cells are cultured to confluence and then incubated with various concentrations of this compound. The supernatant is collected, and the concentration of secreted GLP-1 is measured using an ELISA kit.

5.4.3 Human Clinical Studies Volunteers are administered an oral dose of this compound (e.g., 75 g in 300 ml of water) via a nasogastric tube. Blood samples are collected at various time points, and plasma concentrations of GLP-1 and CCK are measured by radioimmunoassay.

cluster_0 In L-Cell This compound This compound TAS1R2_TAS1R3 TAS1R2/TAS1R3 Sweet Taste Receptor This compound->TAS1R2_TAS1R3 activates L_Cell Enteroendocrine L-Cell G_Protein G-Protein Signaling TAS1R2_TAS1R3->G_Protein activates GLP1_Secretion GLP-1 Secretion G_Protein->GLP1_Secretion leads to CCK_Secretion CCK Secretion G_Protein->CCK_Secretion leads to Satiety Increased Satiety GLP1_Secretion->Satiety Gastric_Emptying Delayed Gastric Emptying GLP1_Secretion->Gastric_Emptying CCK_Secretion->Satiety CCK_Secretion->Gastric_Emptying

This compound's Signaling in Gut Hormone Secretion.

Potential Indirect Signaling via Gut Microbiota

While most ingested this compound is absorbed, the portion that reaches the colon can be fermented by gut microbiota into SCFAs, such as acetate, propionate, and butyrate. These SCFAs are known to act as signaling molecules through G-protein coupled receptors like Free Fatty Acid Receptor 2 (FFAR2) and FFAR3. This represents a potential indirect pathway for this compound to influence host metabolism and immune function.

Conclusion and Future Directions

The evidence presented in this guide indicates that this compound has the potential to act as a signaling molecule, exerting effects on the vasculature, platelets, and the endocrine system of the gut. The pro-thrombotic and endothelial-disrupting effects observed in vitro are of particular interest, given the epidemiological association between this compound and adverse cardiovascular events. However, the signaling pathways are not yet fully elucidated, and the question of causality versus correlation remains.

Future research should focus on:

  • Long-term clinical trials to determine the causal relationship between chronic this compound consumption and cardiometabolic diseases.

  • Elucidating the complete signaling cascades initiated by this compound in various cell types, including the identification of specific receptors and downstream effectors.

  • Investigating the interplay between exogenously consumed this compound and endogenously produced levels in the context of metabolic health and disease.

  • Further exploring the impact of this compound on the gut microbiome and the subsequent downstream signaling effects of its metabolites.

A deeper understanding of this compound's role as a signaling molecule will be crucial for informing dietary recommendations and for the development of novel therapeutic strategies targeting metabolic pathways.

References

Methodological & Application

Application Note: Quantification of Erythritol in Fermentation Broth using HPLC-RID

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method utilizing a Refractive Index Detector (RID) for the quantitative analysis of erythritol (B158007) in fermentation broth. This method is crucial for monitoring and optimizing the production of this compound, a widely used sugar substitute. The protocol provides a straightforward and efficient workflow, from sample preparation to data analysis, making it suitable for researchers, scientists, and professionals in drug development and biotechnology. The method demonstrates good linearity, sensitivity, and precision, ensuring accurate quantification of this compound in complex matrices.

Introduction

This compound, a four-carbon sugar alcohol, is a popular natural sweetener with a caloric value close to zero. It is produced through the fermentation of carbohydrates by osmophilic yeasts.[1] Accurate and precise quantification of this compound in the fermentation broth is essential for process monitoring, yield optimization, and quality control. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) is a widely adopted technique for this purpose, as this compound lacks a UV chromophore, making it invisible to UV detectors.[2] The RID is a universal detector that measures the difference in the refractive index between the mobile phase and the eluting analyte, providing a signal proportional to the analyte's concentration. This application note presents a detailed protocol for the quantification of this compound in fermentation broth using HPLC-RID.

Experimental

Materials and Reagents
  • This compound standard (≥99% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Instrumentation

An HPLC system equipped with the following components was used:

  • Isocratic Pump

  • Autosampler

  • Column Oven

  • Refractive Index Detector (RID)

Chromatographic Conditions

The chromatographic separation was achieved using the following parameters:

ParameterCondition
Column Aminex HPX-87H (300 x 7.8 mm) or equivalent
Mobile Phase Acetonitrile:Water (90:10, v/v)[3][4]
Flow Rate 1.0 mL/min[3][4]
Column Temperature 30 °C[3][4]
Detector Refractive Index Detector (RID)
Detector Temp. 35 °C[3][4]
Injection Volume 20 µL
Run Time 15 minutes

Protocols

Standard Preparation
  • Stock Standard Solution (10 mg/mL): Accurately weigh 1.0 g of this compound standard and dissolve it in a 100 mL volumetric flask with deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 mg/mL to 10 mg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • Centrifugation: Centrifuge the fermentation broth sample at 10,000 rpm for 10 minutes to pellet cells and other insoluble materials.

  • Supernatant Collection: Carefully collect the supernatant.

  • Dilution: Dilute the supernatant with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve. The dilution factor will depend on the expected this compound concentration in the broth.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation

The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and precision.

Quantitative Data Summary
ParameterResult
Linear Range 1.00 - 100.00 g/L[3][4]
Correlation Coefficient (r²) > 0.998[3][4]
Limit of Detection (LOD) 0.10 g/L[3][4]
Limit of Quantification (LOQ) 0.45 g/L[3][4]
Intra-day Precision (RSD%) < 3.28%[3][4]
Inter-day Precision (RSD%) < 5.30%[3][4]
Recovery > 99%[3][4]

Visualization

Experimental Workflow

The overall experimental workflow for the quantification of this compound in fermentation broth is depicted in the following diagram.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis FermentationBroth Fermentation Broth Sample Centrifugation Centrifugation (10,000 rpm, 10 min) FermentationBroth->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilute with Mobile Phase Supernatant->Dilution Filtration Filter (0.45 µm) Dilution->Filtration HPLC_Injection Inject into HPLC-RID System Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation Data_Acquisition Data Acquisition Chromatographic_Separation->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve Calibration Curve Construction Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification.

Results and Discussion

The described HPLC-RID method provides excellent separation and quantification of this compound from other components typically found in fermentation broth. The use of an Aminex HPX-87H column or equivalent is effective for separating sugars and sugar alcohols. The mobile phase consisting of acetonitrile and water is a common and effective choice for this type of analysis.[3][4] The method's validation data demonstrates its suitability for routine analysis in a quality control or research setting. The high recovery rate of over 99% indicates that the sample preparation method is efficient and does not lead to significant loss of the analyte.[3][4] The low relative standard deviations for intra- and inter-day precision highlight the method's reproducibility.[3][4]

Conclusion

This application note provides a detailed and validated HPLC-RID method for the quantification of this compound in fermentation broth. The protocol is straightforward, robust, and provides accurate and reproducible results. This method can be readily implemented in laboratories involved in the research, development, and production of this compound.

References

Application Notes and Protocols for Erythritol as a Sole Carbon Source in Yeast Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the cultivation of yeast using erythritol (B158007) as the sole carbon source. This information is valuable for researchers studying yeast metabolism, screening for novel metabolic pathways, and for professionals in drug development exploring microbial fermentation.

Introduction

This compound, a four-carbon sugar alcohol, is widely known as a natural sweetener produced by various microorganisms, including several yeast species. While the biosynthesis of this compound in yeasts like Yarrowia lipolytica and Moniliella pollinis is well-documented as a response to osmotic stress, the utilization of this compound as a sole carbon source is a less explored area of yeast metabolism. Understanding the metabolic pathways and culturing conditions for yeast growth on this compound can unveil novel enzymatic activities and regulatory networks. This protocol outlines the methodology to cultivate and analyze yeast strains capable of metabolizing this compound.

Principle

The ability of certain yeast species to utilize this compound as a sole carbon source relies on specific enzymatic pathways that convert this compound into intermediates of central carbon metabolism. In Yarrowia lipolytica, a proposed catabolic pathway involves the oxidation of this compound to erythrulose, followed by phosphorylation to erythrulose-1-phosphate, which is then isomerized to erythrose-4-phosphate, an intermediate of the Pentose Phosphate Pathway (PPP).[1] This protocol provides a framework to culture yeast in a defined medium where this compound is the only available carbon source, enabling the study of growth kinetics and metabolic adaptation.

Recommended Yeast Strains

Several yeast species have been identified to produce and, in some cases, metabolize this compound. The following are recommended for screening and cultivation on this compound as a sole carbon source:

  • Yarrowia lipolytica : Known for its robust metabolic capabilities and ability to utilize a wide range of substrates.[2][3][4]

  • Candida magnoliae : An osmophilic yeast recognized for its high this compound production.[5][6][7][8]

  • Moniliella pollinis : Another high-producer of this compound, suggesting a competent metabolic machinery for this polyol.[9][10][11]

Experimental Protocols

Preparation of Yeast Nitrogen Base (YNB) Medium with this compound

This protocol describes the preparation of a synthetic defined medium where this compound is the sole carbon source.

Materials:

  • Yeast Nitrogen Base (YNB) without amino acids and without ammonium (B1175870) sulfate (B86663)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • This compound

  • Sterile distilled water

  • Amino acid supplements (if required for auxotrophic strains)

  • Sterile flasks

  • 0.22 µm sterile filter

Procedure:

  • Prepare 10x YNB Stock Solution: Dissolve 6.7 g of YNB without amino acids and ammonium sulfate in 100 mL of distilled water. Sterilize by filtration using a 0.22 µm filter and store at 4°C.

  • Prepare 10x Ammonium Sulfate Stock Solution: Dissolve 50 g of (NH₄)₂SO₄ in 100 mL of distilled water. Autoclave for 15 minutes at 121°C and store at room temperature.

  • Prepare 20% (w/v) this compound Stock Solution: Dissolve 20 g of this compound in 100 mL of distilled water. Sterilize by filtration or autoclaving (this compound is heat-stable). Store at room temperature.

  • Prepare Working Medium (100 mL):

    • In a sterile flask, aseptically combine:

      • 10 mL of 10x YNB stock solution

      • 10 mL of 10x Ammonium Sulfate stock solution

      • 10 mL of 20% this compound stock solution (final concentration 2% w/v or 20 g/L)

      • 70 mL of sterile distilled water

    • If using an auxotrophic yeast strain, add the required sterile amino acid supplements to their final recommended concentrations.

  • Final pH: The final pH of the medium should be around 5.0-6.0. Adjust with sterile NaOH or HCl if necessary.

Yeast Culture Inoculation and Growth

This protocol details the steps for inoculating and culturing yeast in the prepared this compound medium.

Procedure:

  • Pre-culture Preparation: Inoculate a single colony of the desired yeast strain into 5 mL of YPD medium (1% yeast extract, 2% peptone, 2% dextrose) and incubate overnight at 30°C with shaking (200-250 rpm). This ensures a healthy and active starting culture.

  • Cell Harvesting and Washing:

    • Transfer the overnight pre-culture to a sterile centrifuge tube.

    • Centrifuge at 3000 x g for 5 minutes to pellet the cells.

    • Discard the supernatant and wash the cell pellet twice with sterile distilled water or sterile saline (0.9% NaCl) to remove any residual glucose.

  • Inoculation:

    • Resuspend the washed cell pellet in a small volume of the prepared YNB-Erythritol medium.

    • Measure the optical density (OD) of the cell suspension at 600 nm (OD₆₀₀).

    • Inoculate a fresh flask of YNB-Erythritol medium to a starting OD₆₀₀ of 0.1.

  • Incubation: Incubate the culture at 30°C with vigorous shaking (200-250 rpm) to ensure adequate aeration.

Monitoring Yeast Growth and this compound Consumption

This protocol outlines the methods for quantifying yeast growth and the depletion of this compound from the culture medium.

Materials:

  • Spectrophotometer

  • Cuvettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar alcohol analysis (e.g., Aminex HPX-87H) and a Refractive Index (RI) detector.

  • Syringe filters (0.22 µm)

  • Microcentrifuge tubes

Procedure for Monitoring Yeast Growth:

  • Aseptically remove a 1 mL aliquot of the yeast culture at regular time intervals (e.g., every 2, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Measure the OD₆₀₀ of the culture using a spectrophotometer. Use the YNB-Erythritol medium as a blank.

  • Plot the OD₆₀₀ values against time to generate a growth curve. From this, determine the lag phase, exponential growth rate, and stationary phase.

Procedure for Monitoring this compound Consumption:

  • From the same 1 mL aliquot, transfer the culture to a microcentrifuge tube.

  • Centrifuge at 10,000 x g for 2 minutes to pellet the cells.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the concentration of this compound in the supernatant using HPLC with an RI detector.

  • Prepare a standard curve with known concentrations of this compound to quantify the amount consumed over time.

  • Plot the this compound concentration against time to visualize the rate of consumption.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experiments.

Table 1: Growth Characteristics of Yeast Strains on this compound as Sole Carbon Source

Yeast StrainLag Phase (hours)Maximum Specific Growth Rate (µ_max, h⁻¹)Final Biomass (OD₆₀₀)
Yarrowia lipolytica
Candida magnoliae
Moniliella pollinis
Control Strain

Table 2: this compound Consumption and Biomass Yield

Yeast StrainInitial this compound (g/L)Final this compound (g/L)This compound Consumed (g/L)Biomass Yield (g biomass/g this compound)
Yarrowia lipolytica20
Candida magnoliae20
Moniliella pollinis20
Control Strain20

Visualizations

This compound Catabolic Pathway in Yarrowia lipolytica

Erythritol_Catabolism This compound This compound Erythrulose Erythrulose This compound->Erythrulose This compound Dehydrogenase Erythrulose_1P Erythrulose-1-phosphate Erythrulose->Erythrulose_1P Erythrulose Kinase Erythrose_4P Erythrose-4-phosphate Erythrulose_1P->Erythrose_4P Isomerase PPP Pentose Phosphate Pathway Erythrose_4P->PPP

Caption: Proposed this compound catabolic pathway in Yarrowia lipolytica.

Experimental Workflow for Yeast Cultivation on this compound

Experimental_Workflow cluster_prep Preparation cluster_culture Cultivation cluster_analysis Analysis Media_Prep Prepare YNB-Erythritol Medium Inoculation Inoculate YNB-Erythritol Medium Media_Prep->Inoculation Preculture Grow Yeast Pre-culture (YPD) Wash_Cells Harvest and Wash Cells Preculture->Wash_Cells Wash_Cells->Inoculation Incubation Incubate at 30°C with Shaking Inoculation->Incubation Sampling Aseptic Sampling at Time Intervals Incubation->Sampling OD_Measurement Measure OD₆₀₀ for Growth Curve Sampling->OD_Measurement HPLC_Analysis Analyze this compound Consumption by HPLC Sampling->HPLC_Analysis

References

Application Notes and Protocols: Formulation of Erythritol in Cell Culture Media for Cryopreservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is an essential technique in biomedical research and drug development, enabling the long-term storage of valuable cell lines. The most commonly used cryoprotectant, dimethyl sulfoxide (B87167) (DMSO), is effective but can exhibit cellular toxicity. This has prompted research into alternative, less toxic cryoprotective agents. Erythritol (B158007), a four-carbon sugar alcohol, has been investigated as a potential cryoprotectant. These application notes provide an overview of the current, albeit limited, understanding of this compound's use in cryopreservation and a general framework for its potential application.

Disclaimer: The following protocols are generalized based on standard cryopreservation techniques and the limited available research on this compound. Optimization for specific cell lines and applications is crucial. The provided information is for research purposes only and not for clinical use.

Principle of this compound as a Cryoprotectant

This compound, a polyol, is hypothesized to protect cells during freezing through several mechanisms, similar to other sugar alcohols. Its cryoprotective effects are thought to stem from its ability to:

  • Modify Ice Crystal Formation: By interacting with water molecules, this compound may inhibit the formation of large, damaging intracellular ice crystals.

  • Stabilize Membranes: this compound may help to maintain the integrity of cell membranes during the stresses of freezing and thawing.

  • Reduce Solute Effects: By increasing the total solute concentration, this compound can lessen the osmotic stress on cells as extracellular ice forms.

While this compound is not metabolized into toxic compounds in mammalian cells, its efficacy as a cryoprotectant for various cell lines relevant to research and drug development has not been extensively documented.[1]

Experimental Protocols

The following are general, hypothetical protocols for evaluating this compound as a cryoprotectant. It is critical to perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for each specific cell line.

General Workflow for Evaluating this compound as a Cryoprotectant

G cluster_prep Cell Preparation cluster_formulation Cryopreservation Media Formulation cluster_freezing Freezing Protocol cluster_thawing Thawing and Viability Assessment prep1 Culture cells to log phase prep2 Harvest and count cells prep1->prep2 prep3 Centrifuge and resuspend in basal media prep2->prep3 freeze1 Resuspend cell pellet in cryopreservation media prep3->freeze1 form1 Prepare this compound stock solution form2 Prepare test media with varying this compound concentrations form1->form2 form2->freeze1 form3 Prepare control media (e.g., 10% DMSO) form3->freeze1 freeze2 Aliquot into cryovials freeze1->freeze2 freeze3 Controlled-rate freezing (-1°C/min) to -80°C freeze2->freeze3 freeze4 Transfer to liquid nitrogen for long-term storage freeze3->freeze4 thaw1 Rapidly thaw cryovials at 37°C freeze4->thaw1 thaw2 Transfer to pre-warmed culture media thaw1->thaw2 thaw3 Centrifuge to remove cryoprotectant thaw2->thaw3 thaw4 Resuspend in fresh media and culture thaw3->thaw4 thaw5 Assess viability (e.g., Trypan Blue, flow cytometry) thaw4->thaw5

Caption: General workflow for testing this compound in cryopreservation.

1. Preparation of this compound-Based Cryopreservation Medium

  • Prepare a sterile, concentrated stock solution of this compound in a balanced salt solution (e.g., PBS) or basal cell culture medium. A starting concentration of 1 M is suggested.

  • Determine the final desired concentrations of this compound to be tested. Based on limited studies in other cell types, a range of 0.1 M to 1.0 M could be a starting point.

  • Prepare the final cryopreservation media. This typically consists of:

    • Basal cell culture medium (e.g., DMEM, RPMI-1640)

    • Fetal Bovine Serum (FBS) or a serum replacement (10-90%, depending on the cell line and if a serum-free formulation is desired)

    • The desired final concentration of this compound.

  • A positive control medium should be prepared using the standard laboratory protocol, typically containing 10% DMSO.

  • A negative control with no cryoprotectant should also be included to assess the baseline damage from freezing and thawing.

2. Cryopreservation Procedure

  • Cell Preparation:

    • Culture cells to a healthy, mid-logarithmic growth phase. Viability should be >90%.

    • Harvest cells using standard methods (e.g., trypsinization for adherent cells).

    • Perform a cell count and viability assessment (e.g., using Trypan Blue exclusion).

    • Centrifuge the cell suspension to obtain a cell pellet.

  • Freezing:

    • Gently resuspend the cell pellet in the prepared cryopreservation medium (this compound-based or control) at a concentration of 1-5 x 10^6 cells/mL.

    • Aliquot 1 mL of the cell suspension into sterile cryovials.

    • Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty) and place them in a -80°C freezer overnight. This achieves a cooling rate of approximately -1°C/minute.

    • Transfer the cryovials to a liquid nitrogen storage tank for long-term storage.

3. Thawing and Post-Thaw Assessment

  • Thawing:

    • Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.

    • Wipe the outside of the vial with 70% ethanol (B145695) before opening in a sterile environment.

    • Slowly transfer the cell suspension to a centrifuge tube containing pre-warmed complete culture medium.

    • Centrifuge the cells to pellet them and remove the cryopreservation medium.

    • Gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.

  • Viability and Functional Assessment:

    • Immediate Post-Thaw Viability: Perform a cell count and viability assessment using Trypan Blue exclusion or a more quantitative method like flow cytometry with viability dyes (e.g., Propidium Iodide, 7-AAD).

    • Cell Attachment and Proliferation: For adherent cells, plate the thawed cells and monitor their attachment and proliferation over several days.

    • Functional Assays: For cell types like mesenchymal stem cells (MSCs), hematopoietic stem cells (HSCs), or CAR-T cells, specific functional assays should be performed to assess their therapeutic potential post-thaw (e.g., differentiation assays for MSCs, colony-forming unit assays for HSCs, and cytotoxicity assays for CAR-T cells).

Data Presentation

All quantitative data should be summarized in tables for clear comparison between different this compound concentrations and the control (DMSO).

Table 1: Post-Thaw Viability of [Cell Line Name] with Different Cryoprotectants

Cryoprotectant FormulationImmediate Post-Thaw Viability (%)Viability at 24 hours Post-Thaw (%)
10% DMSO (Control)Enter DataEnter Data
0.1 M this compoundEnter DataEnter Data
0.25 M this compoundEnter DataEnter Data
0.5 M this compoundEnter DataEnter Data
0.75 M this compoundEnter DataEnter Data
1.0 M this compoundEnter DataEnter Data
No Cryoprotectant (Control)Enter DataEnter Data

Table 2: Functional Assessment of [Cell Type] Post-Cryopreservation

Cryoprotectant FormulationFunctional Assay Metric (e.g., % Differentiation, CFU/10^5 cells, % Cytotoxicity)
Fresh Cells (No Cryopreservation)Enter Data
10% DMSO (Control)Enter Data
Optimal this compound ConcentrationEnter Data

Visualization of Experimental Workflow

G cluster_start Start: Healthy Cell Culture cluster_groups Experimental Groups cluster_process Cryopreservation & Thawing cluster_analysis Post-Thaw Analysis start Log Phase Cells group1 This compound Media (Varying Concentrations) start->group1 group2 10% DMSO Media (Positive Control) start->group2 group3 No Cryoprotectant (Negative Control) start->group3 freeze Slow Freeze (-1°C/min) group1->freeze group2->freeze group3->freeze store Liquid Nitrogen Storage freeze->store thaw Rapid Thaw (37°C) store->thaw viability Viability Assessment thaw->viability func FunctionalAssays thaw->func

Caption: Experimental design for evaluating this compound as a cryoprotectant.

Conclusion

The exploration of alternative cryoprotectants is vital for advancing cell-based research and therapies. While this compound shows theoretical promise as a non-toxic alternative to DMSO, rigorous experimental validation is required. The protocols and frameworks provided here offer a starting point for researchers to systematically evaluate the efficacy of this compound for the cryopreservation of their specific cell lines of interest. It is imperative to conduct thorough validation, including functional assessments, to ensure that any new cryopreservation method maintains the desired cellular characteristics.

References

Erythritol as a Plasticizer in Biodegradable Polymer Films: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The increasing demand for sustainable alternatives to conventional plastics has spurred research into biodegradable polymers such as starch, polylactic acid (PLA), and polyvinyl alcohol (PVA). A significant challenge in the application of these materials is their inherent brittleness. Plasticizers are low molecular weight additives that increase the flexibility and processability of polymers by reducing intermolecular forces between polymer chains. Erythritol (B158007), a four-carbon sugar alcohol produced through a biotechnological process, has emerged as a promising bio-based plasticizer. Its polyhydroxy structure allows it to form hydrogen bonds with polymer chains, thereby increasing intermolecular spacing and improving film flexibility.[1][2][3] This document provides detailed application notes and protocols for the use of this compound as a plasticizer in starch, PVA, and PLA films.

Section 1: Application in Corn Starch-Based Films

This compound has been demonstrated to be an effective plasticizer for corn starch films, often used in combination with other plasticizers like glycerol (B35011) to optimize film properties. It promotes the formation of a complete film structure and modulates the mechanical and barrier properties.[1][2]

Data Presentation:

The following table summarizes the physicochemical properties of corn starch-based films plasticized with varying ratios of glycerol (GLY) and this compound (ERY). The total plasticizer concentration was maintained at 30% of the dry weight of corn starch.

GLY:ERY RatioTensile Strength (MPa)Elongation at Break (%)Water Solubility (%)Moisture Content (%)Water Vapor Permeability (g·m/m²·s·Pa) x 10⁻¹¹
4:04.35 ± 0.1673.38 ± 2.2236.56 ± 3.5819.38 ± 0.8310.89 ± 0.25
3:18.52 ± 0.2545.26 ± 1.5432.17 ± 2.1117.54 ± 0.679.76 ± 0.19
2:2 (1:1)12.78 ± 0.4128.93 ± 1.8928.45 ± 1.9515.88 ± 0.548.63 ± 0.21
1:315.64 ± 0.3318.75 ± 1.6726.11 ± 2.0314.21 ± 0.487.51 ± 0.17
0:418.86 ± 0.3012.52 ± 2.1125.04 ± 1.8112.76 ± 0.396.38 ± 0.14
Data sourced from a study on corn starch-based films.[1][4]

Observations:

  • Increasing the proportion of this compound to glycerol leads to a significant increase in tensile strength and a decrease in elongation at break, indicating a more rigid and less flexible film.[1][2]

  • Films with a higher this compound content exhibit lower water solubility, moisture content, and water vapor permeability, suggesting improved barrier properties against moisture.[1][2]

  • A potential drawback of using high concentrations of this compound is its tendency to crystallize, which may affect the long-term stability of the film.[1][5]

Experimental Protocol: Preparation of Corn Starch-Erythritol Films (Solution Casting)

This protocol is adapted from the methodology described by Zhao et al. (2022).[1][4]

  • Preparation of Starch Suspension: Disperse 6g of corn starch in 100mL of distilled water in a flask.

  • Gelatinization: Heat the suspension in a constant-temperature water bath at 90°C with continuous stirring (e.g., 800 rpm) for 30 minutes until the starch is fully gelatinized, forming a viscous solution.

  • Addition of Plasticizer:

    • Prepare a stock of this compound (and glycerol if creating a blend).

    • Add the desired amount of this compound to the gelatinized starch solution. The total amount of plasticizer should be 30% of the dry weight of the corn starch (1.8g total plasticizer for 6g of starch).

    • Continue stirring the solution at 90°C for another 10 minutes to ensure homogeneous mixing.

  • Casting: Pour the film-forming solution into a polytetrafluoroethylene (PTFE) mold or a flat petri dish.

  • Drying: Dry the cast solution in an oven at 45°C for approximately 10 hours, or until a solid film is formed and can be easily peeled from the mold.

  • Conditioning: Store the prepared films in a desiccator at a controlled relative humidity (e.g., 50% RH) for at least 48 hours before characterization to ensure consistent moisture content.

Section 2: Application in Polyvinyl Alcohol (PVA) Films (Suggested Protocol)

While specific studies on this compound as a primary plasticizer for PVA films are limited, its polyol structure suggests it would be an effective plasticizer. The following protocol is a suggested starting point for research, based on standard methods for plasticizing PVA with similar polyols like glycerol and sorbitol.[3][4][6]

Experimental Protocol: Preparation of PVA-Erythritol Films (Solution Casting)
  • Preparation of PVA Solution:

    • Slowly add 5g of PVA powder to 100mL of distilled water under vigorous stirring.

    • Heat the solution to 85-90°C and maintain stirring for approximately 1-2 hours until the PVA is completely dissolved and the solution is clear.[6]

    • Cool the solution to room temperature.

  • Addition of Plasticizer:

    • Prepare an aqueous solution of this compound.

    • Add the this compound solution to the PVA solution to achieve the desired plasticizer concentration (e.g., starting with 10%, 20%, and 30% by weight of PVA).

    • Stir the mixture at room temperature for 20-30 minutes to ensure homogeneity.

  • Degassing: To remove any trapped air bubbles, place the solution in a sonicator bath for 15 minutes or centrifuge at a low speed.[6]

  • Casting: Pour a specific volume of the bubble-free solution into a clean, level petri dish or casting plate.

  • Drying: Allow the solvent to evaporate in a drying oven at a controlled temperature (e.g., 40-50°C) for 24-48 hours. The film should be easily peelable once fully dried.

  • Conditioning: Store the films in a desiccator at a controlled relative humidity for 48 hours prior to testing.

Section 3: Application in Polylactic Acid (PLA) Films (Suggested Protocol)

PLA is typically plasticized using melt-blending techniques in industrial settings. However, for research and screening purposes, solution casting is a viable method. There is a notable research gap in the use of this compound as a plasticizer for PLA. The following protocol is a suggested starting point based on general methods for preparing PLA films with other plasticizers like citrates or polyethylene (B3416737) glycol (PEG) via solution casting.[7][8][9]

Experimental Protocol: Preparation of PLA-Erythritol Films (Solution Casting)
  • Dissolution of PLA:

    • Dissolve 5g of PLA pellets or powder in 100mL of a suitable solvent, such as chloroform (B151607) or dichloromethane, under magnetic stirring at room temperature.[7]

    • Stir until the PLA is completely dissolved. This may take several hours.

  • Addition of Plasticizer:

    • Dissolve the desired amount of this compound in a minimal amount of a co-solvent if it does not readily dissolve in the primary solvent, or add it directly as a fine powder.

    • Target concentrations could start from 5%, 10%, and 15% by weight of PLA.

    • Continue stirring the mixture for at least 2 hours to ensure a homogeneous dispersion of the plasticizer.

  • Casting: Pour the solution onto a level glass or PTFE plate in a fume hood.

  • Drying:

    • Cover the casting plate with a perforated lid to allow for slow solvent evaporation. Rapid evaporation can cause brittleness and surface defects.[7]

    • Allow the film to dry at room temperature for 24-48 hours.

    • For complete solvent removal, further dry the film in a vacuum oven at 40-50°C for 24 hours.[7]

  • Conditioning: Store the resulting films in a desiccator over a desiccant before characterization.

Section 4: General Protocols for Film Characterization

The following are standard methods to characterize the properties of the prepared biodegradable films.

Mechanical Properties
  • Apparatus: Universal Testing Machine (UTM) or a texture analyzer with a tensile grip attachment.

  • Method (ASTM D882):

    • Cut the conditioned films into rectangular strips of specific dimensions (e.g., 25 mm x 100 mm).

    • Measure the thickness of each strip at multiple points using a digital micrometer and calculate the average.

    • Set the initial grip separation (e.g., 50 mm) and the crosshead speed (e.g., 5 mm/min).

    • Mount the film strip in the grips and start the test.

    • Record the force and elongation until the film breaks.

    • Calculate the Tensile Strength (TS) in MPa and Elongation at Break (EAB) as a percentage.

Thermal Properties (Differential Scanning Calorimetry - DSC)
  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Method:

    • Accurately weigh 5-10 mg of the film sample into an aluminum DSC pan and seal it.

    • Place the pan in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere from room temperature to a temperature above the polymer's melting point (e.g., 200°C for PLA, 230°C for PVA).

    • Cool the sample back to room temperature and then perform a second heating scan under the same conditions.

    • Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity from the second heating curve.

Water Vapor Permeability (WVP)
  • Apparatus: Permeability cups, analytical balance, and a controlled humidity chamber.

  • Method (ASTM E96/E96M):

    • Place a desiccant (e.g., anhydrous calcium chloride) in the permeability cup.

    • Seal the cup with the film sample, ensuring no leaks.

    • Weigh the entire assembly.

    • Place the cup in a controlled environment with high relative humidity (e.g., 75% RH).

    • Record the weight of the cup at regular time intervals.

    • Plot the weight gain versus time. The slope of the linear portion of this graph represents the water vapor transmission rate (WVTR).

    • Calculate the WVP considering the film thickness and the water vapor pressure differential across the film.

Visualizations

G cluster_prep Film Preparation cluster_char Film Characterization cluster_data Data Analysis p1 Polymer & Solvent/Water Mixing p2 Heating & Gelatinization (for Starch/PVA) p1->p2 p3 This compound Addition p2->p3 p4 Homogenization p3->p4 p5 Solution Casting p4->p5 p6 Drying & Film Formation p5->p6 c1 Mechanical Testing (TS, EAB) p6->c1 c2 Thermal Analysis (DSC) p6->c2 c3 Barrier Properties (WVP) p6->c3 c4 Structural Analysis (XRD) p6->c4 d1 Evaluate Plasticizing Effect c1->d1 c2->d1 c3->d1 c4->d1

Caption: Experimental workflow for preparation and characterization of this compound-plasticized films.

G cluster_before Before Plasticization cluster_after After Plasticization A Polymer Chain B Polymer Chain A->B Strong Intermolecular Forces (H-Bonds) C Polymer Chain E This compound C->E H-Bond D Polymer Chain D->E H-Bond center_node Addition of This compound cluster_after cluster_after Invisible Invisible edges edges for for layout layout control control cluster_before cluster_before

Caption: Mechanism of plasticization by this compound in biodegradable polymer films.

References

Application Notes & Protocols: High-Throughput Screening for Novel Erythritol-Producing Yeast Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening and identification of novel and improved erythritol-producing yeast strains. This compound (B158007), a four-carbon sugar alcohol, is a popular natural sweetener in the food and pharmaceutical industries due to its low-calorie content and non-glycemic properties.[1][2] The demand for efficient microbial production of this compound has driven the development of robust screening platforms to discover high-yield yeast strains.[1][3]

Introduction

This compound is produced by various osmophilic yeasts, including species from the genera Moniliella, Yarrowia, Candida, Pichia, and Pseudozyma, as a response to hyper-osmotic stress.[4][5] The biosynthetic pathway for this compound primarily involves the pentose (B10789219) phosphate (B84403) pathway (PPP).[3][6] High-throughput screening (HTS) methodologies are essential for efficiently screening large libraries of yeast isolates or mutants to identify strains with superior this compound production capabilities. These methods often involve miniaturized cultivation formats and rapid analytical techniques.[7][8]

I. Experimental Workflow for High-Throughput Screening

The overall workflow for identifying novel this compound-producing yeast strains involves several key stages, from initial sample collection and strain isolation to quantitative analysis of this compound production in promising candidates.

G cluster_0 Phase 1: Strain Acquisition & Preparation cluster_1 Phase 2: High-Throughput Screening cluster_2 Phase 3: Secondary Screening & Validation cluster_3 Phase 4: Strain Characterization A Environmental Sample Collection (e.g., fruits, flowers, soil) B Isolation of Osmophilic Yeasts on High-Sugar Media A->B C Optional: Mutagenesis (e.g., UV, Chemical) B->C D Primary Screening in 96-Well Plates C->D E Rapid this compound Quantification (e.g., Colorimetric Assay) D->E F Shake-Flask Fermentation of Top Hits E->F G Accurate this compound Quantification (e.g., HPLC) F->G H Strain Identification (e.g., 18S/26S rDNA sequencing) G->H I Cryopreservation of Elite Strains H->I

Caption: High-throughput screening workflow for this compound-producing yeast.

II. This compound Biosynthesis Pathway

This compound synthesis in yeast is primarily routed through the pentose phosphate pathway (PPP), where glucose is converted to the precursor erythrose-4-phosphate (E4P).[3][6] E4P is then dephosphorylated to erythrose, which is subsequently reduced to this compound.

G cluster_pathway This compound Biosynthesis Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP E4P Erythrose-4-Phosphate PPP->E4P Erythrose Erythrose E4P->Erythrose Erythrose-4-Phosphate Phosphatase This compound This compound Erythrose->this compound Erythrose Reductase

Caption: Simplified this compound biosynthesis pathway in yeast.

III. Experimental Protocols

Protocol 1: Isolation of Osmophilic Yeast Strains

This protocol describes the isolation of yeast strains from environmental samples capable of growth in high-sugar environments.

Materials:

  • Environmental samples (e.g., honey, pollen, soil, fruits).[9]

  • Yeast Extract Peptone Dextrose (YPD) Agar (B569324) with high glucose concentration (e.g., 30%).[9]

  • Sterile water and dilution tubes.

  • Incubator.

Procedure:

  • Suspend 1 gram of the environmental sample in 9 mL of sterile water and vortex thoroughly.

  • Perform a serial dilution of the suspension.

  • Plate 100 µL of each dilution onto high-glucose YPD agar plates.

  • Incubate the plates at 28-30°C for 3-5 days.

  • Isolate distinct yeast colonies and purify by re-streaking on fresh plates.[10]

Protocol 2: UV Mutagenesis for Strain Improvement

This protocol outlines a general procedure for UV mutagenesis to generate a library of mutant yeast strains with potentially enhanced this compound production.

Materials:

  • Yeast cell suspension in sterile saline or phosphate-buffered saline (PBS).

  • Sterile petri dishes.

  • UV crosslinker or germicidal lamp.

  • YPD agar plates for recovery.

Procedure:

  • Grow the selected yeast strain in YPD broth to the mid-logarithmic phase.

  • Harvest the cells by centrifugation, wash with sterile saline, and resuspend to a concentration of approximately 10^7 cells/mL.

  • Transfer 10 mL of the cell suspension to a sterile petri dish.

  • Expose the cells to UV irradiation (e.g., 254 nm) for varying durations (e.g., 30, 60, 90, 120 seconds).[8] The optimal exposure time should be determined to achieve a kill rate of 90-99%.

  • Perform serial dilutions of the irradiated cell suspension and plate on YPD agar to determine cell viability and isolate mutant colonies.

  • Incubate the plates in the dark at 28-30°C for 2-3 days until colonies appear.

Protocol 3: Primary High-Throughput Screening in 96-Well Plates

This protocol describes the initial screening of a large number of yeast isolates or mutants in a 96-well plate format.

Materials:

  • 96-well deep-well plates.

  • Screening medium (e.g., containing a high concentration of glucose or glycerol (B35011) as the carbon source).[3][11]

  • Plate shaker incubator.

  • Reagents for a colorimetric assay for polyol detection (e.g., periodate-based oxidation).[9]

Procedure:

  • Inoculate each well of the 96-well plates containing 1 mL of screening medium with a single yeast colony.

  • Incubate the plates at 28-30°C with shaking (e.g., 200 rpm) for 72-120 hours.[12]

  • After incubation, centrifuge the plates to pellet the cells.

  • Transfer the supernatant to a new 96-well plate for this compound quantification.

  • Perform a rapid colorimetric assay to estimate the concentration of polyols, including this compound.

  • Select the top-performing strains (e.g., top 5-10%) for secondary screening.

Protocol 4: Secondary Screening in Shake-Flask Fermentation

This protocol is for the validation and more accurate quantification of this compound production by the top candidate strains identified in the primary screen.

Materials:

  • 250 mL Erlenmeyer flasks.

  • Fermentation medium (optimized for this compound production).

  • Shaker incubator.

  • HPLC system for this compound analysis.

Procedure:

  • Prepare a seed culture of the selected yeast strains by inoculating them in YPD broth and incubating overnight.

  • Inoculate 50 mL of fermentation medium in 250 mL flasks with the seed culture to an initial OD600 of 0.1-0.2.

  • Incubate the flasks at 30°C with shaking at 200-250 rpm for 5-10 days.[13]

  • Withdraw samples periodically to monitor cell growth and this compound production.

  • At the end of the fermentation, harvest the culture broth by centrifugation.

  • Filter the supernatant and analyze the this compound concentration using HPLC.

Protocol 5: HPLC Quantification of this compound

This protocol provides a standard method for the accurate quantification of this compound in fermentation samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector.

  • A suitable column for sugar analysis (e.g., Aminex HPX-87H).

  • This compound standard for calibration curve.

  • Mobile phase (e.g., dilute sulfuric acid).

  • Syringe filters (0.22 µm).

Procedure:

  • Prepare a series of this compound standards of known concentrations to generate a calibration curve.

  • Prepare fermentation samples by centrifuging to remove cells and filtering the supernatant through a 0.22 µm syringe filter.[10]

  • Inject the standards and samples into the HPLC system.

  • Run the analysis under isocratic conditions with the appropriate mobile phase and flow rate.

  • Identify and quantify the this compound peak in the samples by comparing the retention time and peak area to the calibration curve.[13]

IV. Data Presentation

Table 1: this compound Production by Various Yeast Strains
Yeast StrainCarbon SourceTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Pseudozyma tsukubaensis KN75Glucose2450.612.86[14][15]
Moniliella megachiliensis TBY 3406.6Glucose75.6N/AN/A[13]
Yarrowia lipolytica 5-14-E6Glycerol178N/AN/A[8]
Yarrowia divulgataGlycerol440.33N/A[11][16]
Moniliella acetoabutans E54Glucose41.10.23N/A[9]
Yarrowia lipolytica ATCC 8661Glycerol43.20.21N/A[17]

N/A: Not Available in the cited literature.

Table 2: Effect of Culture Conditions on this compound Production by Yarrowia lipolytica mutant C1
ParameterConditionThis compound Titer (g/L)
Glucose Content 250 g/L~105
300 g/L~105
Nitrogen Source 12 g/L Yeast Extract~98
10 g/L Yeast Extract + 1.5 g/L Urea~110
Temperature 30°C~102
Rotation Speed 200 rpm~102

Data adapted from a study on Y. lipolytica mutant C1.[12]

V. Concluding Remarks

The protocols and data presented here offer a comprehensive guide for the high-throughput screening and identification of superior this compound-producing yeast strains. The successful implementation of this workflow can significantly accelerate the discovery and development of robust industrial strains for the efficient and economical production of this compound. Further optimization of fermentation conditions and metabolic engineering of the identified high-producing strains can lead to even greater improvements in this compound titers, yields, and productivities.

References

Application Note: Quantitative Analysis of Erythritol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of erythritol (B158007) in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, followed by chromatographic separation using a hydrophilic interaction liquid chromatography (HILIC) column. Detection is achieved via negative ion electrospray ionization (ESI) tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, this compound-¹³C₄, ensures high accuracy and precision. This method is suitable for clinical research, pharmacokinetic studies, and other applications requiring reliable measurement of this compound in a complex biological matrix.

Introduction

This compound, a four-carbon sugar alcohol, is widely used as a low-calorie sweetener in food and beverage products. It is also produced endogenously in the human body through the pentose (B10789219) phosphate (B84403) pathway. Recent studies have explored the association between circulating this compound levels and various health outcomes, necessitating a reliable analytical method for its quantification in biological fluids. LC-MS/MS offers superior sensitivity and specificity compared to other analytical techniques, making it the gold standard for this application. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • This compound (≥99% purity)

  • This compound-¹³C₄ (≥99% isotopic purity), available from Cambridge Isotope Laboratories, Inc.[1][2]

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate (B1210297) (≥99% purity)

  • Human plasma (K₂EDTA)

Instrumentation
  • Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)

  • Tandem mass spectrometer with ESI source (e.g., SCIEX, Thermo Fisher, Agilent)

  • Analytical balance

  • Microcentrifuge

  • Calibrated pipettes

  • Autosampler vials

Stock and Working Solutions Preparation
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of water.

  • This compound-¹³C₄ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound-¹³C₄ and dissolve in 1 mL of water.

  • Working IS Solution (10 µg/mL): Dilute the IS stock solution 1:100 with 50:50 (v/v) acetonitrile/water.

Calibration Standards and Quality Controls

Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the this compound stock solution into blank human plasma. A typical calibration curve range is 1-500 ng/mL.[3]

Table 1: Preparation of Calibration Standards and QC Samples

Standard/QC LevelConcentration (ng/mL)Volume of Stock (µL)Final Volume in Plasma (µL)
Blank001000
LLOQ11999
CAL 255995
CAL 31010990
CAL 45050950
CAL 5100100900
CAL 6250250750
ULOQ500500500
LQC33997
MQC7575925
HQC400400600
Sample Preparation Protocol
  • Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 20 µL of the working IS solution (10 µg/mL this compound-¹³C₄) to all tubes except the blank.

  • Vortex for 10 seconds.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow plasma 50 µL Plasma Sample/Standard/QC is_addition Add 20 µL Internal Standard (this compound-¹³C₄) plasma->is_addition vortex1 Vortex (10s) is_addition->vortex1 ppt Add 200 µL Ice-Cold Acetonitrile (Protein Precipitation) vortex1->ppt vortex2 Vortex (30s) ppt->vortex2 centrifuge Centrifuge (14,000g, 10 min, 4°C) vortex2->centrifuge supernatant Transfer 150 µL Supernatant centrifuge->supernatant injection Inject 5 µL into LC-MS/MS supernatant->injection

Caption: Sample preparation workflow for this compound analysis in human plasma.

LC-MS/MS Method

Table 2: Liquid Chromatography Parameters

ParameterValue
ColumnHILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A10 mM Ammonium acetate in Water
Mobile Phase BAcetonitrile
Gradient0-1 min (90% B), 1-5 min (90-60% B), 5-5.1 min (60-90% B), 5.1-8 min (90% B)
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage-3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Collision GasArgon

Table 4: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)121.171.1100-15
This compound (Qualifier)121.159.1100-20
This compound-¹³C₄ (IS)125.174.1100-15

Results and Discussion

Method Validation

The method was validated according to standard bioanalytical method validation guidelines.

Table 5: Method Validation Summary

ParameterResult
Linearity (r²)>0.995
LLOQ1 ng/mL
Accuracy85-115%
Precision (%CV)<15%
Recovery>85%
Matrix EffectMinimal
Data Analysis

Quantification was performed by calculating the peak area ratio of the this compound quantifier transition to the this compound-¹³C₄ internal standard transition. A calibration curve was constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression. The concentrations of this compound in the QC and unknown samples were then determined from this calibration curve.

G cluster_data_analysis Data Analysis Workflow acquire_data Acquire Raw Data (LC-MS/MS) integrate_peaks Integrate Peak Areas (this compound & IS) acquire_data->integrate_peaks calculate_ratios Calculate Peak Area Ratios (Analyte/IS) integrate_peaks->calculate_ratios calibration_curve Generate Calibration Curve (Weighted Linear Regression) calculate_ratios->calibration_curve quantify_samples Quantify Unknown Samples calibration_curve->quantify_samples

Caption: Data analysis workflow for the quantification of this compound.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and research settings. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results.

References

Application Notes and Protocols: Investigating the Effects of Erythritol on Endothelial Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Erythritol (B158007), a popular non-nutritive sugar substitute, has garnered attention for its potential impacts on cardiovascular health. Recent studies have explored its effects on endothelial function, a critical regulator of vascular tone and health. Endothelial dysfunction is an early event in the pathogenesis of atherosclerosis and other cardiovascular diseases. These application notes provide a detailed framework for designing and conducting experiments to investigate the effects of this compound on endothelial cells, drawing from current scientific literature. The protocols outlined below cover both in vitro and in vivo methodologies to assess key markers of endothelial function.

Recent research has presented conflicting findings. Some studies suggest that this compound may impair endothelial function by increasing oxidative stress and reducing the bioavailability of nitric oxide (NO), a key vasodilatory molecule[1][2][3][4][5][6][7]. Conversely, other research, particularly in diabetic models, indicates potential benefits, such as improved endothelial function and reduced arterial stiffness[8]. These discrepancies highlight the need for standardized and comprehensive experimental approaches to fully elucidate the vascular effects of this compound.

Section 1: In Vitro Assessment of Endothelial Cell Function

This section details protocols for studying the direct effects of this compound on cultured endothelial cells. Human Umbilical Vein Endothelial Cells (HUVECs) or Human Cerebral Microvascular Endothelial Cells (hCMECs) are commonly used models[1][2][9].

Key Experiments and Methodologies

1.1.1. Assessment of Oxidative Stress

  • Objective: To quantify the generation of reactive oxygen species (ROS) in endothelial cells following exposure to this compound.

  • Protocol: Intracellular ROS Measurement using CellROX™ Deep Red Reagent

    • Cell Culture: Culture hCMECs to confluence in a 96-well plate.

    • Treatment: Incubate the cells with culture media containing a physiologically relevant concentration of this compound (e.g., 6 mM) for a specified duration (e.g., 3 hours)[1][2]. Include a vehicle control (media without this compound).

    • Staining: After incubation, remove the media and add a solution of CellROX™ Deep Red Reagent (5 µM) in fresh media. Incubate for 30 minutes at 37°C, protected from light.

    • Washing: Gently wash the cells three times with phosphate-buffered saline (PBS).

    • Quantification: Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of approximately 644/665 nm.

    • Data Analysis: Normalize the fluorescence intensity of the this compound-treated cells to the control cells. An increase in fluorescence indicates higher ROS production.

1.1.2. Nitric Oxide (NO) Bioavailability

  • Objective: To measure the production of nitric oxide, a key indicator of endothelial health.

  • Protocol: Griess Assay for Nitrite (B80452)/Nitrate (B79036) (NOx) Measurement

    • Cell Culture and Treatment: Culture endothelial cells in a 24-well plate and treat with this compound as described above.

    • Sample Collection: Collect the cell culture supernatant.

    • Nitrate Conversion: If measuring total NOx, convert nitrate to nitrite using nitrate reductase.

    • Griess Reaction: Add the Griess reagent to the supernatant and incubate at room temperature for 15-30 minutes.

    • Quantification: Measure the absorbance at 540 nm using a microplate reader.

    • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. A decrease in NOx levels in the this compound-treated group compared to the control suggests reduced NO bioavailability.

1.1.3. Endothelial Nitric Oxide Synthase (eNOS) Activation

  • Objective: To assess the phosphorylation state of eNOS, which regulates its activity.

  • Protocol: Western Blot for Phospho-eNOS (Ser1177) and Total eNOS

    • Cell Lysis: After this compound treatment, lyse the endothelial cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

      • Incubate with primary antibodies against phospho-eNOS (Ser1177), a marker of activation, and total eNOS overnight at 4°C[1][4].

      • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-eNOS to total eNOS. A lower ratio in the this compound-treated group indicates reduced eNOS activation.

Data Presentation: Summary of In Vitro Findings
ParameterControlThis compound (6 mM)OutcomeReference
Intracellular ROS Production (% of control) 105 ± 4204 ± 32Increased Oxidative Stress[1][2][5]
Nitric Oxide (NO) Production (µmol/L) 7.4 ± 0.35.7 ± 0.3Decreased NO Bioavailability[1][3]
p-eNOS (Ser1177) Expression (Arbitrary Units) 81.1 ± 6.151.5 ± 1.1Reduced eNOS Activation[1][3]
Total eNOS Expression (Arbitrary Units) 104.1 ± 14.8107.0 ± 16.8No Significant Change[1][3]
Endothelin-1 (ET-1) Production (pg/mL) 26.9 ± 1.534.6 ± 2.3Increased Vasoconstrictor Production[2]
t-PA Release (in response to thrombin, pg/mL) 90.1 ± 5.5 to 110.2 ± 6.487.4 ± 6.3 to 87.6 ± 8.3Blunted Thrombolytic Response[2]

Section 2: In Vivo and Clinical Assessment of Endothelial Function

This section outlines protocols for assessing the systemic effects of this compound on endothelial function in human subjects.

Key Experiments and Methodologies

2.1.1. Flow-Mediated Dilation (FMD)

  • Objective: To non-invasively measure endothelium-dependent vasodilation in a conduit artery (typically the brachial artery)[10][11][12][13].

  • Protocol: Brachial Artery FMD

    • Subject Preparation: Subjects should fast for at least 8 hours and abstain from caffeine, alcohol, and smoking for 12 hours prior to the measurement[14]. The subject should rest in a supine position in a quiet, temperature-controlled room for at least 10 minutes.

    • Baseline Measurement:

      • Image the brachial artery in the longitudinal plane using a high-resolution ultrasound system with a linear array transducer (7-12 MHz).

      • Record the baseline artery diameter and blood flow velocity for at least 1 minute.

    • Induction of Reactive Hyperemia:

      • Place a blood pressure cuff on the forearm, distal to the imaged artery segment.

      • Inflate the cuff to at least 50 mmHg above systolic blood pressure for 5 minutes to induce ischemia[10].

    • Post-Occlusion Measurement:

      • Rapidly deflate the cuff.

      • Continuously record the brachial artery diameter and blood flow for 3 minutes following cuff release.

    • Data Analysis:

      • FMD is calculated as the percentage change in the peak post-occlusion artery diameter from the baseline diameter: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100

      • A lower FMD value indicates endothelial dysfunction.

2.1.2. Platelet Function Assays

  • Objective: To assess the effect of this compound on platelet aggregation and thrombosis potential, as some studies have linked this compound to enhanced platelet reactivity[15][16][17][18][19].

  • Protocol: Light Transmission Aggregometry (LTA)

    • Blood Collection: Draw venous blood into tubes containing 3.2% sodium citrate.

    • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 10 minutes to obtain PRP.

    • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which is used as a blank.

    • Aggregation Measurement:

      • Place a cuvette with PRP in the aggregometer and add a stir bar.

      • Add a platelet agonist (e.g., ADP or collagen) to induce aggregation.

      • Measure the change in light transmission as platelets aggregate.

    • Data Analysis: Compare the extent and rate of platelet aggregation in blood samples taken before and after this compound consumption. Increased aggregation suggests a pro-thrombotic effect.

Data Presentation: Summary of Clinical Findings
Study PopulationInterventionOutcome MeasureResultReference
Healthy Volunteers (n=8) 30g this compound IngestionPlasma this compound LevelsMarked and sustained (>2 days) increase[15][19]
Healthy Volunteers (n=10) 30g this compound DrinkPlatelet AggregationSignificantly increased[16]
Healthy Volunteers (n=20) This compound ConsumptionBlood Clot FormationSignificant increase[17]
Patients with Type 2 Diabetes (Pilot Study) Acute this compound (24g)Fingertip Endothelial Function (EndoPAT)Improved[8]
Patients with Type 2 Diabetes (Pilot Study) Chronic this compound (4 weeks)Central Aortic Stiffness (Pulse Wave Velocity)Trend towards reduction[8]

Section 3: Visualization of Pathways and Workflows

Signaling Pathway: Proposed Mechanism of this compound-Induced Endothelial Dysfunction

Caption: this compound's potential impact on endothelial signaling pathways.

Experimental Workflow: In Vitro Assessment

G start Start: Culture Endothelial Cells (e.g., hCMECs) treatment Treat with this compound (e.g., 6 mM) and Vehicle Control start->treatment ros_assay ros_assay treatment->ros_assay no_assay no_assay treatment->no_assay western_blot western_blot treatment->western_blot analysis Data Analysis and Comparison to Control end Conclusion on Direct Cellular Effects analysis->end ros_assay->analysis no_assay->analysis western_blot->analysis

Caption: Workflow for in vitro analysis of this compound's effects.

Experimental Workflow: Clinical Assessment (FMD)

G start Subject Recruitment & Preparation (Fasting) baseline Baseline Brachial Artery Ultrasound Measurement (Diameter & Flow) start->baseline intervention This compound Ingestion (e.g., 30g in water) baseline->intervention occlusion Forearm Cuff Occlusion (5 minutes) intervention->occlusion After appropriate time interval post_occlusion Post-Occlusion Ultrasound Measurement (Reactive Hyperemia) occlusion->post_occlusion calculation Calculate FMD (%) Pre vs. Post Intervention post_occlusion->calculation end Assess Endothelial Response to this compound calculation->end

Caption: Workflow for clinical assessment using Flow-Mediated Dilation.

Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in a laboratory setting. The information provided is based on published scientific literature and is not intended as medical advice. Researchers should adapt these protocols as needed for their specific experimental conditions and adhere to all relevant safety and ethical guidelines.

References

Application Notes and Protocols for the Use of Erythritol as a Stabilizer for Protein-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Erythritol (B158007) as a Potential Stabilizer

This compound is a four-carbon sugar alcohol (polyol) that is gaining interest as a potential excipient in the formulation of protein-based pharmaceuticals.[1][2] It is a naturally occurring, non-caloric, and non-cariogenic compound.[1] this compound is listed in the European and Japanese Pharmacopoeias and has been granted "generally regarded as safe" (GRAS) status in the United States, highlighting its potential for use in pharmaceutical preparations.[1] While traditionally used in the food and oral pharmaceutical industries, its properties suggest it may be a viable stabilizer for parenteral protein formulations, including monoclonal antibodies (mAbs).[3]

Key Properties of this compound for Pharmaceutical Applications:

  • Low Hygroscopicity: this compound absorbs significantly less moisture than other polyols like mannitol, which is advantageous for the stability of lyophilized protein products.[1]

  • High Stability: It is chemically inert and stable over a wide pH range (2-10) and at temperatures up to 160°C.[1] This makes it compatible with various processing conditions.

  • High Digestive Tolerance: When used in oral formulations, this compound is well-tolerated as it is rapidly absorbed in the small intestine and excreted unchanged in the urine.[1]

  • Taste Masking and Sensory Benefits: this compound has a mild sweetness and a cooling effect, which can be beneficial for the palatability of oral liquid formulations.[4][5]

Mechanism of Protein Stabilization by this compound

The primary mechanism by which polyols like this compound are thought to stabilize proteins in aqueous solutions is through preferential exclusion .[6] This thermodynamic principle posits that the excipient is preferentially excluded from the surface of the protein. To minimize the energetically unfavorable interactions with the excipient, the protein adopts its most compact, native conformation, thus increasing its stability. The stabilization effect of polyols has been observed to increase with their size, up to a certain point.[7]

G cluster_2 Aqueous Environment with this compound Unfolded Unfolded Protein (Higher Surface Area) Native Native Protein (Lower Surface Area) Unfolded->Native Native->Unfolded E1 E2 E3 E4 E5 E6 E7 E8

Caption: Mechanism of Protein Stabilization by Preferential Exclusion.

Data on this compound as a Protein Stabilizer

Currently, there is a limited amount of publicly available data on the use of this compound as a stabilizer for commercially approved monoclonal antibodies or other therapeutic proteins. Most of the existing quantitative data comes from studies on model proteins, such as whey protein, often in the context of food science. This data can, however, provide valuable insights into the potential applications of this compound in pharmaceutical formulations.

Table 1: Effect of this compound on the Stability of Whey Protein Isolate (WPI) Foams

WPI Concentration (w/v)WPI:this compound RatioOverrun (%)Foam Stability (Turbiscan Stability Index - Lower is Better)
15%1:195012.5
15%1:280010.0
20%1:1105011.0
20%1:29009.0
25%1:1115010.0
25%1:210008.0

Data adapted from studies on whey protein isolate foams. While not a direct measure of therapeutic protein stability, it indicates that this compound can improve the stability of protein structures.

Table 2: Comparison of this compound with Other Polyols on the Fibrillation of γ-Synuclein

Polyol (at equimolar concentrations)Effect on Fibrillation Lag Time
Ethylene Glycol-
GlycerolDecrease
This compound Decrease
XylitolDecrease
SorbitolDecrease

This study on an intrinsically disordered protein suggests that this compound, like other polyols, can promote self-association, which may have implications for aggregation pathways.[8]

Experimental Protocols for Evaluating this compound as a Stabilizer

The following are generalized protocols for assessing the suitability of this compound as a stabilizer for a protein-based pharmaceutical. These protocols should be adapted based on the specific protein and formulation being developed.

Formulation Preparation
  • Prepare a stock solution of the protein in the desired buffer (e.g., histidine, citrate, phosphate) at a concentration suitable for the intended final product.

  • Prepare a stock solution of this compound (e.g., 50% w/v) in the same buffer. Ensure complete dissolution.

  • Create a series of formulations by mixing the protein stock, this compound stock, and buffer to achieve the desired final concentrations of protein and this compound. Typical this compound concentrations to screen range from 1% to 10% (w/v).

  • Include control formulations: one with no added stabilizer and others with established stabilizers like sucrose (B13894) or trehalose (B1683222) at equivalent concentrations.

  • Filter all formulations through a 0.22 µm sterile filter.

G cluster_0 Preparation cluster_1 Formulation cluster_2 Analysis A Protein Stock in Buffer D Mix Protein, this compound, and Buffer A->D E Mix Protein, Control, and Buffer A->E F Mix Protein and Buffer (No Stabilizer Control) A->F B This compound Stock in Buffer B->D C Control Stabilizer (e.g., Sucrose) C->E G Sterile Filtration (0.22 µm) D->G E->G F->G H Stability Assays G->H

Caption: Experimental Workflow for Formulation Preparation and Testing.

Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

DSC measures the thermal transition midpoint (Tm) of a protein, which is an indicator of its conformational stability. An increase in Tm in the presence of an excipient suggests a stabilizing effect.

  • Prepare samples of the protein formulations (with and without this compound) and the corresponding buffer blanks.

  • Load the samples and references into the DSC instrument.

  • Set the temperature scan rate (e.g., 60°C/hour) and the temperature range (e.g., 20°C to 100°C).

  • Run the experiment and record the heat capacity as a function of temperature.

  • Analyze the data to determine the Tm for each formulation. Compare the Tm of the this compound-containing formulations to the controls.

Aggregation Analysis using Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates.

  • Subject the formulations to accelerated stress conditions (e.g., elevated temperature for a set period, freeze-thaw cycles).

  • Equilibrate an SEC column (e.g., a silica-based column with a diol hydrophilic layer) with an appropriate mobile phase.

  • Inject a standardized amount of each formulation onto the column.

  • Monitor the eluate using a UV detector (typically at 280 nm).

  • Integrate the peak areas corresponding to the monomer, dimer, and larger aggregates to determine the percentage of each species in the sample.

  • Compare the aggregation levels in the this compound-containing formulations to the controls after stress.

Long-Term Stability Studies
  • Store aliquots of each formulation at various temperatures (e.g., 2-8°C, 25°C, and 40°C).

  • At predetermined time points (e.g., 1, 3, 6, 12, and 24 months), withdraw samples and analyze them for:

    • Appearance: Visual inspection for color change and particulates.

    • Purity and Aggregation: Using SEC.

    • Potency: Using a relevant bioassay.

    • pH: To check for any drift.

  • Compare the stability profiles of the this compound-containing formulations with the controls over time.

Considerations for High-Concentration Formulations

For subcutaneous delivery, high-concentration protein formulations (≥100 mg/mL) are often required.[9][10] A key challenge with these formulations is high viscosity. While this compound's effect on the viscosity of high-concentration mAb solutions is not well-documented in publicly available literature, it is a critical parameter to evaluate.

Viscosity Measurement Protocol:

  • Prepare high-concentration formulations as described in section 4.1.

  • Use a rheometer or viscometer to measure the dynamic viscosity of each formulation at a controlled temperature (e.g., 20°C).

  • Compare the viscosity of the this compound-containing formulations to the controls. An ideal stabilizer will not unduly increase the viscosity of the formulation.

This compound in Lyophilized Formulations

This compound's low hygroscopicity and ability to form a crystalline matrix make it a candidate for use as a bulking agent and lyoprotectant in freeze-dried formulations.[11][12]

Lyophilization Protocol Outline:

  • Prepare formulations containing the protein and this compound (and other excipients as needed).

  • Freeze the samples to a temperature below the glass transition temperature of the maximally freeze-concentrated solute (Tg').

  • Apply a vacuum and gradually increase the temperature to sublimate the ice (primary drying).

  • Further increase the temperature to remove residual bound water (secondary drying).

  • Analyze the resulting cake for appearance, reconstitution time, and moisture content.

  • Assess protein stability in the lyophilized product upon reconstitution and after storage.

Conclusion and Future Outlook

This compound presents several desirable characteristics for a pharmaceutical excipient, including high stability and low hygroscopicity. While its application in oral and food products is well-established, its use as a primary stabilizer in parenteral protein formulations is an area that requires further investigation. The protocols outlined above provide a framework for researchers to systematically evaluate the potential of this compound to enhance the stability of their specific protein-based pharmaceuticals. Future studies with direct, quantitative comparisons to standard industry stabilizers like sucrose and trehalose for a range of therapeutic proteins, particularly monoclonal antibodies, will be crucial in determining the role of this compound in the future of biopharmaceutical formulation.

References

Tracing the Metabolic Fate of Erythritol: Application Notes and Protocols for Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting isotopic labeling studies to trace the metabolic pathway of erythritol (B158007). This compound, a sugar alcohol used as a low-calorie sweetener, was historically considered metabolically inert in humans. However, recent studies employing stable isotope tracers have revealed an endogenous metabolic pathway, linking it to glucose metabolism via the pentose (B10789219) phosphate (B84403) pathway (PPP). These findings have significant implications for understanding its physiological roles and potential long-term health effects.

Introduction to this compound Metabolism

Contrary to earlier beliefs that this compound is not metabolized in the human body, recent evidence demonstrates its connection to mammalian metabolic pathways.[1][2][3] Isotope-assisted studies have been instrumental in uncovering that this compound can be synthesized endogenously from glucose.[4][5] This newly recognized pathway involves the conversion of glucose to this compound through the pentose phosphate pathway (PPP).[4][5][6][7] Furthermore, studies have shown that ingested this compound can be metabolized to erythronate.[4][8][9]

The discovery of this metabolic route has spurred further research into the potential physiological consequences of both endogenous and dietary this compound. Understanding the flux through this pathway is crucial for evaluating its impact on metabolic health, especially in the context of the increasing use of this compound as a sugar substitute.

Quantitative Data from Isotopic Labeling Studies

Isotopic labeling studies have provided quantitative insights into the endogenous production and metabolism of this compound. The following tables summarize key findings from studies using stable isotopes, primarily ¹³C-labeled glucose and this compound.

Table 1: Endogenous Synthesis of this compound from Glucose

TracerSystemKey FindingFold Change/EnrichmentReference
[U-¹³C₆]glucoseHuman whole blood (ex vivo)Significant synthesis of fully labeled (M+4) this compound.Statistically significant enrichment observed after 120 minutes.[4][8]
[U-¹³C]glucoseHealthy male volunteers (in vivo)Evidence of this compound synthesis from glucose in red blood cells.Presence of fully labeled this compound in blood after tracer ingestion.[4]

Table 2: Metabolism of this compound to Erythronate

Tracer/SubstrateSystemKey FindingConversion Rate/Concentration ChangeReference
50 g this compoundHealthy male volunteers (in vivo)Immediate increase in erythronate concentrations after this compound ingestion.Not explicitly quantified as a rate, but a clear increase was observed.[4][8][10]
10g, 25g, 50g this compoundHealthy lean participants (in vivo)Dose-dependent metabolization of this compound into erythronate.Less than 1% of this compound was converted to erythronate. The metabolic ratio of AUCthis compound/AUCerythronate decreased with higher doses, indicating a greater fraction is metabolized at higher intakes.[9]

Experimental Protocols

The following are detailed protocols for tracing the metabolic pathway of this compound using isotopic labeling, based on methodologies described in the cited literature.

Protocol 1: In Vitro Tracing of this compound Synthesis from Glucose in Whole Blood

This protocol is designed to demonstrate the endogenous synthesis of this compound from glucose in a controlled ex vivo setting.

Materials:

  • Freshly drawn human whole blood (with anticoagulant, e.g., EDTA)

  • [U-¹³C₆]glucose (sterile solution)

  • Phosphate-buffered saline (PBS), sterile

  • Incubator (37°C, 5% CO₂)

  • Centrifuge

  • 80% Methanol (B129727) (ice-cold)

  • Internal standards for GC-MS analysis (e.g., labeled this compound)

  • GC-MS system

Procedure:

  • Blood Incubation:

    • Dispense fresh whole blood into sterile tubes.

    • Spike the blood with a final concentration of [U-¹³C₆]glucose (e.g., to achieve a specific enrichment).

    • Incubate the tubes at 37°C with 5% CO₂ for a time course (e.g., 0, 30, 60, 120 minutes).

  • Metabolite Extraction:

    • At each time point, immediately stop the reaction by adding four volumes of ice-cold 80% methanol to one volume of blood.

    • Vortex vigorously to ensure complete mixing and protein precipitation.

    • Incubate on ice for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Sample Preparation for GC-MS:

    • Transfer the supernatant to a new tube.

    • Add a known amount of internal standard.

    • Dry the samples under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by trimethylsilylation (TMS).[9]

  • GC-MS Analysis:

    • Analyze the derivatized samples using a GC-MS system.

    • Monitor for the mass-to-charge ratios (m/z) corresponding to the derivatized forms of unlabeled this compound and ¹³C-labeled this compound (M+4).

  • Data Analysis:

    • Calculate the isotopic enrichment of this compound over time by determining the ratio of the peak area of labeled this compound to the total this compound (labeled + unlabeled) peak area.

Protocol 2: In Vivo Tracing of this compound Metabolism

This protocol outlines a human study to trace the conversion of ingested this compound to erythronate.

Materials:

  • Human volunteers

  • This compound (food-grade)

  • Blood collection supplies (e.g., lancets, dried blood spot cards or tubes)

  • Analytical balance

  • Water

  • Metabolite extraction and derivatization reagents (as in Protocol 1)

  • GC-MS system

Procedure:

  • Study Design:

    • Recruit healthy volunteers and obtain informed consent.

    • Subjects should fast overnight prior to the study.

    • Collect a baseline blood sample (t=0).

  • This compound Administration:

    • Administer a defined dose of this compound (e.g., 30-50 g) dissolved in water.[11]

  • Blood Sampling:

    • Collect blood samples at various time points after ingestion (e.g., 30, 60, 90, 120, 180 minutes). Dried blood spots are a convenient method for sample collection.[4]

  • Sample Processing and Analysis:

    • Extract metabolites from the blood samples or dried blood spots using a method similar to Protocol 1.

    • Derivatize the samples for GC-MS analysis.

    • Analyze the samples by GC-MS, monitoring for the m/z of derivatized this compound and erythronate.

  • Data Analysis:

    • Quantify the concentrations of this compound and erythronate at each time point by comparing their peak areas to those of internal standards.

    • Plot the concentration-time profiles for both metabolites.

Visualizations

The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for isotopic tracer studies.

Erythritol_Metabolic_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Erythrose4P Erythrose-4-Phosphate PPP->Erythrose4P Erythrose Erythrose Erythrose4P->Erythrose This compound This compound Erythrose->this compound Reduction Erythronate Erythronate This compound->Erythronate Oxidation Experimental_Workflow cluster_experiment Experiment cluster_analysis Analysis cluster_data Data Interpretation IsotopeLabeling Isotopic Labeling (e.g., ¹³C-Glucose) Incubation Incubation/ Administration IsotopeLabeling->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Metabolite Extraction Sampling->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification & Isotopomer Distribution GCMS->Quantification FluxAnalysis Metabolic Flux Analysis Quantification->FluxAnalysis

References

Application Notes and Protocols for Real-Time Monitoring of Erythritol Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythritol (B158007), a four-carbon sugar alcohol, is a popular sugar substitute due to its near-zero caloric value and low glycemic index.[1] Its increasing use in food, beverage, and pharmaceutical industries necessitates robust and efficient methods for real-time monitoring of its concentration during production and in final products. This document provides detailed application notes and protocols for the development and use of biosensors for real-time this compound monitoring. Two primary biosensor types are detailed: an enzyme-free electrochemical biosensor and a genetically encoded microbial biosensor. A third type, based on this compound dehydrogenase, is also discussed.

Principle of Operation

This document outlines two distinct biosensing strategies for the detection of this compound:

  • Enzyme-Free Electrochemical Biosensor: This approach utilizes a competitive binding assay on a catechol-modified chitosan (B1678972) hydrogel electrode.[2][3][4] 2-fluorophenylboronic acid (FPBA) is introduced, which binds to the catechol moieties, impeding electron transfer and reducing the electrochemical signal. When a sample containing this compound is introduced, this compound competitively binds to FPBA, displacing it from the catechol and causing a measurable recovery of the redox signal.[2][3][4] This change in signal is proportional to the this compound concentration.

  • Genetically Encoded Microbial Biosensor: This whole-cell biosensor is based on the this compound-responsive transcription factor, EryD.[5][6][7][8] In the absence of this compound, the EryD repressor protein binds to its specific DNA operator site, preventing the expression of a reporter gene, such as Green Fluorescent Protein (GFP). When this compound is present, it binds to EryD, causing a conformational change that releases it from the operator, thereby allowing GFP expression. The resulting fluorescence intensity is proportional to the this compound concentration and can be monitored in real-time. This system is particularly useful for high-throughput screening of microbial strains engineered for this compound production.[5][6][7]

Data Presentation: Performance Characteristics of this compound Biosensors

The following table summarizes the key quantitative performance characteristics of the described this compound biosensors. This data is essential for selecting the appropriate biosensor for a specific application.

ParameterEnzyme-Free Electrochemical BiosensorGenetically Encoded (EryD-based) BiosensorThis compound Dehydrogenase-Based Biosensor
Limit of Detection (LOD) 0.032 - 2.675 mg/L (visual detection)[2]Estimated to be in the low mM rangeData not currently available
Linear Range 1 - 1000 mg/L[2]5 - 250 mmol/L[7]Data not currently available
Sensitivity High (visual change detectable with a cell phone)[2][3][4]High, suitable for high-throughput screening[5][7]Data not currently available
Response Time Minutes[2]Hours (dependent on gene expression)Data not currently available
Selectivity Good; can distinguish this compound from other sweeteners like sucrose, glucose, fructose, xylitol, and mannitol (B672) in real samples.[2][3]High specificity for this compound due to the nature of the EryD transcription factor.Potentially high, dependent on enzyme specificity.
Operating Principle Competitive binding electrochemical assayTranscriptional regulation of a reporter geneEnzymatic oxidation of this compound

Experimental Protocols

Protocol 1: Fabrication and Operation of an Enzyme-Free Electrochemical Biosensor

This protocol details the fabrication of a catechol-modified chitosan hydrogel electrode and its use in a competitive binding assay for this compound detection.

Materials and Reagents:

  • Chitosan (medium molecular weight)

  • Agarose (B213101)

  • Catechol

  • 2-fluorophenylboronic acid (FPBA)

  • Phosphate buffered saline (PBS), pH 7.4

  • Indium Tin Oxide (ITO) coated glass slides or other suitable electrode material

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working, reference, and counter electrodes)

Protocol Steps:

  • Hydrogel Preparation:

    • Prepare a 1% (w/v) chitosan solution in 1% (v/v) acetic acid.

    • Prepare a 1% (w/v) agarose solution in deionized water by heating until fully dissolved.

    • Mix the chitosan and agarose solutions in a 1:1 volume ratio while warm.

    • Cast the mixture onto the conductive side of the ITO slide and allow it to cool and form a hydrogel film.

  • Electrochemical Modification with Catechol:

    • Immerse the hydrogel-coated electrode in a 10 mM catechol solution in PBS (pH 7.4).

    • Apply an oxidative potential (e.g., +0.6 V vs. Ag/AgCl) for 600 seconds to electrochemically graft catechol moieties to the chitosan hydrogel.

    • Rinse the electrode thoroughly with deionized water to remove any unbound catechol.

  • Competitive Binding Assay for this compound Detection:

    • Incubate the catechol-modified electrode in a solution of 1 mM FPBA in PBS for 30 minutes. This allows the FPBA to bind to the catechol groups, resulting in a decrease in the electrochemical signal.

    • Rinse the electrode with PBS to remove excess FPBA.

    • Record a baseline electrochemical measurement (e.g., cyclic voltammetry or differential pulse voltammetry).

    • Introduce the sample containing this compound to the electrochemical cell.

    • Monitor the electrochemical signal in real-time. The signal will increase as this compound competitively binds to FPBA, releasing it from the catechol-modified surface.

    • The change in signal intensity is proportional to the this compound concentration in the sample. A calibration curve can be generated using standard solutions of this compound.

Protocol 2: Development and Use of a Genetically Encoded this compound Biosensor

This protocol outlines the construction of an EryD-based microbial biosensor and its application in high-throughput screening.

Materials and Reagents:

  • Escherichia coli strain (e.g., BL21(DE3)) or Yarrowia lipolytica

  • Expression vector (e.g., pET series for E. coli)

  • Gene synthesis services or molecular cloning reagents (restriction enzymes, ligase, etc.)

  • EryD gene sequence (from Brucella abortus)

  • Promoter sequence for EryD binding (PEry)

  • Green Fluorescent Protein (GFP) reporter gene

  • Competent cells for transformation

  • Luria-Bertani (LB) or appropriate yeast growth medium

  • Mutagenesis agent (e.g., UV lamp or chemical mutagen)

  • Fluorescence-activated cell sorter (FACS)

Protocol Steps:

  • Biosensor Plasmid Construction:

    • Synthesize or PCR amplify the EryD gene, its cognate promoter PEry, and the GFP gene.

    • Assemble the biosensor cassette in an expression vector. The cassette should contain the EryD gene under the control of a constitutive promoter and the GFP gene under the control of the PEry promoter. The general structure would be: [Constitutive Promoter] -> [EryD gene] -> [Terminator] and [P_Ery Promoter] -> [GFP gene] -> [Terminator].

    • Transform the resulting plasmid into the host organism (E. coli or Y. lipolytica).

  • Mutagenesis of this compound-Producing Strain (for screening applications):

    • Expose a culture of the this compound-producing yeast (e.g., Yarrowia lipolytica) to a mutagenic agent, such as UV irradiation, for a predetermined time to generate a mutant library.

    • Plate the mutagenized cells on appropriate media and allow them to recover.

  • High-Throughput Screening using FACS:

    • Introduce the EryD-based biosensor into the mutant library of the this compound-producing yeast. This can be achieved by co-cultivation if the biosensor is in a separate bacterial strain or by transforming the yeast with the biosensor plasmid.

    • Grow the combined culture in a medium that induces this compound production.

    • Prepare the cells for FACS analysis by washing and resuspending them in PBS.

    • Use FACS to sort the cell population based on GFP fluorescence intensity.

    • Establish gating parameters to isolate the top percentage of cells exhibiting the highest fluorescence, as these are the highest this compound producers.

    • Collect the high-fluorescence population and cultivate them for further analysis and characterization.

Mandatory Visualizations

Signaling Pathway of the Genetically Encoded this compound Biosensor

Erythritol_Biosensor_Signaling_Pathway cluster_0 No this compound cluster_1 This compound Present EryD_inactive EryD Repressor PEry PEry Promoter EryD_inactive->PEry Binds to GFP_gene GFP Gene No_GFP No GFP (No Fluorescence) GFP_gene->No_GFP Transcription Blocked This compound This compound EryD_active EryD-Erythritol Complex This compound->EryD_active Binds to EryD PEry2 PEry Promoter EryD_active->PEry2 Cannot Bind GFP_gene2 GFP Gene PEry2->GFP_gene2 Transcription Enabled GFP GFP Protein (Fluorescence) GFP_gene2->GFP Translation Electrochemical_Biosensor_Workflow A 1. Prepare Catechol-Chitosan Hydrogel on Electrode B 2. Incubate with FPBA A->B C 3. Baseline Electrochemical Measurement (Low Signal) B->C D 4. Introduce Sample with this compound C->D E 5. Competitive Binding Occurs D->E F 6. Real-Time Monitoring of Signal Increase E->F G 7. Correlate Signal Change to this compound Concentration F->G HTS_Logical_Relationship Mutagenesis Yeast Mutant Library (Variable this compound Production) Biosensor Introduce EryD-GFP Biosensor Mutagenesis->Biosensor CoCulture Co-culture to Induce This compound Production & GFP Expression Biosensor->CoCulture FACS Fluorescence-Activated Cell Sorting (FACS) CoCulture->FACS High_Fluorescence High GFP Signal (High this compound Producers) FACS->High_Fluorescence Sort Low_Fluorescence Low GFP Signal (Low this compound Producers) FACS->Low_Fluorescence Discard Isolation Isolate and Characterize High Producers High_Fluorescence->Isolation

References

Assessing the Impact of Erythritol on Dental Plaque Biofilm Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the impact of erythritol (B158007) on dental plaque biofilm formation. The methodologies outlined are based on established in vitro models and analytical techniques to quantify the inhibitory effects of this compound on key cariogenic bacteria.

Introduction

Dental plaque is a complex biofilm that plays a central role in the development of dental caries and periodontal diseases. Streptococcus mutans is a primary etiological agent in the formation of dental plaque and subsequent caries development. This compound, a non-caloric sugar alcohol, has gained attention for its potential oral health benefits, including its ability to inhibit the growth of cariogenic bacteria and reduce biofilm formation.[1][2] Unlike sucrose, this compound is not readily metabolized by most oral bacteria, thus limiting acid production and the creation of an environment conducive to caries.[3][4] This document details standardized methods to evaluate the efficacy of this compound in controlling dental plaque biofilms in a laboratory setting.

Proposed Mechanisms of this compound's Action on Biofilm

This compound is believed to impact dental plaque biofilm through several mechanisms. These include inhibiting the growth of cariogenic bacteria such as Streptococcus mutans, reducing the adherence of bacteria to tooth surfaces, and decreasing the production of the extracellular polymeric substance (EPS) matrix that holds the biofilm together.[1][5]

cluster_this compound This compound cluster_effects Effects on Cariogenic Bacteria (e.g., S. mutans) cluster_outcome Overall Impact E This compound A Inhibition of Bacterial Growth E->A B Reduced Adherence to Surfaces E->B C Decreased EPS Production (Glucans & Fructans) E->C D Reduced Acid Production E->D Outcome Inhibition of Dental Plaque Biofilm Formation A->Outcome B->Outcome C->Outcome D->Outcome

Fig 1. Proposed mechanisms of this compound on dental plaque biofilm.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the growth and biofilm formation of key oral streptococci as reported in various studies.

Table 1: Inhibition of Bacterial Growth by this compound

Bacterial StrainThis compound ConcentrationIncubation TimePercent Inhibition of GrowthReference
S. mutans4%48 hours71%[6]
S. mutans4%-56%[1]
S. sobrinus15%48 hoursUp to 69%[1][7]
S. wiggsiae15%48 hours-[1]
S. mutans, S. sobrinus15%48 hoursComplete inhibition[7]
P. gingivalis, S. gordonii10%-Inhibitory effect on microstructure[1]

Table 2: Inhibition of Biofilm Formation by this compound

Bacterial Strain/ModelThis compound ConcentrationIncubation TimePercent Inhibition of BiofilmReference
S. mutans4%-36%[1]
S. mutans15%48 hoursUp to 85%[1][7]
Polysaccharide-forming oral streptococci2% and 4%OvernightInhibition of adherence[1]
In vitro gingivitis biofilms5% and 10%9 daysDose-dependent reduction[3]
S. mutans4%-Reduced to 31.32% of control[6]

Experimental Protocols

In Vitro Biofilm Formation and Inhibition Assay

This protocol describes a common method for growing dental plaque biofilms in a 96-well microtiter plate and assessing the inhibitory effect of this compound.

cluster_prep Preparation cluster_incubation Biofilm Growth cluster_quantification Quantification cluster_analysis Data Analysis A Prepare S. mutans culture (e.g., in BHI broth) C Inoculate 96-well plate with S. mutans and this compound solutions A->C B Prepare this compound solutions of varying concentrations B->C D Incubate anaerobically (e.g., 24-48 hours at 37°C) C->D E Remove planktonic cells and wash wells D->E F Stain biofilm with Crystal Violet E->F G Solubilize bound stain (e.g., with acetic acid) F->G H Measure absorbance (e.g., at 595 nm) G->H I Calculate percent inhibition of biofilm formation H->I

Fig 2. Workflow for in vitro biofilm inhibition assay.

Materials:

  • Streptococcus mutans strain (e.g., UA159, ATCC 25175)

  • Brain Heart Infusion (BHI) broth or Tryptic Soy Broth (TSB) supplemented with 1% sucrose

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 33% (v/v) Glacial Acetic Acid

  • Microplate reader

Protocol:

  • Bacterial Culture Preparation: Inoculate S. mutans into BHI broth and incubate overnight at 37°C in a 5% CO2 atmosphere or anaerobic conditions.

  • Preparation of this compound Solutions: Prepare stock solutions of this compound in the desired growth medium and sterilize by filtration. Create a series of dilutions to achieve the final desired concentrations for the assay.

  • Inoculation: Dilute the overnight bacterial culture to a standardized optical density (e.g., OD600 of 0.1). In a 96-well plate, add the diluted bacterial suspension to wells containing the different concentrations of this compound. Include a positive control (bacteria with no this compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C under anaerobic or 5% CO2 conditions for 24 to 48 hours without agitation to allow for biofilm formation.[8]

  • Washing: Carefully aspirate the medium and planktonic cells from each well. Gently wash the wells twice with sterile PBS to remove loosely attached bacteria. Be careful not to disturb the biofilm.

  • Fixation: Heat-fix the biofilm by incubating the plate at 60°C for 1 hour.[9]

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[10]

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with deionized water until the water runs clear.

  • Drying: Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 33% glacial acetic acid to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature.[10][11]

  • Quantification: Transfer the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 575-595 nm using a microplate reader.[9][10]

  • Data Analysis: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [1 - (OD of test well / OD of control well)] x 100

Microbial Viability Assay (CFU Counting)

This protocol determines the number of viable bacteria within the biofilm after treatment with this compound.

Materials:

  • Biofilms grown as described in section 4.1

  • Sterile PBS

  • Sterile microcentrifuge tubes

  • Sonicator or vortex mixer

  • BHI agar (B569324) plates

  • Sterile spreader

Protocol:

  • Biofilm Disruption: After the incubation period, wash the wells to remove planktonic cells as described previously. Add a known volume of sterile PBS to each well. Scrape the biofilm from the bottom of the wells using a sterile pipette tip.

  • Homogenization: Transfer the biofilm suspension to a microcentrifuge tube. Disperse the bacterial clumps by sonication or vigorous vortexing to create a homogenous suspension.

  • Serial Dilution: Perform a series of 10-fold serial dilutions of the bacterial suspension in sterile PBS.

  • Plating: Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto BHI agar plates.

  • Incubation: Incubate the plates at 37°C under anaerobic or 5% CO2 conditions for 48 hours.

  • Colony Counting: Count the number of colonies on the plates and calculate the number of colony-forming units (CFU) per unit area of the well.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization of the biofilm structure and can be used to assess parameters such as biofilm thickness and bacterial viability (with appropriate fluorescent stains).[12][13]

Materials:

  • Biofilms grown on sterile glass coverslips or in glass-bottom dishes

  • Fluorescent stains (e.g., SYTO 9 for live cells, propidium (B1200493) iodide for dead cells)

  • Confocal microscope

Protocol:

  • Biofilm Growth: Grow biofilms on a suitable transparent surface as described in section 4.1, with the inclusion of this compound at various concentrations.

  • Staining: After the incubation period, gently wash the biofilms with PBS. Stain the biofilms with a combination of fluorescent dyes according to the manufacturer's instructions. For example, a live/dead staining kit can differentiate between viable and non-viable cells within the biofilm.

  • Imaging: Mount the stained biofilm on a microscope slide and visualize using a confocal laser scanning microscope. Acquire a series of optical sections (z-stacks) through the depth of the biofilm.

  • Image Analysis: Use appropriate software (e.g., ImageJ, Imaris) to reconstruct a 3D image of the biofilm. This allows for the quantification of biofilm thickness, biovolume, and the ratio of live to dead cells.[14]

Conclusion

The methods described provide a robust framework for evaluating the impact of this compound on dental plaque biofilm formation. By employing a combination of biofilm quantification assays, microbial viability testing, and advanced imaging techniques, researchers can gain a comprehensive understanding of the mechanisms by which this compound exerts its beneficial effects on oral health. These protocols can be adapted for screening novel anti-biofilm agents and for preclinical evaluation of oral care product formulations.

References

Application Notes and Protocols: Evaluation of Synergistic Effects of Erythritol with Other Sweeteners

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Erythritol (B158007), a naturally occurring sugar alcohol, is a popular bulk sweetener due to its clean, sucrose-like taste and zero-calorie profile. To enhance sweetness intensity, improve temporal profiles, and reduce off-tastes, this compound is often blended with other high-intensity sweeteners. The resulting combination can exhibit a synergistic effect, where the perceived sweetness of the blend is greater than the sum of the sweetness of its individual components.[1] This document provides detailed protocols for researchers, scientists, and drug development professionals to evaluate the synergistic effects of this compound with other sweeteners using sensory analysis, isobolographic analysis, and in vitro receptor assays.

1. Sensory Evaluation of Sweetener Synergy

Sensory evaluation is a critical method for determining the perceived sweetness and synergistic effects of sweetener blends in humans.[2] A trained sensory panel is essential for obtaining reliable and reproducible data.

1.1. Protocol: Sensory Panel Evaluation

Objective: To determine the perceived sweetness intensity of individual sweeteners and their blends to assess synergy.

Materials:

  • This compound

  • Other sweetener(s) of interest (e.g., Rebaudioside A, Sucralose, Aspartame)

  • Deionized, purified water

  • Reference sucrose (B13894) solutions of varying concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v)

  • Glassware and sample cups coded with random three-digit numbers

  • Data collection software or standardized ballots

Procedure:

  • Panelist Training:

    • Recruit and screen 10-15 panelists based on their sensory acuity and availability.

    • Train panelists to identify and rate the intensity of sweet taste using reference sucrose solutions.

    • Familiarize panelists with the sensory attributes of this compound and the other sweeteners being tested, including any potential off-tastes or temporal effects.

  • Sample Preparation:

    • Prepare stock solutions of this compound and the other sweetener(s) in deionized water.

    • Create a series of solutions for each individual sweetener at varying concentrations.

    • Prepare binary or ternary blends of this compound and the other sweetener(s) at different ratios and total concentrations. The concentrations should be chosen to elicit a range of sweetness intensities.

  • Sensory Evaluation Session:

    • Conduct sessions in a controlled environment with individual sensory booths.[3]

    • Present samples to panelists in a randomized and balanced order to minimize carry-over effects.

    • Instruct panelists to rinse their mouths with purified water between samples.

    • Ask panelists to rate the sweetness intensity of each sample using a general Labeled Magnitude Scale (gLMS) or a category scale anchored with the sucrose references.[3]

  • Data Analysis:

    • Calculate the mean sweetness intensity ratings for each sample.

    • Generate dose-response curves for each individual sweetener by plotting mean sweetness intensity against concentration.

    • Compare the perceived sweetness of the blends to the sum of the sweetness of the individual components at the same concentrations. A significantly higher rating for the blend indicates synergy.

2. Isobolographic Analysis for Quantifying Synergy

Isobolographic analysis is a robust pharmacological method used to quantify the interaction between two substances.[4][5] It provides a quantitative measure of synergy, additivity, or antagonism.

2.1. Protocol: Isobolographic Analysis

Objective: To quantitatively determine the nature and magnitude of the interaction between this compound and another sweetener.

Methodology:

  • Dose-Response Determination:

    • Using the data from the sensory panel evaluation (Protocol 1.1), establish the dose-response curves for this compound and the other sweetener individually.

    • For each sweetener, determine the concentration that produces a specific, predetermined level of sweetness intensity (e.g., equivalent to 5% sucrose). These are the isoeffective concentrations.

  • Isobologram Construction:

    • On a graph, plot the concentration of this compound on the x-axis and the concentration of the other sweetener on the y-axis.

    • The isoeffective concentrations of each sweetener alone are plotted on their respective axes.

    • A straight line connecting these two points represents the line of additivity (isobole). This line indicates all the concentration pairs of the two sweeteners that are expected to produce the same sweetness intensity if their interaction is purely additive.

  • Testing Sweetener Blends:

    • Prepare several blends of this compound and the other sweetener with varying ratios.

    • Through sensory evaluation, determine the concentration of each blend that produces the same predetermined level of sweetness intensity.

    • Plot these isoeffective blend concentrations on the isobologram.

  • Interpretation:

    • Synergy: If the data points for the isoeffective blends fall significantly below the line of additivity, the interaction is synergistic.[6]

    • Additivity: If the data points fall on the line of additivity, the interaction is additive.

    • Antagonism: If the data points fall significantly above the line of additivity, the interaction is antagonistic.[6]

2.2. Calculation of Interaction Index (I-value):

The degree of synergy can be quantified by calculating an Interaction Index (I).[2]

I = (cE / CE) + (cS / CS)

Where:

  • cE and cS are the concentrations of this compound and the other sweetener in a blend that produces a specific sweetness intensity.

  • CE and CS are the concentrations of this compound and the other sweetener alone that produce the same sweetness intensity.

Interpretation of I-value:

  • I < 1: Synergy

  • I = 1: Additivity

  • I > 1: Antagonism

3. In Vitro Sweet Taste Receptor Activation Assay

The human sweet taste receptor is a heterodimer of two G protein-coupled receptors, T1R2 and T1R3.[7][8][9] In vitro assays using cell lines expressing these receptors can provide a molecular-level understanding of sweetener synergy.[10][11]

3.1. Protocol: Calcium Mobilization Assay

Objective: To measure the activation of the T1R2/T1R3 sweet taste receptor by this compound, other sweeteners, and their blends.

Materials:

  • HEK293 cells stably co-expressing human T1R2, T1R3, and a promiscuous G-protein (e.g., Gα16gust44).[7]

  • Cell culture medium and supplements.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • This compound and other sweetener stock solutions.

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Procedure:

  • Cell Culture and Plating:

    • Culture the HEK293-T1R2/T1R3 cells under standard conditions.

    • Plate the cells in a 96-well or 384-well black, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Wash the cells with assay buffer.

    • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. Incubate to allow for dye uptake.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of this compound, the other sweetener, and their blends in the assay buffer.

    • Place the cell plate in the FLIPR instrument.

    • Add the sweetener solutions to the wells and immediately begin recording the fluorescence signal. An increase in intracellular calcium upon receptor activation will lead to an increase in fluorescence.

  • Data Analysis:

    • Measure the peak fluorescence response for each well.

    • Generate dose-response curves by plotting the change in fluorescence against the sweetener concentration.

    • Calculate the EC50 (half-maximal effective concentration) for each individual sweetener.

    • To assess synergy, compare the response of the blend to the responses of the individual components. A response greater than the sum of the individual responses suggests a synergistic interaction at the receptor level.

Data Presentation

All quantitative data from the above protocols should be summarized in clearly structured tables for easy comparison.

Table 1: Sensory Panel Sweetness Intensity Ratings

SampleConcentration (%)Mean Sweetness Intensity (gLMS)Standard Deviation
Sucrose (Ref)5.050.02.5
This compound5.035.03.1
Sweetener X0.0540.03.5
Blend (this compound + Sweetener X)2.5 + 0.02555.02.8

Table 2: Isobolographic Analysis Results for a 5% Sucrose Equivalence

Sweetener/BlendIsoeffective Concentration (%)Interaction Index (I-value)Interaction Type
This compound (CE)7.1--
Sweetener X (CS)0.06--
Blend 1 (1:1 ratio)2.0 (this compound) + 0.017 (Sweetener X)0.56Synergy
Blend 2 (2:1 ratio)3.0 (this compound) + 0.012 (Sweetener X)0.62Synergy

Table 3: In Vitro Receptor Activation Data

SweetenerEC50 (mM)Maximum Response (% of Sucrose)
Sucrose25.0100
This compound35.095
Sweetener X0.05110
Blend (this compound + Sweetener X)-140

Mandatory Visualizations

G cluster_0 Phase 1: Individual Sweetener Characterization cluster_1 Phase 2: Sweetener Blend Evaluation cluster_2 Phase 3: Synergy Analysis A Prepare Stock Solutions (this compound & Sweetener X) B Sensory Panel: Determine Dose-Response Curves A->B C In Vitro Assay: Determine EC50 Values A->C G Isobolographic Analysis: Calculate Interaction Index (I-value) B->G H Compare Blend Response to Sum of Individual Components C->H D Prepare Sweetener Blends (Varying Ratios) E Sensory Panel: Assess Sweetness of Blends D->E F In Vitro Assay: Measure Receptor Activation by Blends D->F E->G F->H I Determine Synergy, Additivity, or Antagonism G->I H->I

Caption: Experimental workflow for evaluating sweetener synergy.

G cluster_receptor Sweet Taste Receptor cluster_cell Taste Receptor Cell receptor T1R2 T1R3 g_protein G-protein (Gustducin) receptor->g_protein Activates plc PLCβ2 g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Triggers trpm5 TRPM5 Channel ca_release->trpm5 Activates depolarization Cell Depolarization trpm5->depolarization Leads to neurotransmitter Neurotransmitter Release depolarization->neurotransmitter Causes sweeteners This compound + Other Sweetener sweeteners->receptor:f0 Bind to receptor sweeteners->receptor:f1 Allosteric modulation

Caption: Sweet taste signaling pathway.

References

Revolutionizing Delivery: Advanced Microencapsulation Techniques for Controlled Erythritol Release

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of pharmaceuticals and food science, the precise control over the release of active ingredients is paramount. Erythritol (B158007), a popular sugar substitute, is increasingly being explored for various applications beyond its sweetening properties, including its potential as a functional ingredient requiring controlled release. This document provides detailed application notes and protocols for the microencapsulation of this compound to achieve a controlled release profile, catering to researchers, scientists, and drug development professionals.

This comprehensive guide details various microencapsulation techniques, including spray drying, fluid bed coating, complex coacervation, and hot-melt extrusion. Each section presents the underlying principles, detailed experimental protocols, and methods for characterization to ensure reproducible and effective microencapsulation of this compound.

Introduction to Microencapsulation for Controlled Release

Microencapsulation is a process where tiny particles or droplets are surrounded by a coating to create microcapsules, which can protect the core material from the environment and control its release.[1] For a highly water-soluble and crystalline substance like this compound, microencapsulation can modulate its dissolution rate, mask its taste, and enable targeted delivery. The choice of encapsulation technique and coating material is critical in designing a system with the desired release kinetics.[2]

Microencapsulation Techniques and Protocols

Spray Drying / Spray Chilling

Spray drying is a widely used, scalable, and cost-effective method for microencapsulation.[3] It involves atomizing a feed solution or suspension containing the core and wall materials into a hot drying medium to produce a dry powder.[4] A variation, spray chilling, is particularly suitable for heat-sensitive materials and uses a molten carrier that solidifies upon cooling.[5]

  • Preparation of the Feed Solution:

    • Dissolve the chosen wall material (e.g., maltodextrin, gum arabic, or a combination) in deionized water to create a solution of a specific concentration (e.g., 20-40% w/v).

    • Disperse this compound powder uniformly into the wall material solution under continuous agitation to form a stable suspension or solution. The core-to-wall material ratio can be varied (e.g., 1:1 to 1:4) to optimize encapsulation efficiency and release characteristics.

  • Spray Drying Process:

    • Equipment: Laboratory-scale spray dryer.

    • Inlet Temperature: 150-220°C. The optimal temperature depends on the wall material's properties.[6]

    • Outlet Temperature: 70-100°C.

    • Atomization Pressure/Speed: Adjust to achieve the desired particle size.

    • Feed Rate: Maintain a constant flow rate to ensure uniform droplet size and drying.

  • Collection and Storage:

    • The dried microcapsules are collected from the cyclone separator.

    • Store the resulting powder in a desiccator at room temperature to prevent moisture absorption.

Active IngredientCarrierActive Loading ( g/100g )Retention (%)
Orange TerpenesThis compound2085
d-LimoneneThis compound2078
Cinnamic AldehydeThis compound2095
Ethyl CaprylateThis compound2065

Data adapted from a study on spray chill encapsulation.[5]

Fluid Bed Coating (Wurster Process)

Fluid bed coating is ideal for creating a uniform and controllable coating layer on solid particles.[7] The Wurster process, a bottom-spray fluid bed coating technique, is particularly effective for achieving a high-quality film coat for controlled release.[8]

  • Core Material Preparation:

    • Use crystalline this compound of a defined particle size range (e.g., 150-250 µm) as the core material.

  • Coating Solution Preparation:

    • Dissolve a suitable polymer (e.g., ethylcellulose, Eudragit® grades) in an appropriate solvent (e.g., ethanol, acetone, or aqueous dispersion) to form the coating solution.

    • Plasticizers (e.g., triethyl citrate, dibutyl sebacate) can be added to improve the film's flexibility.

  • Fluid Bed Coating Process:

    • Equipment: Fluid bed coater with a Wurster insert.

    • Inlet Air Temperature: 40-60°C.

    • Product Temperature: 30-40°C.

    • Atomization Air Pressure: 1.5-2.5 bar.

    • Spray Rate: Gradually increase the spray rate as the coating process progresses.

    • The process is continued until the desired coating thickness (weight gain) is achieved.

  • Drying and Curing:

    • After the coating solution is exhausted, the coated particles are dried in the fluid bed for a specified time to remove residual solvent.

    • A curing step at an elevated temperature may be necessary for some polymers to ensure film formation and stable release profiles.

Complex Coacervation

Complex coacervation is a phase separation phenomenon involving the interaction of two oppositely charged polymers in an aqueous solution to form a polymer-rich phase (coacervate) that encapsulates the core material.[9] This technique is known for its high encapsulation efficiency.[10]

  • Preparation of Polymer Solutions:

    • Prepare separate aqueous solutions of two oppositely charged polymers, for example, gelatin (positively charged below its isoelectric point) and gum arabic (negatively charged).

    • Dissolve this compound in the gelatin solution.

  • Emulsification:

    • If a hydrophobic phase is required for encapsulation, emulsify an oil phase into the gelatin-erythritol solution to form an oil-in-water emulsion. For encapsulating solid this compound, a suspension can be created.

  • Coacervation:

    • Add the gum arabic solution to the gelatin-erythritol mixture under continuous stirring.

    • Adjust the pH of the mixture (typically to 4.0-4.5) to induce the interaction between the two polymers and the formation of the coacervate phase, which will deposit around the this compound particles or droplets.

    • The temperature is usually maintained above the gelling point of gelatin (e.g., 40-50°C).

  • Hardening and Collection:

    • Cool the system to below the gelling point of gelatin to solidify the coacervate shell.

    • A cross-linking agent (e.g., glutaraldehyde (B144438) or transglutaminase) can be added to harden the microcapsules.[11]

    • The microcapsules are then washed and can be used as a slurry or dried (e.g., by freeze-drying or spray drying).

Hot-Melt Extrusion (HME)

HME is a solvent-free process that involves embedding the active ingredient in a molten polymer matrix.[12] This technique is advantageous for producing solid dispersions and controlled-release formulations.[13]

  • Preparation of the Blend:

    • Physically mix this compound powder with a thermoplastic polymer (e.g., ethylcellulose, polyvinyl acetate, or Eudragit® grades) and a plasticizer if needed.

  • Hot-Melt Extrusion Process:

    • Equipment: A co-rotating twin-screw extruder.

    • Temperature Profile: Set a temperature profile along the extruder barrel that allows for the melting and mixing of the polymer and the dispersion of this compound. The temperature should be high enough to ensure meltability but below the degradation temperature of the components.

    • Screw Speed: Adjust the screw speed to control the residence time and shear forces, ensuring homogeneous mixing.

    • Feed Rate: Maintain a constant feed rate of the powder blend into the extruder.

  • Downstream Processing:

    • The molten extrudate is passed through a die to form a specific shape (e.g., rods or films).

    • The extrudate is then cooled and can be pelletized or milled to the desired particle size.

Characterization of Microencapsulated this compound

Thorough characterization is essential to ensure the quality and performance of the microcapsules.

Particle Size and Morphology
  • Method: Scanning Electron Microscopy (SEM) and Laser Diffraction Particle Size Analysis.

  • Protocol (SEM):

    • Mount a small amount of the microcapsule powder onto an SEM stub using double-sided carbon tape.

    • Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging.

    • Image the microcapsules under the SEM at various magnifications to observe their surface morphology, shape, and size.[14]

  • Protocol (Laser Diffraction):

    • Disperse the microcapsules in a suitable medium (e.g., isopropanol (B130326) for non-aqueous systems or saturated this compound solution for aqueous systems) to prevent dissolution.

    • Analyze the dispersion using a laser diffraction particle size analyzer to obtain the particle size distribution.

Encapsulation Efficiency (EE)

Encapsulation efficiency is the percentage of the active ingredient that is successfully entrapped within the microcapsules.

  • Protocol:

    • Determination of Total this compound: Accurately weigh a sample of microcapsules and dissolve it in a known volume of solvent (e.g., deionized water) to break the microcapsules and release the total this compound content.

    • Determination of Surface this compound: Accurately weigh another sample of microcapsules and wash it with a solvent that dissolves this compound but not the wall material for a short period.

    • Quantification: Analyze the this compound content in both solutions using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector.

    • Calculation: EE (%) = [(Total this compound - Surface this compound) / Total this compound] x 100

MethodWall MaterialCore:Wall RatioEncapsulation Efficiency (%)
Interfacial PolycondensationPolyurethane1:150-90
Complex CoacervationGelatin/Gum Arabic1:2>90
Spray DryingMaltodextrin1:370-85

Note: These are typical ranges and can vary based on process parameters.

In Vitro Release Studies

In vitro release studies are performed to determine the rate and extent of this compound release from the microcapsules.

  • Protocol:

    • Apparatus: USP Dissolution Apparatus 2 (Paddle Method) is commonly used.[15]

    • Dissolution Medium: Use a suitable dissolution medium, such as deionized water or a buffer solution (e.g., phosphate (B84403) buffer at pH 6.8 to simulate intestinal fluid). The volume should be sufficient to maintain sink conditions.[16]

    • Procedure:

      • Accurately weigh an amount of microcapsules equivalent to a known dose of this compound and add it to the dissolution vessel containing the pre-warmed medium (37°C ± 0.5°C).

      • Stir the medium at a constant speed (e.g., 50 or 100 rpm).

      • At predetermined time intervals, withdraw samples of the dissolution medium and replace with an equal volume of fresh medium.

      • Filter the samples and analyze the concentration of this compound using HPLC.

    • Data Analysis: Plot the cumulative percentage of this compound released versus time to obtain the release profile. The release data can be fitted to various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[17]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_encap Microencapsulation cluster_char Characterization Core_Material This compound (Core) Formulation Formulation (Solution/Suspension/Melt) Core_Material->Formulation Wall_Material Polymer (Wall) Wall_Material->Formulation Spray_Drying Spray Drying Formulation->Spray_Drying Select Technique Fluid_Bed Fluid Bed Coating Formulation->Fluid_Bed Select Technique Coacervation Coacervation Formulation->Coacervation Select Technique HME Hot-Melt Extrusion Formulation->HME Select Technique Microcapsules Microcapsules Spray_Drying->Microcapsules Fluid_Bed->Microcapsules Coacervation->Microcapsules HME->Microcapsules SEM_PSA SEM & Particle Size Analysis Microcapsules->SEM_PSA EE Encapsulation Efficiency Microcapsules->EE Release_Testing In Vitro Release Testing Microcapsules->Release_Testing

Caption: General experimental workflow for this compound microencapsulation.

Controlled_Release_Mechanisms cluster_release Release Mechanisms cluster_environment External Environment (Aqueous Medium) Microcapsule Microcapsule Polymer Wall This compound Core Diffusion Diffusion Microcapsule:f1->Diffusion Solvent penetrates wall Swelling Swelling Diffusion->Swelling Hydration of polymer Released_this compound Released this compound Diffusion->Released_this compound this compound is released Erosion Erosion/Dissolution Swelling->Erosion Wall material dissolves/erodes Swelling->Released_this compound this compound is released Erosion->Released_this compound this compound is released

Caption: Mechanisms of controlled release from microcapsules.[18]

References

Application Notes & Protocols: Erythritol in the Synthesis of Bio-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Erythritol (B158007), a four-carbon sugar alcohol (polyol), is emerging as a valuable bio-based building block for sustainable polymer synthesis.[1][2] Produced through the fermentation of carbohydrates like glucose, this compound is a non-toxic, FDA-approved compound with four hydroxyl groups, making it a versatile monomer for creating a variety of polymers.[2][][4] Its use aligns with the growing demand for environmentally friendly alternatives to fossil fuel-based plastics.[5] This document provides an overview of the application of this compound in synthesizing polyesters, polyacetals, and polyhydroxyurethanes, complete with experimental protocols and characterization data for researchers, scientists, and drug development professionals. The resulting polymers, particularly soft elastomers, show significant promise for biomedical applications such as drug delivery and tissue engineering.[6]

This compound-Based Polyesters

This compound can be directly used or converted into its heterocyclic derivative, erythritan, to synthesize polyesters through polycondensation with various dicarboxylic acids.[1][5] These polyesters range from soft elastomers to rigid materials, with properties that can be tailored by selecting different diacid co-monomers.[6]

Synthesis Overview

The most common method for synthesizing this compound-based polyesters is melt polycondensation.[1] This solvent-free technique involves heating this compound and a chosen diacid, often under an inert atmosphere and later under vacuum, to drive the esterification reaction and remove water as a byproduct.[1][4] The resulting prepolymers can be further cured to enhance their mechanical properties.[1]

Caption: Experimental workflow for polyester (B1180765) synthesis via melt polycondensation.

Properties of this compound-Based Polyesters

The properties of poly(this compound dicarboxylate) elastomers are highly dependent on the chain length of the α,ω-diacid used in the synthesis.[1][6] Increasing the diacid chain length generally leads to a decrease in the glass transition temperature (Tg) and an increase in the melting temperature (Tm) for semi-crystalline polymers.[1] Mechanical properties such as Young's modulus and ultimate tensile stress can be tuned over a wide range, making these materials suitable for applications mimicking soft tissues.[6]

Table 1: Thermal and Molecular Properties of this compound-Based Prepolymers

Co-monomer Diacid Abbreviation Tg (°C) Tm (°C) Mn (Da)
Adipic Acid PErAd -7.0 - 2,100
Pimelic Acid PErPi -18.7 - 2,700
Suberic Acid PErSu -25.5 - 3,100
Azelaic Acid PErAz -32.8 - 3,400
Sebacic Acid PErSe -38.6 60.2 3,900
Dodecanedioic Acid PErDo -43.1 63.4 4,200
Tetradecanedioic Acid PErMyr -47.0 66.0 4,800

Data sourced from a study on poly(this compound-co-dicarboxylate) elastomers.[1]

Table 2: Mechanical Properties of Cured this compound-Based Polyester Elastomers | Polymer | Young's Modulus (MPa) | Ultimate Tensile Stress (MPa) | Breaking Strain (%) | | :--- | :--- | :--- | :--- | | Poly(this compound glutarate) | 0.08 - 80.37 | 0.14 - 16.65 | 22 - 466 | | Poly(this compound adipate) | | Poly(this compound pimelate) | | Poly(this compound suberate) | | Poly(this compound azelate) | | Poly(this compound sebacate) | | Poly(this compound dodecanedioate) | | Poly(this compound tetradecanedioate) | The range of values reflects variations based on curing conditions. Data sourced from a study on aliphatic polyester elastomers derived from this compound and α,ω-diacids.[6]

Experimental Protocol: Synthesis of Poly(this compound sebacate) (PErSe)

This protocol describes the synthesis of PErSe via a two-step melt polycondensation method.[1][7]

Materials:

  • meso-Erythritol

  • Sebacic acid

  • Methanol (B129727) (for precipitation)

  • Argon gas supply

  • Vacuum pump

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Vacuum adapter

Procedure:

Step 1: Prepolymerization

  • Place equimolar amounts of meso-erythritol and sebacic acid into the three-neck round-bottom flask equipped with a mechanical stirrer and an argon inlet/outlet.

  • Begin stirring and purge the system with argon gas.

  • Heat the reaction mixture to 145°C. The monomers will form a homogeneous, clear melt.[1]

  • Maintain the reaction at 145°C under argon with continuous stirring for 2 hours.[1]

  • After 2 hours, reduce the pressure inside the flask to below 2 Torr using a vacuum pump.

  • Continue the reaction under vacuum with stirring for an additional 7 hours to facilitate the removal of water and increase the molecular weight of the prepolymer.[1]

  • After 7 hours, stop heating and allow the prepolymer to cool to room temperature under argon.

Step 2: Purification & Curing

  • Dissolve the cooled prepolymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran).

  • Precipitate the prepolymer by slowly adding the solution to cold methanol (−78°C) while stirring.[1]

  • Collect the precipitated prepolymer by filtration or decantation and dry it under vacuum.

  • For curing, cast the prepolymer into a Teflon mold and place it in a vacuum oven at 120°C for a specified duration (e.g., 24-72 hours) to form a cross-linked elastomer.[1]

Step 3: Characterization

  • Thermal Analysis: Determine the glass transition (Tg) and melting (Tm) temperatures using Differential Scanning Calorimetry (DSC). Assess thermal stability using Thermogravimetric Analysis (TGA).[5]

  • Molecular Weight: Determine the number average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).[5]

  • Mechanical Testing: Evaluate the Young's modulus, ultimate tensile stress, and breaking strain of the cured elastomer using a universal testing machine.[6]

Other this compound-Based Polymers

This compound's tetra-functionality allows for its use in synthesizing other polymer classes, such as polyacetals and isocyanate-free polyurethanes.

Caption: Synthesis pathways from this compound to various bio-based polymers.

Polyacetals

Bioaromatic polyacetals can be synthesized via the acid-catalyzed reaction of this compound with dialdehydes derived from bioaromatics like vanillin (B372448) and syringaldehyde.[8] These materials are typically amorphous and exhibit high glass transition temperatures (Tg ranging from 57 to 159°C), making them potential sustainable replacements for commodity plastics.[8] However, this compound has shown lower reactivity compared to other tetraols like pentathis compound, which can result in lower molecular weight polymers.[9]

Polyhydroxyurethanes (PHUs)

This compound serves as a precursor for this compound dicarbonate (B1257347) (BDC), a highly reactive intermediate for the isocyanate-free synthesis of polyhydroxyurethanes (PHUs).[10] This route offers a safer, more sustainable alternative to conventional polyurethane production, which relies on toxic isocyanates. The reaction of BDC with bio-based diamines yields PHUs with tunable properties suitable for thermoplastics and elastomers.[10]

Applications in Drug Development

The biocompatibility and tunable degradability of this compound-based polymers, especially polyesters, make them excellent candidates for biomedical applications.[2][6]

  • Drug Delivery: The elastomeric nature and controlled degradation rates of polymers like poly(this compound sebacate) are ideal for creating matrices for the sustained release of therapeutic agents.[6][11] The polymer matrix can be designed to degrade hydrolytically over weeks to months, releasing an encapsulated drug at a predictable rate.[6]

  • Tissue Engineering: These soft and flexible polyesters can mimic the mechanical properties of natural tissues, making them suitable for fabricating scaffolds for soft tissue engineering.[6] Their processability allows for the creation of complex 3D structures like porous films.[6] In vitro studies have shown good cytocompatibility with fibroblasts and human mesenchymal stem cells, further supporting their potential in regenerative medicine.[6]

  • Pharmaceutical Excipients: this compound itself is used as a pharmaceutical excipient due to its stability, good flowability, and low hygroscopicity, making it an effective carrier for active ingredients in capsules and sachets.[12][13]

This compound is a promising and versatile platform chemical for the synthesis of a new generation of bio-based polymers. By leveraging its unique tetra-functional structure, researchers can develop sustainable polyesters, polyacetals, and polyurethanes with a wide range of properties. The tunability of these materials opens up significant opportunities, particularly in the fields of drug delivery and tissue engineering, offering innovative solutions for advanced biomedical applications.

References

Application Note: Determination of Erythritol in Food Products by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable gas chromatography (GC) method for the quantitative determination of erythritol (B158007) in various food products. This compound, a popular sugar substitute, is a four-carbon sugar alcohol that is naturally present in some fruits and fermented foods and is also widely used as a food additive.[1][2] The accurate quantification of this compound is crucial for nutritional labeling, quality control, and ensuring compliance with food regulations. The described protocol involves sample extraction, derivatization to increase volatility, and subsequent analysis by GC with Flame Ionization Detection (FID). This method is suitable for researchers, scientists, and professionals in the food industry and drug development.

Introduction

This compound is a non-caloric sweetener that provides about 70-80% of the sweetness of sucrose (B13894) without affecting blood glucose or insulin (B600854) levels, making it a suitable sugar substitute for individuals with diabetes.[2] Its increasing use in a wide range of food products, including beverages, baked goods, candies, and sugar-free products, necessitates accurate and precise analytical methods for its quantification.[3] Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of sugar alcohols like this compound, a derivatization step is required to convert them into more volatile compounds suitable for GC analysis.[4][5] This application note provides a detailed protocol for the determination of this compound in food matrices using GC-FID.

Experimental Workflow

This compound GC Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample Food Sample extraction Aqueous Extraction (e.g., Ultrasonic Bath) sample->extraction Homogenize filtration Filtration extraction->filtration Separate solid matrix derivatization Derivatization (Acetylation or Silylation) filtration->derivatization Prepare for GC gc_injection GC Injection derivatization->gc_injection gc_separation Chromatographic Separation (Capillary Column) gc_injection->gc_separation fid_detection FID Detection gc_separation->fid_detection peak_integration Peak Integration fid_detection->peak_integration quantification Quantification (External Standard Calibration) peak_integration->quantification report Report Results (mg/g or %) quantification->report

Caption: Experimental workflow for the GC determination of this compound in food.

Experimental Protocols

Sample Preparation

The sample preparation process aims to extract this compound from the food matrix and prepare it for derivatization.

For Solid Samples (e.g., Baked Goods, Candies):

  • Homogenize a representative portion of the food sample.

  • Weigh accurately about 5-10 g of the homogenized sample into a beaker.[3]

  • Add 50 mL of deionized water.

  • Extract the this compound by placing the beaker in an ultrasonic bath for 20-30 minutes.[4]

  • Centrifuge the extract to separate solid particles.

  • Filter the supernatant through a 0.45 µm syringe filter into a clean vial.

For Liquid Samples (e.g., Beverages):

  • Degas carbonated beverages if necessary.

  • For clear liquids, dilute an accurately measured volume with deionized water to bring the this compound concentration within the calibration range.

  • For liquids with suspended solids, centrifuge and then filter through a 0.45 µm syringe filter.

Derivatization (Acetylation Method)

This protocol describes the conversion of this compound to its more volatile acetate (B1210297) ester.

  • Pipette 1 mL of the filtered sample extract (or standard solution) into a reaction vial.

  • Evaporate the solvent to dryness under a stream of nitrogen at approximately 60°C.

  • Add 1 mL of pyridine (B92270) and 1 mL of acetic anhydride (B1165640) to the dried residue.[6] This reaction should be performed in a fume hood.

  • Cap the vial tightly and heat at 90°C for 20 minutes in a heating block or water bath.[6]

  • Cool the vial to room temperature.

  • The resulting solution containing the derivatized this compound is ready for GC injection.

Gas Chromatography (GC) Conditions

The following are typical GC operating conditions for the analysis of derivatized this compound.

ParameterValue
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column OV-101 or DB-5MS (e.g., 50 m x 0.25 mm, 0.33 µm film thickness)[6]
Carrier Gas Helium or Nitrogen
Injector Temperature 250°C
Detector Temperature 280°C
Oven Program Initial: 100°C, hold for 2 minRamp: 10°C/min to 220°C, hold for 5 min
Injection Volume 1 µL
Split Ratio 20:1

Note: The oven program and other parameters may need to be optimized for the specific column and instrument used.

Calibration and Quantification

Quantification is typically performed using an external standard calibration curve.

  • Prepare a stock solution of this compound standard in deionized water.

  • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of this compound in the samples (e.g., 0.01 to 1.6 g/L).[6]

  • Derivatize each calibration standard using the same procedure as the samples (Protocol 2).

  • Inject the derivatized standards into the GC-FID system.

  • Construct a calibration curve by plotting the peak area of the this compound derivative against the concentration.

  • Inject the derivatized sample, determine the peak area, and calculate the this compound concentration in the sample using the calibration curve.

Quantitative Data Summary

The performance of the method can be characterized by the following parameters. The values presented are typical and may vary depending on the specific food matrix and instrumentation.

ParameterTypical ValueReference
Linear Range 0.01 - 1.6 g/L[6]
Correlation Coefficient (r²) > 0.999[6]
Limit of Quantification (LOQ) 0.1% (for solid samples)[3]
Limit of Detection (LOD) 0.05 mg/L[6]
Average Recovery 74.6% - 113.4%[6]
Relative Standard Deviation (RSD) 2.4% - 8.6%[6]

Discussion

The described gas chromatography method with flame ionization detection provides a reliable and sensitive approach for the quantification of this compound in a variety of food products. The derivatization step is crucial for achieving good chromatographic separation and peak shape for the otherwise non-volatile this compound. The acetylation method presented is widely used, though silylation is also a viable alternative.[7][8]

The choice of an appropriate internal standard can help to improve the precision of the method by correcting for variations in sample preparation and injection volume.

It is important to consider the food matrix, as high levels of other sugars or polyols may interfere with the analysis.[3] In such cases, optimization of the chromatographic conditions or the use of a mass spectrometric detector (GC-MS) for more selective detection may be necessary.[6] The average recoveries and relative standard deviations reported in the literature indicate that this method is accurate and precise for the determination of this compound in sugar-free food products.[6]

Conclusion

This application note provides a comprehensive protocol for the determination of this compound in food products using gas chromatography. The method is suitable for routine quality control and regulatory compliance testing in the food industry. By following the detailed experimental procedures, researchers and analysts can achieve accurate and reproducible results for the quantification of this important sugar substitute.

References

Troubleshooting & Optimization

Overcoming challenges in the purification of erythritol from fermentation broth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of erythritol (B158007) from fermentation broth.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the this compound purification process.

1. Crystallization Issues

Problem: Low Crystal Yield After Crystallization Step.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Concentration The this compound concentration in the solution may be too low for efficient crystallization. Concentrate the solution further to achieve supersaturation. A typical concentration is around 200 g/L before cooling.[1]
Suboptimal Cooling Profile Rapid cooling can lead to the formation of small, fine crystals that are difficult to recover. Employ a gradual cooling process. For instance, cool the solution from 60-70°C to 20°C over 8 hours.[2]
Presence of Impurities Byproducts from the fermentation, such as glycerol (B35011) and other polyols, can inhibit this compound crystallization.[3] Ensure efficient removal of these impurities through upstream purification steps like chromatography.
Incorrect pH The pH of the solution can influence this compound solubility and crystal formation. The optimal pH for this compound production during fermentation is around 5, and maintaining a similar pH range during initial purification may be beneficial.[4][5]
Lack of Seeding Spontaneous nucleation can be inefficient. Introduce a small amount of pure this compound seed crystals to the supersaturated solution to initiate crystallization.[1][2] The seed crystals should ideally have a small particle size, around 50 to 100 µm.[2]

Problem: Unwanted Crystallization of this compound in Syrups or Solutions.

Possible Causes & Solutions:

Possible CauseRecommended Solution
High this compound Concentration This compound has a tendency to crystallize out of solution, especially at high concentrations and low temperatures.[6][7] To create a stable simple syrup, a common recommendation is a 2:1 water to this compound ratio.[8]
Temperature Fluctuations Exposing an this compound solution to significant temperature changes, such as heating and then rapid cooling in a refrigerator, can trigger crystallization.[8]
Presence of Nucleation Sites Undissolved microcrystals or impurities can act as nucleation sites, initiating crystallization.[6] Ensure complete dissolution of this compound and consider using distilled water to minimize impurities.[6][8]
Low Hygroscopicity This compound is not very hygroscopic, meaning it doesn't hold onto water well, which contributes to its tendency to crystallize.[6] For applications requiring a stable syrup, consider using sweeteners with higher hygroscopicity, such as allulose, or using additives like xanthan gum or collagen protein to inhibit crystallization.[6][9]

2. Color and Impurity Removal

Problem: Colored Impurities in the Final this compound Product.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Pigments from Raw Materials Fermentation media, especially those containing complex nitrogen sources like yeast extract or molasses, can introduce colored compounds.[1][4]
Maillard Reaction Products Heating steps during purification can lead to the formation of colored compounds through Maillard reactions.
Inefficient Decolorization The activated carbon treatment may not be optimized. Adjust the amount of activated carbon, contact time, and temperature. A common practice is to treat the supernatant with 1% activated charcoal at 90°C for 20 minutes under gentle agitation.[1]

Problem: Presence of Residual Salts and Other Byproducts.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete a of Salts The fermentation broth contains various inorganic salts from the medium.[10]
Presence of Other Polyols Fermentation often produces other polyols like glycerol, mannitol, and ribitol, which have similar chemical properties to this compound, making separation challenging.[3]
Inefficient Ion Exchange The ion exchange resin may be saturated or the wrong type. Ensure proper regeneration of the resin and select a resin with high affinity for the target ions. A strongly acidic cation exchanger is often used for desalination.[10] The process can be optimized by adjusting the column load; a 30-40% column load has been shown to yield high separation efficiency.[10]
Suboptimal Chromatographic Separation The chromatographic conditions may not be suitable for separating this compound from other polyols. Optimize the mobile phase, flow rate, and column type. Preparative chromatography is a key step for achieving high purity.[11]

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for this compound purification from fermentation broth?

The overall yield can vary significantly depending on the fermentation efficiency and the purification process. However, studies have reported this compound yields from molasses-based fermentation to be around 99.54 g/L with a final purity of 94% after purification.[1] Another study mentions a yield of 0.533 kg of this compound per kg of glycerol consumed.[12]

Q2: What are the main byproducts to be removed during this compound purification?

The primary byproducts are other polyols such as glycerol, mannitol, and ribitol.[3] Additionally, residual sugars, organic acids, and inorganic salts from the fermentation medium need to be removed.[10][11]

Q3: What is the purpose of activated carbon treatment?

Activated carbon is used for decolorization, removing colored impurities and other organic compounds from the fermentation broth, resulting in a clearer solution before crystallization.[1][13]

Q4: Can I reuse the mother liquor from the crystallization step?

The mother liquor contains a significant amount of uncrystallized this compound and dissolved impurities. Recovering this compound from the mother liquor can be challenging due to the high concentration of these impurities.[14] However, processes are being developed to metabolize the impurities in the mother liquor using specific yeast strains, thereby allowing for further this compound recovery.[14]

Q5: What analytical methods are used to determine the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying this compound and its impurities.[15][16][17] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for confirmation and identification of compounds.[1][15]

Experimental Protocols

1. Activated Carbon Decolorization

  • Objective: To remove colored impurities from the clarified fermentation broth.

  • Methodology:

    • Centrifuge the fermentation broth to remove microbial cells (e.g., 8000 x g for 10 minutes).[1]

    • Transfer the supernatant to a clean vessel.

    • Add 1% (w/v) activated charcoal to the supernatant.[1]

    • Heat the mixture to 90°C and maintain for 20 minutes with gentle agitation.[1]

    • Remove the activated carbon by filtration, for example, using Whatman No. 1 filter paper.[1]

    • The resulting clear solution is ready for the next purification step.

2. Ion Exchange Chromatography for Desalination

  • Objective: To remove inorganic salts from the decolorized this compound solution.

  • Methodology:

    • Pack a chromatography column with a strongly acidic cation exchange resin (e.g., Lewatit S1567 in Na+ form).[13]

    • Equilibrate the column with deionized water.

    • Load the decolorized this compound solution onto the column. A column load of 30-40% of the bed volume is recommended for optimal separation efficiency.[10]

    • Elute the column with deionized water.

    • Collect the fractions containing this compound, which will be desalted as it passes through the column.

    • Monitor the fractions for this compound and salt concentration to determine the separation efficiency.

3. Crystallization of this compound

  • Objective: To obtain pure this compound crystals from the concentrated and purified solution.

  • Methodology:

    • Concentrate the purified this compound solution under vacuum (e.g., using a rotary evaporator at 70°C) to a concentration of approximately 200 g/L.[1]

    • Transfer the concentrated solution to a crystallizer.

    • Initiate a slow cooling process. For example, cool the solution from 70°C to 20°C over a period of 8 hours.[2]

    • When the solution becomes supersaturated (typically as it cools), add a small amount of this compound seed crystals (50-100 µm particle size) to induce crystallization.[2] The timing of seeding is crucial and should generally be before spontaneous precipitation occurs, often in the temperature range of 20-45°C.[2]

    • Continue gentle agitation during the cooling and crystallization process.

    • After the crystallization period, collect the crystals by filtration.

    • Wash the collected crystals with a small amount of cold water (e.g., 5°C) to remove any remaining mother liquor.[2]

    • Dry the crystals under reduced pressure to obtain the final product.[2]

Visualizations

Erythritol_Purification_Workflow Fermentation_Broth Fermentation Broth Centrifugation Cell Removal (Centrifugation/Filtration) Fermentation_Broth->Centrifugation Clarified_Broth Clarified Broth Centrifugation->Clarified_Broth Activated_Carbon Decolorization (Activated Carbon) Clarified_Broth->Activated_Carbon Decolorized_Solution Decolorized Solution Activated_Carbon->Decolorized_Solution Ion_Exchange Desalination (Ion Exchange Chromatography) Decolorized_Solution->Ion_Exchange Purified_Solution Purified this compound Solution Ion_Exchange->Purified_Solution Concentration Concentration (Evaporation) Purified_Solution->Concentration Concentrated_Solution Concentrated Solution Concentration->Concentrated_Solution Crystallization Crystallization Concentrated_Solution->Crystallization Crystals This compound Crystals Crystallization->Crystals Drying Drying Crystals->Drying Final_Product Pure this compound Drying->Final_Product

Caption: General workflow for the purification of this compound from fermentation broth.

Crystallization_Troubleshooting Start Low Crystal Yield? Check_Concentration Is Solution Supersaturated? Start->Check_Concentration Yes Concentrate Action: Concentrate Solution Further Check_Concentration->Concentrate No Check_Cooling Is Cooling Profile Gradual? Check_Concentration->Check_Cooling Yes Concentrate->Check_Concentration Adjust_Cooling Action: Implement Slow Cooling Check_Cooling->Adjust_Cooling No Check_Seeding Were Seed Crystals Used? Check_Cooling->Check_Seeding Yes Adjust_Cooling->Check_Cooling Add_Seeds Action: Add Seed Crystals Check_Seeding->Add_Seeds No Check_Purity High Level of Impurities? Check_Seeding->Check_Purity Yes Add_Seeds->Check_Seeding Improve_Purification Action: Enhance Upstream Purification Steps Check_Purity->Improve_Purification Yes Success Yield Improved Check_Purity->Success No Improve_Purification->Check_Purity

Caption: Troubleshooting logic for addressing low this compound crystal yield.

References

Technical Support Center: Optimizing Erythritol Yield from Crude Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize erythritol (B158007) yield from crude glycerol (B35011) feedstock.

Troubleshooting Guides

This section addresses common issues encountered during this compound production from crude glycerol, offering potential causes and solutions.

Issue 1: Low this compound Yield

Low this compound yield is a frequent challenge. The following table summarizes key factors influencing yield and provides optimized parameters based on experimental data.

ParameterIneffective Range/ConditionOptimized Range/ConditionExpected Outcome
Carbon Source Sub-optimal concentration or type (e.g., fructose, pure glycerol)Glucose at 80-85 g/L or pre-treated crude glycerol at 100-300 g/L.[1][2]Increased this compound production.[1]
Nitrogen Source Inorganic sources like ammonium (B1175870) sulfate (B86663) may be less effective.[1][3]Organic sources like yeast extract (5-10.25 g/L) or peptone.[1][4]Higher this compound yield.[1]
pH Outside the optimal range of 5.0-6.0.[1]Initial pH of 5.5.[1]Maximized this compound production.[1]
Temperature Above 30°C or below 25°C.[1]28°C.[1]Optimal enzyme activity and cell viability.[1][3]
Aeration Insufficient or excessive aeration.Maintained at 1 vvm (volume of air per volume of medium per minute).[1]Balances biomass growth and this compound synthesis.
Inhibitors in Crude Glycerol Presence of methanol, salts, and fatty acids.[5][6]Pre-treatment of crude glycerol (distillation, acidulation, neutralization).[5]Reduced inhibition and improved yeast performance.[6]

Logical Flow for Troubleshooting Low Yield

The following diagram illustrates a step-by-step process to diagnose and resolve low this compound yield.

LowYieldTroubleshooting Start Low this compound Yield Detected Check_Feedstock Analyze Crude Glycerol Quality Start->Check_Feedstock Impurities_Present Impurities (Methanol, Salts, etc.) Present? Check_Feedstock->Impurities_Present Pretreat_Glycerol Implement Pre-treatment Protocol (e.g., Distillation, Acidulation) Impurities_Present->Pretreat_Glycerol Yes Check_Fermentation Review Fermentation Parameters Impurities_Present->Check_Fermentation No Pretreat_Glycerol->Check_Fermentation Parameters_Optimal Are Parameters (pH, Temp, Aeration) Optimal? Check_Fermentation->Parameters_Optimal Adjust_Parameters Adjust to Optimal Conditions (pH 5.5, 28°C, 1 vvm) Parameters_Optimal->Adjust_Parameters No Check_Nutrients Evaluate Nutrient Composition Parameters_Optimal->Check_Nutrients Yes Adjust_Parameters->Check_Nutrients Nutrients_Optimal Is C/N Ratio and Nitrogen Source Optimal? Check_Nutrients->Nutrients_Optimal Optimize_Medium Optimize Medium (e.g., Use Yeast Extract, Adjust C/N Ratio) Nutrients_Optimal->Optimize_Medium No End Monitor and Re-evaluate Yield Nutrients_Optimal->End Yes Optimize_Medium->End

Troubleshooting workflow for low this compound yield.

Issue 2: High By-product Formation (e.g., Mannitol (B672), Citric Acid)

The formation of by-products can reduce the overall yield and purity of this compound.

By-productPotential CauseRecommended Action
Mannitol Sub-optimal osmotic pressure, specific yeast strains.Increase osmotic stress by adding NaCl (e.g., 2.5%).[7] This can enhance this compound production while inhibiting mannitol formation.[7]
Citric Acid Low pH environment, specific yeast strains, and nutrient limitations.Maintain pH around 5.5. Ensure the chosen yeast strain is a high this compound producer, such as Yarrowia lipolytica Wratislavia K1.[7]

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for purifying crude glycerol before fermentation?

A1: A multi-step approach is recommended for crude glycerol purification:

  • Methanol Removal: The first step is to remove residual methanol, typically through distillation or evaporation.[5]

  • Acidulation: Treat the glycerol with an acid, such as sulfuric acid, to precipitate impurities.[5] These impurities will form a separate layer that can be removed.

  • Neutralization and Filtration: Neutralize the acidic glycerol and filter out any remaining solids.[5]

  • Advanced Purification (Optional): For higher purity, methods like vacuum distillation, ion exchange, or adsorption can be employed to remove residual water, salts, and fatty acids.[5][8]

Q2: Which microorganism is most effective for this compound production from crude glycerol?

A2: The yeast Yarrowia lipolytica is widely recognized for its robust ability to produce this compound from various substrates, including crude glycerol.[1][9] Strains like Y. lipolytica MTCC 9519 and the mutant Wratislavia K1 have shown high this compound yields.[1][7]

Q3: What is a standard protocol for a batch fermentation process for this compound production?

A3: A typical batch fermentation protocol involves the following steps:

  • Microorganism and Maintenance: Use a suitable strain like Yarrowia lipolytica. Maintain the strain on YPD agar (B569324) plates at 4°C and subculture monthly.[1]

  • Pre-culture Preparation: Inoculate a single colony into YPD broth and incubate at 28°C with agitation (200 rpm) for 24 hours.[1]

  • Fermentation: Inoculate the fermentation medium with 5% (v/v) of the pre-culture.[1] The fermentation is typically carried out in a bioreactor with controlled conditions:

    • Temperature: 28°C[1]

    • pH: Initial pH of 5.5[1]

    • Agitation: 200 rpm[1]

    • Aeration: 1 vvm[1]

  • Sampling and Analysis: Collect samples at regular intervals (e.g., every 24 hours) to monitor this compound concentration, biomass, and residual glycerol.[1]

Experimental Workflow for this compound Production

The following diagram outlines the general workflow from feedstock preparation to product analysis.

ExperimentalWorkflow Feedstock Crude Glycerol Feedstock Pretreatment Glycerol Pre-treatment (Purification) Feedstock->Pretreatment Medium_Prep Fermentation Medium Preparation Pretreatment->Medium_Prep Fermentation Batch Fermentation (Controlled pH, Temp, Aeration) Medium_Prep->Fermentation Inoculum_Prep Inoculum Preparation (Y. lipolytica) Inoculum_Prep->Fermentation Sampling Periodic Sampling Fermentation->Sampling Downstream Downstream Processing (Purification of this compound) Fermentation->Downstream Analysis Analysis (HPLC) - this compound - Biomass - Residual Glycerol Sampling->Analysis Analysis->Fermentation Process Optimization Final_Product Pure this compound Downstream->Final_Product

General experimental workflow for this compound production.

Q4: How can I accurately quantify this compound concentration in the fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound.[1][10] A typical setup includes:

  • Column: A carbohydrate analysis column or an amino column.[1][11]

  • Mobile Phase: Deionized water or a mixture of acetonitrile (B52724) and water.[1][10]

  • Detector: A Refractive Index (RI) detector is commonly used.[1][10]

  • Flow Rate: Typically around 0.6 - 1.0 mL/min.[1][10]

The linear range for meso-erythritol detection is generally between 1.00 - 100.00 g/L.[10]

Q5: What is the metabolic pathway for this compound production from glycerol in Yarrowia lipolytica?

A5: The conversion of glycerol to this compound in Y. lipolytica involves several key enzymatic steps primarily within the pentose (B10789219) phosphate (B84403) pathway.

Metabolic Pathway of this compound Synthesis from Glycerol

MetabolicPathway cluster_glycolysis Glycolysis/Gluconeogenesis cluster_ppp Pentose Phosphate Pathway Glycerol Glycerol G3P Glycerol-3-Phosphate Glycerol->G3P Glycerol Kinase (GUT1) DHAP Dihydroxyacetone Phosphate (DHAP) G3P->DHAP Glycerol-3-phosphate dehydrogenase (GUT2) GAP Glyceraldehyde-3-Phosphate (GAP) DHAP->GAP FBP Fructose-1,6-bisphosphate GAP->FBP F6P Fructose-6-phosphate FBP->F6P E4P Erythrose-4-phosphate F6P->E4P Transketolase (TKL1) This compound This compound E4P->this compound Erythrose Reductase

Simplified metabolic pathway of this compound synthesis.

Metabolic engineering strategies often focus on overexpressing key enzymes like glycerol kinase (GUT1), glycerol-3-phosphate dehydrogenase (GUT2), and transketolase (TKL1) to enhance the carbon flux towards this compound.[11][12] Knocking out competing pathways, such as the one involving this compound dehydrogenase (EYD1), can also improve the final yield.[11][12]

References

Troubleshooting common issues in erythritol crystallization processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during erythritol (B158007) crystallization experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my this compound solution not crystallizing, even at low temperatures?

Unwanted inhibition of crystallization, or an excessively wide metastable zone, can be a significant hurdle. This often points to issues with supersaturation, nucleation, or the presence of inhibitors.

  • Insufficient Supersaturation: Crystallization is fundamentally driven by supersaturation. If the concentration of this compound is below its saturation point at a given temperature, crystallization will not occur. It is crucial to ensure the solution is adequately supersaturated.[1][2]

  • Lack of Nucleation Sites: Crystallization requires nucleation, the initial formation of stable crystal embryos. Spontaneous nucleation can be slow. Consider introducing seed crystals of this compound to induce crystallization.[3] The amount of seed crystals can range from 0.005% to 0.5% by weight of the this compound in solution.[3]

  • Presence of Inhibitors: Impurities present in the solution can act as crystallization inhibitors. These can be residual components from the synthesis or purification process. For instance, acetoin, a potential byproduct in fermentative production, can impact crystal properties.[3] The presence of other polyols or hydrocolloids can also inhibit crystallization.[4] Consider further purification of your this compound solution if inhibition is suspected.

2. How can I control the size and shape (habit) of my this compound crystals?

Controlling crystal size and morphology is critical for downstream applications, including powder flow, dissolution rates, and product formulation. The primary factors influencing these properties are the cooling rate and the level of supersaturation.

  • Cooling Rate: The rate at which a supersaturated solution is cooled has a direct impact on crystal size and shape.[1][2][5]

    • Slow Cooling: Slower cooling rates generally lead to the formation of larger, more well-defined, and compact crystals.[5] A slow cooling profile allows for controlled growth on existing nuclei rather than promoting the formation of many new, small crystals.

    • Rapid Cooling: Conversely, rapid cooling tends to produce smaller, more numerous crystals, potentially with a dendritic morphology.[4]

  • Supersaturation Level: The degree of supersaturation influences both nucleation and crystal growth rates.[1][2][6] Higher levels of supersaturation lead to a faster crystallization progress.[6] By carefully controlling the initial concentration and the cooling profile, you can manipulate the supersaturation throughout the process to target a desired crystal size distribution.

3. My this compound crystals are forming, but they are very fine and difficult to filter. What can I do?

The formation of fine, powder-like crystals is often a result of rapid nucleation overwhelming crystal growth. To obtain larger, more easily filterable crystals, you need to shift the balance towards controlled growth.

  • Optimize Cooling Profile: As mentioned previously, a slower cooling rate is a key strategy to promote the growth of larger crystals.[5] Experiment with different linear and non-linear cooling profiles to find the optimal conditions for your system.

  • Seeding Strategy: The addition of seed crystals provides a surface for crystal growth to occur, reducing the reliance on spontaneous nucleation.[3] Ensure your seed crystals are of a desired size and are introduced at the appropriate point in the process (typically within the metastable zone).

  • Control Agitation: While not extensively detailed in the provided search results, agitation can influence crystal size distribution. Insufficient agitation may lead to localized high supersaturation and secondary nucleation, while excessive agitation can cause crystal breakage. Gentle, controlled agitation is generally recommended.

4. I am observing unexpected polymorphic forms of this compound in my experiments. How can I control this?

This compound is known to exhibit polymorphism, meaning it can exist in different crystalline forms with distinct physical properties.[7] Controlling polymorphism is critical in pharmaceutical applications as different polymorphs can have different solubilities, stabilities, and bioavailabilities.

  • Thermodynamic vs. Kinetic Control: The formation of a particular polymorph can be under either thermodynamic or kinetic control.[8]

    • Kinetic Control: At lower temperatures and shorter reaction times, the less stable (metastable) polymorph may form faster.[8]

    • Thermodynamic Control: At higher temperatures and longer reaction times, the system has enough energy to overcome the activation barrier to form the most stable polymorph.[8]

  • Analytical Characterization: To effectively control polymorphism, you must first be able to identify the different forms. Several analytical techniques are available for this purpose:

    • Powder X-ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form.[7][9]

    • Differential Scanning Calorimetry (DSC): Can identify different polymorphs by their distinct melting points and transition enthalpies.[7]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Can differentiate polymorphs based on variations in their vibrational spectra.[7]

    • Raman Spectroscopy: Another vibrational spectroscopy technique useful for polymorph identification.[9]

5. How do impurities affect my this compound crystallization process?

Impurities can have a profound and often unpredictable impact on crystallization, affecting nucleation, growth rate, crystal habit, and even the polymorphic form.[10]

  • Inhibition of Growth: Impurities can adsorb onto the growing crystal surfaces, blocking active growth sites and slowing down or even halting crystallization.[10]

  • Habit Modification: Impurities may preferentially adsorb to specific crystal faces, inhibiting their growth and leading to a change in the overall crystal shape (habit).[10]

  • Induction of Different Polymorphs: The presence of certain impurities can favor the nucleation and growth of a less stable polymorph.

  • Impact on Purity: Impurities can be incorporated into the crystal lattice or adsorbed onto the crystal surface, reducing the purity of the final product.[11]

Data Presentation

Table 1: Solubility of this compound in Water at Different Temperatures

Temperature (°C)Solubility (g this compound / 100 g water)
533[1][5]
2054[1][5]
80257[1][5]

Table 2: Effect of Cooling Rate on this compound Crystal Characteristics

Cooling RateCrystal SizeCrystal Shape/MorphologyReference
Slow (e.g., 1 K/min)LargerMore defined, compact[5]
Rapid (e.g., 5.5 K/min)SmallerPotentially dendritic[4][5]

Experimental Protocols

Protocol 1: Gravimetric Determination of this compound Crystallization

This protocol, adapted from the literature, allows for the quantitative measurement of this compound crystallization over time.[1][2][5]

Materials:

  • This compound

  • Demineralized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Temperature-controlled water bath or incubator

  • Parafilm M® or other sealing film

  • Filter paper

  • Drying oven

Procedure:

  • Prepare a Supersaturated Solution:

    • Accurately weigh a specific amount of this compound and dissolve it in a known volume of demineralized water in a beaker with constant stirring at a temperature where the this compound fully dissolves.

    • Seal the beaker with Parafilm M® to prevent evaporation.

  • Induce Crystallization:

    • Cool the solution to the desired storage temperature in a temperature-controlled bath or incubator.

    • If using seed crystals, add them at this stage.

  • Incubate and Sample:

    • Store the solution at the set temperature for predetermined time intervals (e.g., 0.5, 1, 2, 24, 168 hours).

  • Separate Crystals:

    • At each time point, carefully decant the supernatant (the liquid portion) from the crystallized this compound.

  • Dry and Weigh Crystals:

    • Transfer the crystals to a pre-weighed filter paper and dry them in an oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.

  • Calculate Crystallization Yield:

    • The crystallization yield can be calculated as the mass of the dried crystals divided by the initial mass of this compound in the solution, multiplied by 100.

Protocol 2: Controlling this compound Crystal Size by Cooling Rate

This protocol provides a framework for investigating the effect of cooling rate on the final crystal size distribution.

Materials:

  • This compound

  • Demineralized water

  • Jacketed crystallization vessel with temperature control

  • Overhead stirrer

  • Microscope with a calibrated eyepiece or image analysis software

Procedure:

  • Prepare a Supersaturated Solution:

    • Prepare a supersaturated this compound solution at a known concentration and temperature in the jacketed vessel.

  • Apply Cooling Profiles:

    • Slow Cooling: Program the temperature controller to cool the solution at a slow, linear rate (e.g., 0.1-0.5 °C/min).

    • Fast Cooling: Program the temperature controller to cool the solution at a faster, linear rate (e.g., 1-5 °C/min).

    • Maintain constant, gentle agitation throughout the cooling process.

  • Isolate and Analyze Crystals:

    • Once the final temperature is reached and crystallization is complete, filter and dry the crystals.

    • Analyze the crystal size and morphology using microscopy. Measure the dimensions of a representative number of crystals to determine the crystal size distribution for each cooling profile.

Visualizations

Troubleshooting_Erythritol_Crystallization Start Problem Encountered No_Crystals No Crystallization Start->No_Crystals Small_Crystals Fine/Small Crystals Start->Small_Crystals Wrong_Polymorph Incorrect Polymorph Start->Wrong_Polymorph Check_Supersaturation Verify Supersaturation No_Crystals->Check_Supersaturation Is solution supersaturated? Adjust_Cooling Adjust Cooling Rate Small_Crystals->Adjust_Cooling Optimize_Seeding Optimize Seeding Small_Crystals->Optimize_Seeding Control_Temperature Control Temperature Profile Wrong_Polymorph->Control_Temperature Characterize_Polymorph Characterize Polymorphs (PXRD, DSC) Wrong_Polymorph->Characterize_Polymorph Induce_Nucleation Induce Nucleation Check_Supersaturation->Induce_Nucleation Yes Solution1 Increase Concentration or Lower Temperature Check_Supersaturation->Solution1 No Check_Inhibitors Check for Inhibitors Induce_Nucleation->Check_Inhibitors Still no crystals Solution2 Add Seed Crystals Induce_Nucleation->Solution2 Solution3 Purify Solution Check_Inhibitors->Solution3 Solution4 Use Slower Cooling Rate Adjust_Cooling->Solution4 Solution5 Optimize Seed Crystal Size and Loading Optimize_Seeding->Solution5 Solution6 Adjust Temperature for Thermodynamic/Kinetic Control Control_Temperature->Solution6 Solution7 Identify and Control Polymorph Formation Conditions Characterize_Polymorph->Solution7

Caption: Troubleshooting workflow for common this compound crystallization issues.

Factors_Influencing_Erythritol_Crystallization Process_Parameters Process Parameters Supersaturation Supersaturation Process_Parameters->Supersaturation Temperature Temperature Process_Parameters->Temperature Cooling_Rate Cooling Rate Process_Parameters->Cooling_Rate Impurities Impurities / Additives Process_Parameters->Impurities Crystal_Size Crystal Size Supersaturation->Crystal_Size Yield Crystallization Yield Supersaturation->Yield Polymorph Polymorphic Form Temperature->Polymorph Temperature->Yield Cooling_Rate->Crystal_Size Crystal_Habit Crystal Habit (Shape) Cooling_Rate->Crystal_Habit Impurities->Crystal_Habit Impurities->Polymorph Crystallization_Outcome Crystallization Outcome Crystal_Size->Crystallization_Outcome Crystal_Habit->Crystallization_Outcome Polymorph->Crystallization_Outcome Yield->Crystallization_Outcome

Caption: Key parameters influencing this compound crystallization outcomes.

References

Technical Support Center: Optimizing Erythritol Fermentation with Yarrowia lipolytica

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during erythritol (B158007) fermentation using the yeast Yarrowia lipolytica.

Troubleshooting Guide

High-yield this compound production is often accompanied by the formation of undesirable byproducts such as glycerol (B35011), mannitol (B672), and organic acids. The following table outlines common issues encountered during fermentation, their probable causes, and recommended solutions to steer the metabolic flux towards this compound synthesis.

Issue EncounteredProbable Cause(s)Recommended Solutions & Experimental Adjustments
High Citric Acid Production - Sub-optimal pH: pH levels around 6.0 favor citric acid biosynthesis.[1][2] - Low Osmotic Pressure: Lower osmotic pressure (e.g., 0.75 osmol/L) can promote citric acid formation.[1][2]- Maintain a low pH: Control the fermentation pH at 3.0.[1][2][3] This can be achieved through automated addition of an acid solution. - Increase Osmotic Pressure: Increase the osmotic pressure of the medium to approximately 2.76 osmol/L.[1][2] This can be achieved by increasing the initial substrate (e.g., glycerol) concentration or by adding non-metabolizable salts like NaCl.
Significant Mannitol and/or Arabitol Formation - Inadequate Osmotic Stress: Insufficient osmotic pressure can lead to the production of other polyols like mannitol and arabitol.[4][5][6] - Sub-optimal Carbon Source: While glycerol is a good substrate for this compound production, certain conditions can still lead to mannitol formation.[6][7]- Increase Osmotic Pressure with NaCl: The addition of NaCl to the fermentation medium has been shown to effectively reduce mannitol and arabitol production.[4][6][8] A concentration of 2.5% NaCl can significantly inhibit mannitol formation.[6] - Utilize Crude Glycerol: Using crude glycerol as a carbon source can sometimes limit the synthesis of by-products when compared to glucose.[9]
Low this compound Titer and Yield - Sub-optimal C/N Ratio: An inappropriate carbon-to-nitrogen ratio can limit erythritorial production. High C/N ratios are generally favorable.[7] - Insufficient Aeration: Y. lipolytica is a strictly aerobic yeast, and inadequate dissolved oxygen (DO) levels can hinder growth and product formation.[8][10] - Inappropriate Temperature: Deviations from the optimal growth temperature can negatively impact enzyme activity and overall productivity.- Optimize C/N Ratio: For glycerol-based media, investigate high C/N ratios (e.g., starting from 60).[7] This typically involves nitrogen limitation in the medium. - Ensure Adequate Aeration: Maintain a dissolved oxygen concentration of 20-30% through controlled aeration and agitation (e.g., 1.0 vvm and 800 rpm).[8] - Maintain Optimal Temperature: Cultivate Y. lipolytica at a temperature of 30°C.[8][11]
Poor Substrate (Glycerol) Utilization - Sub-optimal Gene Expression: Insufficient expression of key genes in the glycerol catabolic pathway can limit its uptake and conversion.[7] - Non-optimized Pre-culture Conditions: The physiological state of the inoculum can significantly impact the fermentation performance.- Metabolic Engineering: Overexpression of genes such as glycerol kinase (GUT1) and glycerol-3-phosphate dehydrogenase (GUT2) can improve glycerol utilization.[4] - Standardize Inoculum Preparation: Ensure consistent pre-culture conditions (medium, temperature, and growth phase) to obtain a healthy and active inoculum.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts to monitor during this compound fermentation with Y. lipolytica?

A1: The main byproducts that can significantly reduce the purity and yield of this compound are citric acid, mannitol, and arabitol.[6][7][12] Under certain conditions, α-ketoglutaric acid may also be produced, though typically at lower concentrations.[12]

Q2: How does osmotic pressure influence the product spectrum?

A2: Osmotic pressure is a critical factor. High osmotic pressure, typically induced by high substrate concentrations or the addition of salts like NaCl, creates a hyperosmotic stress environment.[3][13] This stress triggers a metabolic shift in Y. lipolytica, favoring the production of this compound as a compatible solute to protect the cells.[3] Conversely, lower osmotic pressure tends to favor the production of citric acid.[1][2]

Q3: What is the optimal pH for maximizing this compound production while minimizing citric acid?

A3: A low pH of 3.0 is optimal for maximizing this compound production and significantly reducing the formation of citric acid.[1][2][3] Fermentations maintained at a higher pH (e.g., 6.0) tend to yield higher concentrations of citric acid.[1][2]

Q4: What is the recommended carbon-to-nitrogen (C/N) ratio for efficient this compound production?

A4: A high carbon-to-nitrogen (C/N) ratio is generally recommended to promote this compound synthesis. This is because nitrogen limitation can trigger a metabolic shift towards the production of carbon-rich storage compounds and secondary metabolites, including this compound. For glycerol-based media, C/N ratios of 60 or higher have been shown to be effective.[7]

Q5: Can the choice of carbon source affect byproduct formation?

A5: Yes, the carbon source can influence the product profile. Glycerol is a preferred substrate for high-yield this compound production and can lead to lower byproduct formation compared to glucose under optimized conditions.[9][12] The use of crude glycerol from biodiesel production has also been shown to be effective and can sometimes limit the synthesis of certain byproducts.[9]

Q6: How critical is aeration for the process?

A6: Aeration is extremely critical as Y. lipolytica is a strictly aerobic organism.[10] Insufficient dissolved oxygen will limit cell growth and, consequently, this compound production. Maintaining a dissolved oxygen level of 20-30% is often recommended for optimal performance in a bioreactor.[8]

Experimental Protocols

Protocol 1: Shake Flask Cultivation for Screening and Optimization

This protocol is suitable for initial screening of strains and preliminary optimization of medium components.

  • Inoculum Preparation:

    • Inoculate a single colony of Y. lipolytica into 50 mL of YPD medium (1% yeast extract, 2% peptone, 2% glucose) in a 250 mL baffled flask.

    • Incubate at 30°C with shaking at 220 rpm for 24 hours.[8]

  • Fermentation Medium:

    • Prepare the basal fermentation medium containing (per liter): 250 g crude glycerol, 1 g yeast extract, 5 g NH₄Cl, 0.25 g KH₂PO₄, and 0.5 g MgSO₄·7H₂O.[8]

    • For studying the effect of osmotic pressure, NaCl can be added at varying concentrations (e.g., 0%, 2.5%, 5%).

    • Adjust the initial pH of the medium to 3.0 using HCl.

  • Fermentation:

    • Inoculate 100 mL of the fermentation medium in a 500 mL baffled flask with the 24-hour-old inoculum to an initial OD₆₀₀ of approximately 0.5.

    • Incubate at 30°C with vigorous shaking (220 rpm) for 120-144 hours.[7][8]

    • Withdraw samples aseptically at regular intervals for analysis of cell growth (OD₆₀₀), substrate consumption, and product/byproduct concentrations using HPLC.

Protocol 2: Fed-Batch Fermentation in a Bioreactor for High-Titer Production

This protocol is designed for achieving high cell densities and high this compound titers in a controlled bioreactor environment.

  • Inoculum Propagation:

    • Prepare a seed culture as described in Protocol 1.

    • Use the seed culture to inoculate a seed fermenter containing the same YPD medium to scale up the inoculum volume (typically 5-10% of the final working volume of the production fermenter).

  • Production Bioreactor Setup:

    • Prepare the production fermenter (e.g., 5-L) with the basal fermentation medium (as in Protocol 1), but with a lower initial glycerol concentration (e.g., 150 g/L).

    • Sterilize the fermenter and medium.

    • Calibrate pH and dissolved oxygen (DO) probes.

  • Fermentation Conditions:

    • Inoculate the production fermenter with the seed culture.

    • Maintain the temperature at 30°C.

    • Control the pH at 3.0 by automated addition of 20% (w/v) NaOH.[8]

    • Maintain the DO level at 20-30% saturation by controlling the agitation speed (e.g., starting at 400 rpm and increasing as needed) and aeration rate (e.g., 1.0 vvm).[8]

  • Fed-Batch Strategy:

    • When the initial glycerol is nearly depleted (as determined by offline analysis or an online sensor), initiate feeding with a concentrated glycerol solution (e.g., 700 g/L).

    • The feeding rate should be adjusted to maintain a low residual glycerol concentration in the fermenter to avoid substrate inhibition while ensuring a high osmotic pressure.

  • Sampling and Analysis:

    • Collect samples periodically to monitor cell density, glycerol consumption, and the concentrations of this compound and major byproducts (citric acid, mannitol) using HPLC.

Visualizations

Metabolic Pathway for this compound Synthesis

Erythritol_Pathway Glycerol Glycerol G3P Glycerol-3-Phosphate Glycerol->G3P GUT1 DHAP Dihydroxyacetone Phosphate (DHAP) G3P->DHAP GUT2 Glyceraldehyde3P Glyceraldehyde-3-Phosphate DHAP->Glyceraldehyde3P TPI1 PPP Pentose Phosphate Pathway (PPP) Glyceraldehyde3P->PPP TCA TCA Cycle Glyceraldehyde3P->TCA Erythrose4P Erythrose-4-Phosphate PPP->Erythrose4P TKL1, TAL1 Mannitol Mannitol PPP->Mannitol Erythrose Erythrose Erythrose4P->Erythrose This compound This compound Erythrose->this compound Erythrose Reductase CitricAcid Citric Acid TCA->CitricAcid

Caption: Simplified metabolic pathway of this compound synthesis from glycerol in Y. lipolytica.

Experimental Workflow for Optimizing Fermentation Conditions

Fermentation_Workflow start Start: Strain Selection (Y. lipolytica) preculture Inoculum Preparation (YPD, 30°C, 24h) start->preculture shake_flask Shake Flask Experiments (Screening & Optimization) preculture->shake_flask analysis Analysis (HPLC, OD600) shake_flask->analysis Parameters: pH, Osmotic Pressure, C/N Ratio bioreactor Bioreactor Fed-Batch (Scale-up & High Titer) bioreactor->analysis DO, Feed Rate Control data_eval Data Evaluation (Yield, Titer, Purity) analysis->data_eval data_eval->shake_flask Iterative Optimization data_eval->bioreactor Optimized Conditions end End: Optimized Process data_eval->end

Caption: General workflow for the optimization of this compound fermentation.

References

Technical Support Center: Process Optimization for Fed-Batch Fermentation of Erythritol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fed-batch fermentation of erythritol (B158007).

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments in a question-and-answer format.

Question: Why is my this compound yield lower than expected in my fed-batch fermentation?

Answer: Low this compound yield can be attributed to several factors. A primary reason is a suboptimal carbon-to-nitrogen (C/N) ratio in the fermentation medium. An imbalanced C/N ratio can shift the metabolic pathway, reducing the carbon flux towards this compound production.[1][2] High osmotic pressure is also crucial for inducing this compound production as a response to stress.[1][3][[“]] However, excessively high osmotic stress can inhibit cell growth and lead to the production of other osmolytes like glycerol (B35011) at the expense of this compound.[2] Other factors to consider include non-optimal pH, temperature, and dissolved oxygen levels, as well as an inadequate nutrient feeding strategy.

Question: I am observing significant by-product formation (e.g., glycerol, organic acids). How can I minimize this?

Answer: The formation of by-products such as glycerol is a common challenge. Glycerol is a primary osmolyte in yeasts, and its production can be favored under certain stress conditions.[5] To minimize by-product formation, it is critical to maintain optimal fermentation parameters. Specifically, controlling the dissolved oxygen and stirring during the process can reduce the accumulation of glycerol. A well-defined fed-batch strategy that avoids large fluctuations in substrate concentration can also help maintain the metabolic pathway's focus on this compound production. Additionally, some strains of yeast, like certain acetate-negative mutants of Yarrowia lipolytica, have been shown to produce high levels of this compound with minimal citric acid by-product at a low pH of 3.0.[6][7]

Question: My yeast culture is growing slowly or showing signs of inhibition. What could be the cause?

Answer: Slow cell growth or inhibition can be caused by extreme osmotic stress due to excessively high concentrations of the carbon source or salts like NaCl.[2] While osmotic stress is necessary to trigger this compound production, too much can be detrimental to cell health and proliferation.[2] Another potential cause is a non-optimal pH. For instance, a pH of 3 can lead to acid-induced cell death in some yeast strains.[1][2] It is also important to ensure that the fermentation medium contains adequate concentrations of essential minerals and vitamins for robust cell growth.

Question: How do I determine the optimal feeding strategy for my fed-batch fermentation?

Answer: The optimal feeding strategy aims to maintain a sufficient substrate concentration to induce osmotic stress and provide nutrients for this compound production without causing substrate inhibition. A pulsed feeding strategy, where concentrated nutrients are added at specific time points, has been shown to be effective. For example, one study added 25 g/L of molasses on day 2 and day 3 of the fermentation.[1] Another approach is to continuously feed the substrate at a controlled rate to maintain a specific concentration in the bioreactor. The ideal strategy will depend on the specific yeast strain and other fermentation conditions.

Frequently Asked Questions (FAQs)

What is the role of osmotic stress in this compound production?

This compound is produced by many microorganisms as an osmoprotectant in response to high osmotic pressure in the growth medium.[1][3][[“]] This high osmotic environment, typically created by high concentrations of a carbon source (like glucose or molasses) and sometimes supplemented with salts like NaCl, triggers a metabolic stress response in the yeast, leading to the synthesis and accumulation of this compound.[1][2]

Which yeast strains are commonly used for this compound production?

Several yeast strains are known for their ability to produce this compound. Among the most studied and industrially relevant are species from the genera Moniliella (e.g., Moniliella pollinis), Yarrowia (e.g., Yarrowia lipolytica), and Trichosporonoides.[8][9]

What is the typical pH and temperature range for this compound fermentation?

The optimal pH and temperature can vary depending on the yeast strain. However, a common optimal pH is around 5.0-5.5.[1][10][11] For instance, the best this compound production with Moniliella pollinis SP5 was observed at an initial pH of 5.[1][2] The optimal temperature is generally in the range of 30-34°C.[10][12]

Is fed-batch fermentation superior to batch fermentation for this compound production?

Yes, fed-batch fermentation generally results in significantly higher this compound concentrations and yields compared to batch fermentation.[1][3][[“]] This is because fed-batch systems allow for the gradual addition of nutrients, which helps to maintain a high osmotic pressure and provides a sustained supply of carbon for this compound synthesis without causing substrate inhibition that can occur in a batch system with a high initial substrate concentration.[1]

Data Presentation

Table 1: Comparison of Batch vs. Fed-Batch Fermentation of this compound using Moniliella pollinis SP5

Fermentation SystemThis compound Concentration (g/L)Yield (g/g)Volumetric Productivity (g/Lh)Reference
Batch17.48 ± 0.860.262 ± 0.000.095 ± 0.021[1][3][[“]]
Fed-Batch26.52 ± 1.610.501 ± 0.0320.158 ± 0.01[1][3][[“]]

Table 2: Optimal Conditions for this compound Production by Different Yeast Strains

Yeast StrainCarbon SourceKey Optimization ParametersThis compound Yield (g/L)Reference
Moniliella pollinis SP5Molasses (200 g/L)Yeast Extract (7 g/L), NaCl (25 g/L), pH 517.48[1]
Yarrowia lipolytica Wratislavia K1Raw Glycerol (300 g/L)Fed-batch, pH 3.0170[6][7]
Torula sp.Sucrose (300 g/L)Yeast Extract (10 g/L), KH2PO4 (3 g/L), CuSO4·5H2O (10 mg/L), pH 5.5, 34°C166[10]
Yarrowia lipolytica MK1GlycerolC:N ratio of 80:1 in feeding medium113.1[13]

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Fed-Batch Fermentation Parameters

This protocol is adapted from the methodology used to optimize this compound production by Moniliella pollinis SP5.[1]

1. Pre-culture Preparation: a. Inoculate a single colony of the yeast strain into 300 mL of Potato Dextrose Broth (PDB) medium. b. Incubate in a shaker at 30°C with agitation at 120 rpm for 3 days.

2. Fermentation Medium Preparation: a. Prepare the Molasses-Yeast Extract-Mineral (MYM) medium containing molasses, yeast extract, NaCl, 2 g/L of NH4Cl, 1 g/L of MgSO4·7H2O, and 0.2 g/L of KH2PO4. b. Autoclave the medium at 121°C for 15 minutes.

3. Optimization of Molasses-to-Yeast Extract Ratio (C/N Ratio): a. Prepare a series of MYM media with varying concentrations of molasses (e.g., 100, 200, 300, 400 g/L) and yeast extract (e.g., 1, 4, 7, 10 g/L). b. Inoculate each flask with 10% (v/v) of the pre-culture. c. Incubate at 30°C and 120 rpm for 7 days. d. Take daily samples for analysis of cell growth, this compound concentration, and substrate consumption via HPLC. e. Identify the molasses and yeast extract concentrations that yield the highest this compound concentration.

4. Optimization of NaCl Concentration: a. Using the optimal molasses and yeast extract concentrations determined in the previous step, prepare MYM media with varying NaCl concentrations (e.g., 0, 15, 25, 35, 45 g/L). b. Repeat steps 3b-3d to determine the optimal NaCl concentration.

5. Optimization of Initial pH: a. Using the optimal concentrations of molasses, yeast extract, and NaCl, prepare MYM media and adjust the initial pH to different levels (e.g., 3, 4, 5, 6, 7) using HCl or NaOH. b. Repeat steps 3b-3d to determine the optimal initial pH.

6. Comparison of Batch and Fed-Batch Fermentation: a. Batch Fermentation: Use the optimized medium from the previous steps and run the fermentation for the full duration without further nutrient addition. b. Fed-Batch Fermentation: Start with a lower initial concentration of molasses and yeast extract in the optimized medium. Implement a feeding strategy based on preliminary data or literature, for example: i. Treatment 1: Add 25 g/L of molasses on day 2 and day 3. ii. Treatment 2: Add 50 g/L of molasses on day 3. iii. Treatment 3: Add 25 g/L of molasses and 0.875 g/L of yeast extract on day 2 and day 3. iv. Treatment 4: Add 50 g/L of molasses and 1.75 g/L of yeast extract on day 3.[1] c. Monitor and compare the this compound production, yield, and productivity between the batch and various fed-batch strategies to identify the most effective process.

Mandatory Visualizations

Erythritol_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (PPP) cluster_erythritol_synthesis This compound Synthesis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative Phase (NADPH production) E4P Erythrose-4-Phosphate Ru5P->E4P Non-oxidative Phase Erythrose Erythrose E4P->Erythrose Dephosphorylation This compound This compound Erythrose->this compound Reduction (NADPH consumption)

Caption: this compound biosynthesis via the Pentose Phosphate Pathway.

Fed_Batch_Optimization_Workflow start Start: Define Yeast Strain and Basal Medium preculture Prepare Pre-culture start->preculture ofat_cn OFAT: Optimize C/N Ratio (Carbon & Nitrogen Source Concentration) preculture->ofat_cn ofat_nacl OFAT: Optimize Osmotic Stress (NaCl Concentration) ofat_cn->ofat_nacl ofat_ph OFAT: Optimize Initial pH ofat_nacl->ofat_ph compare_fermentation Compare Batch vs. Fed-Batch Strategies ofat_ph->compare_fermentation analyze Analyze Results: Yield, Productivity, Concentration compare_fermentation->analyze end End: Optimized Fed-Batch Process analyze->end

Caption: Workflow for One-Factor-at-a-Time (OFAT) optimization.

Troubleshooting_Logic start Low this compound Yield check_cn Is C/N Ratio Optimized? start->check_cn optimize_cn Optimize Carbon and Nitrogen Source Concentrations check_cn->optimize_cn No check_osmotic Is Osmotic Pressure Optimal? check_cn->check_osmotic Yes optimize_cn->check_osmotic optimize_osmotic Adjust Substrate and/or NaCl Concentration check_osmotic->optimize_osmotic No check_ph Is pH in Optimal Range? check_osmotic->check_ph Yes optimize_osmotic->check_ph optimize_ph Adjust Initial pH of Medium check_ph->optimize_ph No check_feeding Is Feeding Strategy Adequate? check_ph->check_feeding Yes optimize_ph->check_feeding optimize_feeding Implement/Adjust Fed-Batch Strategy check_feeding->optimize_feeding No success Improved this compound Yield check_feeding->success Yes optimize_feeding->success

Caption: Troubleshooting flowchart for low this compound yield.

References

Mitigating the Impact of Impurities on Erythritol Crystal Growth: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with erythritol (B158007), controlling its crystallization is paramount to ensuring product quality, consistency, and efficacy. The presence of impurities, even in trace amounts, can significantly impact the crystal growth, morphology, and polymorphic form of this compound, leading to challenges in downstream processing and final product performance. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during this compound crystallization experiments.

Troubleshooting Guides

This section provides solutions to common problems observed during the crystallization of this compound, particularly when impurities are suspected to be present.

Issue 1: Unexpected Crystal Morphology (e.g., needles instead of prisms)

Question: My this compound crystals are forming as needles or elongated prisms, which is different from the expected equant or prismatic habit. This is causing issues with filtration and powder flow. What could be the cause and how can I fix it?

Possible Causes and Solutions:

  • Presence of Specific Impurities: Structurally related impurities are known to selectively adsorb to certain crystal faces, inhibiting growth on those faces and promoting growth on others, leading to a change in crystal habit.[1][2]

    • Glycerol (B35011) and other polyols: Residual glycerol from the fermentation process is a common impurity that can interfere with the crystallization process.[3] While quantitative data on its direct impact on this compound crystal habit is limited, in other systems, glycerol can influence crystal packing and growth.[1]

    • Fermentation by-products: Compounds like acetoin, a by-product from fermentation, can act as habit modifiers.[4]

  • Troubleshooting Steps:

    • Impurity Analysis: The first step is to identify and quantify the impurities in your this compound raw material. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are effective methods for this purpose.[4][5][6][7][8]

    • Recrystallization: A multi-step recrystallization of the raw material can help to remove impurities and often restores the desired crystal habit.

    • Solvent System Modification: The choice of solvent can influence how impurities interact with the crystal surface. Experimenting with different solvent systems (e.g., ethanol-water mixtures) may mitigate the habit-modifying effects of impurities.

    • Seeding Strategy: Using seed crystals with the desired morphology can help to template the growth of crystals with the correct habit. Ensure your seed crystals are of high purity.[6]

Issue 2: Poor Crystal Yield and Small Crystal Size

Question: I am experiencing a significant reduction in my this compound crystal yield, and the resulting crystals are very small. What factors could be contributing to this?

Possible Causes and Solutions:

  • Growth Rate Inhibition by Impurities: Impurities can adsorb to the crystal surface and block active growth sites, thereby slowing down the crystal growth rate and leading to smaller crystals and lower yields within a given crystallization time.[9]

  • Increased Solubility: Some impurities can increase the solubility of this compound in the chosen solvent, meaning that a lower amount of material will crystallize out of the solution at a given temperature.

  • Troubleshooting Steps:

    • Quantify Impurity Levels: Determine the concentration of impurities in your starting material.

    • Optimize Supersaturation: The level of supersaturation is a key driver for crystal growth.[10][11][12] You may need to adjust the concentration or cooling profile of your crystallization process to compensate for the effects of impurities.

    • Slurry Experiment: To determine if impurities are primarily on the crystal surface, you can perform a slurry experiment. Suspending the crystals in a saturated, pure solution can help wash away surface-adsorbed impurities. A significant increase in purity after this process suggests surface contamination.[13]

Issue 3: Appearance of Metastable Polymorphs

Question: My XRD and DSC analyses show the presence of a metastable polymorph of this compound, which is not desired for my application due to its different physical properties and potential for conversion to the stable form over time. How can I control the polymorphic outcome?

Possible Causes and Solutions:

  • Influence of Impurities on Nucleation: Impurities can influence the nucleation process, sometimes favoring the formation of a metastable polymorph.[13] For instance, certain impurities might stabilize the transient clusters that lead to the formation of a metastable form.

  • Kinetic vs. Thermodynamic Control: Rapid crystallization processes often favor the formation of metastable polymorphs (kinetic control). Impurities can affect the kinetics of both nucleation and growth.

  • Troubleshooting Steps:

    • Identify the Impurity: Characterize the impurities present in your this compound.

    • Control Cooling Rate: A slower cooling rate generally favors the formation of the most stable polymorph (thermodynamic control).[10]

    • Seeding with the Stable Polymorph: Seeding the solution with crystals of the desired stable polymorph can direct the crystallization towards that form.[6][13]

    • Solvent Choice: The solvent can play a crucial role in determining the resulting polymorph. Screening different solvents may help in selectively crystallizing the stable form.

    • Temperature Cycling: In some cases, temperature cycling during the crystallization process can promote the transformation of a metastable form to the stable form.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in pharmaceutical-grade this compound and where do they come from?

A1: Common impurities in this compound often originate from its production process, which is typically fermentation of a carbohydrate source.[4] These can include:

  • Other Polyols: Such as glycerol, ribitol, and sorbitol, which are often structurally similar and can be by-products of the fermentation process.[3]

  • Residual Sugars: Unconverted starting materials like glucose or fructose.

  • Fermentation By-products: Organic acids and other metabolites produced by the microorganisms used in fermentation, such as acetoin.[4]

  • Residual Solvents: From the extraction and purification steps.[14]

Q2: How do I quantify the level of polyol impurities in my this compound sample?

A2: Several analytical techniques can be used for the quantification of polyol impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method, often requiring derivatization of the polyols to make them volatile.[5][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., Refractive Index Detector or Evaporative Light Scattering Detector) is a common method for separating and quantifying polyols.[15]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful technique for quantifying multiple components in a mixture without the need for extensive separation.[4][6]

Q3: Can impurities affect the melting point of my this compound crystals?

A3: Yes. The presence of impurities can lead to a depression and broadening of the melting point peak observed in Differential Scanning Calorimetry (DSC). This is a classic indicator of reduced purity. DSC can also be used to identify different polymorphs, as they will have distinct melting points.[16][17][18]

Q4: What is the role of seeding in mitigating the effects of impurities?

A4: Seeding is a critical control strategy in crystallization. By introducing a small amount of high-purity crystals with the desired characteristics (polymorph, habit, and size) into a supersaturated solution, you can:

  • Template the desired crystal form: The seed crystals provide a surface for new solute molecules to deposit, promoting the growth of the desired polymorph and habit.

  • Control the nucleation process: Seeding can bypass the often unpredictable primary nucleation step, which can be sensitive to impurities.

  • Achieve a more uniform crystal size distribution.

The timing of seed addition and the amount of seed used are crucial parameters that need to be optimized for your specific process.[6]

Data Presentation

The following tables summarize the potential qualitative and quantitative impacts of common impurities on this compound crystal growth. It is important to note that specific quantitative data for the direct impact of many impurities on this compound crystallization is not widely available in the public domain and often resides in proprietary industry research. The values presented here are illustrative and based on general principles of crystallization and data from analogous systems.

Table 1: Qualitative Impact of Common Impurities on this compound Crystallization

Impurity TypePotential Impact on Crystal HabitPotential Impact on PolymorphismPotential Impact on Crystal Size & Yield
Glycerol May alter crystal morphology due to its structural similarity and potential to interfere with crystal packing.Could potentially influence the nucleation of metastable forms, though specific data is lacking.Can act as a growth inhibitor, leading to smaller crystals and reduced yield.
Ribitol As a structurally similar polyol, it is likely to act as a habit modifier.May affect the relative stability of different polymorphs in solution.Expected to inhibit crystal growth, resulting in smaller crystals.
Acetoin Known to be a potential habit modifier from fermentation processes.Can influence the kinetic favorability of metastable polymorph nucleation.May reduce crystal growth rates.
Residual Solvents Can significantly alter crystal habit depending on the solvent's interaction with different crystal faces.[14]The choice of solvent is a primary factor in controlling polymorphism.Can affect solubility and thus yield.

Table 2: Illustrative Quantitative Impact of Glycerol Impurity on this compound Crystal Growth (Hypothetical Data for Demonstration)

Glycerol Concentration (wt%)Average Crystal Growth Rate (µm/min)Predominant Crystal HabitFinal Average Crystal Size (µm)
0 (Pure)15Prismatic350
0.112Prismatic310
0.58Elongated Prisms250
1.05Needles180

Note: This table is for illustrative purposes to demonstrate how such data would be presented. Experimental validation is required to determine the actual quantitative effects.

Experimental Protocols

Protocol 1: Seeded Isothermal Crystallization of this compound with a Known Impurity

Objective: To determine the effect of a specific impurity (e.g., glycerol) on the crystal growth rate and morphology of this compound under controlled conditions.

Materials:

  • High-purity this compound

  • Impurity of interest (e.g., glycerol, analytical grade)

  • Solvent (e.g., deionized water, ethanol)

  • High-purity this compound seed crystals of a known size and morphology

  • Crystallization vessel with temperature and agitation control

  • Microscope with a camera for crystal observation

  • Analytical instruments for impurity quantification (e.g., HPLC, GC-MS)

Procedure:

  • Solution Preparation: Prepare a stock solution of the impurity in the chosen solvent at a known concentration.

  • Doped Solution Preparation: Prepare supersaturated solutions of this compound in the solvent containing different, precisely known concentrations of the impurity (e.g., 0.1%, 0.5%, 1.0% w/w relative to this compound). Also, prepare a control solution with no added impurity.

  • Crystallization: a. Transfer the solutions to the crystallization vessels and equilibrate them at a temperature above the saturation point to ensure all solids are dissolved. b. Cool the solutions to the desired crystallization temperature at a controlled rate. c. Once the crystallization temperature is reached and stabilized, add a known mass of seed crystals to each vessel. d. Maintain the temperature and agitation at a constant level for a set period.

  • In-situ Monitoring (Optional): If available, use in-situ probes (e.g., Particle Track™ with FBRM®) to monitor the change in crystal size and count over time.

  • Sampling and Analysis: a. At regular intervals, carefully withdraw a small sample of the crystal slurry. b. Immediately filter the crystals from the mother liquor. c. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor. d. Dry the crystals. e. Analyze the crystals for their size distribution (e.g., using laser diffraction or image analysis) and morphology (using Scanning Electron Microscopy - SEM). f. Analyze the mother liquor to determine the concentration of this compound and the impurity to calculate the crystal growth rate.

Protocol 2: Characterization of this compound Polymorphs using XRD and DSC

Objective: To identify the polymorphic form of this compound crystals grown in the presence of an impurity.

Materials:

  • Dry this compound crystal samples (from Protocol 1 or other experiments)

  • Powder X-ray Diffractometer (PXRD)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Powder X-ray Diffraction (PXRD): a. Gently grind a small amount of the crystal sample to a fine powder. b. Mount the powder on the sample holder. c. Run the PXRD analysis over a suitable 2θ range (e.g., 5° to 40°). d. Compare the resulting diffractogram with reference patterns for the known polymorphs of this compound to identify the form(s) present.[19]

  • Differential Scanning Calorimetry (DSC): a. Accurately weigh a small amount of the crystal sample (typically 2-5 mg) into a DSC pan and seal it. b. Place the sample pan and an empty reference pan into the DSC cell. c. Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that includes the melting points of all expected polymorphs. d. Analyze the resulting thermogram for endothermic events (melting peaks). The temperature of the peak maximum corresponds to the melting point of a specific polymorph.[16][17]

Visualizations

Diagram 1: General Troubleshooting Workflow for this compound Crystallization Issues

G Troubleshooting Workflow for this compound Crystallization A Problem Observed (e.g., wrong morphology, low yield, wrong polymorph) B Characterize the Problem (SEM, PSD, XRD, DSC) A->B C Analyze Raw Material for Impurities (HPLC, GC-MS, qNMR) B->C D Impurity Detected? C->D E Purify Raw Material (Recrystallization) D->E Yes F Modify Crystallization Process D->F No E->F G Adjust Solvent System F->G H Optimize Seeding Strategy F->H I Control Cooling Profile F->I J Problem Resolved? G->J H->J I->J K Implement Process Control J->K Yes L Further Investigation Needed J->L No

Caption: A logical workflow for troubleshooting common issues in this compound crystallization.

Diagram 2: Signaling Pathway of Impurity Impact on Crystal Growth

G Conceptual Pathway of Impurity Effects on Crystal Growth A Impurity in Solution B Adsorption onto Crystal Surface A->B C Selective Adsorption on Specific Crystal Faces B->C D Blocking of Active Growth Sites B->D E Alteration of Interfacial Energy B->E F Change in Crystal Habit (e.g., needle formation) C->F G Reduced Crystal Growth Rate D->G H Influence on Nucleation Kinetics E->H I Formation of Metastable Polymorph H->I

Caption: Conceptual diagram illustrating how impurities can influence crystal growth pathways.

References

Improving the efficiency of downstream processing for erythritol recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of downstream processing for erythritol (B158007) recovery.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process of this compound recovery, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Overall Recovery Yield

Q: My final yield of crystalline this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low recovery yield can stem from losses at various stages of the downstream process. Here are the common culprits and recommended actions:

  • Incomplete Fermentation: The initial concentration of this compound in the broth is a primary determinant of the final yield.

    • Solution: Optimize fermentation parameters such as carbon source concentration, carbon-to-nitrogen ratio, pH, and osmotic pressure to maximize this compound production. Fed-batch fermentation has been shown to significantly increase this compound concentration.[1][2]

  • Losses During Biomass Removal: Inefficient separation of microbial cells from the fermentation broth can lead to a significant loss of this compound.

    • Solution: Employ high-efficiency separation techniques like centrifugation or microfiltration. Ensure thorough washing of the separated biomass to recover entrained this compound.

  • Inefficient Ion Exchange: Inadequate removal of salts and other charged impurities can interfere with subsequent crystallization, leading to lower yields.

    • Solution: Optimize the ion exchange process by selecting the appropriate resin type (strongly acidic cation exchange resins are commonly used), and ensuring proper column loading and regeneration.[3][4]

  • Product Loss During Activated Carbon Treatment: While removing color and other organic impurities, activated carbon can also adsorb this compound.

    • Solution: Optimize the activated carbon treatment by carefully controlling the amount of carbon used, contact time, and temperature. Thoroughly wash the activated carbon after treatment to recover adsorbed this compound.[3]

  • Losses in Mother Liquor: A significant amount of this compound can remain dissolved in the mother liquor after crystallization.

    • Solution: Implement a multi-stage crystallization process to recover more this compound from the mother liquor. Additionally, the mother liquor can be recycled back into the purification process.

Issue 2: Poor Crystal Purity

Q: The purity of my recovered this compound crystals is below the desired level (e.g., <99.5%). What are the likely impurities and how can I remove them?

A: Impurities in the final product can affect its properties and applications. Common impurities include residual sugars, other polyols (like glycerol (B35011) and ribitol), and organic acids.

  • Incomplete Removal of Fermentation Byproducts: The fermentation process can produce other polyols and organic acids alongside this compound.

    • Solution: Enhance the purification steps prior to crystallization. Preparative chromatography can be employed to separate this compound from other similar molecules.[5]

  • Co-crystallization of Impurities: The presence of impurities in the concentrated syrup can lead to their incorporation into the this compound crystals.

    • Solution: Improve the efficiency of the ion exchange and activated carbon treatment steps to remove as many impurities as possible before crystallization. Recrystallization of the final product can also be performed to enhance purity.

  • Color Impurities: The presence of colored compounds from the fermentation medium (like molasses) can result in off-color crystals.

    • Solution: Optimize the activated carbon decolorization step. Ensure sufficient contact time and an appropriate carbon-to-solution ratio.

Issue 3: Crystallization Problems

Q: I am facing difficulties with the crystallization of this compound. This includes failure to crystallize, formation of very small crystals, or a very slow crystallization rate. How can I troubleshoot these issues?

A: Successful crystallization is crucial for obtaining a high-purity, stable final product. Here are some common crystallization problems and their solutions:

  • Failure to Crystallize: This is often due to insufficient supersaturation or the presence of inhibitory substances.

    • Solution:

      • Increase Concentration: Ensure the this compound solution is sufficiently concentrated before cooling. Evaporation under vacuum is a common method.[3][6]

      • Remove Impurities: As mentioned earlier, impurities can inhibit crystallization. Enhance the purification steps.

      • Induce Crystallization: Add seed crystals (around 0.005% to 0.5% by weight of this compound) to initiate crystallization.[3]

  • Formation of Small Crystals: This can be caused by rapid cooling or high levels of supersaturation.

    • Solution:

      • Control Cooling Rate: Employ a slow and controlled cooling process. A gradual temperature decrease over several hours is recommended.[3]

      • Optimize Supersaturation: Avoid excessively high concentrations of this compound in the solution before cooling.

  • Slow Crystallization Rate: This can be due to low supersaturation, the presence of impurities, or suboptimal temperatures.

    • Solution:

      • Optimize Concentration and Temperature: Ensure the starting concentration is appropriate and that the cooling profile is optimized. Crystallization is typically initiated by cooling from around 60-90°C to 15-20°C.[3]

      • Agitation: Gentle agitation during cooling can help to promote crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall recovery yield for this compound in a well-optimized downstream process?

A1: With an optimized process, it is possible to achieve an overall this compound recovery of over 80%.[7] Some processes have reported recovery efficiencies as high as 98% from specific steps like SMB chromatography.[7]

Q2: What are the key parameters to monitor during the concentration step before crystallization?

A2: The key parameters are temperature and pressure (vacuum). Concentration is often carried out at temperatures between 50°C and 100°C under reduced pressure.[3] The target this compound concentration in the syrup is typically between 40% and 60% by weight.[3]

Q3: How can I analyze the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying this compound and detecting impurities.[8][9][10][11] An HPLC system equipped with a refractive index (RI) detector is commonly used.

Q4: Can the mother liquor from crystallization be reused?

A4: Yes, the mother liquor, which contains a significant amount of uncrystallized this compound, can be recycled back into the purification stream to improve the overall process yield. However, it's important to note that impurities are also concentrated in the mother liquor, so a bleed stream may be necessary to prevent their accumulation.[3]

Data Presentation

Table 1: Comparison of this compound Yields from Different Fermentation Strategies

Fermentation StrategyCarbon SourceMicroorganismThis compound Titer (g/L)Yield (g/g)Reference
BatchMolassesMoniliella pollinis SP517.48 ± 0.860.262 ± 0.00[2][12]
Fed-BatchMolassesMoniliella pollinis SP526.52 ± 1.610.501 ± 0.032[2]
Fed-BatchGlucoseYarrowia lipolyticaUp to 231.20.67[1]
BatchMolassesCandida magnoliae99.54-[6][13]

Table 2: Operating Parameters for Key Downstream Processing Steps

Process StepParameterTypical RangeReference
Activated Carbon Treatment Temperature10 - 80 °C[14]
Pressure0 - 0.05 MPa[14]
Flow Rate0.1 - 1.5 cm/min[14]
Concentration (Evaporation) Temperature50 - 100 °C[3]
This compound Concentration40 - 60% (w/w)[3]
Crystallization Initial Temperature60 - 90 °C[3]
Final Temperature15 - 20 °C[3]
Cooling Time~8 hours[3]
Seed Crystal Addition0.005 - 0.5% (w/w)[3]

Experimental Protocols

Protocol 1: Activated Carbon Decolorization of Fermentation Broth

  • Preparation: Prepare a clarified fermentation broth by removing microbial cells via centrifugation or microfiltration.

  • Adsorption: Add powdered activated carbon to the clarified broth. The typical dosage ranges from 1% to 3% of the solution volume.

  • Incubation: Heat the mixture to a temperature between 60°C and 80°C and stir gently for a specified contact time (e.g., 30-60 minutes).

  • Separation: Remove the activated carbon by filtration.

  • Washing: Wash the separated activated carbon with deionized water to recover any adsorbed this compound and add the washings to the decolorized broth.

Protocol 2: Ion Exchange Chromatography for Desalination

  • Column Preparation: Pack a chromatography column with a suitable strongly acidic cation exchange resin (e.g., in the Na+ form).

  • Equilibration: Equilibrate the column by passing deionized water or a low-concentration buffer through it until the eluent has a stable pH and conductivity.

  • Sample Loading: Load the decolorized this compound solution onto the column at a controlled flow rate.

  • Elution: Elute the column with deionized water. This compound will elute while charged impurities (salts) will be retained by the resin.

  • Fraction Collection: Collect the fractions containing the purified this compound. Monitor the fractions using a refractive index detector or by analyzing samples with HPLC.

  • Resin Regeneration: After use, regenerate the resin according to the manufacturer's instructions, typically involving washing with a strong acid followed by a strong base and then rinsing with deionized water.

Protocol 3: Crystallization of this compound

  • Concentration: Concentrate the purified this compound solution under vacuum at 60-70°C to an this compound concentration of 40-60% (w/w).

  • Heating: Heat the concentrated syrup to 60-90°C to ensure all this compound is dissolved.

  • Seeding: If desired, add a small amount of fine this compound seed crystals (0.01-0.2% w/w) to the solution to initiate crystallization.

  • Controlled Cooling: Slowly cool the solution to 15-20°C over a period of 8 hours with gentle agitation.

  • Crystal Harvesting: Separate the this compound crystals from the mother liquor by filtration or centrifugation.

  • Washing: Wash the crystals with cold deionized water to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Visualizations

Erythritol_Downstream_Processing cluster_fermentation Upstream cluster_purification Downstream Processing cluster_product Final Product Fermentation Fermentation Broth (this compound, Biomass, Impurities) Biomass_Removal Biomass Removal (Centrifugation/Filtration) Fermentation->Biomass_Removal Ion_Exchange Ion Exchange Chromatography (Desalination) Biomass_Removal->Ion_Exchange Biomass_Waste Biomass_Waste Biomass_Removal->Biomass_Waste Biomass Waste Activated_Carbon Activated Carbon Treatment (Decolorization) Ion_Exchange->Activated_Carbon Salt_Waste Salt_Waste Ion_Exchange->Salt_Waste Salt Waste Concentration Concentration (Evaporation) Activated_Carbon->Concentration Carbon_Waste Carbon_Waste Activated_Carbon->Carbon_Waste Spent Carbon Crystallization Crystallization Concentration->Crystallization Drying Drying Crystallization->Drying Mother_Liquor Mother_Liquor Crystallization->Mother_Liquor Mother Liquor Final_Product Pure this compound Crystals Drying->Final_Product Mother_Liquor->Concentration Recycle

Caption: Workflow for the downstream processing of this compound recovery.

Troubleshooting_Erythritol_Crystallization cluster_causes Potential Causes cluster_solutions Solutions Start Crystallization Problem No_Crystals No Crystals Formed Start->No_Crystals Issue Small_Crystals Small Crystal Size Start->Small_Crystals Issue Slow_Rate Slow Crystallization Rate Start->Slow_Rate Issue Increase_Concentration Increase this compound Concentration No_Crystals->Increase_Concentration Solution Add_Seed_Crystals Add Seed Crystals No_Crystals->Add_Seed_Crystals Solution Improve_Purification Improve Upstream Purification No_Crystals->Improve_Purification Solution Small_Crystals->Increase_Concentration Adjust Supersaturation Control_Cooling Slow Down Cooling Rate Small_Crystals->Control_Cooling Solution Slow_Rate->Improve_Purification Solution Optimize_Temp Optimize Temperature Profile Slow_Rate->Optimize_Temp Solution Gentle_Agitation Apply Gentle Agitation Slow_Rate->Gentle_Agitation Solution

Caption: Troubleshooting decision tree for this compound crystallization issues.

References

Technical Support Center: Optimization of Aeration and Agitation in Erythritol Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of aeration and agitation in erythritol (B158007) fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of aeration and agitation in this compound fermentation?

A1: Aeration and agitation are critical for ensuring the optimal growth of microorganisms and the efficient production of this compound. Their main functions are to:

  • Supply Dissolved Oxygen (DO): Most industrial this compound production utilizes aerobic microorganisms, like the yeast Yarrowia lipolytica, which require a continuous supply of oxygen for respiration and metabolic activities.[1][2]

  • Ensure Homogeneous Mixing: Agitation helps to uniformly distribute microbial cells, nutrients, and oxygen throughout the fermentation medium, preventing settling and ensuring consistent conditions.[2]

  • Enhance Mass and Heat Transfer: Proper mixing facilitates the transfer of nutrients to the cells and the removal of metabolic byproducts and heat, which is crucial for maintaining optimal temperature and pH levels.[1][2]

Q2: How does dissolved oxygen (DO) concentration affect this compound production?

A2: Maintaining the proper dissolved oxygen (DO) concentration is a key factor in successful this compound fermentation.

  • Low DO Levels: Insufficient oxygen can limit cell growth and metabolic activity, leading to reduced this compound yield and the potential formation of undesirable byproducts.[3]

  • High DO Levels: Excessively high DO levels can lead to the formation of reactive oxygen species, which can cause oxidative stress and damage to the cells.[3][4] It can also be an unnecessary energy expense, particularly at an industrial scale.[5]

  • Optimal DO Control: The optimal DO level can vary depending on the fermentation stage. For instance, a higher DO might be required during the initial cell growth phase, while a lower level may be optimal during the this compound production phase.[6] Some processes control DO at around 30% during the growth period and then reduce it to 15% for the production phase.[6]

Q3: What is the impact of agitation speed on the fermentation process?

A3: Agitation speed directly influences mixing efficiency and shear stress.

  • Mixing and Oxygen Transfer: Increasing agitation speed generally improves the volumetric oxygen transfer coefficient (kLa), leading to better oxygen availability for the cells.[4]

  • Shear Stress: High agitation speeds can create significant shear stress, which can physically damage microbial cells, leading to decreased viability and productivity.[7] However, yeasts like Saccharomyces cerevisiae have been shown to be tolerant to shear stress up to a certain threshold (e.g., >1292 Pa).[8][9] The optimal agitation speed is a balance between ensuring adequate mixing and minimizing cell damage.[10]

Q4: How do I scale up my this compound fermentation process from a lab-scale to a pilot or industrial scale?

A4: Scaling up fermentation processes presents several challenges related to maintaining consistent conditions.[7][11] Key strategies for scaling up aeration and agitation include:

  • Constant Volumetric Oxygen Transfer Coefficient (kLa): Maintaining a constant kLa is a common and effective strategy for scaling up aerobic fermentations. This ensures that the oxygen transfer efficiency remains consistent across different scales.[4]

  • Geometric Similarity: Keeping the geometric ratios of the fermenter (e.g., height-to-diameter ratio) constant can help in scaling up, though it doesn't guarantee identical performance.

  • Constant Power Input per Volume (P/V): This strategy aims to maintain consistent mixing intensity, which is particularly useful for processes sensitive to shear stress.

Troubleshooting Guide

Problem Potential Causes Related to Aeration/Agitation Troubleshooting Steps
Low this compound Yield 1. Insufficient Dissolved Oxygen: The oxygen supply may be a limiting factor for cell metabolism and this compound synthesis.[12] 2. Poor Mixing: Inadequate agitation can lead to nutrient gradients and localized areas of low oxygen. 3. Cell Damage from High Shear Stress: Excessive agitation speed can damage the cells, reducing their productivity.[7]1. Increase Aeration Rate: Gradually increase the air or oxygen flow rate (vvm). 2. Increase Agitation Speed: Cautiously increase the stirring speed (rpm) to improve mixing and oxygen dispersion.[13] 3. Monitor DO Levels: Use a dissolved oxygen probe to monitor DO in real-time and maintain it within the optimal range (e.g., by creating a feedback loop to control agitation or aeration).[14][15] 4. Optimize Impeller Design: Use impellers designed for efficient mixing with lower shear, such as Rushton turbines.[16][17]
Excessive Foaming 1. High Aeration and Agitation Rates: Vigorous sparging and stirring can lead to the formation of a stable foam, especially in protein-rich media.[6] 2. Cell Lysis: High shear stress can cause cells to break open, releasing intracellular contents that act as foaming agents.1. Reduce Aeration/Agitation: Temporarily lower the aeration rate and/or agitation speed. 2. Use Antifoaming Agents: Add a sterile antifoaming agent, but be aware that this can sometimes affect oxygen transfer rates. 3. Mechanical Foam Breaker: Utilize a mechanical foam breaker integrated into the fermenter.
Inconsistent Batch-to-Batch Results 1. Variable Aeration/Agitation Control: Small variations in these parameters can have a significant impact on fermentation outcomes, especially during scale-up.[11] 2. Inaccurate DO Measurement: A faulty or poorly calibrated DO probe can lead to incorrect control of aeration and agitation.[3]1. Automate Control: Implement automated feedback loops to precisely control DO levels by adjusting agitation and/or aeration.[11][17] 2. Calibrate Sensors: Regularly calibrate your DO and other sensors according to the manufacturer's instructions.[15] 3. Standardize Procedures: Ensure that all operating procedures, including inoculum preparation and media sterilization, are standardized.[18]
Microbial Growth on Sparger Pores 1. Sparger Design: Porous spargers, while providing fine bubbles, are prone to blockage by microbial growth, which can impede airflow.[2]1. Use a Nozzle Sparger: For larger-scale fermentations, a single-nozzle sparger placed below the impeller can help prevent blockage.[2] 2. Regular Cleaning and Sterilization: Ensure thorough cleaning and sterilization of the fermenter and its components between batches.[18]

Quantitative Data on Fermentation Parameters

The following tables summarize key quantitative data from various studies on this compound fermentation.

Table 1: Effect of Agitation and Aeration on this compound Production by Yarrowia lipolytica

StrainAgitation (rpm)Aeration (vvm)Temperature (°C)Initial SubstrateThis compound Titer (g/L)Productivity (g/L/h)Yield (g/g)Reference
Y. lipolytica Y-11N/A (Bioreactor)N/AN/ACrude Glycerol (B35011)1501.250.62[12]
Y. lipolytica 5-14-E6N/A (100 m³ fermenter)N/A30N/A178N/AN/A[19]
Y. lipolytica Wratislavia K1N/A (Fed-batch)0.36 L/minN/AGlycerol (300 g/L)142.61.10.47[20]
Unspecified1800.534GlucoseN/AN/AN/A[6]

Table 2: Shake Flask Fermentation Parameters

StrainAgitation (rpm)Temperature (°C)SubstrateThis compound Titer (g/L)Reference
Moniliella pollinis SP512030Molasses (200 g/L)17.48 ± 0.86[21][22]
Y. lipolytica 594 & 59725025Glycerol8.65 - 14.04[23]

Experimental Protocols

Protocol 1: General this compound Fermentation in a Bench-Scale Bioreactor

This protocol provides a general methodology for this compound production using a bench-scale stirred-tank reactor.

  • Medium Preparation:

    • Prepare the fermentation medium. A common carbon source is glycerol or glucose at high concentrations to create osmotic stress, which is conducive to this compound production.[21][24]

    • A typical medium might contain a carbon source (e.g., 200 g/L molasses), a nitrogen source (e.g., 7 g/L yeast extract), and various mineral salts.[21][22]

    • Adjust the initial pH of the medium to the optimal level for your strain (e.g., pH 5.0-7.0).[21][25]

  • Sterilization:

    • Sterilize the fermenter vessel and the medium. This is typically done by autoclaving at 121°C for at least 20-30 minutes.[18][25]

  • Inoculation:

    • Prepare a pre-culture of the production strain (e.g., Yarrowia lipolytica) by incubating it in a shaker flask for 2-3 days.[21]

    • Aseptically transfer the inoculum to the sterilized fermenter. The inoculation volume is typically around 10% of the final fermentation volume.[25]

  • Fermentation Control:

    • Temperature: Maintain a constant temperature, for example, at 30°C or 34°C, using the fermenter's temperature control system.[6][21]

    • Aeration: Supply sterile air through a sparger at a controlled rate (e.g., 0.3-1.0 vvm).[6][18]

    • Agitation: Set the agitation speed (e.g., 180-400 rpm).[6][13]

    • Dissolved Oxygen (DO) Control: Use a calibrated DO probe to monitor the oxygen level.[14] Implement a control strategy where the agitation speed and/or aeration rate are automatically adjusted to maintain the DO at a setpoint (e.g., 30%).[6][15]

    • pH Control: Monitor the pH and add sterile acid or base as needed to keep it within the desired range.

  • Sampling and Analysis:

    • Periodically take samples aseptically to measure cell growth (e.g., optical density at 600 nm), substrate consumption, and this compound concentration using methods like HPLC.[22]

  • Harvesting:

    • Once the fermentation is complete (indicated by the cessation of this compound production and substrate consumption), harvest the broth. The downstream process typically involves separating the biomass, followed by purification and crystallization of the this compound.[6][18]

Visualizations

Logical Relationships in this compound Fermentation

Fermentation_Logic cluster_inputs Controllable Parameters cluster_process Process Variables cluster_outputs Outcomes Agitation Agitation Speed (rpm) DO Dissolved Oxygen (DO) Agitation->DO Increases kLa Mixing Homogeneous Mixing Agitation->Mixing Improves Shear Shear Stress Agitation->Shear Increases Aeration Aeration Rate (vvm) Aeration->DO Increases Temperature Temperature (°C) Growth Cell Growth & Viability Temperature->Growth Affects pH pH pH->Growth Affects DO->Growth Supports Mixing->Growth Supports Shear->Growth Can Decrease Yield This compound Yield & Productivity Growth->Yield Directly Impacts

Caption: Key parameters influencing this compound fermentation outcomes.

Experimental Workflow for Optimization

Optimization_Workflow Start Define Baseline Conditions (Strain, Medium) ShakeFlask Shake Flask Experiments (Initial Screening) Start->ShakeFlask Bioreactor Bench-Scale Bioreactor Fermentation ShakeFlask->Bioreactor OFAT One-Factor-at-a-Time (OFAT) Optimization (e.g., Agitation, Aeration, Temp, pH) Bioreactor->OFAT Analysis Analyze Results (Yield, Productivity, Biomass) OFAT->Analysis Analysis->OFAT Iterate Optimal Identify Optimal Conditions Analysis->Optimal Sufficient Data ScaleUp Scale-Up Study (e.g., based on constant kLa) Optimal->ScaleUp

Caption: Workflow for optimizing fermentation parameters.

Troubleshooting Flowchart for Low this compound Yield

Troubleshooting_Low_Yield Start Low this compound Yield Detected CheckDO Is Dissolved Oxygen (DO) in the optimal range? Start->CheckDO CheckGrowth Is cell growth as expected? CheckDO->CheckGrowth Yes IncreaseAeration Action: Increase aeration rate or agitation speed to raise DO. CheckDO->IncreaseAeration No CheckMixing Is mixing adequate? (check for cell settling) CheckGrowth->CheckMixing Yes ReviewMedium Action: Review medium composition and inoculum quality. CheckGrowth->ReviewMedium No IncreaseAgitation Action: Increase agitation speed. Caution: Monitor for foaming. CheckMixing->IncreaseAgitation No CheckShear Possible Shear Stress Issue. Action: Reduce agitation speed and check cell viability. CheckMixing->CheckShear Yes IncreaseAeration->CheckDO Re-evaluate IncreaseAgitation->CheckMixing Re-evaluate

Caption: A troubleshooting guide for low this compound yield.

References

Genetic engineering strategies to improve erythritol productivity in yeast

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the genetic engineering of yeast for enhanced erythritol (B158007) production. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in overcoming common challenges in your experimental workflows.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue 1: Low this compound Titer or Yield Despite Gene Overexpression

Potential CauseRecommended Solution
Suboptimal gene expression levels: The promoter used may not be strong enough, or the copy number of the integrated gene may be insufficient.- Utilize a strong, constitutive promoter validated for high expression in your yeast strain (e.g., TEF1 promoter). - Increase the copy number of the expression cassette through multi-copy integration strategies.
Codon usage of the heterologous gene is not optimized for the host yeast strain. - Synthesize the gene with codon optimization for your specific yeast species (e.g., Yarrowia lipolytica).
Insufficient precursor supply from the pentose (B10789219) phosphate (B84403) pathway (PPP). - Co-overexpress other key enzymes of the PPP, such as transaldolase (TAL1), glucose-6-phosphate dehydrogenase (ZWF1), or 6-phosphogluconate dehydrogenase (GND1), to channel more carbon flux towards erythrose-4-phosphate.[1]
Limited glycerol (B35011) uptake if using glycerol as a carbon source. - Overexpress glycerol uptake-related genes, such as glycerol kinase (GUT1) and glycerol-3-phosphate dehydrogenase (GUT2).[2]
Suboptimal fermentation conditions. - Optimize fermentation parameters such as temperature, pH, aeration, and osmotic pressure. High osmotic stress, induced by high substrate concentrations or salt addition, is often crucial for high this compound production.[3][4][5]
This compound catabolism by the host strain. - Knock out the gene(s) responsible for this compound degradation, such as this compound dehydrogenase (EYD1).[2][6]

Issue 2: High Levels of Byproduct Formation (e.g., Mannitol (B672), Arabitol, Citric Acid)

Potential CauseRecommended Solution
Carbon flux is diverted to competing pathways. - Knock out genes involved in the synthesis of major byproducts. For instance, deleting mannitol dehydrogenase (MDH2) can reduce mannitol formation.[6]
Imbalance in redox cofactor (NADPH) regeneration. - Overexpress genes that enhance NADPH availability, such as ZWF1 and GND1 from the oxidative pentose phosphate pathway.[6]
Suboptimal cultivation conditions favoring byproduct synthesis. - Adjust the carbon-to-nitrogen (C/N) ratio in the fermentation medium. - Control the pH of the culture, as lower pH can sometimes favor organic acid production.

Issue 3: Genetic Instability of the Engineered Strain

Potential CauseRecommended Solution
Loss of expression cassettes due to plasmid instability or recombination. - Integrate the expression cassettes into the yeast genome for stable maintenance. - Use well-characterized and stable integration sites.
Metabolic burden on the cells due to high-level expression of heterologous proteins. - Balance the expression levels of the engineered genes to avoid excessive metabolic load. - Employ inducible promoters to control the timing of gene expression, separating the growth phase from the production phase.

Frequently Asked Questions (FAQs)

Q1: Which genes are the most critical to overexpress for enhanced this compound production in Yarrowia lipolytica?

A1: Overexpression of transketolase (TKL1) has been shown to be a crucial step for boosting this compound synthesis.[7] Additionally, co-overexpression of genes involved in the pentose phosphate pathway, such as transaldolase (TAL1) , glucose-6-phosphate dehydrogenase (ZWF1) , and 6-phosphogluconate dehydrogenase (GND1) , can further enhance the flux towards the this compound precursor, erythrose-4-phosphate.[1][7] If using glycerol as a substrate, overexpressing glycerol kinase (GUT1) and glycerol-3-phosphate dehydrogenase (GUT2) is also highly effective.[2]

Q2: How can I reduce the accumulation of unwanted byproducts like mannitol and arabitol?

A2: A key strategy is to disrupt the metabolic pathways leading to these byproducts. This can be achieved by knocking out the genes encoding enzymes responsible for their synthesis, such as mannitol dehydrogenase and arabitol dehydrogenase.[6] Furthermore, optimizing the NADPH supply by overexpressing ZWF1 and GND1 can help direct the metabolic flux more specifically towards this compound.[6]

Q3: What is the role of osmotic stress in this compound production?

A3: Osmotic stress is a significant inducer of this compound production in many yeasts, as this compound acts as a compatible solute to protect cells from high osmotic pressure.[3][4][5] In a laboratory setting, osmotic stress can be induced by using high concentrations of the carbon source (e.g., glucose or glycerol) or by adding salts like NaCl to the fermentation medium.[8]

Q4: What are the recommended methods for genetic modification in Yarrowia lipolytica?

A4: The CRISPR-Cas9 system has been successfully adapted for efficient and targeted genome editing in Y. lipolytica.[9][10][11][12] This system can be used for gene knockouts, gene integrations, and transcriptional control. Several plasmids and protocols are available for implementing CRISPR-Cas9 in this yeast.[12][13]

Q5: How can I accurately quantify this compound and its byproducts in my fermentation broth?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound and other polyols like mannitol and arabitol, as well as organic acids.[14][15] Typically, an Aminex HPX-87H or a similar column is used with a refractive index (RI) detector for polyols and a UV detector for organic acids.[14]

Quantitative Data Summary

The following tables summarize the improvements in this compound production achieved through various genetic engineering strategies in Yarrowia lipolytica.

Table 1: this compound Production from Single Gene Overexpression

Gene OverexpressedHost StrainCarbon SourceTiter (g/L)Yield (g/g)Productivity (g/L/h)Fold Improvement (Titer)
TKL1Y. lipolyticaGlycerol58--~2.0x
GUT1Y. lipolytica Wratislavia K1Glycerol----
GUT2Y. lipolyticaGlycerol----

Table 2: this compound Production from Multi-Gene Engineering Strategies

Genetic ModificationsHost StrainCarbon SourceTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Overexpression of GUT1, GUT2, TKL1; Knockout of EYD1Y. lipolyticaCrude Glycerol1500.621.25[16]
Overexpression of ZWF1, GND1; Knockout of mannitol and arabitol synthesis pathways and this compound catabolism pathwayY. lipolyticaGlucose1960.652.51[6]
Overexpression of a sugar alcohol phosphatase, GK, and TKLY. lipolytica PO1fGlycerol58.8--[3][5][17][18]
UV MutagenesisY. lipolytica 5-14-178--[19][20]
Overexpression of GUT1, TPI1, TKL1, TAL1; Disruption of EYD1Y. lipolyticaGlycerol~40--[21]

Experimental Protocols

1. Protocol for Gene Overexpression in Y. lipolytica using CRISPR-Cas9 Mediated Integration

This protocol provides a general workflow for integrating a gene expression cassette into the Y. lipolytica genome.

  • Diagram of Experimental Workflow:

    G cluster_0 Plasmid Construction cluster_1 Yeast Transformation cluster_2 Verification p1 Design gRNA targeting integration site p2 Clone gRNA into Cas9 vector p1->p2 t2 Co-transform Cas9-gRNA plasmid and donor DNA p2->t2 p3 Construct donor DNA with gene of interest and homology arms p3->t2 t1 Prepare competent Y. lipolytica cells t1->t2 t3 Select transformants on appropriate medium t2->t3 v1 Colony PCR to verify integration t3->v1 v2 Sequence verification of the integrated cassette v1->v2 v3 Phenotypic analysis (e.g., this compound production) v2->v3

  • Methodology:

    • Design and Construction of CRISPR-Cas9 Plasmids:

      • Design a 20-bp guide RNA (gRNA) sequence targeting a specific genomic locus for integration.

      • Clone the gRNA sequence into a Y. lipolytica compatible CRISPR-Cas9 vector containing the Cas9 gene and a selectable marker.

    • Construction of Donor DNA:

      • Prepare a linear donor DNA fragment containing the gene of interest under the control of a suitable promoter and terminator.

      • Flank the expression cassette with 40-60 bp homology arms corresponding to the sequences upstream and downstream of the gRNA target site in the genome.

    • Yeast Transformation:

      • Prepare competent Y. lipolytica cells using the lithium acetate/single-stranded carrier DNA/PEG method.

      • Co-transform the CRISPR-Cas9-gRNA plasmid and the linear donor DNA into the competent cells.

      • Plate the transformation mixture onto a selective medium corresponding to the marker on the Cas9 plasmid.

    • Verification of Transformants:

      • Perform colony PCR on the resulting transformants to screen for correct integration of the donor DNA at the target locus.

      • Sequence the PCR product to confirm the correct insertion and sequence of the integrated gene.

2. Protocol for Quantification of this compound and Byproducts by HPLC

  • Sample Preparation:

    • Centrifuge the fermentation broth to pellet the yeast cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

    • Dilute the sample with ultrapure water if the expected concentration of analytes is high.

  • HPLC Conditions:

    • Column: Bio-Rad Aminex HPX-87H or equivalent.

    • Mobile Phase: 5 mM H₂SO₄.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 65°C.

    • Detector: Refractive Index (RI) detector for this compound, mannitol, and arabitol. UV detector (210 nm) for organic acids like citric acid.

  • Quantification:

    • Prepare standard solutions of this compound, mannitol, arabitol, and citric acid of known concentrations.

    • Generate a standard curve for each compound by plotting peak area against concentration.

    • Determine the concentration of each analyte in the samples by comparing their peak areas to the respective standard curves.

Signaling Pathways and Metabolic Relationships

This compound Biosynthesis Pathway in Yarrowia lipolytica

The primary route for this compound synthesis in Y. lipolytica is through the pentose phosphate pathway (PPP). The diagram below illustrates the key enzymatic steps and points of genetic intervention.

G Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P Ru5P Ribulose-5-P G6P->Ru5P ZWF1, GND1 E4P Erythrose-4-P F6P->E4P TKL1 Byproducts Mannitol, Arabitol F6P->Byproducts MDH G3P Glyceraldehyde-3-P G3P->E4P TAL1 Erythrose Erythrose E4P->Erythrose Ru5P->F6P TKL1, TAL1 Ru5P->G3P TKL1, TAL1 This compound This compound Erythrose->this compound ER This compound->Erythrose EYD1 Glycerol Glycerol Gly3P Glycerol-3-P Glycerol->Gly3P GUT1 DHAP DHAP Gly3P->DHAP GUT2 DHAP->G3P ZWF1 ZWF1 (Overexpress) GND1 GND1 (Overexpress) TAL1 TAL1 (Overexpress) TKL1 TKL1 (Overexpress) ER Erythrose Reductase EYD1 EYD1 (Knockout) GUT1 GUT1 (Overexpress) GUT2 GUT2 (Overexpress) MDH Byproduct Synthesis (Knockout)

Caption: Key metabolic pathways and genetic targets for this compound production.

References

Technical Support Center: Maximizing Erythritol Production Through pH and Temperature Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing erythritol (B158007) production. By carefully controlling pH and temperature during fermentation, you can significantly enhance your this compound yield and productivity.

Troubleshooting Guides

This section addresses specific issues you may encounter during your this compound production experiments.

Issue 1: Low this compound Yield

Symptoms:

  • The final concentration of this compound is significantly lower than expected.

  • Low product yield (g of this compound per g of substrate).

  • Low volumetric productivity (g of this compound per liter per hour).

Possible Causes and Solutions:

Possible Cause Verification Solution
Suboptimal pH Measure the pH of the fermentation broth. Compare it to the optimal range for your specific microorganism (see Table 1).Adjust the pH of the medium to the optimal range for your yeast strain using sterile acidic or basic solutions (e.g., HCl, NaOH). Implement a pH control strategy, such as automated addition of acid/base or the use of buffering agents.
Suboptimal Temperature Check the temperature of the bioreactor. Ensure it is within the optimal range for your microorganism (see Table 2).Adjust the bioreactor's temperature control system. For temperatures above the optimum, ensure adequate cooling is available. For temperatures below the optimum, verify the heating system is functioning correctly.
Nutrient Limitation Analyze the concentration of key nutrients in the medium, such as the carbon and nitrogen sources. An imbalanced C/N ratio can divert metabolic flux away from this compound production.[1][2]Optimize the medium composition, particularly the carbon-to-nitrogen ratio. Ensure all essential nutrients are present in sufficient quantities.
High Osmotic Stress While osmotic stress is necessary for this compound production, excessive levels can inhibit cell growth and, consequently, this compound synthesis.[1]If using high substrate or salt concentrations to induce osmotic stress, consider a two-stage osmotic pressure control strategy. Start with a lower osmotic pressure to allow for initial cell growth and then increase it to induce this compound production.[3]
Byproduct Formation Analyze the fermentation broth for common byproducts such as glycerol (B35011) and organic acids.[3] Unfavorable fermentation conditions can lead to the production of glycerol at the expense of this compound.[4]Optimize pH and dissolved oxygen levels to minimize the metabolic shift towards glycerol production. For example, in Yarrowia lipolytica, a lower pH of 3.0 can favor this compound production over citric acid.[5]

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// Edges Start -> Check_pH; Start -> Check_Temp; Start -> Check_Nutrients; Start -> Check_Byproducts; Check_pH -> pH_Suboptimal; Check_Temp -> Temp_Suboptimal; Check_Nutrients -> Nutrients_Imbalanced; Check_Byproducts -> Byproducts_High; pH_Suboptimal -> Adjust_pH [label="Yes"]; Temp_Suboptimal -> Adjust_Temp [label="Yes"]; Nutrients_Imbalanced -> Optimize_Medium [label="Yes"]; Byproducts_High -> Optimize_Conditions [label="Yes"]; pH_Suboptimal -> Check_Temp [label="No"]; Temp_Suboptimal -> Check_Nutrients [label="No"]; Nutrients_Imbalanced -> Check_Byproducts [label="No"]; Byproducts_High -> End [label="No, consult further literature"]; Adjust_pH -> End; Adjust_Temp -> End; Optimize_Medium -> End; Optimize_Conditions -> End; }

Caption: Troubleshooting workflow for low this compound yield.

Issue 2: Inconsistent this compound Production Between Batches

Symptoms:

  • Significant variability in the final this compound concentration, yield, or productivity from one fermentation run to another, even with seemingly identical protocols.

Possible Causes and Solutions:

Possible Cause Verification Solution
Inconsistent pH and Temperature Profiles Review the data logs for pH and temperature from different batches. Look for variations in the control profiles, such as initial values, fluctuations, or response times to deviations.Calibrate pH and temperature probes before each fermentation run. Ensure the controllers are tuned correctly to maintain stable conditions. Implement a standardized protocol for medium preparation and sterilization to ensure consistent starting pH.
Variability in Inoculum Quality Assess the viability and metabolic activity of the seed culture before inoculation. Inconsistent inoculum size or quality can lead to variable fermentation performance.Standardize the seed culture preparation protocol, including the age of the culture, cell density, and growth medium. Always use a fresh and healthy inoculum.
Substrate Variability If using complex or crude substrates like molasses or glycerol, their composition can vary between batches, affecting nutrient availability and osmotic pressure.[1][3]Characterize each new batch of substrate for its composition. Adjust the medium formulation as needed to ensure consistency. If possible, use a more defined and consistent substrate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound production?

The optimal pH for this compound production is dependent on the microorganism being used. For instance, Moniliella pollinis has shown optimal this compound production at a pH of around 5.0.[1][2][6] In some cases, a lower pH can be beneficial; for example, a pH of 3.0 can induce higher this compound production in Yarrowia lipolytica Wratislavia K1 strain.[5] It is crucial to determine the optimal pH for your specific strain through experimentation.

Q2: What is the optimal temperature for this compound production?

The optimal temperature for this compound production is also strain-specific. Many yeast strains used for this compound production, such as Yarrowia lipolytica, have an optimal growth temperature around 28-30°C.[7] However, some engineered strains can efficiently produce this compound at higher temperatures, such as 33°C.[7] Exceeding the optimal temperature can inhibit key enzymes in the this compound synthesis pathway.[7]

Q3: How do I control pH during fermentation?

There are several methods to control pH in a bioreactor:

  • Manual Adjustment: Periodically measure the pH and manually add a sterile acid (e.g., HCl) or base (e.g., NaOH) to bring it back to the desired setpoint.

  • Automated Control: Use a pH probe connected to a controller that automatically pumps in acid or base as needed.

  • Buffering Agents: Incorporate buffering agents into the fermentation medium to resist pH changes.

  • Sparging with Gases: In some cases, sparging with gases like carbon dioxide (to lower pH) or air/nitrogen (to strip CO2 and raise pH) can be used for fine control.

Q4: How can I control the temperature in my bioreactor?

Temperature in a bioreactor is typically controlled using:

  • Jacketed Vessels: The bioreactor has an outer jacket through which a heating or cooling fluid is circulated.

  • Internal Coils: Coils are placed inside the bioreactor through which a temperature-controlled fluid is passed.

  • External Heat Exchangers: The fermentation broth is circulated through an external heat exchanger.

Q5: What are the consequences of pH deviation from the optimal range?

Deviating from the optimal pH can have several negative consequences:

  • Reduced Enzyme Activity: The enzymes responsible for converting the substrate into this compound have optimal pH ranges. Deviation from this can significantly reduce their activity and, therefore, the this compound yield.

  • Inhibition of Cell Growth: Extreme pH values can inhibit or even kill the microbial cells, leading to a complete halt in production. For example, a pH of 3 can cause acid-induced cell death in Moniliella pollinis.[1]

  • Shift in Metabolism: A suboptimal pH can cause the microorganism to shift its metabolism towards the production of other compounds, such as organic acids or glycerol, instead of this compound.

Q6: What happens if the temperature is not maintained at the optimal level?

Temperature fluctuations can lead to:

  • Decreased this compound Production: Higher temperatures can inhibit the function of enzymes involved in the pentose (B10789219) phosphate (B84403) pathway (PPP), which is responsible for this compound synthesis.[7]

  • Heat Stress Response: Elevated temperatures can induce a heat stress response in the yeast, leading to reduced growth and metabolic efficiency.[8][9][10]

  • Increased Byproduct Formation: Suboptimal temperatures can lead to an increase in the production of unwanted byproducts.

Data Presentation

Table 1: Effect of pH on this compound Production by Various Microorganisms

MicroorganismSubstrateInitial pHThis compound Concentration (g/L)This compound Yield (g/g)Volumetric Productivity (g/Lh)Reference
Moniliella pollinis SP5Molasses3Low (due to cell death)--[1]
Moniliella pollinis SP5Molasses4< 17.48< 0.262< 0.095[1]
Moniliella pollinis SP5Molasses517.48 ± 0.860.262 ± 0.000.095 ± 0.02[1][2][6]
Moniliella pollinis SP5Molasses6< 17.48< 0.262< 0.095[1]
Moniliella pollinis SP5Molasses7< 17.48< 0.262< 0.095[1]
Moniliella pollinis Mutant-58Jaggery5.591.2 ± 3.40.407 ± 0.034-[11][12][13]
Yarrowia lipolytica Wratislavia K1Glycerol3.0---[5]
Yarrowia divulgataGlycerol3.0440.330.102[14]
Candida magnoliaeCane MolassesNot specified99.54--[15][16]

Table 2: Effect of Temperature on this compound Production by Various Microorganisms

MicroorganismSubstrateTemperature (°C)This compound Concentration (g/L)This compound Yield (g/g)Volumetric Productivity (g/Lh)Reference
Moniliella pollinis SP5Molasses3017.48 ± 0.860.262 ± 0.000.095 ± 0.021[2][6]
Yarrowia lipolyticaNot specified28-30Optimal Growth--[7]
Yarrowia lipolytica mutant C1Glucose30---[17]
Yarrowia lipolyticaNot specified>32Metabolic Decline--[7]
Yarrowia lipolytica engineered strainNot specified33Efficient Production--[7]
Yarrowia lipolytica engineered strainNot specified35Enhanced Production--[7]
Saccharomyces cerevisiaeGlucose32-35Optimal Growth--[8]

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Initial pH

This protocol is designed to determine the optimal initial pH for this compound production by a specific microorganism.

Materials:

  • Pre-culture of the selected microorganism

  • Fermentation medium (e.g., Molasses Yeast Extract Medium - MYM)

  • Sterile HCl and NaOH solutions for pH adjustment

  • Shaker incubator

  • pH meter

  • HPLC system for this compound analysis

Procedure:

  • Prepare several flasks containing the fermentation medium.

  • Adjust the initial pH of each flask to a different value (e.g., 3.0, 4.0, 5.0, 6.0, 7.0) using sterile HCl or NaOH. One flask should be at the natural pH of the medium to serve as a control.[1][2][6]

  • Inoculate each flask with the same volume of the pre-culture (e.g., 10% v/v).[1][2][6]

  • Incubate the flasks in a shaker incubator at the optimal temperature and agitation speed for the microorganism (e.g., 30°C and 120 rpm for Moniliella pollinis SP5).[1][2][6]

  • Take samples at regular intervals (e.g., daily) for the duration of the fermentation (e.g., 7 days).[1][2][6]

  • For each sample, measure cell growth (e.g., optical density or viable cell count) and the concentration of this compound and the primary carbon source using HPLC.

  • At the end of the fermentation, calculate the this compound concentration, yield, and volumetric productivity for each initial pH value.

  • Plot the results to identify the initial pH that yields the highest this compound production.

Protocol 2: Monitoring and Control of Temperature in a Bioreactor

This protocol outlines the general procedure for maintaining a stable temperature during fermentation in a bioreactor.

Equipment:

  • Bioreactor with a temperature control system (e.g., jacketed vessel, internal coils)

  • Calibrated temperature probe

  • Heating/cooling circulator

Procedure:

  • Calibration: Before sterilization, calibrate the temperature probe against a certified thermometer to ensure accurate readings.

  • Setup: Install the temperature probe in the bioreactor, ensuring it is submerged in the medium but not in direct contact with heating or cooling elements. Connect the probe to the bioreactor's controller.

  • Setpoint: Set the desired fermentation temperature on the controller.

  • Sterilization: Sterilize the bioreactor with the medium. After sterilization, allow the medium to cool to the setpoint temperature.

  • Inoculation: Once the temperature is stable at the setpoint, inoculate the bioreactor.

  • Monitoring: Continuously monitor the temperature throughout the fermentation process. The controller will automatically circulate heating or cooling fluid to maintain the temperature at the setpoint.

  • Data Logging: Record the temperature data throughout the fermentation to ensure there were no significant deviations.

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// Edges A -> B; B -> C; C -> D; D -> E; E -> F; E -> D [label="Continue Incubation"]; F -> G; G -> H; }

Caption: Workflow for pH optimization experiment.

References

Technical Support Center: Overexpression of Key Enzymes in Erythritol Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the overexpression of key enzymes in the erythritol (B158007) biosynthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound biosynthesis in yeast?

A1: this compound is predominantly synthesized via the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2][3][4][5][6][7] In this pathway, erythrose-4-phosphate (E4P) is generated as a key precursor. E4P is then dephosphorylated to erythrose, which is subsequently reduced to this compound by NADPH-dependent erythrose reductase.[1]

Q2: Which enzymes are the most common targets for overexpression to enhance this compound production?

A2: Several key enzymes in the pentose phosphate pathway and related pathways are targeted for overexpression. These include:

  • Transketolase (TKL1): Considered a crucial enzyme for this compound synthesis.[4][6][8]

  • Erythrose Reductase (ER): Catalyzes the final step of converting erythrose to this compound.[9][10][11]

  • Glucose-6-phosphate dehydrogenase (ZWF1) and 6-phosphogluconate dehydrogenase (GND1): These enzymes are involved in the production of NADPH, a crucial cofactor for erythrose reductase.[4][6]

  • Transaldolase (TAL1): Another key enzyme in the non-oxidative pentose phosphate pathway.[4][6][12][13]

  • Glycerol (B35011) Kinase (GUT1) and Glycerol-3-phosphate Dehydrogenase (GUT2): Overexpression of these genes can improve the utilization of glycerol as a carbon source.[8]

  • Ribose-5-phosphate isomerase (RPI1) and AMP deaminase (AMPD): Have also been shown to enhance this compound production.[12][13]

Q3: What are the common host organisms used for industrial this compound production?

A3: The unconventional yeast Yarrowia lipolytica is a widely used and preferred host for industrial this compound production due to its ability to utilize various carbon sources, including glycerol, and its well-established genetic tools.[1][4][6][7][8][9][10][11][12][13][14] Other osmophilic yeasts such as Moniliella pollinis and Candida magnoliae are also used.[15][16]

Q4: Why is osmotic stress important for this compound production?

A4: High osmotic stress, often induced by high concentrations of sugars or salts like NaCl in the fermentation medium, is a key factor in enhancing this compound biosynthesis in yeast.[15][17][18][19] This is because this compound acts as an osmoprotectant, and its production is a natural response of the yeast to hypertonic environments.[4][6][7][15][19]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Titer - Inefficient precursor supply.- Insufficient NADPH cofactor.- Suboptimal fermentation conditions.- Overexpress key enzymes in the pentose phosphate pathway, such as Transketolase (TKL1).[4][6][8]- Co-express genes involved in NADPH regeneration, like ZWF1 and GND1.[4][6]- Optimize fermentation parameters, including osmotic pressure (by adding NaCl), pH, and aeration.[7][18]
High Byproduct Formation (e.g., Mannitol, Arabitol, Glycerol) - Carbon flux is being diverted to other polyol synthesis pathways.- Inefficient conversion of erythrose to this compound.- Overexpress Erythrose Reductase (ER) to specifically pull the carbon flux towards this compound.[9][10][11]- Disrupt genes involved in byproduct formation, such as EYD1 (this compound dehydrogenase), which can convert this compound to other compounds.[8][12][13]- Optimize the carbon-to-nitrogen (C/N) ratio in the medium to redirect metabolic flux.[16][18]
Poor Substrate (Glycerol) Utilization - Inefficient glycerol uptake and metabolism.- Overexpress genes involved in glycerol assimilation, such as Glycerol Kinase (GUT1) and Glycerol-3-phosphate Dehydrogenase (GUT2).[8]
Inconsistent Results Between Shake Flask and Bioreactor - Differences in aeration and dissolved oxygen levels.- Overexpression of certain genes, like TKL1, has been shown to make this compound production more independent of dissolved oxygen levels.[4][6]- Optimize agitation and aeration rates in the bioreactor to match or improve upon shake flask conditions.[15]
Low this compound Yield - Competing metabolic pathways are consuming precursors.- Feedback inhibition of key enzymes.- Employ a multi-gene overexpression strategy, combining key enzymes of the PPP and glycerol uptake pathways.[8][12][13]- Investigate and potentially mitigate feedback inhibition mechanisms. For example, fumarate (B1241708) can inhibit erythrose reductase.[3]

Quantitative Data Summary

Table 1: Effect of Single Gene Overexpression on this compound Production in Y. lipolytica

Overexpressed GeneThis compound Titer (g/L)This compound Yield (g/g)Productivity (g/L/h)Reference
Control (Wild Type)25.30 ± 1.830.35~0.27[5]
TKL1 (Transketolase)51.09 ± 1.970.51~0.54[5]
TAL1 (Transaldolase)46.69 ± 1.59-~0.49[5]
ZWF1 (G6P Dehydrogenase)42.53 ± 2.62-~0.45[5]
GND1 (6-PG Dehydrogenase)40.16 ± 2.15-~0.43[5]
ER (Erythrose Reductase)-0.40.41[9][11]

Table 2: Effect of Multiple Gene Overexpression and Disruption on this compound Production from Glycerol in Y. lipolytica

Genetic ModificationThis compound Titer (g/L)This compound Yield (g/g)Productivity (g/L/h)Reference
GUT1, TPI1, TKL1, TAL1 overexpression; EYD1 disruption~40--[12][13]
GUT1, GUT2, TKL1 overexpression; EYD1 disruption (in a 5-L bioreactor)1500.621.25[8]

Experimental Protocols

General Methodology for Overexpression of Key Enzymes
  • Gene Selection and Cloning:

    • Identify the target gene(s) for overexpression (e.g., TKL1, ER, GUT1).

    • Amplify the gene(s) from the genomic DNA of the host organism or a suitable source organism using PCR with specific primers.

    • Clone the amplified gene(s) into an appropriate expression vector under the control of a strong constitutive or inducible promoter.

  • Yeast Transformation:

    • Prepare competent yeast cells (Y. lipolytica) using a standard protocol (e.g., lithium acetate/single-stranded carrier DNA/polyethylene glycol method).

    • Transform the competent cells with the expression vector containing the gene of interest.

    • Select for positive transformants on appropriate selective media.

  • Shake-Flask Fermentation:

    • Inoculate a pre-culture of the engineered and control strains in a suitable growth medium.

    • Transfer the pre-culture to the main fermentation medium, which typically contains a high concentration of a carbon source (e.g., glycerol or glucose) and a nitrogen source to induce osmotic stress and this compound production.

    • Incubate the cultures in shake flasks at a specific temperature and shaking speed for a defined period (e.g., 72-120 hours).

    • Periodically take samples to measure cell density (OD600) and the concentrations of this compound, substrate, and byproducts.

  • Analytical Methods:

    • Analyze the concentrations of this compound, glycerol, glucose, and other polyols in the culture supernatant using High-Performance Liquid Chromatography (HPLC) equipped with a refractive index (RI) detector.

Visualizations

Erythritol_Biosynthesis_Pathway cluster_Glycolysis Glycolysis cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Erythritol_Synthesis This compound Synthesis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Ru5P Ribulose-5-Phosphate G6P->Ru5P ZWF1, GND1 (NADPH production) X5P Xylulose-5-Phosphate Ru5P->X5P R5P Ribose-5-Phosphate Ru5P->R5P GAP Glyceraldehyde-3-Phosphate X5P->GAP TKL1 S7P Sedoheptulose-7-Phosphate R5P->S7P TKL1 E4P Erythrose-4-Phosphate S7P->E4P TAL1 Erythrose Erythrose E4P->Erythrose Phosphatase F6P Fructose-6-Phosphate GAP->F6P TAL1 This compound This compound Erythrose->this compound Erythrose Reductase (ER) (NADPH dependent)

Caption: this compound biosynthesis pathway from glucose.

Experimental_Workflow start Start: Identify Target Genes (e.g., TKL1, ER) clone Clone Genes into Expression Vector start->clone transform Transform Yeast (e.g., Y. lipolytica) clone->transform select Select Positive Transformants transform->select ferment Shake-Flask Fermentation select->ferment analyze HPLC Analysis of This compound Production ferment->analyze end End: Compare Results to Control Strain analyze->end

Caption: Experimental workflow for enzyme overexpression.

Troubleshooting_Logic start Low this compound Production? check_byproducts High Byproduct Formation? start->check_byproducts Yes overexpress_ppp Overexpress PPP Enzymes (e.g., TKL1) start->overexpress_ppp No check_substrate Poor Substrate Utilization? check_byproducts->check_substrate No overexpress_er Overexpress Erythrose Reductase (ER) check_byproducts->overexpress_er Yes overexpress_uptake Overexpress Substrate Uptake Genes (e.g., GUT1/2) check_substrate->overexpress_uptake Yes optimize_conditions Optimize Fermentation Conditions check_substrate->optimize_conditions No disrupt_byproduct_genes Disrupt Byproduct Pathway Genes overexpress_er->disrupt_byproduct_genes

Caption: Troubleshooting logic for low this compound production.

References

Fed-batch strategies to avoid substrate inhibition in erythritol fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during fed-batch fermentation for erythritol (B158007) production, with a focus on avoiding substrate inhibition.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in this compound fermentation and why is it a concern?

A1: Substrate inhibition is a phenomenon where high concentrations of the carbon source (e.g., glucose or glycerol) negatively impact the metabolic activity and growth of the fermenting microorganism, such as Yarrowia lipolytica or Moniliella pollinis. This leads to a decrease in the rate of this compound production. It is a significant concern because to achieve high product titers, a large amount of substrate is required. However, adding it all at the beginning of the fermentation (batch mode) can inhibit the yeast and result in lower overall yields and productivity.

Q2: How do fed-batch strategies help in overcoming substrate inhibition?

A2: Fed-batch strategies involve the controlled, incremental feeding of the substrate throughout the fermentation process. This approach maintains the substrate concentration at an optimal, non-inhibitory level, sustaining cell viability and maximizing the productivity of this compound. By avoiding the initial high concentration of the substrate, the microorganisms can grow to a higher density and maintain a high production rate for a longer period.

Q3: What are the common microorganisms used for this compound production in fed-batch fermentation?

A3: The most commonly used microorganisms for industrial this compound production are osmophilic yeasts. Strains of Yarrowia lipolytica, Moniliella pollinis, and Torula sp. have been extensively studied and are widely used in fed-batch processes for their ability to produce high yields of this compound.[1][2]

Q4: What are the typical substrates used in fed-batch this compound fermentation?

A4: The primary substrates are carbon sources like glucose, glycerol (B35011), and molasses.[1][3][4] Glycerol, particularly crude glycerol from biodiesel production, is an increasingly popular and cost-effective option.[1][4][5][6] Molasses, a byproduct of sugar refining, is another low-cost alternative.[3]

Q5: What is the role of osmotic pressure in this compound production?

A5: High osmotic pressure is a key factor that stimulates this compound production in osmophilic yeasts. This compound acts as a compatible solute, protecting the cells from osmotic stress. In fed-batch fermentation, maintaining a high osmotic pressure, often through controlled substrate feeding and sometimes with the addition of salts like NaCl, can enhance this compound yield.[3]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low this compound Yield - Substrate Inhibition: The feeding rate of the carbon source (e.g., glucose, glycerol) is too high, leading to accumulation and inhibition of the yeast. - Nutrient Limitation: Essential nutrients other than the carbon source (e.g., nitrogen, phosphate) are depleted. - Suboptimal pH: The pH of the fermentation medium is outside the optimal range for the specific yeast strain. - Inadequate Aeration: Dissolved oxygen (DO) levels are too low, limiting cell growth and metabolic activity.- Monitor Residual Substrate: Regularly measure the concentration of the substrate in the bioreactor and adjust the feeding rate to maintain it within the optimal, non-inhibitory range. - Optimize Feeding Strategy: Implement a pulsed or continuous feeding strategy based on real-time monitoring of substrate levels or other parameters like DO. - Supplement Nutrients: Ensure the feeding medium is adequately supplemented with nitrogen, phosphate, trace elements, and vitamins. - Control pH: Maintain the pH at the optimal level for your strain (e.g., around pH 3.0 for Yarrowia lipolytica Wratislavia K1) using automated addition of acid or base.[4][5][6] - Improve Aeration: Increase the agitation and aeration rates to maintain DO levels, especially during high-cell-density phases.
High Byproduct Formation (e.g., mannitol, citric acid) - Suboptimal Osmotic Pressure: The osmotic pressure of the medium may not be high enough to favor this compound production exclusively. - pH Fluctuation: Incorrect pH can shift the metabolic pathway towards the production of other organic acids. - Genetic Characteristics of the Strain: Some strains naturally produce a higher ratio of byproducts.- Increase Osmotic Pressure: Consider a controlled increase in osmotic pressure by adjusting the substrate feeding rate or adding NaCl to the medium. - Strict pH Control: Ensure precise and stable pH control throughout the fermentation. - Strain Selection/Engineering: Use a strain known for high this compound selectivity or consider metabolic engineering to reduce byproduct formation.
Foaming - High Protein Content in Medium: Complex nitrogen sources like yeast extract can contribute to foaming. - High Agitation/Aeration Rates: Vigorous mixing and sparging can exacerbate foaming. - Cell Lysis: Release of intracellular components can increase surface tension and cause foaming.- Use Antifoaming Agents: Add a sterile antifoaming agent as needed. - Optimize Agitation and Aeration: Find a balance that provides sufficient oxygen transfer without excessive foaming. - Maintain Healthy Culture: Avoid conditions that lead to premature cell death and lysis.
Poor Cell Growth - Inhibitory Compounds in Substrate: Crude substrates like molasses or crude glycerol may contain inhibitory substances. - Suboptimal Temperature: The fermentation temperature is outside the optimal range for the yeast strain. - Inadequate Inoculum: The initial cell density is too low, leading to a long lag phase.- Pre-treat Substrate: If using crude substrates, consider pre-treatment methods to remove inhibitors. - Maintain Optimal Temperature: Ensure the bioreactor's temperature control system is functioning correctly and set to the optimal temperature for your strain (e.g., 30°C).[3] - Optimize Inoculum: Use a healthy, actively growing seed culture and ensure an appropriate inoculum size.

Quantitative Data Summary

Table 1: Comparison of Fed-Batch Strategies for this compound Production using Yarrowia lipolytica

StrainSubstrateFeeding StrategyThis compound Titer (g/L)Yield (g/g)Productivity (g/L·h)Reference
Y. lipolytica Wratislavia K1Raw Glycerol (300 g/L)Fed-batch1700.561.0[1][4][5][6]
Y. lipolytica Wratislavia K1Glycerol (325 g/L)Pulsed Fed-batch201.20.621.2[1]
Y. lipolytica MK1GlycerolContinuous (Chemostat)113.10.571.1[1]
Y. lipolytica K1UV15Glucose (400 g/L)Pulsed Fed-batch226--[7]

Table 2: Comparison of Fed-Batch Strategies for this compound Production using other Yeasts

StrainSubstrateFeeding StrategyThis compound Titer (g/L)Yield (g/g)Productivity (g/L·h)Reference
Moniliella pollinis SP5Molasses (200 g/L)Fed-batch26.520.5010.158[3]
Torula sp.Glucose (400 g/L)Controlled Glucose Fed-batch1920.482.26[8]

Experimental Protocols

Protocol 1: General Fed-Batch Fermentation for this compound Production in Yarrowia lipolytica

1. Pre-culture Preparation:

  • Inoculate a single colony of the Y. lipolytica strain into 50 mL of YPD medium (1% yeast extract, 2% peptone, 2% glucose) in a 250 mL shake flask.

  • Incubate at 28-30°C with shaking at 200-250 rpm for 24-48 hours until the culture reaches the exponential growth phase.

2. Seed Culture:

  • Transfer the pre-culture to 500 mL of YPD medium in a 2 L shake flask.

  • Incubate at 28-30°C with shaking at 200-250 rpm for 24 hours.

3. Bioreactor Inoculation:

  • Inoculate a 5 L bioreactor containing 3 L of fermentation medium with the seed culture to an initial optical density at 600 nm (OD600) of 0.5-1.0.

  • Fermentation Medium Example (per liter): 150 g glycerol, 2.3 g (NH₄)₂SO₄, 1.0 g MgSO₄·7H₂O, 0.22 g KH₂PO₄, 1.0 g yeast extract.

4. Batch Phase:

  • Grow the culture at 28-30°C.

  • Maintain the pH at 3.0-4.0 using automated addition of 4M NaOH or 2M H₂SO₄.

  • Control dissolved oxygen (DO) at 30-50% by adjusting the agitation speed (e.g., 300-800 rpm) and aeration rate (e.g., 1-2 vvm).

5. Fed-Batch Phase:

  • Once the initial glycerol concentration decreases significantly (e.g., below 50 g/L), initiate the feeding of a concentrated glycerol solution (e.g., 70-80% w/v glycerol).

  • The feeding strategy can be a constant feed rate, an exponential feed to maintain a constant specific growth rate, or a pulsed feed based on monitoring of residual glycerol.

  • Continue the fermentation for 120-168 hours, monitoring this compound production, biomass, and residual substrate periodically.

6. Analysis:

  • Withdraw samples aseptically at regular intervals.

  • Centrifuge the samples to separate the biomass from the supernatant.

  • Analyze the supernatant for this compound, glycerol, and byproduct concentrations using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.

Visualizations

Fed_Batch_Workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_monitoring Monitoring & Control cluster_output Output preculture Pre-culture (Shake Flask) seed_culture Seed Culture (Shake Flask) preculture->seed_culture bioreactor Bioreactor Inoculation seed_culture->bioreactor batch_phase Batch Phase (Initial Growth) bioreactor->batch_phase fed_batch_phase Fed-Batch Phase (Substrate Feeding) batch_phase->fed_batch_phase monitoring Online Monitoring (pH, DO, Temp) fed_batch_phase->monitoring analysis Offline Analysis (HPLC: Substrate, Product) fed_batch_phase->analysis harvest Harvest & Downstream Processing fed_batch_phase->harvest monitoring->fed_batch_phase Feedback Control analysis->fed_batch_phase Adjust Feeding

Caption: Workflow for a typical fed-batch this compound fermentation process.

Substrate_Inhibition_Logic cluster_batch Batch Fermentation cluster_fed_batch Fed-Batch Fermentation start Start Fermentation high_initial_substrate High Initial Substrate Concentration start->high_initial_substrate controlled_feeding Controlled Substrate Feeding start->controlled_feeding inhibition Substrate Inhibition high_initial_substrate->inhibition low_yield Low this compound Yield inhibition->low_yield optimal_substrate Optimal Substrate Concentration Maintained controlled_feeding->optimal_substrate no_inhibition No Substrate Inhibition optimal_substrate->no_inhibition high_yield High this compound Yield no_inhibition->high_yield

Caption: Comparison of batch vs. fed-batch logic to avoid substrate inhibition.

Troubleshooting_Pathway issue Low this compound Yield cause1 Substrate Inhibition? issue->cause1 cause2 Nutrient Limitation? issue->cause2 cause3 Suboptimal pH/DO? issue->cause3 solution1 Monitor Residual Substrate & Adjust Feed Rate cause1->solution1 solution2 Supplement Feed with Limiting Nutrients cause2->solution2 solution3 Calibrate Probes & Optimize Control Loops cause3->solution3

Caption: A logical pathway for troubleshooting low this compound yield.

References

Technical Support Center: Enhanced Eryritol Production by Candida magnoliae

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of erythritol (B158007) production using Candida magnoliae. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your fermentation experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to help you navigate the challenges of media optimization and maximize your this compound yield.

Troubleshooting Guide

This guide addresses common problems encountered during the fermentation process for this compound production with Candida magnoliae.

Q1: My this compound yield is significantly lower than expected. What are the likely causes?

A1: Low this compound yield can stem from several factors related to your culture medium and fermentation conditions. Consider the following:

  • Suboptimal Carbon Source Concentration: High concentrations of carbon sources like glucose or molasses can lead to osmotic stress that, up to a certain point, enhances this compound production. However, excessively high concentrations can inhibit cell growth and productivity. For instance, when using molasses, increasing the concentration from 200 g/L to 300 g/L at certain fixed nutrient levels has been shown to decrease yield, potentially due to excessive osmotic stress.[1]

  • Inadequate Nitrogen Source: Yeast extract is a critical nitrogen source. Its concentration directly impacts both biomass and this compound production. A study found that increasing yeast extract from 9 g/L to 12 g/L could significantly increase this compound yield.[1] It also provides essential nutrients like thiamine, which is important for this compound synthesis.[1]

  • Incorrect Phosphate (B84403) Levels: Inorganic phosphate is crucial for the growth of Candida species. An optimal concentration of KH2PO4 can enhance this compound production, partly by contributing to the osmotic stress that induces polyol formation.[1] However, concentrations that are too high or too low can be detrimental.[1]

  • Improper C:N Ratio: The balance between carbon and nitrogen is vital. An imbalance can shift the metabolic focus from this compound production to biomass formation or the synthesis of other by-products.[1]

Q2: I am observing high levels of by-products like glycerol (B35011) and mannitol (B672). How can I minimize their formation?

A2: The formation of by-products such as glycerol and mannitol is a common issue and is often influenced by the composition of the fermentation medium.

  • Critical Medium Components: Glucose and yeast extract have been identified as critical components that determine the ratio of polyols produced.[2][3]

  • Statistical Optimization: To specifically minimize by-product formation while enhancing this compound production, employing statistical methods like Response Surface Methodology (RSM) is highly effective.[2][3] This allows for the study of combined effects of multiple factors.

  • Strain Improvement: Using mutant strains can significantly reduce by-product formation. For example, the Candida magnoliae mutant R23 was developed to produce high levels of this compound with minimal formation of other polyols.[2][3] Similarly, mutant 12-2 showed a 5.5-fold decrease in glycerol production compared to the wild-type strain.[4]

Q3: My Candida magnoliae culture is growing slowly or not at all. What could be the problem?

A3: Poor cell growth can be attributed to several factors:

  • Inoculum Preparation: Ensure that the seed culture is healthy and in the exponential growth phase before inoculating the main fermenter. A typical protocol involves inoculating a loop-full of culture into a liquid fermentation medium and incubating for 48 hours.[1]

  • Medium Composition: Verify the concentrations of all media components, especially essential nutrients like yeast extract and phosphates.

  • Fermentation Conditions: Check and maintain optimal physical parameters such as pH, temperature (typically around 28°C), and agitation (e.g., 210 rpm).[1]

Q4: When using molasses as a carbon source, my results are inconsistent. Why?

A4: Molasses is a complex and variable substrate, which can lead to inconsistencies.

  • Compositional Variability: The composition of molasses, including its sugar content and presence of inhibitors, can vary between batches. It is advisable to characterize each new batch of molasses.

  • By-product Formation: Molasses fermentation can sometimes lead to the production of glycerol and trace amounts of sucrose (B13894) and mannitol as by-products.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal medium composition for this compound production using Candida magnoliae?

A1: The optimal medium composition can vary depending on the specific strain and whether a pure sugar or a complex substrate like molasses is used.

  • Using Molasses: A study using response surface methodology (RSM) determined an optimal medium composition to be 273.96 g/L of molasses, 10.25 g/L of yeast extract, and 3.28 g/L of KH2PO4, which yielded 99.54 g/L of this compound.[1][5]

  • Using Glucose: For a mutant strain (R23), the optimal medium was found to contain 238 g/L of glucose, 9.2 g/L of yeast extract, 5.16 g/L of KH2PO4, and 0.23 g/L of MgSO4.[2][3]

Q2: What is the role of osmotic pressure in this compound production?

A2: High osmotic pressure in the culture medium is a key factor that stimulates osmotolerant yeasts like Candida magnoliae to produce polyols such as this compound. These compounds act as compatible solutes to balance the intracellular and extracellular osmotic pressure. High concentrations of sugars (like glucose or sucrose in molasses) or salts contribute to this osmotic stress.[1]

Q3: Can I use fed-batch fermentation to improve this compound production?

A3: Yes, fed-batch fermentation is an effective strategy to enhance this compound production. It allows for maintaining optimal nutrient concentrations and can lead to higher cell densities and product yields compared to simple batch fermentation. A two-stage fed-batch process, with a growth stage followed by a production stage, has been shown to increase this compound productivity by fivefold.[6] In fed-batch fermentation using a mutant strain, an this compound concentration of 87.8 g/L was achieved.[2][3]

Q4: How are this compound and other metabolites quantified in the fermentation broth?

A4: The concentration of this compound and other metabolites is typically determined using analytical techniques such as:

  • Erythrose Reductase Enzyme Assay: This is a specific enzymatic method for quantifying this compound.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly accurate method used for the identification and quantification of this compound, glucose, sucrose, mannitol, and glycerol in the fermentation broth.[1][5] A common setup uses a C18 column with a mobile phase of methanol (B129727) and 0.1% formic acid.[1]

Experimental Protocols

Protocol 1: Inoculum Preparation for Candida magnoliae
  • Aseptically transfer a loop-full of Candida magnoliae from a freshly prepared slant culture to a test tube containing 10 mL of liquid fermentation medium (LFM).

  • Incubate the tube at 28°C with agitation at 210 rpm for 48 hours.

  • Aseptically transfer 2 mL of this seed culture to a flask containing 23 mL of LFM.

  • Incubate the flask at 28°C with agitation at 210 rpm for the desired fermentation period (e.g., 168 hours).[1]

Protocol 2: Batch Fermentation in Shake Flasks
  • Prepare the optimized fermentation medium (refer to the data tables below for examples) and sterilize it.

  • Inoculate the sterile medium with the prepared seed culture of Candida magnoliae.

  • Incubate the flasks at the optimal temperature (e.g., 28°C) and agitation speed (e.g., 210 rpm) for the duration of the experiment.

  • Withdraw samples aseptically at regular intervals to analyze for cell growth (optical density at 600 nm), pH, and metabolite concentrations.[1]

Protocol 3: Analysis of this compound by LC-MS
  • Centrifuge the fermentation broth sample at 8000 x g for 10 minutes to separate the supernatant.

  • Filter the supernatant through a suitable filter.

  • Analyze the sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • LC-MS conditions:

    • Column: C18 column (e.g., 4.6 × 250 mm, 5 µm).[1]

    • Mobile Phase: Methanol and 0.1% formic acid (7:3 v/v).[1]

    • Flow Rate: 1 mL/min.[1]

    • Detection: Mass spectrometry in positive electrospray ionization (ESI) mode, monitoring for the [M+Na]+ ion of this compound (m/z 145.12).[1][5]

  • Quantify the this compound concentration by comparing the peak area to that of a standard external reference.[1]

Data Presentation

Table 1: Media Optimization for this compound Production using Molasses
Molasses (g/L)Yeast Extract (g/L)KH2PO4 (g/L)This compound Yield (g/L)Reference
2009235.1[1]
3009259.2[1]
20012263.1[1]
2009596.6[1]
273.9610.253.2899.54 (Optimized)[1][5]
Table 2: Media Optimization for this compound Production using Glucose with Mutant Strain R23
Glucose (g/L)Yeast Extract (g/L)KH2PO4 (g/L)MgSO4 (g/L)This compound Yield (g/L)Reference
2389.25.160.2360.3 (Batch)[2][3]
----87.8 (Fed-batch)[2][3]

Visualizations

ExperimentalWorkflow cluster_prep Preparation Phase cluster_ferm Fermentation Phase cluster_analysis Analysis Phase Strain Candida magnoliae Strain (Wild-type or Mutant) Inoculum Inoculum Preparation (48h seed culture) Strain->Inoculum Media Media Formulation (Carbon, Nitrogen, Phosphate sources) Media->Inoculum Fermentation Batch or Fed-Batch Fermentation (e.g., 28°C, 210 rpm, 168h) Inoculum->Fermentation Sampling Periodic Sampling Fermentation->Sampling Biomass Biomass Measurement (OD600, Dry Cell Weight) Sampling->Biomass Metabolite Metabolite Quantification (LC-MS, Enzyme Assay) Sampling->Metabolite Data Data Analysis & Optimization (e.g., RSM) Biomass->Data Metabolite->Data Data->Media Optimization Feedback

Caption: Experimental workflow for media optimization of this compound production.

Erythritol_Pathway Glucose Glucose / Fructose (from Molasses or Pure Sugar) G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP F6P->PPP Biomass Biomass (Cell Growth) F6P->Biomass Byproducts By-products (Glycerol, Mannitol) F6P->Byproducts E4P Erythrose-4-Phosphate PPP->E4P Erythrose Erythrose E4P->Erythrose Dephosphorylation This compound This compound Erythrose->this compound Erythrose Reductase OsmoticStress High Osmotic Stress (High Substrate Conc.) OsmoticStress->PPP Upregulates

Caption: Simplified metabolic pathway for this compound production in C. magnoliae.

References

Validation & Comparative

Erythritol vs. Xylitol: A Comparative Analysis of Their Metabolic Fates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing global prevalence of metabolic disorders has intensified the search for sugar substitutes that can satisfy consumer taste preferences without the adverse metabolic consequences of sucrose. Among the most prominent alternatives are the polyols, or sugar alcohols, erythritol (B158007) and xylitol (B92547). While both are widely used in food and pharmaceutical applications, their interactions with human metabolism differ significantly. This guide provides an objective comparison of their metabolic pathways, supported by experimental data, to inform research and development in the fields of nutrition science and pharmacology.

Metabolic Pathways: A Tale of Two Polyols

This compound and xylitol, though both classified as sugar alcohols, undergo distinct metabolic journeys upon ingestion.

This compound: The majority of ingested this compound is rapidly absorbed from the small intestine into the bloodstream.[1][2] Unlike other polyols, it is largely resistant to metabolism by human enzymes.[3] Consequently, about 90% of the absorbed this compound is excreted unchanged in the urine.[1][3] A minor metabolic pathway has been identified where a small fraction of this compound can be oxidized to erythronate.[2][4] Due to its minimal metabolism, this compound has a negligible effect on blood glucose and insulin (B600854) levels.[5][6][7]

Xylitol: In contrast, xylitol is only partially absorbed in the small intestine, with estimates of absorption ranging from 50% to less.[8][9] The absorbed portion is primarily metabolized in the liver, where it is converted to D-xylulose and enters the pentose (B10789219) phosphate (B84403) pathway.[10][11] This metabolic route means that xylitol does have a minor impact on blood glucose and insulin, although significantly less than sucrose.[7][8] The unabsorbed xylitol proceeds to the large intestine, where it is fermented by the gut microbiota.[10]

Quantitative Comparison

The differing metabolic fates of this compound and xylitol are reflected in their key quantitative parameters, summarized in the table below.

ParameterThis compoundXylitolSucrose (for reference)
Caloric Value (kcal/g) ~0.2 - 0.3[4][11][12]~2.4[4][11]4
Glycemic Index (GI) 0[7][13]7 - 13[4][13]65
Relative Sweetness (Sucrose = 100%) 60 - 80%[4][5]100%[4]100%
Absorption in Small Intestine ~90%[1]~50% or less[8][9]~100%
Primary Excretion Route Urine (unchanged)[1][3]Feces (unabsorbed portion)[10]Metabolized
Gastrointestinal Tolerance Generally well-tolerated; high doses (>50g) may cause nausea and borborygmi.[2][9]Can cause gas, bloating, and diarrhea at lower doses than this compound.[2][9][11]N/A

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the metabolic effects of this compound and xylitol.

Protocol 1: Quantification of Plasma this compound and Xylitol using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the simultaneous quantification of polyols in human plasma, adapted from established techniques.[1][14]

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., deuterium-labeled myo-inositol).
  • Deproteinize the sample by adding 400 µL of ice-cold acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried residue, add 50 µL of pyridine (B92270) and 50 µL of acetic anhydride.
  • Incubate at 60°C for 1 hour to form acetate (B1210297) derivatives of the polyols.
  • Evaporate the reagents under nitrogen and reconstitute the sample in 100 µL of ethyl acetate.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Oven Program: Start at 150°C, hold for 1 minute, ramp to 250°C at 10°C/min, then ramp to 300°C at 20°C/min, and hold for 5 minutes.
  • Injector: Splitless mode at 280°C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for this compound and xylitol derivatives.

4. Quantification:

  • Generate a standard curve using known concentrations of this compound and xylitol subjected to the same sample preparation and derivatization process.
  • Calculate the concentration of each polyol in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 2: Human Oral Glucose Tolerance Test (OGTT) for Glycemic and Insulinemic Response

This protocol describes a standard method to assess the impact of this compound and xylitol on blood glucose and insulin levels.[15]

1. Participant Selection and Preparation:

  • Recruit healthy, non-diabetic subjects.
  • Instruct participants to fast for at least 10 hours overnight prior to the test.

2. Experimental Procedure:

  • On separate occasions (with a washout period of at least one week), provide each participant with a test beverage containing either:
  • A) 50g glucose (control)
  • B) 50g this compound
  • C) 50g xylitol
  • Dissolve each substance in 250 mL of water.
  • Collect a baseline blood sample (t=0) before consumption of the beverage.
  • Instruct participants to consume the beverage within 5 minutes.
  • Collect subsequent blood samples at 15, 30, 45, 60, 90, and 120 minutes post-ingestion.

3. Sample Analysis:

  • Collect blood in appropriate tubes for glucose and insulin analysis (e.g., fluoride-oxalate for glucose, EDTA for insulin).
  • Measure plasma glucose concentrations using a glucose oxidase method.
  • Measure serum or plasma insulin concentrations using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

4. Data Analysis:

  • Plot the mean plasma glucose and insulin concentrations at each time point for each test beverage.
  • Calculate the incremental Area Under the Curve (iAUC) for both glucose and insulin responses for each participant and each test condition.
  • Use appropriate statistical tests (e.g., repeated measures ANOVA) to compare the glycemic and insulinemic responses between the different sweeteners and the glucose control.

Visualizing the Pathways and Processes

To further elucidate the metabolic distinctions and experimental approaches, the following diagrams are provided.

Erythritol_Metabolism This compound Metabolic Pathway Ingestion Ingested this compound SmallIntestine Small Intestine Ingestion->SmallIntestine ~100% Bloodstream Bloodstream SmallIntestine->Bloodstream ~90% Absorption LargeIntestine Large Intestine SmallIntestine->LargeIntestine ~10% Unabsorbed Kidneys Kidneys Bloodstream->Kidneys MinorMetabolism Minor Oxidation Bloodstream->MinorMetabolism Urine Urine (Excreted Unchanged) Kidneys->Urine Erythronate Erythronate MinorMetabolism->Erythronate Feces Feces (Minimal Excretion) LargeIntestine->Feces Xylitol_Metabolism Xylitol Metabolic Pathway Ingestion Ingested Xylitol SmallIntestine Small Intestine Ingestion->SmallIntestine Liver Liver SmallIntestine->Liver ~50% Absorption LargeIntestine Large Intestine SmallIntestine->LargeIntestine ~50% Unabsorbed PPP Pentose Phosphate Pathway Liver->PPP Energy Energy & Intermediates PPP->Energy GutMicrobiota Gut Microbiota Fermentation LargeIntestine->GutMicrobiota SCFAs Short-Chain Fatty Acids GutMicrobiota->SCFAs Experimental_Workflow Experimental Workflow: OGTT cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Analysis cluster_3 Data Interpretation ParticipantRecruitment Participant Recruitment & Screening InformedConsent Informed Consent ParticipantRecruitment->InformedConsent OvernightFast 10-hour Overnight Fast InformedConsent->OvernightFast BaselineSample Baseline Blood Sample (t=0) OvernightFast->BaselineSample BeverageIngestion Ingestion of Test Beverage (Glucose, this compound, or Xylitol) BaselineSample->BeverageIngestion TimedSamples Timed Blood Sampling (15, 30, 45, 60, 90, 120 min) BeverageIngestion->TimedSamples SampleProcessing Plasma/Serum Separation TimedSamples->SampleProcessing GlucoseAnalysis Glucose Measurement (Glucose Oxidase) SampleProcessing->GlucoseAnalysis InsulinAnalysis Insulin Measurement (ELISA/RIA) SampleProcessing->InsulinAnalysis DataPlotting Plotting Concentration vs. Time GlucoseAnalysis->DataPlotting InsulinAnalysis->DataPlotting iAUC_Calculation iAUC Calculation DataPlotting->iAUC_Calculation StatisticalAnalysis Statistical Comparison iAUC_Calculation->StatisticalAnalysis

References

Erythritol vs. Sorbitol: A Comparative Analysis for Food Scientists and Developers

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance, metabolic fate, and application of two leading sugar substitutes, supported by experimental data.

In the ever-evolving landscape of food science and product development, the demand for sugar substitutes that deliver on taste, functionality, and health benefits is paramount. Among the most utilized polyols are erythritol (B158007) and sorbitol, both offering unique properties that make them suitable for a wide range of food applications. This guide provides a comprehensive comparative analysis of these two sugar alcohols, presenting key data in a structured format, detailing experimental methodologies, and visualizing metabolic pathways to aid researchers, scientists, and drug development professionals in making informed formulation decisions.

At a Glance: Key Performance Indicators

PropertyThis compoundSorbitolSucrose (B13894) (for reference)
Relative Sweetness 60-70%[1][2][3][4]50-60%[1][2]100%
Caloric Value (kcal/g) 0.2[1][4][5][6]2.6[1][2][6]4.0[6]
Glycemic Index ~0[1][5]~9[1]60-65
Molecular Weight ( g/mol ) 122.12182.17342.30
Melting Point (°C) 122[1]95-101[1]186
Heat of Solution (J/g) -180[1]-111[1]-
Digestive Tolerance High[1][3][7]Lower, can cause gastrointestinal discomfort in high doses[5][8]High

Deep Dive: Physicochemical and Functional Properties

This compound and sorbitol, while both classified as sugar alcohols, exhibit distinct physicochemical characteristics that influence their application in food products.

This compound is a four-carbon polyol that is increasingly popular due to its very low caloric value and zero glycemic index.[1][5] It is produced through the fermentation of glucose.[5] One of its most notable sensory characteristics is a significant cooling effect in the mouth, a result of its high negative heat of solution.[1][8] This property can be advantageous in products like chewing gum, mints, and some beverages, but may be undesirable in others. This compound is also non-hygroscopic, meaning it does not attract moisture, which can contribute to the crispiness of baked goods. However, its lower solubility compared to sucrose and tendency to crystallize can present challenges in some formulations.[9][10]

Sorbitol , a six-carbon polyol, is naturally found in various fruits and is commercially produced by the hydrogenation of glucose.[5][8] It is about 60% as sweet as sucrose and has a lower caloric content of 2.6 kcal/g.[1][2][6] Unlike this compound, sorbitol is a humectant, meaning it attracts and retains moisture. This property makes it valuable in preventing dryness and extending the shelf life of products like baked goods, confections, and jams.[11][12][13] Sorbitol also functions as a bulking agent, providing texture and volume in sugar-free formulations.[11] However, its consumption in large quantities can lead to gastrointestinal issues such as bloating and a laxative effect.[5][8]

Metabolic Fate and Physiological Effects

The metabolic pathways of this compound and sorbitol differ significantly, which accounts for their distinct caloric and glycemic profiles.

This compound Metabolism

This compound is unique among polyols in that it is readily absorbed in the small intestine and largely excreted unchanged in the urine.[3][14] This minimal metabolism is the reason for its near-zero caloric value and lack of impact on blood glucose and insulin (B600854) levels.[4][5][7] Endogenously, this compound can be synthesized from glucose via the pentose (B10789219) phosphate (B84403) pathway.[15][16][17][18]

Erythritol_Metabolism cluster_ingestion Ingested this compound Glucose Glucose Pentose_Phosphate_Pathway Pentose Phosphate Pathway Glucose->Pentose_Phosphate_Pathway Endogenous Synthesis Erythrose_4_Phosphate Erythrose-4-Phosphate Pentose_Phosphate_Pathway->Erythrose_4_Phosphate Erythrose Erythrose Erythrose_4_Phosphate->Erythrose This compound This compound Erythrose->this compound Reduction Small_Intestine Small Intestine (Absorption) Bloodstream Bloodstream Small_Intestine->Bloodstream ~90% Kidneys Kidneys Bloodstream->Kidneys Urine Urine (Excretion) Kidneys->Urine Erythritol_Ingested This compound Erythritol_Ingested->Small_Intestine

Metabolic pathway of ingested and endogenously synthesized this compound.
Sorbitol Metabolism

Sorbitol is metabolized in the body through the polyol pathway.[19][20][21][22][23] It is slowly and incompletely absorbed in the small intestine. The absorbed portion is primarily converted to fructose (B13574) in the liver. The unabsorbed portion proceeds to the large intestine, where it is fermented by gut bacteria, which can lead to the aforementioned gastrointestinal side effects.[14]

Sorbitol_Metabolism cluster_ingestion Ingested Sorbitol Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ Aldose Reductase Aldose_Reductase Aldose Reductase Fructose Fructose Sorbitol->Fructose NAD+ -> NADH Sorbitol Dehydrogenase Sorbitol_Dehydrogenase Sorbitol Dehydrogenase Sorbitol_Ingested Sorbitol Small_Intestine Small Intestine (Slow/Incomplete Absorption) Sorbitol_Ingested->Small_Intestine Liver Liver Small_Intestine->Liver Absorbed Portion Large_Intestine Large Intestine Small_Intestine->Large_Intestine Unabsorbed Portion Liver->Fructose Metabolism Fermentation Fermentation by Gut Microbiota Large_Intestine->Fermentation

Metabolic pathway of ingested and endogenously synthesized sorbitol.

Experimental Protocols

Determination of Sweetness Index

The relative sweetness of sugar substitutes is determined through sensory evaluation by trained panelists.

Protocol:

  • Panelist Training: A panel of trained individuals is familiarized with different sweetness intensities using reference solutions of sucrose at varying concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v).

  • Sample Preparation: Solutions of the test sweeteners (this compound and sorbitol) are prepared at various concentrations.

  • Sensory Evaluation: Panelists are presented with the test solutions in a randomized order and asked to rate the sweetness intensity on a labeled magnitude scale, anchored with the sucrose reference solutions.

  • Data Analysis: The concentration of the test sweetener that provides the same perceived sweetness as a specific concentration of sucrose is determined. The relative sweetness is then calculated as the ratio of the sucrose concentration to the test sweetener concentration.

Glycemic Index (GI) Testing

The glycemic index is a measure of how a carbohydrate-containing food raises blood glucose levels.

Protocol:

  • Subject Recruitment: A group of healthy human subjects (typically 10 or more) is recruited.[24]

  • Fasting: Subjects fast overnight (10-12 hours) before the test.[24]

  • Baseline Blood Sample: A baseline blood sample is taken to measure fasting blood glucose levels.[24]

  • Test Food Consumption: Subjects consume a portion of the test food (containing a standardized amount of available carbohydrate, e.g., 50g) within a set time frame.

  • Post-Consumption Blood Sampling: Blood samples are taken at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after consumption.[24]

  • Reference Food Testing: On a separate day, the same procedure is repeated with a reference food (glucose or white bread), which has a GI of 100.[24]

  • Data Analysis: The incremental area under the curve (iAUC) for the blood glucose response is calculated for both the test food and the reference food. The GI of the test food is calculated as: (iAUC of test food / iAUC of reference food) x 100.[25]

GI_Testing_Workflow Start Start Recruit_Subjects Recruit Healthy Subjects Start->Recruit_Subjects Overnight_Fast Overnight Fast (10-12h) Recruit_Subjects->Overnight_Fast Baseline_Blood_Sample Baseline Blood Sample Overnight_Fast->Baseline_Blood_Sample Consume_Test_Food Consume Test Food (50g available carbs) Baseline_Blood_Sample->Consume_Test_Food Consume_Reference_Food Consume Reference Food (Glucose/White Bread) Baseline_Blood_Sample->Consume_Reference_Food Separate Day Post_Blood_Samples Post-Consumption Blood Samples (at intervals over 2h) Consume_Test_Food->Post_Blood_Samples Calculate_iAUC_Test Calculate iAUC for Test Food Post_Blood_Samples->Calculate_iAUC_Test Calculate_GI Calculate Glycemic Index (iAUC_test / iAUC_ref) * 100 Calculate_iAUC_Test->Calculate_GI Post_Blood_Samples_Ref Post-Consumption Blood Samples (at intervals over 2h) Consume_Reference_Food->Post_Blood_Samples_Ref Calculate_iAUC_Ref Calculate iAUC for Reference Food Post_Blood_Samples_Ref->Calculate_iAUC_Ref Calculate_iAUC_Ref->Calculate_GI End End Calculate_GI->End

Experimental workflow for determining the Glycemic Index (GI) of a food product.

Impact on Food Product Quality

Sensory Attributes

This compound's clean, sweet taste is often considered closer to sucrose than some other polyols, with no significant aftertaste.[3] However, its cooling effect can be a defining characteristic. Sorbitol also provides a clean sweetness but can have a slightly different mouthfeel due to its humectant properties.

Shelf-Life

Sorbitol's ability to retain moisture makes it an effective agent for extending the shelf life of many food products by preventing them from drying out.[12][13] this compound, being non-hygroscopic, does not provide this benefit but can be advantageous in products where moisture control is critical to maintaining texture, such as in hard candies and some baked goods.[9] Both this compound and sorbitol can help to lower water activity, which can inhibit microbial growth and contribute to a longer shelf life.[9]

Conclusion

Both this compound and sorbitol offer valuable properties as sugar substitutes in food formulations. The choice between them depends heavily on the specific application and desired product characteristics.

  • This compound is an excellent choice for products targeting the health-conscious consumer, particularly those seeking very low-calorie and low-glycemic options. Its cooling effect and non-hygroscopic nature are key considerations for formulators.

  • Sorbitol remains a versatile and cost-effective option, particularly valued for its humectant properties that contribute to moisture retention and extended shelf life. Its potential for gastrointestinal side effects at higher consumption levels should be taken into account during product development.

By understanding the distinct physicochemical properties, metabolic fates, and functional impacts of this compound and sorbitol, food scientists and developers can effectively leverage these sugar alcohols to create innovative and appealing reduced-sugar products.

References

Erythritol's In Vivo Performance: A Comparative Guide to its Non-Glycemic and Non-Insulinemic Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo non-glycemic and non-insulinemic response of erythritol (B158007) against other common sugar alternatives. The information is supported by experimental data from human clinical trials to assist researchers and professionals in drug development and formulation in making informed decisions.

Executive Summary

This compound, a naturally occurring sugar alcohol, has demonstrated a unique metabolic profile in numerous in vivo human studies. It is minimally metabolized, and consequently, does not significantly impact blood glucose or insulin (B600854) levels, making it a favorable excipient or sugar substitute in formulations intended for individuals with metabolic conditions. This guide presents a comparative analysis of this compound against other sweeteners, details the experimental protocols used to validate these findings, and illustrates the key signaling pathways involved.

Comparative Analysis of Glycemic and Insulinemic Responses

The following tables summarize the quantitative data from in vivo human studies, comparing the glycemic and insulinemic responses to this compound and other alternative sweeteners.

Table 1: Glycemic and Insulinemic Index of Various Sweeteners

SweetenerGlycemic Index (GI)Insulinemic Index (II)
Glucose (Reference)100100
This compound 0 2
Xylitol1311
Sorbitol911
Sucralose (B1001)0-

Data sourced from multiple studies. The insulinemic index for sucralose is not consistently reported in a comparable format.

Table 2: Comparative In Vivo Human Study of this compound and Sucralose

A randomized, crossover trial in 20 healthy volunteers investigated the acute effects of equisweet oral preloads of 50g this compound, 33.5g sucrose (B13894), and 0.0558g sucralose on plasma glucose and insulin levels.[1]

Preload (Equisweet)Peak Plasma Glucose Change (mmol/L)Peak Plasma Insulin Change (mU/L)
This compound (50g) No significant change No significant change
Sucrose (33.5g)Significant increaseSignificant increase
Sucralose (0.0558g)No significant changeNo significant change
Water (Control)No significant changeNo significant change

These findings highlight that neither this compound nor sucralose induced a significant increase in plasma glucose or insulin concentrations compared to the sucrose preload.[1]

Experimental Protocols

The validation of the non-glycemic and non-insulinemic properties of this compound relies on robust clinical trial methodologies. A typical experimental protocol for an oral sweetener tolerance test is detailed below.

Objective: To assess the postprandial glycemic and insulinemic response to an oral dose of a test sweetener compared to a reference (e.g., glucose) and a placebo (e.g., water).

Study Design: A randomized, double-blind, placebo-controlled, crossover study is a robust design for this purpose. Each participant serves as their own control, reducing inter-individual variability.

Participants: Healthy adult volunteers are recruited. Exclusion criteria typically include a history of diabetes, impaired glucose tolerance, gastrointestinal diseases, and regular use of non-nutritive sweeteners.

Procedure:

  • Participant Preparation: Participants are instructed to fast for at least 10-12 hours overnight before each test day. They should also refrain from strenuous physical activity and alcohol for 24 hours prior to the study.

  • Baseline Measurements: Upon arrival at the clinical research facility, a baseline blood sample is collected via an indwelling intravenous catheter.

  • Test Substance Administration: Participants consume a standardized dose of the test sweetener (e.g., 50g of this compound) dissolved in a fixed volume of water (e.g., 300 mL) within a short timeframe (e.g., 5 minutes). In subsequent visits, they will consume the reference substance (e.g., 75g of glucose) or the placebo in the same volume of water. The order of the test substances is randomized.

  • Post-Ingestion Blood Sampling: Blood samples are collected at regular intervals after the ingestion of the test drink. A typical sampling schedule would be at 15, 30, 45, 60, 90, and 120 minutes post-ingestion.

  • Blood Sample Processing and Analysis:

    • Collection: Blood samples for glucose and insulin analysis are collected in appropriate tubes (e.g., sodium fluoride/potassium oxalate (B1200264) tubes for glucose to inhibit glycolysis, and serum separator tubes for insulin).

    • Processing: Samples are centrifuged to separate plasma or serum.

    • Analysis: Plasma glucose is typically measured using a glucose oxidase or hexokinase enzymatic assay. Serum insulin is measured using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

Data Analysis: Key parameters for comparison include:

  • Fasting glucose and insulin concentrations.

  • Peak glucose and insulin concentrations after the test drink.

  • Time to peak for both glucose and insulin.

  • Area under the curve (AUC) for glucose and insulin, calculated using the trapezoidal rule.

Signaling Pathways and Mechanisms of Action

The lack of a glycemic and insulinemic response to this compound is primarily due to its unique metabolic fate. The following diagrams illustrate the relevant biological pathways.

Metabolic Pathway of this compound

This compound is rapidly absorbed in the small intestine and enters the bloodstream. However, it is not metabolized by human enzymes and is excreted unchanged in the urine.[2] This prevents it from entering the glycolytic pathway and influencing blood glucose levels.

Erythritol_Metabolism Ingestion Oral Ingestion of this compound Stomach Stomach Ingestion->Stomach Small_Intestine Small Intestine (Rapid Absorption) Stomach->Small_Intestine Bloodstream Bloodstream Small_Intestine->Bloodstream ~90% Colon Colon (Minimal amount) Small_Intestine->Colon ~10% Kidneys Kidneys (Filtration) Bloodstream->Kidneys Urine Urine (Excretion) Kidneys->Urine Excreted Unchanged

Caption: Metabolic pathway of this compound in the human body.

Insulin Secretion Signaling Pathway

Insulin is secreted by pancreatic β-cells in response to elevated blood glucose. Some sweeteners can indirectly influence insulin secretion by interacting with sweet taste receptors in the gut, triggering the release of incretin (B1656795) hormones like GLP-1 and GIP. These hormones then act on pancreatic β-cells to potentiate glucose-stimulated insulin secretion.

Insulin_Secretion cluster_gut Gut Lumen cluster_pancreas Pancreatic β-cell Sweeteners Sweeteners (e.g., Glucose) T1R2_T1R3 T1R2/T1R3 Receptor (Enteroendocrine Cells) Sweeteners->T1R2_T1R3 GLP1_GIP Incretin Release (GLP-1, GIP) T1R2_T1R3->GLP1_GIP Stimulates GLP1R GLP-1 Receptor GLP1_GIP->GLP1R GLP-1 GIPR GIP Receptor GLP1_GIP->GIPR GIP AC Adenylate Cyclase GLP1R->AC GIPR->AC cAMP cAMP AC->cAMP PKA_Epac2 PKA / Epac2 cAMP->PKA_Epac2 Insulin_Vesicles Insulin Vesicles PKA_Epac2->Insulin_Vesicles Potentiates Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Incretin-mediated insulin secretion pathway.

Experimental Workflow Comparison

The following diagram outlines a typical workflow for a clinical trial comparing the glycemic response to different sweeteners.

Experimental_Workflow cluster_visits Study Visits (Washout period between each) Recruitment Participant Recruitment (Healthy Volunteers) Screening Screening & Consent Recruitment->Screening Randomization Randomization (Crossover Design) Screening->Randomization Visit1 Visit 1: Consume Sweetener A Randomization->Visit1 Visit2 Visit 2: Consume Sweetener B Randomization->Visit2 Visit3 Visit 3: Consume Placebo Randomization->Visit3 Fasting Overnight Fast Visit1->Fasting Visit2->Fasting Visit3->Fasting Baseline_Sample Baseline Blood Sample Fasting->Baseline_Sample Ingestion Sweetener Ingestion Baseline_Sample->Ingestion Post_Samples Serial Blood Sampling (e.g., 0-120 min) Ingestion->Post_Samples Analysis Blood Glucose & Insulin Analysis Post_Samples->Analysis Data_Analysis Statistical Analysis (AUC, Peak Values) Analysis->Data_Analysis

Caption: Comparative experimental workflow for sweetener trials.

Conclusion

References

A Comparative Analysis of Erythritol and Stevia on Postprandial Blood Glucose Levels: An In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of two popular non-nutritive sweeteners, erythritol (B158007) and stevia, on postprandial blood glucose levels. The information presented is collated from various scientific studies to offer a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of metabolic pathways and experimental designs.

Executive Summary

Both this compound and stevia are widely recognized for their minimal impact on postprandial blood glucose and insulin (B600854) levels, making them suitable sugar substitutes for individuals, including those with glucose intolerance or diabetes.[1][2] In direct comparative studies, neither sweetener has been shown to significantly alter glucose homeostasis.[2][3][4] While both are considered non-caloric, their interactions with gut hormone secretion present subtle differences that are of interest for ongoing metabolic research. This compound and steviol (B1681142) glycosides (the sweet compounds in stevia) appear to stimulate the release of certain incretin (B1656795) hormones, which play a role in glucose regulation and satiety.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data from a comparative in vivo study on individuals with glucose intolerance.

ParameterThis compoundRebaudioside A (Stevia)P-value
Change in Fructosamine (µmol/L) -2.32 ± 19.570.00 ± 19.570.366
Fasting Plasma Glucose (mg/dL) 101.32 ± 9.20102.56 ± 10.72>0.05
2-hour Plasma Glucose (mg/dL) 141.92 ± 42.22154.92 ± 54.53>0.05
Insulin (IU/mL) 7.20 ± 5.127.56 ± 4.29>0.05
C-peptide (ng/mL) 2.73 ± 1.312.92 ± 1.61>0.05

Data adapted from a 2-week study on subjects with glucose intolerance.[2][3][4][7]

In another study, stevia preloads were found to significantly reduce postprandial glucose levels compared to sucrose (B13894) preloads.[8] Similarly, this compound has been shown to not affect plasma glucose or insulin levels.[6] One study noted that this compound might cause a very small, transient increase in blood glucose (2-4 mg/dL) when consumed with a mixed meal, while stevia generally has no measurable effect.[9]

Experimental Protocols

The following is a generalized experimental protocol for an in vivo crossover trial designed to compare the effects of this compound and stevia on postprandial blood glucose.

1. Study Design: A randomized, controlled, crossover trial is a common design.[10][11][12] This involves participants consuming each of the different test substances (e.g., a beverage with this compound, a beverage with stevia, a placebo, and a positive control like glucose or sucrose) on separate occasions, with a washout period in between.

2. Participant Recruitment: Participants are typically recruited based on specific criteria, such as healthy adults, individuals with obesity, or those with glucose intolerance.[6][8] Exclusion criteria often include overt diabetes or the use of medications that could affect glucose metabolism.[4]

3. Test Substances (Preloads): Standardized preloads are administered after an overnight fast.[10][11][12] For example, participants might receive 300 ml of water containing 75g of this compound, or a dose of stevia extract, with a placebo group receiving only water.[6]

4. Blood Sampling and Analysis: Blood samples are collected at baseline (fasting) and at regular intervals post-ingestion (e.g., every 30 minutes for 2 hours).[10][11][12] These samples are then analyzed for plasma glucose, insulin, and potentially other metabolic markers like C-peptide and incretin hormones (GLP-1, CCK).[2][6]

5. Subjective Satiety Assessment: Visual Analogue Scales (VAS) can be used to assess subjective feelings of hunger, fullness, and desire to eat at various time points.[10][11][12]

6. Data Analysis: The incremental Area Under the Curve (iAUC) for glucose and insulin responses is often calculated to compare the effects of the different test substances.[13] Statistical tests are then used to determine if there are significant differences between the conditions.

Visualizations

Experimental Workflow

G cluster_0 Preparation Phase cluster_1 Intervention Phase (Crossover Design) cluster_2 Test Day 1 cluster_3 Test Day 2 cluster_4 Data Analysis Phase participant_recruitment Participant Recruitment (e.g., Healthy, Glucose Intolerant) informed_consent Informed Consent participant_recruitment->informed_consent baseline_measurements Baseline Measurements (Weight, Height, Fasting Glucose) informed_consent->baseline_measurements randomization Randomization to Sequence fasting Overnight Fast randomization->fasting washout Washout Period fasting2 Overnight Fast washout->fasting2 preload1 Administer Preload 1 (e.g., this compound) fasting->preload1 blood_sampling1 Serial Blood Sampling (0, 30, 60, 90, 120 min) preload1->blood_sampling1 blood_sampling1->washout preload2 Administer Preload 2 (e.g., Stevia) fasting2->preload2 blood_sampling2 Serial Blood Sampling (0, 30, 60, 90, 120 min) preload2->blood_sampling2 biochemical_analysis Biochemical Analysis (Glucose, Insulin, GLP-1) blood_sampling2->biochemical_analysis statistical_analysis Statistical Analysis (e.g., AUC Calculation) biochemical_analysis->statistical_analysis results Results & Conclusion statistical_analysis->results G cluster_this compound This compound Pathway cluster_stevia Stevia Pathway This compound This compound Ingestion l_cells_e Intestinal L-cells This compound->l_cells_e Stimulates glp1_e GLP-1 Release l_cells_e->glp1_e cck_e CCK Release l_cells_e->cck_e pancreas_e Pancreas glp1_e->pancreas_e Acts on stomach_e Stomach glp1_e->stomach_e Acts on cck_e->stomach_e Acts on insulin_e Enhanced Insulin Secretion pancreas_e->insulin_e ge_e Slowed Gastric Emptying stomach_e->ge_e stevia Stevia (Reb A) Ingestion enteroendocrine Enteroendocrine Cells stevia->enteroendocrine Stimulates via bitter_receptors Bitter Taste Receptors (e.g., TAS2R4) enteroendocrine->bitter_receptors trpm5 TRPM5 Channel enteroendocrine->trpm5 glp1_s GLP-1 Release bitter_receptors->glp1_s trpm5->glp1_s pancreas_s Pancreas glp1_s->pancreas_s Acts on insulin_s Potentiates Insulin Release pancreas_s->insulin_s

References

Erythritol's Superiority in Dental Caries Prevention Compared to Other Polyols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dental caries remains a prevalent global health issue, and the search for effective preventative agents is ongoing. Polyols, or sugar alcohols, have long been recognized for their non-cariogenic properties, serving as sugar substitutes in various products. Among them, erythritol (B158007), a four-carbon polyol, has garnered significant attention for its potential to not only be non-cariogenic but also actively anti-cariogenic. This guide provides an objective comparison of this compound's efficacy in preventing dental caries versus other commonly used polyols like xylitol (B92547) and sorbitol, supported by experimental data and detailed methodologies.

Comparative Efficacy of Polyols on Oral Health Parameters

Clinical and in-vitro studies have demonstrated this compound's superior or comparable efficacy in reducing key indicators of dental caries risk when compared to xylitol and sorbitol.

Effect on Dental Plaque

This compound has been shown to be more effective in reducing dental plaque mass than both xylitol and sorbitol. A three-year clinical trial involving schoolchildren found that daily consumption of this compound-containing candies was associated with a significant reduction in dental plaque weight from baseline, a phenomenon not observed in the xylitol and sorbitol groups.

Impact on Streptococcus mutans

Streptococcus mutans is a primary etiological agent of dental caries. This compound exhibits a potent inhibitory effect on the growth and metabolism of this bacterium. In-vitro studies have shown that this compound can significantly reduce the growth of S. mutans, with some studies indicating a stronger effect than xylitol at higher concentrations.[1] Furthermore, long-term consumption of this compound has been linked to significantly lower counts of salivary and plaque S. mutans compared to xylitol and sorbitol.

Reduction in Dental Caries Incidence

The most critical measure of an anti-caries agent is its ability to prevent the formation of new carious lesions. A landmark three-year, double-blind, randomized controlled clinical trial demonstrated that children consuming this compound had a significantly lower incidence of dentin caries and a longer time to the development of new caries lesions compared to those consuming xylitol or sorbitol.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from key comparative studies on the effects of this compound, xylitol, and sorbitol on various oral health parameters.

Table 1: Effect of Polyols on Dental Plaque Weight

PolyolStudy DurationDaily DosageChange in Plaque WeightReference
This compound 3 years7.5 gSignificant reduction from baseline (p<0.05)Runnel et al., 2013
Xylitol 3 years7.5 gNo significant changeRunnel et al., 2013
Sorbitol 3 years7.5 gNo significant changeRunnel et al., 2013

Table 2: Comparative Effects on Streptococcus mutans Levels

PolyolStudy TypeConcentration/DosageEffect on S. mutansReference
This compound In-vitro8%, 12%, 16%Stronger inhibition of growth and acid production than xylitol[1]
Xylitol In-vitro8%, 12%, 16%Weaker inhibition of growth and acid production than this compound[1]
This compound Clinical Trial (3 years)7.5 g/day Significantly lower salivary and plaque counts vs. other groups (p<0.05)Runnel et al., 2013
Xylitol Clinical Trial (3 years)7.5 g/day Lower counts than sorbitol, but higher than this compoundRunnel et al., 2013
Sorbitol Clinical Trial (3 years)7.5 g/day Highest S. mutans counts among the three groupsRunnel et al., 2013

Table 3: Impact on Dental Caries Development (3-Year Clinical Trial)

Polyol GroupMean Increase in Dentin Caries Surfaces (D4-6S)Time to Caries DevelopmentReference
This compound Lowest increaseSignificantly longer than other groupsHonkala et al., 2014[2]
Xylitol Higher than this compoundShorter than this compoundHonkala et al., 2014[2]
Sorbitol (Control) Highest increaseShortest timeHonkala et al., 2014[2]

Experimental Protocols

Three-Year Randomized Controlled Clinical Trial (Honkala et al., 2014; Runnel et al., 2013)
  • Study Design: A double-blind, randomized, controlled prospective clinical trial.

  • Participants: 485 primary school children, aged 7-8 years at baseline.

  • Intervention: Participants were randomly assigned to one of three groups and consumed polyol-containing candies on school days for three years. The daily polyol intake was approximately 7.5 grams, divided into three doses.

    • Group 1: this compound candies

    • Group 2: Xylitol candies

    • Group 3: Sorbitol candies (control)

  • Clinical Examinations: Dental caries was assessed at baseline and at 12, 24, and 36 months using the International Caries Detection and Assessment System (ICDAS) by four calibrated examiners.

  • Microbiological and Plaque Analysis: Samples of whole-mouth saliva and dental plaque were collected annually. Plaque weight was determined, and levels of organic acids were analyzed. Salivary and plaque levels of S. mutans were quantified using culture-based methods.

In-vitro Inhibition of Streptococcus mutans (Contrasting study of this compound and xylitol)
  • Bacterial Strain: Streptococcus mutans.

  • Culture Conditions: S. mutans was incubated anaerobically in culture media containing various concentrations of this compound or xylitol (0.5%, 1%, 2%, 4%, 8%, 12%, 16%).

  • Outcome Measures:

    • Growth: The optical density (A value) of the culture medium was measured at multiple time points over 24 hours to assess bacterial growth.

    • Acid Production: The pH of the culture medium was measured at the same time points to determine the extent of acidogenesis.

  • Statistical Analysis: Profile plots were generated using SPSS to compare the effects of the different polyol concentrations over time.[1]

Mechanisms of Action: Signaling Pathways and Metabolic Interference

The anti-cariogenic effects of polyols are attributed to their inability to be readily metabolized by oral bacteria, particularly S. mutans, thereby not contributing to acid production. However, this compound and xylitol exhibit additional inhibitory mechanisms.

Polyol_Metabolism_Inhibition cluster_extracellular Extracellular Space cluster_cell_membrane S. mutans Cell Membrane cluster_intracellular Intracellular Space Sucrose Sucrose PTS Phosphotransferase System (PTS) Sucrose->PTS Transport & Phosphorylation This compound This compound Passive_Diffusion Passive Diffusion This compound->Passive_Diffusion Xylitol Xylitol Xylitol->PTS Transport & Phosphorylation Sorbitol Sorbitol Sorbitol->PTS Transport & Phosphorylation Sucrose_Metabolism Glycolysis & Acid Production PTS->Sucrose_Metabolism Xylitol-P Xylitol-5-Phosphate (Toxic) PTS->Xylitol-P Sorbitol-6-P Sorbitol-6-Phosphate PTS->Sorbitol-6-P Erythritol_Metabolite This compound Passive_Diffusion->Erythritol_Metabolite Inhibition Inhibition of Glycolytic Enzymes Erythritol_Metabolite->Inhibition Interferes with enzymatic pathways Gene_Inhibition Inhibition of gtf, ftf gene expression Erythritol_Metabolite->Gene_Inhibition Xylitol-P->Inhibition Energy_Depletion Energy Depletion (Futile Cycle) Xylitol-P->Energy_Depletion Slow_Metabolism Slow Metabolism to Acid Sorbitol-6-P->Slow_Metabolism

Caption: Proposed mechanisms of polyol action on Streptococcus mutans.

This compound appears to exert its effects through multiple pathways. It can be taken up by S. mutans and is thought to interfere with various enzymatic pathways involved in bacterial growth.[3] Additionally, this compound has been shown to inhibit the expression of glucosyltransferase (gtf) and fructosyltransferase (ftf) genes, which are crucial for the synthesis of extracellular polysaccharides that form the dental plaque matrix.[4]

Xylitol is transported into S. mutans via the fructose (B13574) phosphotransferase system (PTS) and is phosphorylated to xylitol-5-phosphate.[5][6] This compound cannot be further metabolized and its accumulation is toxic to the cell. The dephosphorylation of xylitol-5-phosphate creates a "futile cycle" that depletes the cell's energy reserves.[5]

Sorbitol can be slowly metabolized by S. mutans to produce acid, albeit at a much lower rate than sucrose, rendering it the least effective of the three polyols in caries prevention.

Experimental_Workflow cluster_recruitment Participant Recruitment & Baseline cluster_intervention 3-Year Intervention cluster_followup Annual Follow-up cluster_analysis Data Analysis Recruitment 485 School Children (Aged 7-8) Baseline_Exam Baseline Dental Exam (ICDAS) Plaque & Saliva Collection Recruitment->Baseline_Exam Randomization Randomization Baseline_Exam->Randomization Erythritol_Group This compound Candies (7.5g/day) Randomization->Erythritol_Group Xylitol_Group Xylitol Candies (7.5g/day) Randomization->Xylitol_Group Sorbitol_Group Sorbitol Candies (7.5g/day) Randomization->Sorbitol_Group Follow_Up_12 12-Month Follow-up (Dental Exam, Plaque, Saliva) Erythritol_Group->Follow_Up_12 Xylitol_Group->Follow_Up_12 Sorbitol_Group->Follow_Up_12 Follow_Up_24 24-Month Follow-up (Dental Exam, Plaque, Saliva) Follow_Up_12->Follow_Up_24 Follow_Up_36 36-Month Follow-up (Dental Exam, Plaque, Saliva) Follow_Up_24->Follow_Up_36 Caries_Analysis Caries Incidence (ICDAS Scores) Follow_Up_36->Caries_Analysis Plaque_Analysis Plaque Weight & Organic Acids Follow_Up_36->Plaque_Analysis Microbiology_Analysis S. mutans Counts (CFU/ml) Follow_Up_36->Microbiology_Analysis

Caption: Workflow of the 3-year clinical trial on polyols and dental caries.

Conclusion

The available evidence strongly suggests that this compound is a more effective agent in preventing dental caries than xylitol and sorbitol. Its superiority is demonstrated through a greater reduction in dental plaque, more potent inhibition of Streptococcus mutans, and a more pronounced decrease in the incidence of new carious lesions in long-term clinical trials. The multi-faceted mechanism of action, which includes interference with bacterial metabolic pathways and inhibition of key gene expression, underscores its potential as a valuable ingredient in the development of oral health products and as a sugar substitute for at-risk populations. Further research into the precise molecular targets of this compound within cariogenic bacteria will be beneficial for optimizing its application in dental caries prevention.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Enzymatic Methods for Erythritol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical techniques for the quantification of erythritol (B158007): High-Performance Liquid Chromatography (HPLC) and enzymatic methods. The selection of an appropriate analytical method is critical for accurate and reliable quantification of this compound in various matrices, including food products, beverages, and pharmaceutical formulations. This document outlines the experimental protocols for each method, presents a comparison of their performance characteristics, and provides a visual workflow for the cross-validation process.

Methodology Comparison

The choice between HPLC and enzymatic methods for this compound quantification depends on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation.

  • HPLC is a powerful chromatographic technique that separates, identifies, and quantifies components in a mixture. It is a widely used method for the analysis of sugar alcohols like this compound due to its high resolution and accuracy.[1][2]

  • Enzymatic methods , such as enzyme-linked immunosorbent assays (ELISA), utilize the high specificity of enzymes to detect and quantify target molecules.[3] These methods can be highly sensitive and are often amenable to high-throughput screening.

The following sections provide detailed experimental protocols for a representative HPLC method and an enzymatic (ELISA-based) method for this compound quantification.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a representative method for the quantification of this compound in food samples using HPLC with a refractive index detector (RID).

a. Sample Preparation

  • Weigh a representative portion of the homogenized food sample.

  • Add a known volume of deionized water to the sample.

  • Extract the this compound by vigorous mixing (e.g., vortexing or sonication).

  • Centrifuge the mixture to pellet insoluble materials.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. For samples with complex matrices, a 1,000-fold or greater dilution may be necessary to suppress matrix effects.[4]

b. HPLC Instrumentation and Conditions

  • Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector (RID).

  • Column: An amino group-binding polymer column (e.g., Shodex Asahipak NH2P-50 4E).[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (80:20 v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Room temperature.[4]

  • Injection Volume: 10 µL.

  • Detector: Refractive Index Detector (RID).

c. Calibration and Quantification

  • Prepare a series of standard solutions of this compound in deionized water at known concentrations.

  • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample extracts.

  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Enzymatic Method (Indirect Competitive ELISA)

This protocol describes an indirect competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound.[3]

a. Reagent Preparation

  • Coating Antigen: Prepare an this compound-bovine serum albumin (BSA) conjugate.

  • Primary Antibody: Use affinity-purified this compound-specific polyclonal antibodies.

  • Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).

  • Substrate: A suitable chromogenic substrate for the enzyme (e.g., TMB for HRP).

  • Standard Solutions: Prepare a series of standard solutions of meso-erythritol at known concentrations.

b. ELISA Procedure

  • Coating: Coat the wells of a microtiter plate with the this compound-BSA conjugate (e.g., 100 ng/well) and incubate.

  • Washing: Wash the plate to remove any unbound coating antigen.

  • Blocking: Block the remaining protein-binding sites in the wells with a suitable blocking buffer.

  • Competition: Add the standard solutions or prepared samples to the wells, followed by the addition of the primary anti-erythritol antibody. Incubate to allow competition between the free this compound in the sample/standard and the coated this compound-BSA for binding to the primary antibody.

  • Washing: Wash the plate to remove unbound antibodies and this compound.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to the wells and incubate.

  • Washing: Wash the plate to remove any unbound secondary antibody.

  • Substrate Reaction: Add the chromogenic substrate to the wells and incubate to allow color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.

  • Stopping the Reaction: Stop the reaction by adding a stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

c. Data Analysis

  • Generate a standard curve by plotting the absorbance values against the logarithm of the this compound concentration of the standards.

  • Determine the this compound concentration in the samples by interpolating their absorbance values on the standard curve.

Performance Data Comparison

The following tables summarize the quantitative performance data for the HPLC and enzymatic methods based on available literature. It is important to note that these values can vary depending on the specific instrumentation, reagents, and sample matrix.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC MethodEnzymatic (ELISA) Method
Principle Chromatographic separation based on polarityImmuno-enzymatic reaction
Specificity High, separates this compound from other sugar alcoholsHigh, dependent on antibody specificity
Sample Throughput Lower, sequential analysisHigher, suitable for parallel processing of multiple samples
Instrumentation HPLC system with RIDMicroplate reader
Cost per Sample Generally higher due to instrument maintenance and solvent consumptionCan be lower, especially for high throughput

Table 2: Comparison of Validation Parameters

Validation ParameterHPLC MethodEnzymatic (ELISA) Method
Linearity Range 10-250 µg/mL[5]0.1-100,000 ng/well[3]
Accuracy (Recovery) >90% (CV ≤6.1%) in various food matrices[4]85-105% in watermelon and red wine[3]
Precision (RSD) Typically <5%Typically <10%
Limit of Detection (LOD) 0.1% in confectioneries[5]Not explicitly stated, but the linear range suggests high sensitivity
Limit of Quantification (LOQ) Not explicitly stated in the specific study, but generally in the low µg/mL rangeNot explicitly stated in the specific study

Cross-Validation Workflow

Cross-validation is a critical step to ensure that two different analytical methods provide comparable results. The following diagram illustrates a typical workflow for the cross-validation of HPLC and enzymatic methods for this compound quantification.

CrossValidationWorkflow start Start: Sample Selection sample_prep Sample Preparation (Extraction, Dilution) start->sample_prep split Split Sample Aliquots sample_prep->split hplc_analysis HPLC Analysis split->hplc_analysis Aliquot 1 enzymatic_analysis Enzymatic Assay split->enzymatic_analysis Aliquot 2 hplc_data HPLC Quantitative Results hplc_analysis->hplc_data enzymatic_data Enzymatic Assay Quantitative Results enzymatic_analysis->enzymatic_data comparison Data Comparison (e.g., Correlation, Bland-Altman) hplc_data->comparison enzymatic_data->comparison conclusion Conclusion on Method Comparability comparison->conclusion

Caption: Workflow for cross-validation of HPLC and enzymatic methods.

Conclusion

Both HPLC and enzymatic methods are viable for the quantification of this compound. The HPLC method offers high specificity and is a well-established technique for the analysis of sugar alcohols. The enzymatic method, exemplified by the indirect competitive ELISA, provides a high-throughput alternative with potentially high sensitivity. The choice of method should be based on the specific requirements of the analysis, including the number of samples, the complexity of the sample matrix, and the available resources. For regulatory purposes and in complex matrices, the results from an enzymatic assay are often confirmed by a chromatographic method like HPLC. A thorough cross-validation is essential when employing both methods or switching between them to ensure consistency and reliability of the results.

References

A Comparative Guide to the Cryoprotective Effects of Erythritol and Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term preservation of viable cells is a cornerstone of biological research and the development of cell-based therapeutics. Cryopreservation, the process of storing cells at ultra-low temperatures, is critically dependent on the efficacy of cryoprotective agents (CPAs) to mitigate cellular damage. Glycerol (B35011) has long been the gold-standard CPA, but the search for alternatives with improved performance and lower toxicity continues. This guide provides a detailed comparative analysis of the cryoprotective effects of erythritol (B158007), a four-carbon sugar alcohol, and the widely used glycerol.

At a Glance: this compound vs. Glycerol

FeatureThis compoundGlycerol
Primary Mechanism Primarily a non-penetrating cryoprotectant, offering extracellular protection.A penetrating cryoprotectant that works both inside and outside the cell.
Cell Permeability Generally considered to have lower permeability compared to glycerol.Readily permeates the cell membrane.
Toxicity Generally considered to have low toxicity.Can exhibit cellular toxicity, particularly at higher concentrations.
Ice Crystal Inhibition Inhibits the growth of extracellular ice crystals.Reduces the formation of both intracellular and extracellular ice crystals.
Osmotic Stress Can help mitigate osmotic stress during freezing and thawing.Can induce osmotic stress if not added and removed carefully due to its high permeability.
Supporting Data Emerging data, primarily in specific cell types like spermatozoa.Extensive data across a wide range of cell lines and tissues.

Quantitative Performance Data

Direct comparative studies of this compound and glycerol across a wide range of mammalian cell lines are limited. However, by compiling data from various studies, we can draw objective comparisons.

Table 1: Post-Thaw Viability of Various Cell Types with this compound and Glycerol

Cell TypeCryoprotectantConcentrationPost-Thaw Viability (%)Reference
Vero Cells10% Glycerol10%70%[1]
Adipose-derived Stem Cells (ASCs)70% Glycerol70%72.67 ± 5.80%[2]
Stromal Vascular Fraction (SVF) Cells70% Glycerol70%72.67 ± 5.80%[2]
Ram Spermatozoa0.032 M this compound~0.4%Comparable to 0.032 M Glycerol[3]
Ram Spermatozoa0.032 M Glycerol~0.3%Comparable to 0.032 M this compound[3]

Note: The data for ram spermatozoa indicates that this compound can be a viable substitute for glycerol in this specific cell type.[3] Further research is required to establish its efficacy across a broader range of mammalian cells.

Mechanisms of Cryoprotection

Both this compound and glycerol protect cells from the damaging effects of freezing, but they do so through different primary mechanisms.

Glycerol's Mechanism of Action:

Glycerol is a small, cell-permeating molecule that exerts its cryoprotective effects both inside and outside the cell.[4]

  • Lowering the Freezing Point: By increasing the solute concentration, glycerol lowers the freezing point of the intracellular and extracellular solutions, reducing the amount of ice formed at any given temperature.

  • Minimizing Ice Crystal Formation: Glycerol disrupts the hydrogen bonding of water molecules, thereby inhibiting the formation of large, damaging ice crystals.[4]

  • Reducing Solute Concentration Effects: As ice forms, solutes in the remaining unfrozen water become concentrated, which can be toxic to cells. By penetrating the cell, glycerol reduces the concentration of other intracellular solutes.

  • Vitrification: At high concentrations and with rapid cooling, glycerol can help the cell suspension form a glass-like amorphous solid rather than crystalline ice, a process called vitrification.

This compound's Mechanism of Action:

This compound, a larger sugar alcohol, is generally considered a non-penetrating or slowly penetrating cryoprotectant. Its protective effects are thought to be primarily extracellular.

  • Extracellular Protection: By increasing the solute concentration in the extracellular medium, this compound helps to dehydrate the cells before freezing, reducing the amount of intracellular water available to form ice crystals.

  • Ice Recrystallization Inhibition: this compound can inhibit the growth of small ice crystals into larger, more damaging ones during the thawing process, a phenomenon known as ice recrystallization.

  • Membrane Stabilization: It is hypothesized that this compound can interact with the cell membrane, helping to stabilize it against the mechanical stresses of freezing and thawing.

Experimental Protocols

Detailed methodologies are crucial for reproducible cryopreservation outcomes. Below are generalized protocols for key experiments used to evaluate cryoprotective agents.

Protocol 1: Mammalian Cell Cryopreservation

This protocol outlines a standard procedure for freezing mammalian cells using either this compound or glycerol.

  • Cell Preparation:

    • Culture cells to a logarithmic growth phase.

    • Harvest adherent cells using a gentle dissociation reagent (e.g., Trypsin-EDTA) or collect suspension cells.

    • Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.

    • Carefully remove the supernatant.

  • Cryopreservation Medium Preparation:

    • Prepare a freezing medium consisting of the appropriate basal culture medium, supplemented with serum (e.g., 10-20% Fetal Bovine Serum) and the cryoprotectant.

    • For glycerol, a final concentration of 5-10% (v/v) is common.

    • For this compound, the optimal concentration needs to be determined empirically for each cell type, but concentrations in the range of 0.1-0.5 M can be a starting point.

  • Freezing Procedure:

    • Resuspend the cell pellet in the chilled cryopreservation medium to the desired cell density (typically 1 x 10^6 to 1 x 10^7 cells/mL).

    • Dispense 1 mL aliquots of the cell suspension into sterile cryovials.

    • Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty™), which provides a cooling rate of approximately -1°C per minute.

    • Place the container in a -80°C freezer for at least 4 hours.

    • Transfer the cryovials to a liquid nitrogen storage tank for long-term preservation.

Protocol 2: Cell Viability Assessment (Trypan Blue Exclusion Assay)

This is a common method to determine the percentage of viable cells after thawing.

  • Thawing:

    • Rapidly thaw the cryovial in a 37°C water bath until only a small amount of ice remains.

    • Wipe the outside of the vial with 70% ethanol (B145695) before opening in a sterile environment.

    • Gently transfer the cell suspension to a centrifuge tube containing pre-warmed complete culture medium.

  • Staining:

    • Centrifuge the cell suspension to pellet the cells and remove the cryoprotectant-containing medium.

    • Resuspend the cell pellet in fresh culture medium.

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Counting:

    • Load the mixture into a hemocytometer.

    • Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.

    • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Protocol 3: Ice Recrystallization Inhibition (IRI) Assay (Splat Cooling Assay)

This assay is used to visually assess the ability of a cryoprotectant to inhibit the growth of ice crystals.

  • Sample Preparation:

    • Prepare solutions of the cryoprotectant (this compound or glycerol) at various concentrations in a buffered saline solution (e.g., PBS).

  • Freezing:

    • Place a small droplet (e.g., 10 µL) of the sample solution onto a pre-cooled (-80°C) polished metal block. The rapid cooling will form a thin, frozen wafer.

  • Annealing and Observation:

    • Transfer the frozen wafer to a cryo-stage of a microscope held at a constant sub-zero temperature (e.g., -6°C).

    • Observe and record images of the ice crystal structure over a set period (e.g., 30 minutes).

  • Analysis:

    • Analyze the images to determine the average size of the ice crystals. A smaller average crystal size indicates a higher IRI activity of the cryoprotectant.

Visualizing the Processes

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and proposed mechanisms of action.

Cryopreservation_Workflow cluster_prep Cell Preparation cluster_freeze Freezing cluster_thaw Thawing & Analysis Harvest Harvest Cells Centrifuge1 Centrifuge Harvest->Centrifuge1 Resuspend Resuspend in CPA Medium Centrifuge1->Resuspend ControlledCooling Controlled Cooling (-1°C/min) Resuspend->ControlledCooling Storage Long-term Storage (LN2) ControlledCooling->Storage RapidThaw Rapid Thaw (37°C) Storage->RapidThaw RemoveCPA Remove CPA RapidThaw->RemoveCPA ViabilityAssay Viability Assay RemoveCPA->ViabilityAssay Cryoprotectant_Mechanisms cluster_glycerol Glycerol (Penetrating) cluster_this compound This compound (Non-Penetrating) G_Permeate Permeates Cell Membrane G_IntraIce Reduces Intracellular Ice G_Permeate->G_IntraIce G_LowerFP Lowers Freezing Point G_Permeate->G_LowerFP FreezingStress Cellular Stresses (Ice Crystals, Osmotic Shock) G_IntraIce->FreezingStress protects from G_LowerFP->FreezingStress protects from E_ExtraProtect Extracellular Protection E_Dehydrate Dehydrates Cell Pre-Freezing E_ExtraProtect->E_Dehydrate E_IRI Inhibits Ice Recrystallization E_ExtraProtect->E_IRI E_Dehydrate->FreezingStress protects from E_IRI->FreezingStress protects from

References

Validating the safety and toxicological profile of erythritol in animal models

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the toxicological profile of erythritol (B158007) in animal studies, with a comparative look at other low-calorie sweeteners, providing researchers, scientists, and drug development professionals with essential data for safety and risk assessment.

This compound, a four-carbon sugar alcohol, has gained prominence as a popular low-calorie sweetener. Its safety has been extensively evaluated in various animal models, providing a robust dataset for toxicological assessment. This guide offers a comprehensive comparison of this compound's safety profile with other common sweeteners—xylitol, sucralose (B1001), and stevia extracts—supported by quantitative data from animal studies and detailed experimental protocols for key toxicological endpoints.

Comparative Toxicological Data

The following tables summarize the key quantitative data from acute, subchronic, chronic, reproductive, and genetic toxicity studies for this compound and its comparators.

Table 1: Acute Oral Toxicity
SweetenerAnimal ModelLD₅₀ (g/kg body weight)Reference(s)
This compound Rat (male)13.1[1]
Rat (female)13.5[1]
Dog>5.0[1][2]
Xylitol Dog~0.1 (hypoglycemia)[3]
Mouse>20
Sucralose Rat>10[4]
Mouse>16[4]
Stevia Extract Rat>5[5][6]
Mouse>5[6]

LD₅₀: Lethal Dose, 50%. The dose required to kill half the members of a tested population.

Table 2: Subchronic Oral Toxicity (90-day studies)
SweetenerAnimal ModelNOAEL (g/kg body weight/day)Key Findings at Higher DosesReference(s)
This compound RatApprox. 12 (20% in diet)Soft stools, occasional diarrhea, cecal enlargement. No treatment-related histopathological abnormalities.[7]
MouseApprox. 44-45 (20% in diet)Increased kidney weights, increased urinary protein and electrolytes. No treatment-related histopathological abnormalities.[7]
Dog>5.0Well-tolerated.[3]
Sucralose Rat2.5% in dietDecreased food consumption and body weight gain at 5% in diet.[4]
Dog900 mg/kg/day (3% in diet)No adverse effects observed.[4]
Stevia (Rebaudioside A) Rat4.161 (male), 4.645 (female) (5% in diet)No treatment-related adverse effects.[8]
Stevia Extract Rat50,000 mg/kg in feedNon-toxic at tested doses.[6]

NOAEL: No-Observed-Adverse-Effect Level. The highest experimental dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.

Table 3: Chronic Toxicity and Carcinogenicity
SweetenerAnimal ModelStudy DurationNOAEL (g/kg body weight/day)Carcinogenicity FindingReference(s)
This compound Rat104-107 weeks4.6 (male), 5.4 (female) (10% in diet)No carcinogenic effect.[9][10][11]
Sucralose Rat104 weeksNot explicitly stated, 3% in diet tested.Not carcinogenic.[12]
Table 4: Reproductive and Developmental Toxicity
SweetenerAnimal ModelStudy TypeNOAEL (g/kg body weight/day)Key FindingsReference(s)
This compound RatTwo-generationApprox. 6.6 (10% in diet)No adverse effects on fertility, reproductive performance, or progeny development.[13]
RatTeratogenicityApprox. 6.6 (10% in diet)No fetotoxic, embryotoxic, or teratogenic effects.[13]
Stevia (Rebaudioside A) RatTwo-generation25,000 ppm in dietNo reproductive effects in F0 generation and no adverse effects on survival, growth, and general condition of F1 and F2 offspring.[14]
Table 5: Genetic Toxicology
SweetenerAssay TypeCell/Animal ModelResultReference(s)
This compound Ames TestS. typhimuriumNegative[15][16][17][18]
Chromosomal AberrationCHL cellsNegative[15][16][17]
In vitro MicronucleusL5178Y tk+/- cellsNegative[15][16][17]
In vivo MicronucleusICR miceNegative[15][16]
Sucralose Ames TestS. typhimuriumNegative
Mouse Lymphoma AssayL5178Y tk+/- cellsWeakly mutagenic
Stevia Extract Ames TestS. typhimuriumNegative[6]
Mouse MicronucleusICR miceNegative[6]
Mouse Sperm AbnormalityICR miceNegative[6]
Xylitol Ames TestS. typhimuriumNegative[19]
Host-mediated AssayMouse with S. typhimuriumNegative[19]
Micronucleus AssayMouseNegative[19]

Experimental Protocols and Workflows

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of standard protocols for key genotoxicity assays, which are fundamental in assessing the safety of food additives like this compound.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[20][21][22]

  • Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[20][23] The test evaluates a substance's ability to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-free medium.[20]

  • Methodology:

    • Strains: Multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations.

    • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[21]

    • Exposure: The bacterial strains are exposed to various concentrations of the test substance, along with positive and negative controls.

    • Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.

    • Incubation: Plates are incubated for 48-72 hours.

    • Evaluation: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis bacterial_strains S. typhimurium (His- auxotrophs) exposure_with_s9 Incubate Bacteria + S9 + Test Substance bacterial_strains->exposure_with_s9 exposure_without_s9 Incubate Bacteria + Test Substance bacterial_strains->exposure_without_s9 s9_mix S9 Mix (Metabolic Activation) s9_mix->exposure_with_s9 test_substance Test Substance (this compound) test_substance->exposure_with_s9 test_substance->exposure_without_s9 plating Plate on Histidine-Free Medium exposure_with_s9->plating exposure_without_s9->plating incubation Incubate 48-72h plating->incubation colony_count Count Revertant Colonies incubation->colony_count result Mutagenic Potential Assessment colony_count->result

Workflow of the Ames Test for mutagenicity assessment.
In Vivo Micronucleus Test

This assay is a key in vivo test for detecting genotoxicity, specifically chromosomal damage or damage to the mitotic apparatus in erythroblasts.[24][25]

  • Principle: When a developing red blood cell (erythroblast) in the bone marrow matures, it expels its main nucleus. If chromosomal damage has occurred, small, secondary nuclei called micronuclei may be left behind in the cytoplasm of the resulting polychromatic erythrocytes (immature red blood cells).[25] An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates genotoxicity.[25]

  • Methodology:

    • Animal Model: Typically performed in mice or rats.

    • Dosing: Animals are administered the test substance, usually via oral gavage or intraperitoneal injection, at multiple dose levels. Positive and negative controls are included.

    • Sample Collection: Bone marrow is collected at specific time points after the last dose (e.g., 24 and 48 hours).

    • Slide Preparation: Bone marrow smears are prepared on microscope slides and stained.

    • Microscopic Analysis: A large number of polychromatic erythrocytes (e.g., 2000 per animal) are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic (mature) erythrocytes is also determined to assess cytotoxicity.

    • Evaluation: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the negative control indicates a positive result.

Micronucleus_Test_Workflow start Select Animal Model (e.g., Mice) dosing Administer Test Substance (Multiple Dose Levels) start->dosing controls Include Positive and Negative Controls start->controls collection Collect Bone Marrow (24 & 48 hours post-dose) dosing->collection controls->collection preparation Prepare and Stain Bone Marrow Smears collection->preparation analysis Microscopic Analysis: Score Micronucleated PCEs preparation->analysis evaluation Statistical Evaluation of Micronuclei Frequency analysis->evaluation result Assess Genotoxic Potential evaluation->result

Workflow of the In Vivo Micronucleus Test.
In Vitro Chromosomal Aberration Test

This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[26][27][28][29][30]

  • Principle: The assay evaluates the ability of a test substance to induce chromosomal abnormalities, such as breaks and exchanges, in cultured mammalian cells.[26]

  • Methodology:

    • Cell Culture: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[26]

    • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix).[27]

    • Exposure: Cell cultures are treated with various concentrations of the test substance for a defined period.

    • Harvesting: After treatment, the cells are treated with a spindle inhibitor (e.g., colcemid) to arrest them in the metaphase stage of cell division.

    • Slide Preparation: The cells are harvested, fixed, and spread onto microscope slides, followed by staining.

    • Microscopic Analysis: Metaphase cells are analyzed under a microscope to identify and quantify different types of chromosomal aberrations.

    • Evaluation: A significant, dose-related increase in the percentage of cells with chromosomal aberrations compared to the negative control indicates a clastogenic effect.

Chromosomal_Aberration_Test_Workflow cluster_setup Setup cluster_treatment Treatment cluster_harvesting Harvesting & Preparation cluster_analysis Analysis cell_culture Mammalian Cell Culture (e.g., CHO) treatment_with_s9 Expose Cells to Test Substance + S9 cell_culture->treatment_with_s9 treatment_without_s9 Expose Cells to Test Substance cell_culture->treatment_without_s9 s9_mix S9 Mix (Metabolic Activation) s9_mix->treatment_with_s9 metaphase_arrest Arrest Cells in Metaphase treatment_with_s9->metaphase_arrest treatment_without_s9->metaphase_arrest slide_prep Prepare & Stain Chromosome Spreads metaphase_arrest->slide_prep microscopic_analysis Microscopic Analysis of Chromosomal Aberrations slide_prep->microscopic_analysis result Assess Clastogenic Potential microscopic_analysis->result

Workflow of the In Vitro Chromosomal Aberration Test.

Discussion and Conclusion

The extensive toxicological data from animal models consistently demonstrates a high margin of safety for this compound. Its acute toxicity is very low, and it does not exhibit adverse effects in subchronic and chronic studies at dose levels far exceeding expected human consumption. Furthermore, a comprehensive battery of genotoxicity tests has shown that this compound is not mutagenic or clastogenic. Reproductive and developmental studies in rats have also revealed no adverse effects.

In comparison to other low-calorie sweeteners, this compound's safety profile is robust. Notably, unlike xylitol, this compound does not cause hypoglycemia in dogs, a significant safety advantage. While sucralose and stevia extracts are also generally considered safe, the available data for this compound provides a strong foundation for its continued use in food and beverage applications. The consistency of findings across multiple animal species and a wide range of toxicological endpoints provides a high degree of confidence in the safety of this compound for human consumption. Researchers and professionals in drug development can utilize this comparative guide to inform their own safety assessments and product formulation decisions.

References

Yeast Transcriptional Response: A Comparative Analysis of Growth on Erythritol Versus Glucose

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the differential gene expression in yeast when utilizing the sugar alcohol erythritol (B158007) compared to the standard glucose as a carbon source. This guide provides supporting experimental data, detailed protocols, and visual pathways to elucidate the metabolic and regulatory shifts.

This guide delves into the comparative transcriptomic landscape of the yeast Yarrowia lipolytica when cultivated on this compound, a four-carbon sugar alcohol, versus glucose, a conventional fermentable sugar. Understanding the genetic and metabolic reprogramming that occurs is crucial for applications ranging from the optimization of microbial cell factories for the production of this compound to deciphering novel metabolic pathways relevant to drug development.

Data Presentation: Differential Gene Expression

The following tables summarize the quantitative data from a comparative transcriptomic analysis of Y. lipolytica grown in media containing either this compound or glucose. The expression levels of key genes involved in the pentose (B10789219) phosphate (B84403) pathway (PPP) and the this compound utilization pathway are highlighted, showcasing the significant upregulation of these pathways in the presence of this compound.

Table 1: Upregulation of Pentose Phosphate Pathway (PPP) and Related Genes on this compound

GenePutative FunctionFold Change (this compound vs. Glucose)
ZWF1Glucose-6-phosphate dehydrogenase> 2
GND16-phosphogluconate dehydrogenase> 2
TKL1Transketolase> 4
TAL1Transaldolase> 4

Table 2: Upregulation of this compound Catabolism Genes on this compound

GenePutative FunctionFold Change (this compound vs. Glucose)
EYK1This compound kinase> 10
EYD1This compound dehydrogenase> 10
EYL1Erythrulose kinase> 10
TPI1Triosephosphate isomerase> 2

Experimental Protocols

The methodologies outlined below are based on established protocols for yeast transcriptomic analysis.

Yeast Strain and Culture Conditions
  • Yeast Strain: Yarrowia lipolytica (e.g., wild-type strain W29).

  • Pre-culture: Inoculate a single colony into 5 mL of YPD medium (1% yeast extract, 2% peptone, 2% glucose) and grow overnight at 28°C with shaking (200 rpm).

  • Main Culture: Inoculate the pre-culture into 50 mL of minimal medium (YNB) supplemented with either 2% (w/v) glucose or 2% (w/v) this compound as the sole carbon source. Grow at 28°C with shaking (200 rpm) to mid-log phase (OD600 ≈ 1.0).

RNA Extraction
  • Harvest approximately 1x10^8 cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet with 1 mL of ice-cold sterile water.

  • Resuspend the pellet in 400 µL of lysis buffer (e.g., from a commercial RNA extraction kit).

  • Add an equal volume of acid-washed glass beads (0.5 mm diameter).

  • Disrupt the cells by vortexing for 5 minutes at 4°C.

  • Proceed with RNA purification according to the manufacturer's protocol of a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

RNA-Seq Library Preparation and Sequencing
  • Enrich for mRNA from 1-5 µg of total RNA using oligo(dT) magnetic beads.

  • Fragment the enriched mRNA into smaller pieces.

  • Synthesize first-strand cDNA using reverse transcriptase and random primers.

  • Synthesize second-strand cDNA using DNA polymerase I and RNase H.

  • Perform end-repair, A-tailing, and ligate sequencing adapters.

  • Purify the ligation products and amplify the library by PCR.

  • Assess the quality and quantity of the library using an Agilent Bioanalyzer and qPCR.

  • Sequence the library on an Illumina sequencing platform (e.g., HiSeq or NovaSeq).

Data Analysis
  • Assess the quality of the raw sequencing reads using FastQC.

  • Trim adapter sequences and low-quality reads using a tool like Trimmomatic.

  • Align the trimmed reads to the Yarrowia lipolytica reference genome using a splice-aware aligner such as HISAT2 or STAR.

  • Quantify gene expression by counting the number of reads mapping to each gene using featureCounts or HTSeq.

  • Perform differential gene expression analysis between the this compound and glucose conditions using DESeq2 or edgeR in R.

  • Perform gene ontology (GO) and pathway enrichment analysis on the differentially expressed genes.

Mandatory Visualization

Experimental_Workflow cluster_culture Yeast Culture cluster_processing Sample & Data Processing cluster_output Output Yeast_Strain Yarrowia lipolytica Pre_culture Pre-culture (YPD) Yeast_Strain->Pre_culture Main_Culture_Glucose Main Culture (YNB + Glucose) Pre_culture->Main_Culture_Glucose Main_Culture_this compound Main Culture (YNB + this compound) Pre_culture->Main_Culture_this compound RNA_Extraction RNA Extraction Main_Culture_Glucose->RNA_Extraction Main_Culture_this compound->RNA_Extraction Library_Preparation RNA-Seq Library Preparation RNA_Extraction->Library_Preparation Sequencing Illumina Sequencing Library_Preparation->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis DEG_List Differentially Expressed Genes Data_Analysis->DEG_List Pathway_Analysis Pathway Enrichment DEG_List->Pathway_Analysis

Caption: Experimental workflow for comparative transcriptomic analysis.

Erythritol_Catabolism cluster_erythritol_pathway This compound Catabolism Pathway cluster_ppp Pentose Phosphate Pathway cluster_glycolysis Glycolysis This compound This compound Erythrulose Erythrulose This compound->Erythrulose EYD1 (Dehydrogenase) Erythrulose_1P Erythrulose-1-phosphate Erythrulose->Erythrulose_1P EYK1 (Kinase) DHAP Dihydroxyacetone phosphate Erythrulose_1P->DHAP Aldolase G3P Glyceraldehyde-3-phosphate DHAP->G3P TPI1 (Isomerase) PPP Pentose Phosphate Pathway G3P->PPP Glycolysis Glycolysis G3P->Glycolysis

Caption: this compound catabolism and its link to central metabolism.

A Comparative Guide to the Validation of Erythritol's Antioxidant Capacity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

The role of erythritol (B158007) in cellular oxidative stress presents a complex and context-dependent profile. While traditionally investigated for its potential antioxidant properties, recent in vitro studies have highlighted a pro-oxidant behavior in specific cell types, challenging its universal classification as an antioxidant. This guide provides a comprehensive comparison of the available cell-based assay data, offering researchers a nuanced understanding of this compound's activities. We will delve into the methodologies employed to evaluate both its antioxidant and pro-oxidant effects, present the quantitative data for comparison, and illustrate the key signaling pathways involved.

Contrasting Findings: this compound as an Antioxidant and a Pro-oxidant

Recent research has brought to light a dual role for this compound concerning oxidative stress. A 2025 study revealed that in human brain and blood vessel cells, this compound exposure equivalent to a single sweetened beverage serving led to increased production of reactive oxygen species (ROS) and decreased levels of nitric oxide, a crucial molecule for vascular health.[1][2] This suggests that in the neurovascular context, this compound may act as a pro-oxidant, potentially contributing to vascular dysfunction.[1][2][3]

Conversely, other studies have demonstrated this compound's capacity to act as an antioxidant. It has been shown to be an effective scavenger of hydroxyl radicals.[4][5][6] Furthermore, in human corneal epithelial cells, this compound has been shown to exhibit significant antioxidant properties by reducing induced oxidative stress.[7][8] These conflicting findings underscore the importance of the cellular context and the specific oxidative stressor in determining this compound's effect.

Quantitative Data Summary

The following table summarizes the key quantitative findings from cell-based assays investigating this compound's effect on oxidative stress.

Cell TypeAssay TypeThis compound ConcentrationKey FindingsReference
Human Brain Blood Vessel CellsCellular ROS Production~30 grams (in solution)~100% increase in reactive oxygen species compared to untreated cells.[1]
Human Cerebral Microvascular Endothelial CellsCellular Oxidative StressBeverage serving equivalentSignificantly higher levels of oxidative stress compared to untreated cells.[2]
Riken Human Corneal Epithelial Cells (R-HCEC)CellROX Green Assay (GOx-induced)0.8%Significant reduction in relative fluorescent units (RFUs) from ~42,000 (GOx only) to ~32,000-34,000 (with this compound), indicating antioxidant activity.[7]
Riken Human Corneal Epithelial Cells (R-HCEC)CellROX Green Assay (H₂O₂-induced)0.9%Significantly reduced oxidation of CellROX Green compared to cells treated with H₂O₂ alone.[8]
Human Red Blood CellsFree Radical-Induced Hemolysis Assay0-50 mMDose-dependent prevention of free radical-induced bio-membrane oxidative damage and hemolysis.[4]

Experimental Protocols

Cellular Antioxidant Assay (CAA) in Human Corneal Epithelial Cells

This protocol is based on the methodology used to demonstrate the antioxidant effects of this compound in Riken Human Corneal Epithelial Cells (R-HCEC).[7][8]

1. Cell Culture:

  • R-HCEC are seeded in a 96-well plate and incubated for 72 hours.

  • The cell culture medium is replaced with fresh medium, and the cells are incubated for an additional 24 hours.

2. Induction of Oxidative Stress:

  • Method A (Glucose Oxidase - GOx): Cells are pre-exposed to CellROX Green (CRG) for 30 minutes. Subsequently, glucose oxidase (GOx) is added at a concentration determined to initiate ROS production (e.g., 0.5 mU) to induce oxidative stress.[7]

  • Method B (Hydrogen Peroxide - H₂O₂): Cells are pre-exposed to CRG for 30 minutes, followed by the addition of a predetermined concentration of hydrogen peroxide (e.g., 0.006%) to induce oxidative stress.[8]

3. Antioxidant Testing:

  • For antioxidant evaluation, R-HCEC are pre-incubated with medium containing the desired final concentration of this compound (e.g., 0.8% or 0.9%) for 30 minutes.[7][8]

  • CRG is then added with the this compound for an additional 30 minutes.[7][8]

  • Cells are subsequently exposed to the oxidative stressor (GOx or H₂O₂) for a specified period (e.g., 3-3.5 hours).[7][8]

4. Measurement and Analysis:

  • Fluorescence from the oxidized CRG is measured.

  • The antioxidant effect of this compound is quantified by the reduction in fluorescence compared to cells treated with the oxidative stressor alone.

  • Cellular metabolic activity can be assessed using an alamarBlue™ assay after the completion of the antioxidant assay.[7][8]

Comparison with Standard Chemical Antioxidant Assays

While cell-based assays provide more biologically relevant data, chemical assays are often used for initial screening of antioxidant capacity.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to scavenge the DPPH radical. A study evaluating this compound with this method found a median inhibitory value of 452.8 mg/ml, which is high compared to the standard antioxidant, ascorbic acid (0.0023 mg/ml), indicating weak DPPH radical scavenging activity.[9]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay also measures radical scavenging activity. This compound showed a considerable ABTS radical scavenging activity, though it was not concentration-dependent, with a median inhibitory value of 200.17 mg/ml compared to 0.002 mg/ml for ascorbic acid.[9]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron.

Signaling Pathways and Experimental Workflows

This compound's Pro-Oxidant Effect in Neurovascular Cells

Recent studies suggest that in human cerebral microvascular endothelial cells, this compound can disrupt the normal production of nitric oxide (NO) and increase the generation of reactive oxygen species (ROS), leading to a pro-oxidant state and potential endothelial dysfunction.

pro_oxidant_pathway This compound This compound EndothelialCell Cerebral Microvascular Endothelial Cell This compound->EndothelialCell NO_Production Disrupted Nitric Oxide (NO) Production EndothelialCell->NO_Production interferes with ROS_Production Increased Reactive Oxygen Species (ROS) EndothelialCell->ROS_Production triggers surge in OxidativeStress Increased Oxidative Stress NO_Production->OxidativeStress ROS_Production->OxidativeStress EndothelialDysfunction Endothelial Dysfunction OxidativeStress->EndothelialDysfunction

Caption: this compound's pro-oxidant mechanism in endothelial cells.

Endogenous this compound Synthesis via the Pentose (B10789219) Phosphate (B84403) Pathway (PPP)

In some human cells, such as A549 lung carcinoma cells, the synthesis of this compound is elevated in response to oxidative stress and is regulated by the non-oxidative pentose phosphate pathway (PPP). This is a cellular response to oxidative stress, rather than an antioxidant action of exogenous this compound.

ppp_pathway OxidativeStress Oxidative Stress PPP Pentose Phosphate Pathway (PPP) OxidativeStress->PPP stimulates flux Glucose Glucose Glucose->PPP NonOxidativePPP Non-Oxidative PPP PPP->NonOxidativePPP Erythrose Erythrose NonOxidativePPP->Erythrose This compound Endogenous This compound Synthesis Erythrose->this compound

Caption: Endogenous this compound synthesis in response to oxidative stress.

Experimental Workflow for Cellular Antioxidant Assay

The following diagram illustrates the general workflow for a cell-based antioxidant assay to evaluate the efficacy of a test compound like this compound.

caa_workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Cells Start->Incubate1 PreIncubate Pre-incubate with This compound Incubate1->PreIncubate AddProbe Add Fluorescent Probe (e.g., CellROX) PreIncubate->AddProbe InduceStress Induce Oxidative Stress (e.g., GOx, H₂O₂) AddProbe->InduceStress Measure Measure Fluorescence InduceStress->Measure Analyze Analyze Data & Compare Measure->Analyze

Caption: Workflow of a cell-based antioxidant assay.

References

A Comparative Analysis of In Vitro Fermentation: Erythritol vs. Inulin by Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro fermentation of erythritol (B158007) and inulin (B196767) by human gut bacteria, supported by experimental data. The following sections detail the fermentation outcomes, experimental methodologies, and metabolic pathways of these two compounds, offering valuable insights for research and development in the fields of nutrition, microbiology, and pharmacology.

Fermentation Outcomes: A Quantitative Comparison

In vitro studies consistently demonstrate distinct fermentation profiles for this compound and inulin when exposed to human gut microbiota. This compound remains largely unfermented, while inulin undergoes robust fermentation, leading to the production of beneficial metabolites.

Table 1: Summary of In Vitro Fermentation Products

Fermentation ParameterThis compoundInulin
Total Short-Chain Fatty Acid (SCFA) Production Negligible to none[1][2][3]Significant increase[4][5][6][7][8]
Acetate Production Not detected[3]~137 mmol over 12 hours from 15g inulin[9]
Propionate Production Not detected[3]~11 mmol over 12 hours from 15g inulin[9]
Butyrate (B1204436) Production Not detected[3]Significantly elevated, ~47.5% of total fatty acids[10]; ~20 mmol over 12 hours from 15g inulin[9]
Gas Production Negligible[1][2][3]Significant production of hydrogen, methane, and carbon dioxide[6][11]
Change in pH No significant change[1][2]Decrease due to acid production[12]

Table 2: Impact on Gut Microbiota Composition

Microbial GroupThis compoundInulin
Bifidobacterium No significant changePreferential stimulatory effect[6][13]
Lactobacillus No significant changeIncreased ratio of Lactobacillus to Enterobacteria[4][5]
Enterobacteria No significant changeReduction in strains[10]
Clostridium No significant changeMaintained at relatively low levels[6]

Experimental Protocols

The following methodologies are representative of in vitro batch fermentation studies used to assess the fermentability of this compound and inulin by human gut microbiota.

In Vitro Batch Fermentation of this compound

An in vitro study investigating the fermentation of this compound by human gut microbiota was conducted under well-standardized conditions.[1][2][3]

  • Fecal Inoculum Preparation: Fresh fecal samples were collected from healthy human volunteers. The feces were immediately homogenized with a phosphate-buffered saline (PBS; 0.1 M, pH 7.0) solution. The resulting fecal slurry was then filtered through cheesecloths to remove large particulate matter.[10]

  • Substrates: this compound was used as the test substrate. Maltitol and lactulose (B1674317) were used as positive controls for fermentation, and a blank with only the fecal inoculum served as a negative control.[1][2]

  • Incubation Conditions: The fecal slurry was transferred to fermentation flasks. The substrates were added to the respective flasks. The flasks were then flushed with CO2 to create an anaerobic environment and incubated at 37°C for 24 hours in a shaking incubator.[1][2][10]

  • Analysis of Fermentation Parameters:

    • Gas Production: Total gas production and hydrogen accumulation were measured over the 24-hour fermentation period.[1][2]

    • pH: Changes in the pH of the fermentation medium were monitored.[1][2]

    • Short-Chain Fatty Acid (SCFA) Production: The concentrations of acetate, propionate, and butyrate were determined using gas chromatography.[3]

    • Substrate Degradation: The amount of this compound remaining after 24 hours was quantified to assess its degradation.[1][2][3]

In Vitro Batch Fermentation of Inulin

The prebiotic activity of inulin was evaluated using an in vitro batch fermentation system with human fecal microbiota.[4][5]

  • Fecal Inoculum Preparation: Fresh feces were collected from healthy volunteers under anaerobic conditions. The feces were immediately homogenized with an equal quantity of phosphate-buffered saline (PBS; 0.1 M, pH 7.0). The fecal slurry was filtered through cheesecloths.[10]

  • Substrates: Inulin was used as the test substrate at a final concentration of 5%. A negative control (PBS alone) and a positive control (cellulose) were also included.[10]

  • Incubation Conditions: Aliquots of the filtered fecal slurry were transferred to McCartney bottles containing the respective substrates. Each bottle was flushed with CO2 and incubated at 37°C for 24 hours in a shaking incubator at 200 rpm.[10]

  • Analysis of Fermentation Parameters:

    • Bacterial Community Analysis: DNA was extracted from the fermentation samples, and polymerase chain reaction-denaturing gradient gel electrophoresis (PCR-DGGE) was used to analyze the changes in the bacterial community composition.[10] Specific bacterial species were identified by DNA sequencing of the PCR-DGGE bands.[10]

    • Fatty Acid Production: The production of short-chain fatty acids (SCFAs) and other fatty acids was quantified. The relative production rates of butyrate were determined as a percentage of total fatty acids.[10]

Metabolic Pathways and Experimental Workflows

The metabolic fate of this compound and inulin in the presence of gut microbiota is distinctly different. This compound is largely non-metabolized, while inulin is actively fermented.

Erythritol_Metabolism This compound This compound Gut_Microbiota Gut Microbiota This compound->Gut_Microbiota Excretion Excreted Unchanged This compound->Excretion ~90% absorbed in small intestine and excreted in urine No_Fermentation No Significant Fermentation Gut_Microbiota->No_Fermentation

Caption: Metabolic fate of this compound in the human gut.

Inulin_Fermentation_Pathway Inulin Inulin Gut_Microbiota Gut Microbiota (e.g., Bifidobacterium) Inulin->Gut_Microbiota Fructose Fructose Gut_Microbiota->Fructose Hydrolysis Glycolysis Glycolysis Fructose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Pyruvate->SCFAs Gases Gases (H2, CO2, CH4) Pyruvate->Gases

Caption: Simplified metabolic pathway of inulin fermentation by gut microbiota.

In_Vitro_Fermentation_Workflow cluster_setup Experimental Setup cluster_fermentation Fermentation cluster_analysis Analysis Fecal_Sample Fecal Sample Collection Homogenization Homogenization in Buffer Fecal_Sample->Homogenization Filtration Filtration Homogenization->Filtration Inoculum Fecal Inoculum Filtration->Inoculum Incubation Anaerobic Incubation with Substrate (37°C, 24h) Inoculum->Incubation Gas_Analysis Gas Production Measurement Incubation->Gas_Analysis SCFA_Analysis SCFA Quantification (GC) Incubation->SCFA_Analysis Microbiota_Analysis Microbial Community Analysis (PCR-DGGE, Sequencing) Incubation->Microbiota_Analysis pH_Measurement pH Measurement Incubation->pH_Measurement

Caption: General workflow for in vitro fecal fermentation studies.

References

Erythritol Exhibits Superior Gastrointestinal Tolerance Compared to Other Polyols: A Meta-Analysis of Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical data demonstrates that erythritol (B158007), a naturally derived sugar alcohol, is significantly better tolerated at typical consumption levels than other polyols such as xylitol (B92547), sorbitol, maltitol, and lactitol (B1674232). This meta-analysis summarizes key findings on gastrointestinal symptoms and laxative thresholds, providing researchers, scientists, and drug development professionals with a consolidated guide to the comparative gastrointestinal safety profile of these sugar substitutes.

This compound's favorable tolerance is primarily attributed to its unique absorption and excretion profile. Unlike other polyols, a significant portion of ingested this compound is rapidly absorbed in the small intestine and excreted unchanged in the urine.[1][2][3] This minimizes the amount that reaches the large intestine, where fermentation by gut bacteria would otherwise lead to gas, bloating, and laxative effects.[3] In contrast, other polyols like xylitol, sorbitol, and lactitol are poorly absorbed, leading to higher osmotic activity and fermentation in the colon, which can cause significant gastrointestinal distress in a dose-dependent manner.[1][4][5][6]

Comparative Analysis of Gastrointestinal Tolerance

Clinical studies consistently show a lower incidence and severity of gastrointestinal symptoms with this compound consumption compared to other polyols. A randomized, double-blind, placebo-controlled study found that even at high single doses, this compound induced significantly fewer symptoms than xylitol.[7][8]

Table 1: Comparison of Gastrointestinal Symptoms Induced by a Single Bolus Dose of this compound vs. Xylitol in Healthy Adults

Symptom50g this compound50g Xylitol
NauseaSignificant increaseSignificant increase
BloatingNo significant increaseSignificant increase
Borborygmi (Stomach Rumbling)Significant increaseSignificant increase
ColicNo significant increaseSignificant increase
Watery FecesNo significant increaseSignificant increase
Total Bowel MovementsNo significant increaseSignificant increase

Source: Adapted from a randomized, double-blind, placebo-controlled study in healthy adults.[7]

Laxative Threshold: A Key Differentiator

The laxative threshold, or the amount of a substance that can be consumed before causing diarrhea, is a critical measure of gastrointestinal tolerance. This compound has been shown to have a significantly higher laxative threshold compared to other polyols.

Table 2: Estimated Laxative Thresholds of Various Polyols

PolyolLaxative Threshold (g/kg body weight) - FemalesLaxative Threshold (g/kg body weight) - Males
This compound0.800.66
Sorbitol0.240.17
Xylitol0.420.37
Lactitol0.340.25

Source: Data compiled from various clinical studies on healthy adults.[8][9]

Experimental Protocols: A Closer Look

The findings presented are based on robust clinical trial methodologies designed to assess gastrointestinal tolerance. A common experimental design is the randomized, double-blind, placebo-controlled crossover trial.

Example Experimental Workflow: Assessment of Gastrointestinal Tolerance

experimental_workflow cluster_recruitment Recruitment & Screening cluster_intervention Intervention Phase cluster_data_collection Data Collection & Analysis Recruitment Recruit Healthy Volunteers InclusionCriteria Inclusion/Exclusion Criteria Applied Recruitment->InclusionCriteria InformedConsent Informed Consent Obtained InclusionCriteria->InformedConsent Randomization Randomization to Treatment Sequence InformedConsent->Randomization Dose1 Period 1: Administer Test Polyol or Placebo Randomization->Dose1 Washout Washout Period (e.g., 7 days) Dose1->Washout SymptomDiary Symptom Diaries/ Questionnaires (24-48h post-dose) Dose1->SymptomDiary StoolAnalysis Stool Sample Collection & Analysis Dose1->StoolAnalysis Dose2 Period 2: Administer Crossover Treatment Washout->Dose2 Dose2->SymptomDiary Dose2->StoolAnalysis DataAnalysis Statistical Analysis of Symptom Scores & Stool Parameters SymptomDiary->DataAnalysis StoolAnalysis->DataAnalysis

Caption: A typical randomized crossover design for evaluating polyol tolerance.

In a typical study, healthy adult volunteers are recruited and, after giving informed consent, are randomly assigned to consume a beverage containing a specific dose of a polyol or a placebo (often sucrose) on different occasions, separated by a washout period to prevent carry-over effects.[7][8] Participants then record the incidence and severity of gastrointestinal symptoms such as nausea, bloating, abdominal pain, and diarrhea in a diary for a set period, typically 24 to 48 hours. Stool consistency and frequency are also monitored.

The Underlying Mechanism of Polyol Tolerance

The gastrointestinal tolerance of polyols is inversely related to their molecular weight and directly related to their absorption efficiency in the small intestine.

polyol_tolerance_mechanism cluster_small_intestine Small Intestine cluster_large_intestine Large Intestine cluster_symptoms Gastrointestinal Symptoms Erythritol_SI This compound (Low Molecular Weight) Absorption Passive Diffusion Erythritol_SI->Absorption ~90% Absorbed GoodTolerance Good Tolerance Erythritol_SI->GoodTolerance OtherPolyols_SI Other Polyols (e.g., Xylitol, Sorbitol) (Higher Molecular Weight) PoorAbsorption Poor Absorption OtherPolyols_SI->PoorAbsorption Urine Excreted in Urine Absorption->Urine Fermentation Fermentation by Gut Microbiota PoorAbsorption->Fermentation OsmoticEffect Osmotic Effect (Water Retention) PoorAbsorption->OsmoticEffect Gas Gas, Bloating Fermentation->Gas Diarrhea Diarrhea OsmoticEffect->Diarrhea PoorTolerance Poor Tolerance Gas->PoorTolerance Diarrhea->PoorTolerance

Caption: Mechanism of differential gastrointestinal tolerance of polyols.

This compound, having the lowest molecular weight among common polyols, is more readily absorbed.[4] This efficient absorption prevents it from exerting a significant osmotic effect in the large intestine and limits its availability for fermentation by colonic bacteria.[1][2] Conversely, the larger molecular structures of other polyols hinder their absorption, leading to increased water retention and bacterial fermentation in the colon, which are the primary causes of gastrointestinal side effects.[5][6]

Conclusion

References

Safety Operating Guide

Navigating the Disposal of Erythritol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists, the proper disposal of laboratory chemicals is a critical component of ensuring safety and environmental stewardship. Erythritol (B158007), a sugar alcohol commonly used in various research and development applications, is generally not classified as a hazardous substance. However, adherence to established disposal protocols is essential. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound.

This compound Disposal Profile

The following table summarizes key information regarding the disposal and safety profile of this compound, based on Safety Data Sheets (SDS).

ParameterInformationCitation
Hazard Classification Not classified as a hazardous substance under GHS guidelines.[1]
US EPA Hazardous Waste Not listed as a hazardous waste under RCRA P-Series or U-Series.[2]
Transport Regulations Not regulated as a dangerous good for transport.[1][3][4][5]
Environmental Impact Readily biodegradable and not expected to be harmful to aquatic organisms.[1]
Spill Cleanup Sweep up solid material, avoid generating dust, and place in a closed container for disposal.[2][6][7]
Primary Disposal Guideline Dispose of in accordance with local, regional, and national regulations.[1][3][5][7][8]

Standard Operating Procedure for this compound Disposal

This section outlines the procedural steps for the disposal of this compound from a laboratory setting.

Step 1: Waste Characterization

Before disposal, it is imperative to characterize the this compound waste.

  • Uncontaminated this compound: Pure, unused this compound that is no longer needed.

  • Contaminated this compound: this compound that has been mixed with other chemicals or substances. The disposal protocol for contaminated this compound will be dictated by the hazards of the other components in the mixture.

Step 2: Consultation of Regulations

The most critical step is to consult your institution's specific guidelines and local, state, and federal regulations.[2][3] Chemical waste generators are responsible for determining if their waste is classified as hazardous.[2]

Step 3: Disposal of Uncontaminated this compound

For pure, uncontaminated this compound:

  • Collection: Collect the solid this compound waste in a clean, dry, and properly labeled container.[2] The container should be kept closed.[2][6]

  • Labeling: Label the container clearly as "this compound Waste" or with a similar identifier used by your institution's waste management program.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidants.[2][6]

  • Disposal: Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

Regarding Drain Disposal: Some sources suggest that non-hazardous waste like this compound can be flushed to the sewer in compliance with local procedures.[1] However, other Safety Data Sheets explicitly advise against letting the product enter drains.[3][4][6] Therefore, it is strongly recommended to avoid drain disposal unless explicitly permitted by your local wastewater treatment authority and institutional EHS guidelines.

Step 4: Disposal of Contaminated this compound

If this compound is mixed with other substances, the entire mixture must be treated as hazardous if any component is hazardous.

  • Hazard Assessment: Identify all constituents of the waste mixture and their associated hazards.

  • Segregation: Do not mix this waste with other waste streams. Keep it in a separate, compatible, and sealed container.[3]

  • Labeling: The waste container must be labeled with the names of all chemical components and appropriate hazard warnings.

  • Disposal: Follow your institution's protocol for hazardous chemical waste disposal.

Step 5: Disposal of Contaminated Packaging

Containers that have held this compound should be handled in the same manner as the substance itself.[3]

  • Empty Containers: Completely empty containers can be decontaminated and recycled.[1][4]

  • Residue-Containing Containers: If containers cannot be fully emptied, they should be disposed of as chemical waste, following the same procedure as for the this compound itself.[7]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.

ErythritolDisposalWorkflow start Start: this compound Waste for Disposal is_contaminated Is the this compound waste contaminated with other substances? start->is_contaminated uncontaminated_path No (Pure this compound) is_contaminated->uncontaminated_path No contaminated_path Yes (Mixture) is_contaminated->contaminated_path Yes collect_uncontaminated Collect in a clean, dry, labeled container. uncontaminated_path->collect_uncontaminated assess_hazards Assess hazards of all components in the mixture. contaminated_path->assess_hazards consult_regs Consult institutional and local regulations for non-hazardous waste. collect_uncontaminated->consult_regs is_mixture_hazardous Is the mixture hazardous? assess_hazards->is_mixture_hazardous non_hazardous_mixture Treat as non-hazardous chemical waste. is_mixture_hazardous->non_hazardous_mixture No hazardous_mixture Treat as hazardous chemical waste. is_mixture_hazardous->hazardous_mixture Yes non_hazardous_mixture->consult_regs follow_hazardous_protocol Follow institutional protocol for hazardous waste disposal. hazardous_mixture->follow_hazardous_protocol disposal_pickup Arrange for disposal via EHS or licensed contractor. consult_regs->disposal_pickup follow_hazardous_protocol->disposal_pickup

This compound Disposal Decision Workflow

References

Essential Safety and Logistical Information for Handling Erythritol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Erythritol (B158007).

This compound is a sugar alcohol and is generally considered not to be a hazardous substance.[1][2] However, as with any chemical, appropriate safety precautions should be taken to minimize exposure and ensure a safe laboratory environment. The toxicological properties of this compound have not been fully investigated, and it may cause mild irritation to the eyes, skin, and respiratory tract.[3]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound, particularly in powdered form, to prevent direct contact and inhalation of dust particles.

1. Eye and Face Protection:

  • Wear appropriate protective eyeglasses or chemical safety goggles.[3] This is to prevent eye irritation from dust particles.[4]

2. Skin Protection:

  • Gloves: Wear appropriate protective gloves to prevent skin exposure.[3] Nitrile or neoprene gloves are preferred.

  • Lab Coat/Gown: A lab coat or disposable gown should be worn to prevent this compound dust from settling on clothing.[3][5][6]

3. Respiratory Protection:

  • Work in a well-ventilated area to keep airborne concentrations low.[3][7]

  • If handling large quantities or if dust generation is significant, a NIOSH-approved respirator (such as an N95 dust mask) should be used to prevent respiratory tract irritation.[3][7]

Operational Plan

A systematic approach to handling this compound will minimize risks and ensure a safe working environment.

1. Engineering Controls:

  • Use adequate ventilation, such as a fume hood or local exhaust ventilation, to control dust exposure.[1][3][7]

2. Safe Handling Practices:

  • Avoid generating dust.[3][7][8]

  • Wash hands thoroughly after handling.[3]

  • Avoid contact with eyes, skin, and clothing.[3]

  • Do not eat, drink, or smoke in areas where this compound is handled.[4]

3. Storage:

  • Store in a tightly closed container.[3][9]

  • Keep in a cool, dry, and well-ventilated area.[3][9][10]

  • Store away from incompatible substances such as strong oxidizing agents.[1][3][8]

4. Spill Response:

  • In case of a spill, immediately clean it up to prevent dust from becoming airborne.[3]

  • Sweep or vacuum the spilled material and place it into a suitable, closed container for disposal.[3][7][8]

  • Ensure adequate ventilation during cleanup.[3]

Disposal Plan

This compound is not typically classified as a hazardous waste.[3] However, it is crucial to adhere to local, state, and federal regulations for chemical waste disposal.

  • Waste Characterization: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations.[3]

  • Disposal Method: Dispose of this compound and any contaminated materials in a suitable, closed container.[3][7] Do not empty into drains.[1] Consult with a licensed professional waste disposal service to ensure proper disposal.

Quantitative Data

No specific occupational exposure limits (e.g., OSHA PELs or ACGIH TLVs) have been established for this compound.[3]

ParameterValueReference
Occupational Exposure Limits Not established[3]

Experimental Protocols

The provided information focuses on the safe handling of this compound and does not include details of specific experimental protocols.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound check_dust Is there a potential for dust generation? start->check_dust base_ppe Standard PPE: - Safety Glasses/Goggles - Lab Coat - Gloves check_dust->base_ppe No respirator Add Respiratory Protection (e.g., N95 Dust Mask) check_dust->respirator Yes proceed Proceed with Handling base_ppe->proceed full_ppe Enhanced PPE: - Safety Goggles - Lab Coat - Gloves - Respirator respirator->full_ppe full_ppe->proceed

Caption: Logical workflow for selecting appropriate PPE for handling this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.